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Core Science & Biosynthesis

Foundational

4-Hydroxypiperidine-2-carboxamide: A Privileged Scaffold in Protease Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the transition from linear peptides to confo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of protease inhibitor design. 4-Hydroxypiperidine-2-carboxamide (4-HP2C) has emerged as a highly versatile, privileged stereochemical scaffold[1]. Featuring a secondary amine, a hydrogen-bond-donating hydroxyl group, and a highly functionalizable carboxamide, this molecule provides rigid spatial geometry essential for fitting into the complex binding pockets of target enzymes.

This whitepaper explores the physicochemical properties, synthetic methodologies, and mechanistic applications of 4-HP2C, with a specific focus on its critical role in the development of HIV protease inhibitors (e.g., Palinavir) and Cathepsin C inhibitors for inflammatory respiratory diseases[2].

Chemical Structure and Physicochemical Properties

The utility of 4-HP2C lies in its dense functionalization and its multiple stereocenters (C2 and C4). The relative and absolute stereochemistry of these centers dictates the trajectory of the molecule's appendages, profoundly impacting target affinity.

  • Molecular Formula: C6H12N2O2

  • Molecular Weight: 144.17 g/mol

  • Key Structural Features:

    • Piperidine Ring: Provides metabolic stability and conformational rigidity compared to open-chain aliphatic amino acids.

    • C4-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor, often interacting with the S2 subsite of protease enzymes.

    • C2-Carboxamide: Serves as a vector for extending the molecule into the S1 pocket or acts as a precursor for electrophilic "warheads" (such as nitriles).

Quantitative Data: Stereochemical Variants and Applications

To achieve target selectivity, different stereoisomers of 4-HP2C are utilized. The table below summarizes the primary variants and their validated applications in drug discovery workflows[1][3][4].

Compound / DerivativeCAS NumberStereochemistryPrimary ApplicationTarget Enzyme
4-Hydroxypiperidine-2-carboxamide 219981-92-7UnspecifiedGeneral Building BlockN/A
(2S,4R)-4-Hydroxypiperidine-2-carboxamide HCl 2952824-76-7(2S,4R)HIV Protease InhibitorsHIV-1 Protease
rac-(2R,4S)-4-Hydroxypiperidine-2-carboxamide 1903709-79-4rac-(2R,4S)Cathepsin C InhibitorsCathepsin C (Cys-234)

Mechanistic Applications in Drug Development

HIV Protease Inhibition: The Palinavir Pathway

Palinavir is a highly potent peptidomimetic HIV protease inhibitor. Its core relies heavily on the (2S,4R) stereoisomer of 4-HP2C[5]. In the viral replication cycle, HIV protease cleaves viral polyproteins into mature, infectious particles. Palinavir mimics the transition state of this cleavage. The piperidine nitrogen of 4-HP2C is alkylated with a 4-(chloromethyl)pyridine moiety, while the C2-carboxamide is integrated into the peptidomimetic backbone. The rigid piperidine ring forces the molecule into an optimal conformation to bind the catalytic aspartate residues of the HIV protease dimer.

G A BOC-4-Hydroxypiperidine- 2-carboxamide B 4-(chloromethyl)pyridine + NaH / DMS A->B Deprotonation C Alkylated Intermediate B->C SN2 Alkylation D HCl Hydrolysis C->D BOC Removal E (2S,4R)-Piperidine Building Block D->E Yields Free Amine F Epoxide Ring Opening & Condensation E->F Chiral Epoxide G Palinavir (HIV Protease Inhibitor) F->G Final Assembly

Caption: Synthetic workflow of Palinavir utilizing the (2S,4R)-4-hydroxypiperidine-2-carboxamide scaffold.

Cathepsin C Inhibition for Bronchiectasis

Cathepsin C (CatC) is a lysosomal cysteine protease responsible for activating neutrophil serine proteases (NSPs). Overactivation of NSPs leads to severe tissue damage in conditions like bronchiectasis[6]. Traditional peptidic CatC inhibitors suffer from poor metabolic stability.

By utilizing the (2S,4S) stereoisomer of 4-HP2C, researchers successfully optimized the pharmacokinetic profile of CatC inhibitors[2]. The C4-hydroxyl group forms a vital hydrogen bond within the S2 pocket of CatC, while the C2-carboxamide is chemically dehydrated into a cyano group (nitrile). This nitrile acts as a reversible covalent warhead, trapping the catalytic Cys-234 residue of Cathepsin C.

Pathways N1 Neutrophil Activation N2 Cathepsin C (CatC) Active Site Cys-234 N1->N2 Expresses N4 Neutrophil Serine Proteases (NSPs) Inactive N2->N4 Inhibition blocks activation N3 4-HP2C Cyano-Derivative (Inhibitor) N3->N2 Covalent Binding (S1/S2 Pocket Fit) N5 Prevention of Tissue Damage (e.g., Bronchiectasis) N4->N5 Therapeutic Effect

Caption: Mechanism of action for 4-HP2C-derived Cathepsin C inhibitors in inflammatory diseases.

Experimental Workflow: Synthesis of a CatC Inhibitor Intermediate

The following protocol details the coupling and protection strategy for incorporating 4-HP2C into a Cathepsin C inhibitor framework. As a Senior Application Scientist, I emphasize that the causality behind reagent selection is paramount: preserving the delicate stereocenters while preventing unwanted side reactions during downstream dehydration.

Objective: Synthesize a TBDMS-protected (2S,4S)-4-hydroxypiperidine-2-carboxamide intermediate[2].

Step-by-Step Methodology

Phase 1: Amide Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 0.64 mmol) of (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid and 1.0 equivalent of the target amino-amide (e.g., (S)-2-amino-3-(4′-cyanobiphenyl-4-yl)propanamide) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 2.5 equivalents of Hünig's base (N,N-Diisopropylethylamine). Causality: Hünig's base is highly sterically hindered and non-nucleophilic, ensuring it deprotonates the carboxylic acid without reacting with the activated intermediate.

  • Coupling: Add 1.5 equivalents of TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate). Stir at room temperature for 2 hours. Causality: TBTU rapidly forms an active ester, which is crucial for minimizing the racemization of the alpha-chiral center (C2) of the piperidine ring.

  • Validation & Workup: Confirm reaction completion via LC-MS. Pour the mixture into 50 mL of deionized water and extract twice with CH2Cl2 (50 mL). Dry the organic layer over anhydrous MgSO4, filter, and evaporate in vacuo to yield the crude brown gum.

Phase 2: Hydroxyl Protection 5. Reagent Addition: Dissolve the crude intermediate in 10 mL of CH2Cl2. Add 2.5 equivalents of imidazole, followed by 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl). 6. Reaction: Stir at room temperature for 24 hours. Causality: The C4-hydroxyl group must be protected as a silyl ether. If left unprotected, the subsequent step (dehydration of the primary amide to a nitrile warhead using Burgess reagent or similar) will cause unwanted elimination or cyclization reactions at the C4 position. 7. Purification: Dilute with CH2Cl2, wash with water, dry over MgSO4, and concentrate. Purify the residue via flash silica chromatography (eluting with 60% ethyl acetate in isohexane). 8. Final Validation: The pure fractions are evaporated to afford the protected intermediate as a white foam. Validation is achieved via 1H NMR, ensuring the presence of the TBDMS methyl protons near δ 0.03 ppm and the preservation of the piperidine core signals[2].

References

  • Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • PALINAVIR: Drug Synthesis and Approvals New Drug Approvals. URL:[Link]

Sources

Exploratory

Introduction: The Significance of the 4-Hydroxypiperidine-2-carboxamide Scaffold

An In-depth Technical Guide to the Synthesis of 4-Hydroxypiperidine-2-carboxamide Derivatives The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Hydroxypiperidine-2-carboxamide Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[1][2] Its derivatives are integral to pharmaceuticals targeting a wide range of conditions.[3][4] Within this privileged class, the 4-hydroxypiperidine-2-carboxamide core represents a particularly valuable structural motif. This scaffold incorporates multiple features conducive to potent and selective biological activity: a hydrophilic hydroxyl group for hydrogen bonding, a carboxamide moiety for diverse interactions, and a conformationally restricted six-membered ring. Crucially, the structure possesses at least two stereogenic centers at the C2 and C4 positions, making stereocontrolled synthesis paramount for elucidating structure-activity relationships (SAR) and developing effective, single-isomer drug candidates.

This guide provides a comprehensive overview of the primary strategies for synthesizing these chiral derivatives, focusing on the underlying chemical principles, practical experimental considerations, and field-proven insights for researchers in drug development.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 4-hydroxypiperidine-2-carboxamide derivatives can be logically deconstructed into two primary stages: the formation of the core 4-hydroxypiperidine-2-carboxylic acid (or a suitable ester equivalent) and the subsequent amide bond formation with a target amine.

Retrosynthesis Target 4-Hydroxypiperidine-2-carboxamide (Target Molecule) Amine R-NH2 (Amine) Target->Amine Core_Acid 4-Hydroxypiperidine-2-carboxylic Acid (Key Intermediate) Target->Core_Acid Amide Coupling Pyridine Substituted Pyridine Precursor Core_Acid->Pyridine Ring Hydrogenation Linear Acyclic Precursor Core_Acid->Linear Cyclization Strategies

Caption: Figure 1. General Retrosynthetic Analysis.

The principal challenge lies in the stereocontrolled synthesis of the piperidine core. Several robust strategies have been developed, each with distinct advantages and limitations.

Strategy 1: Catalytic Hydrogenation of Pyridine Precursors

The most direct and atom-economical route to the piperidine scaffold is the catalytic hydrogenation of a corresponding pyridine derivative.[5] This approach, however, must overcome the inherent stability of the aromatic ring and the tendency of the nitrogen atom to poison the catalyst.[5]

Key Considerations:

  • Catalyst Systems: Platinum group metals are highly effective. Platinum (IV) oxide (PtO₂, Adams' catalyst) is frequently used, often in acidic solvents like glacial acetic acid, which protonates the pyridine ring, facilitating reduction.[6] Other common catalysts include rhodium-on-carbon (Rh/C) and palladium-on-carbon (Pd/C).[1][2]

  • Reaction Conditions: Hydrogenation of pyridines often requires elevated pressures (50-70 bar) and can be performed at room temperature.[5][6] The choice of solvent is critical; acidic media are generally preferred to enhance reactivity.[6]

  • Stereocontrol: For substituted pyridines, achieving high diastereoselectivity is a primary objective. The choice of catalyst and conditions can influence the stereochemical outcome. For instance, rhodium-based catalysts have been used for cis-selective hydrogenation of fluorinated pyridines.[2] Asymmetric hydrogenation of pyridinium salts using chiral rhodium catalysts offers a pathway to enantioenriched piperidines.[7][8]

Hydrogenation_Workflow cluster_0 Synthesis via Pyridine Hydrogenation Start Pyridine-2-carboxamide Derivative Activation Protonation (Acidic Solvent) or N-Alkylation (Pyridinium Salt) Start->Activation Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂, 50 bar, AcOH) Activation->Hydrogenation Product cis/trans-4-Hydroxypiperidine- 2-carboxamide Hydrogenation->Product Separation Diastereomer Separation (Chromatography/Crystallization) Product->Separation

Caption: Figure 2. General Workflow for Synthesis via Pyridine Hydrogenation.

Strategy 2: Cyclization Approaches

Building the piperidine ring from acyclic precursors provides excellent opportunities for controlling stereochemistry.

  • Aza-Prins Cyclization: This powerful reaction involves the cyclization of an amine or iminium ion with an alkene. It allows for a highly diastereoselective synthesis of cis-4-hydroxypiperidines, including those with a quaternary stereocenter at the C4 position.[9]

  • Reductive Cyclization: Linear amino acetals, which can be prepared via methods like the nitro-Mannich reaction, can undergo diastereoselective reductive cyclization to form substituted piperidines.[2]

  • Gold-Catalyzed Cyclization/Ferrier Rearrangement: A modern one-pot approach involves the gold-catalyzed cyclization of N-homopropargyl amides to form a cyclic intermediate, which, upon reduction, undergoes a spontaneous Ferrier rearrangement to yield piperidin-4-ols with excellent diastereoselectivity.[10]

Strategy 3: Asymmetric and Enzymatic Methods

Biocatalysis and asymmetric synthesis offer elegant solutions for obtaining enantiopure products.

  • Enzymatic Kinetic Resolution: Racemic intermediates, such as N-protected 2-piperidineethanol, can be resolved using lipases (e.g., porcine pancreas lipase) that selectively acylate one enantiomer, allowing for the separation of the two.[11][12] This method is highly effective for producing key chiral building blocks.

  • Biocatalytic Reduction: Carbonyl reductases can be employed for the stereoselective reduction of 4-oxo-piperidine precursors. By selecting the appropriate enzyme, it is possible to synthesize specific stereoisomers of 3-substituted-4-hydroxypiperidines with exceptional enantiomeric excess (>99% ee).[13]

Part 2: Field-Proven Experimental Protocols

The following protocols are representative of key transformations in the synthesis of 4-hydroxypiperidine-2-carboxamide derivatives.

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine

This protocol details the reduction of a 4-piperidone to the corresponding 4-hydroxypiperidine, a common starting material or intermediate.[14]

Materials:

  • N-Boc-4-piperidone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 5% HCl until the pH is ~6-7.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield N-Boc-4-hydroxypiperidine as a white solid.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard and reliable method for coupling a carboxylic acid with an amine.[15][16]

Materials:

  • N-Boc-4-hydroxypiperidine-2-carboxylic acid (1.0 eq)

  • Target Amine (R-NH₂) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the N-Boc-4-hydroxypiperidine-2-carboxylic acid in anhydrous DCM, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the target amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Amide_Coupling_Mechanism cluster_1 EDC/HOBt Mediated Amide Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Urea Urea Byproduct

Caption: Figure 3. Simplified Mechanism of EDC/HOBt Mediated Amide Coupling.

Part 3: Data Summary and Troubleshooting

Quantitative Data Comparison

The selection of reagents is critical for success, particularly for the amide coupling step, where side reactions like epimerization can occur.[17]

Table 1: Comparison of Common Amide Coupling Reagents

ReagentAdditiveBaseProsCons
EDC HOBt, OxymaDIPEA, TEAWater-soluble urea byproduct, cost-effective.[16]Can lead to epimerization with sensitive substrates.
HATU (Internal HOAt)DIPEA, CollidineFast reaction rates, low epimerization.[18]Higher cost, potential for guanidinium byproduct.
PyBOP NoneDIPEAEffective for hindered couplings.Phosphorus-based byproducts can complicate purification.
CDI NoneNone/Et₃NSimple, no coupling additives needed.Generally slower, less effective for difficult couplings.
Troubleshooting and Field Insights
  • Challenge: Epimerization at C2 during Amide Coupling. The α-proton at the C2 position is susceptible to deprotonation and racemization under basic conditions, especially after activation of the carboxylic acid.

    • Solution: Employ modern uronium/aminium reagents like HATU or COMU, which are based on the less basic and more effective additive HOAt or Oxyma, respectively.[17] Perform the reaction at lower temperatures (0 °C to RT) and minimize the time between acid activation and amine addition.[17]

  • Challenge: Incomplete Hydrogenation of Pyridine Ring. The aromatic stability and catalyst poisoning can lead to low conversion.

    • Solution: Ensure the use of an active catalyst and anhydrous, acidic conditions (e.g., glacial acetic acid).[6] If standard conditions fail, converting the pyridine to a more reactive pyridinium salt prior to hydrogenation can significantly improve yields.[7]

  • Challenge: Poor Yields with Electron-Deficient Amines. Aniline derivatives and other weakly nucleophilic amines can be difficult to couple.

    • Solution: The use of a highly reactive coupling agent like HATU is recommended.[18] Alternatively, adding a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic or stoichiometric amounts can facilitate the reaction by forming a highly reactive acylpyridinium intermediate.[15]

Conclusion

The synthesis of 4-hydroxypiperidine-2-carboxamide derivatives is a multifaceted challenge that requires careful strategic planning, particularly concerning stereocontrol. The classical approach via catalytic hydrogenation of pyridine precursors remains a powerful and scalable method. Concurrently, modern strategies involving stereoselective cyclizations and enzymatic resolutions provide elegant and highly efficient access to enantiopure targets. The choice of an appropriate amide coupling protocol is equally critical to preserve stereochemical integrity and achieve high yields. By understanding the principles behind these core methodologies and anticipating common experimental pitfalls, researchers can effectively navigate the synthesis of these valuable scaffolds for the advancement of drug discovery and development.

References

  • Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. [Link]

  • (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Rylander, P.N., & Himelstein, N. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S. Patent No. 3,408,354. Washington, DC: U.S.
  • Sreenivasulu, R., Ranganath, K.V.S., & Raju, R.R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Martinez-Ariza, G., et al. (2016). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. [Link]

  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. [Link]

  • Larin, A.A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. ResearchGate. [Link]

  • (2015). Synthesis method of N-boc-4-hydroxypiperidine.
  • Overman, L.E., & Wolfe, J.P. (2004). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Bäckvall, J.E., et al. (2006). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]

  • Dudhat, H.L., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Patel, R.N., et al. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Journal of the American Chemical Society. [Link]

  • Ahmad, M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Archiv der Pharmazie. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • (2013). Stereoselective Synthesis of 4-Substituted 4-Hydroxypiperidines via Epoxidation-Ring Opening of 4-Methylenepiperidines. ResearchGate. [Link]

  • Zhang, J., & Schmalz, H.G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition. [Link]

  • (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

  • Desai, B., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • D'Acquarica, I., et al. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

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Foundational

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Piperidine-Based Compounds For Researchers, Scientists, and Drug Development Professionals The piperidine ring, a six-membered nitrogen-containing heterocycle, st...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Piperidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in a vast number of clinically approved drugs and natural alkaloids has earned it the designation of a "privileged scaffold".[1][2][3][4] This is attributed to its unique three-dimensional structure which allows for the precise spatial arrangement of substituents, a critical factor for optimizing interactions with biological targets.[1] The piperidine motif is found in over twenty classes of pharmaceuticals, highlighting its remarkable versatility.[5][6][7] This guide offers an in-depth exploration of the diverse biological activities of piperidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The inherent properties of the piperidine ring, such as its relative metabolic stability and its ability to modulate lipophilicity and hydrogen bonding capacity, contribute significantly to the "druggability" of molecules that contain it.[2] These features often lead to improved pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), while potentially reducing toxicity.[2] From complex natural products like morphine to synthetically derived blockbuster drugs, the piperidine scaffold is integral to therapies targeting a wide spectrum of human diseases.[8][9] This guide will navigate through the key therapeutic areas where piperidine-based compounds have made a significant impact, providing field-proven insights for professionals engaged in the design and development of next-generation therapeutics.

A Spectrum of Therapeutic Applications: From Oncology to Neuroprotection

The versatility of the piperidine scaffold is evident in its broad range of pharmacological applications.[10][11] Derivatives have been developed as anticancer, antiviral, antibacterial, antifungal, analgesic, anti-inflammatory, and antipsychotic agents, among others.[10][11][12]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Piperidine derivatives represent a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer types including breast, prostate, colon, lung, and ovarian cancers.[13][14][15] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[13][16]

Key Mechanisms and Signaling Pathways:

  • Induction of Apoptosis and Cell Cycle Arrest: Many piperidine compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle, thereby preventing cancer cell proliferation.[13][14][17] For instance, the piperidine derivative DTPEP, synthesized from Tamoxifen, was found to inhibit cell proliferation in both estrogen receptor (ER)-positive and ER-negative breast cancer cells by arresting the cell cycle in the G0/G1 phase.[18]

  • Modulation of Key Signaling Pathways: Piperidine-based molecules have been shown to regulate several crucial signaling pathways that are often dysregulated in cancer.[13][15] These include:

    • PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, and its inhibition is a key strategy in cancer therapy.[4][16]

    • STAT-3 and NF-κB Pathways: These pathways are critical for cancer cell survival, proliferation, and metastasis.[13][14]

    • JNK/p38-MAPK and TGF-ß/SMAD Pathways: These pathways are also involved in the complex signaling networks that drive cancer progression.[13][14]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway, a frequent target of piperidine-based anticancer agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Piperidine_Inhibitor Piperidine-Based Inhibitor Piperidine_Inhibitor->PI3K Inhibits Piperidine_Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway, a key target for piperidine anticancer agents.

Quantitative Data on Anticancer Activity:

The efficacy of piperidine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values.

Compound Class/NameCancer Cell LineActivity (IC50)Reference
Piperidine-dihydropyridine hybridsA-549 (Lung)15.94 - 48.04 µM[4]
Piperidine-dihydropyridine hybridsMCF-7 (Breast)24.68 - 59.12 µM[4]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung)32.43 µM[19]
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MDA-MB-231 (ER-) & MCF-7 (ER+)Proliferation Inhibition[18]
Compound 17a (Tubulin Inhibitor)PC3 (Prostate)0.81 µM[20]
Piperine4T1 (Breast)105 µM (48h)[20]
Neurodegenerative Diseases: Targeting Alzheimer's and Beyond

Piperidine derivatives are at the forefront of developing therapies for neurodegenerative diseases, most notably Alzheimer's disease.[21][22] The structural features of the piperidine ring are well-suited for interacting with targets within the central nervous system (CNS).

Key Mechanisms and Targets:

  • Cholinesterase Inhibition: A primary strategy in Alzheimer's therapy is to increase levels of the neurotransmitter acetylcholine. Piperidine-based drugs, such as Donepezil, are potent acetylcholinesterase (AChE) inhibitors, preventing the breakdown of acetylcholine in the brain.[7][21][22]

  • Monoamine Oxidase (MAO) Inhibition: The enzyme monoamine oxidase (MAO) is involved in the oxidative deamination of neurotransmitters, and its activity has been linked to neurodegeneration.[23][24] Piperine, a natural alkaloid containing a piperidine ring, has been identified as a potent MAO inhibitor, suggesting a neuroprotective role for this class of compounds.[23][24]

  • Multi-Target-Directed Ligands: Research is increasingly focused on developing piperidine derivatives that can interact with multiple targets involved in the complex pathology of Alzheimer's, such as cholinesterases, beta-amyloid aggregation, and metal chelation.[22]

Antiviral and Antibacterial Applications

The piperidine scaffold is a crucial component in the development of agents against infectious diseases.[2]

  • Antiviral Activity: Piperidine derivatives have shown promise as antiviral agents, particularly against HIV and influenza.[10][25][26] A key example is their role as CCR5 antagonists, which block the entry of HIV into host cells.[3] Some derivatives have also demonstrated potent inhibitory activity against various strains of the influenza virus.[25][27]

  • Antibacterial Activity: The piperidine nucleus is a feature in compounds with significant antibacterial properties.[6][28] These compounds can exhibit potent activity against various bacteria, including resistant strains like MRSA, by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[6]

Other Notable Pharmacological Activities

The therapeutic potential of piperidine compounds extends to numerous other areas:

  • Analgesics: The piperidine ring is a fundamental structure in many opioid analgesics, such as meperidine and fentanyl, which act on opioid receptors to relieve pain.[3][29]

  • Anti-inflammatory and Antioxidant: Certain piperidine alkaloids and their derivatives exhibit significant anti-inflammatory and antioxidant properties.[10][28]

  • Anti-diabetic: Some piperidine derivatives, like voglibose, are used in the management of diabetes.[10]

Structure-Activity Relationship (SAR): The Blueprint for Potency

The biological activity of piperidine derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective drug candidates.[16][30][31]

Key SAR Insights:

  • N-Substituent: The group attached to the piperidine nitrogen is a critical determinant of activity. For example, in the fentanyl series of opioid analgesics, an N-phenethyl group is optimal for affinity to the µ-opioid receptor.[3]

  • Ring Substitution: The position, nature, and stereochemistry of substituents on the carbon atoms of the piperidine ring profoundly influence biological effects.[3] For instance, in a series of anticancer piperidones, the presence and electronic properties of substituents on the aryl rings attached to the piperidine core significantly impact cytotoxicity.[32]

  • Stereochemistry: The three-dimensional arrangement of atoms can lead to different biological profiles for different stereoisomers of the same compound.[3]

  • Linker and Pharmacophore: In hybrid molecules, the nature of the linker connecting the piperidine ring to another pharmacophore is crucial. For influenza virus inhibitors, an ether linkage between a quinoline and piperidine ring was found to be critical for inhibitory activity.[25]

Experimental Protocols for Biological Evaluation

Rigorous and validated experimental protocols are essential for accurately assessing the biological activity of novel piperidine-based compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard method for measuring the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a piperidine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[20]

  • Compound Treatment: Prepare serial dilutions of the test piperidine compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[20]

  • MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[20][32]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy (Tumor Xenograft Model)

This protocol evaluates the therapeutic potential of a compound in a living organism.

Objective: To assess the ability of a piperidine derivative to inhibit tumor growth in an animal model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC3 prostate cancer cells) into the flank of each mouse.[20]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.[33]

  • Compound Administration: Administer the test piperidine compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle only.[20][33]

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[33]

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice, and excise the tumors. Calculate the tumor growth inhibition (TGI) by comparing the average tumor volume of the treated group to the control group.[33]

InVivo_Workflow Start Start: Immunocompromised Mice Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer Piperidine Compound (Treatment Group) or Vehicle (Control) Randomization->Treatment Monitoring Regular Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Study Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Pre-defined criteria met Analysis Data Analysis: Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Experimental workflow for an in vivo tumor xenograft study.

Conclusion and Future Perspectives

The piperidine scaffold is undeniably a privileged structure in drug discovery, offering a robust and versatile framework for developing novel therapeutics against a wide range of diseases.[2][4][34] Its presence in numerous approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The extensive research into piperidine derivatives has led to significant advances in cancer therapy, neurodegenerative disease treatment, and the fight against infectious agents.

The future of piperidine-based drug discovery remains bright. Ongoing advancements in synthetic chemistry are continually expanding the accessible chemical space, allowing for the creation of even more complex and diverse piperidine libraries.[5][35][36] The integration of computational modeling and in silico screening methods will further accelerate the identification of promising lead compounds.[34] As our understanding of complex diseases deepens, the strategic application of the piperidine scaffold will undoubtedly continue to yield innovative and life-saving medicines.

References

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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Unknown. (2025). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

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Exploratory

The 4-Hydroxypiperidine Scaffold in Medicinal Chemistry: Structural Significance, SAR, and Synthetic Workflows

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, the 4-hydroxypiperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, the 4-hydroxypiperidine scaffold—frequently utilized in its protected form as N-Boc-4-hydroxypiperidine—has emerged as a uniquely versatile and indispensable pharmacophore ([1]). Its prevalence in a wide array of clinically successful drugs, ranging from oncology to central nervous system (CNS) disorders, underscores its significance. This technical whitepaper provides an in-depth exploration of the 4-hydroxypiperidine scaffold, detailing its structure-activity relationships (SAR), its role in modulating key biological pathways, and the self-validating synthetic protocols required for its functionalization.

Structural and Pharmacophoric Significance

The fundamental structure of 4-hydroxypiperidine offers a powerful combination of synthetic handles and biological interaction points. The saturated six-membered heterocyclic ring provides conformational flexibility while maintaining a defined three-dimensional vector for its substituents.

Mechanistically, the scaffold contributes to drug-target interactions through three primary features:

  • The Basic Nitrogen (N1): At physiological pH, the piperidine nitrogen is typically protonated, allowing it to form critical salt-bridge interactions with acidic residues (e.g., Aspartate) within the binding pockets of G-protein coupled receptors (GPCRs) and kinases ([2]).

  • The C4-Hydroxyl Group: This moiety acts as both a hydrogen bond donor and acceptor. In kinase inhibitors, it frequently interacts with the hinge region or the DFG motif of the kinase domain, enhancing target residence time ([3]).

  • Stereochemical Control: The C4 position serves as a versatile point for introducing a variety of substituents through oxidation, alkylation, or stereoselective inversion (e.g., Mitsunobu reaction), enabling the exploration of extensive chemical space ([4]).

Target-Specific Structure-Activity Relationships (SAR)

Kinase Inhibitors in Oncology and Inflammation

The 4-hydroxypiperidine moiety is frequently incorporated into kinase inhibitors to enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with the target protein ([1]).

  • ALK/c-Met Inhibitors: In the synthesis of Crizotinib (Xalkori®), the piperidine ring serves as a critical solubilizing linker, and its specific derivatization is crucial for the drug's high binding affinity to Anaplastic Lymphoma Kinase (ALK) ([1]).

  • p38 MAP Kinase: Modifying pyridinyl-substituted heterocycles with a 4-hydroxypiperidine substituent confers high p38 selectivity while entirely abolishing off-target COX-1 affinity, a common issue with earlier generation inhibitors ([5]).

  • Sphingosine Kinases (SK1/SK2): The 4-hydroxypiperidinyl group is essential for the selective inhibition of SK1 over SK2. Molecular modeling indicates that the hydroxyl group engages in critical hydrogen bonding with the D178 residue, which acts as the deprotonating base in the catalytic site ([6]).

GPCRs and CNS Targets

4-Aryl-4-hydroxypiperidines have been extensively investigated as modulators of opioid receptors. The SAR of these compounds highlights that specific structural features correlate directly with binding affinity to the mu (µ), delta (δ), and kappa (κ) opioid receptors ([2]). Furthermore, recent SAR campaigns have demonstrated that modifications to the piperidine scaffold can shift a molecule's selectivity profile from Dopamine D4 receptors to Sigma 1 (σ1) receptors, opening new avenues for the treatment of pain and Parkinson's disease-related dyskinesias ([7]).

Quantitative SAR Data Summary

Table 1: Quantitative SAR Data for 4-Hydroxypiperidine Derivatives

Compound Class / DrugPrimary TargetActivity (IC₅₀ / Kᵢ)Key Structural Role of ScaffoldReference
Crizotinib ALK / c-Met24 nM / 18 nMSolubilizing linker; hinge binder[1]
Pyridinyloxazole 11 p38 MAPKED₅₀ = 10 mg/kgConfers p38 selectivity; abolishes COX-1[5]
RB-005 Analogues SK1Isoform selectiveH-bonding with catalytic site (D178)[6]
Benzimidazole 10a Sigma 1 ReceptorKᵢ = 8.3 nMDrives divergence from D4 to Sigma 1[7]
Compound 1a Mu-Opioid (MOR)High affinityCore pharmacophore (N1, C4-OH, Aryl)[2]

Pathway Visualization: p38 MAPK Inhibition

To understand the therapeutic impact of 4-hydroxypiperidine-derived inhibitors, we must visualize their intervention in pathological signaling cascades. Below is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, illustrating where the scaffold competitively binds to halt inflammatory gene expression.

p38Pathway Stimulus Inflammatory Cytokines (Stress Signals) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activation p38 p38 MAP Kinase (Therapeutic Target) MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MAPKAPK2) p38->Substrates Signal Transduction Inhibitor 4-Hydroxypiperidine Scaffold (Competitive Inhibitor) Inhibitor->p38 Binds Active Site Response Inflammatory Response Substrates->Response Gene Expression

Caption: p38 MAPK signaling cascade and competitive inhibition by piperidines.

Synthetic Methodologies & Self-Validating Protocols

The functionalization of N-Boc-4-hydroxypiperidine is a cornerstone of library generation in drug discovery. The Mitsunobu reaction is the premier method for converting the C4-hydroxyl group into a diverse range of functional groups (ethers, esters, imides) with strict inversion of stereochemistry ([4]).

Workflow Visualization

MitsunobuWorkflow A N-Boc-4-hydroxypiperidine (Starting Material) B PPh3 + DIAD (Betaine Formation at 0°C) A->B Add Reagents C Acidic Nucleophile (Nu-H) (Deprotonation) B->C Exothermic D Oxyphosphonium Intermediate (Activation) C->D Nucleophilic Attack E SN2 Displacement (Inversion of Stereochemistry) D->E Backside Attack F N-Boc-4-Substituted Piperidine (Target Product) E->F Yield & Workup

Caption: Workflow of the Mitsunobu inversion on N-Boc-4-hydroxypiperidine.

Self-Validating Experimental Protocol: Mitsunobu Inversion

This protocol is designed as a self-validating system. Each step includes the underlying chemical causality to ensure researchers understand why specific conditions are mandated, thereby reducing synthetic failure rates.

Objective: Stereoselective inversion and functionalization of the C4-hydroxyl group of N-Boc-4-hydroxypiperidine.

Reagents & Stoichiometry:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Acidic Nucleophile (e.g., phenol derivative, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Purging: Dissolve N-Boc-4-hydroxypiperidine, PPh₃, and the nucleophile in anhydrous THF in a flame-dried flask under an argon atmosphere.

    • Causality: The Mitsunobu reaction is exceptionally sensitive to moisture. Water acts as a highly competitive nucleophile, hydrolyzing the oxyphosphonium intermediate and resulting in the retention of the starting material without the desired inversion ([4]).

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath.

    • Causality: The initial formation of the betaine intermediate between PPh₃ and DIAD is highly exothermic. Lowering the temperature prevents the thermal degradation of the azodicarboxylate reagent and suppresses the formation of unwanted side products ([4]).

  • Activation (Slow Addition): Add DIAD dropwise over a period of 15-30 minutes.

    • Causality: Slow addition ensures that the localized concentration of unreacted DIAD remains low. This drives the equilibrium toward the betaine intermediate and prevents the premature reduction of DIAD into hydrazine byproducts ([4]).

  • Nucleophilic Displacement: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

    • Causality: The Sₙ2 displacement of the bulky oxyphosphonium leaving group by the nucleophile requires sufficient activation energy. Warming to room temperature facilitates this backside attack, ensuring complete stereochemical inversion at the C4 position ([4]).

  • Validation & Workup: Monitor the reaction completion via TLC. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash with brine.

    • Self-Validation Step: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove. Prior to silica gel chromatography, perform a cold ether trituration. The selective precipitation of TPPO at this stage visually validates the successful progression of the workup and significantly increases the purity of the final organic phase.

Conclusion

The 4-hydroxypiperidine scaffold remains a cornerstone of modern medicinal chemistry. Its unique combination of basicity, hydrogen-bonding capacity, and synthetic versatility allows drug developers to fine-tune pharmacokinetic profiles and target selectivity. From the synthesis of breakthrough kinase inhibitors like Crizotinib to the development of highly selective GPCR modulators, mastering the functionalization of this privileged scaffold is essential for advancing next-generation therapeutics.

References

  • Roskoski R, et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications, 2021. URL:[Link]

  • Revesz L, et al. "SAR of 4-hydroxypiperidine and Hydroxyalkyl Substituted Heterocycles as Novel p38 Map Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2000. URL:[Link]

  • Kharkar PS, et al. "From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators." PMC, 2022. URL:[Link]

  • "Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors: Effects on SK1 and SK2 Activity and SAR." NIH/PubMed, 2010. URL:[Link]

  • Pati et al. "A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds." RSC Advances, 2020. URL:[Link]

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Foundational

Unlocking the Pharmacophore: Structure-Activity Relationships of 4-Hydroxypiperidines in Modern Drug Discovery

Executive Summary In the landscape of modern drug discovery, the 4-hydroxypiperidine scaffold has emerged as a privileged structure—a versatile building block that forms the core of numerous biologically active compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 4-hydroxypiperidine scaffold has emerged as a privileged structure—a versatile building block that forms the core of numerous biologically active compounds[1]. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic, tunable pharmacophore. By systematically modifying the substituents at the nitrogen (N1) and the C4 position, medicinal chemists can precisely direct the molecule's affinity across a diverse array of targets, ranging from G-protein coupled receptors (GPCRs) to intracellular kinases.

This technical guide dissects the structure-activity relationship (SAR) of 4-hydroxypiperidines, exploring the mechanistic causality behind their target selectivity, presenting quantitative binding data, and detailing the self-validating experimental protocols required to synthesize and evaluate these critical therapeutics.

Mechanistic Causality: The Triad of the 4-Hydroxypiperidine Scaffold

The pharmacological versatility of 4-hydroxypiperidines is driven by a triad of structural features that dictate the thermodynamics of receptor binding:

  • The Basic Nitrogen (N1): At physiological pH, the piperidine nitrogen is predominantly protonated. This positive charge is the primary driver for target recognition, typically forming a critical salt bridge with conserved aspartate residues deep within the binding pockets of GPCRs (e.g., Asp114 in the Histamine H3 receptor or Asp115 in the Dopamine D4 receptor)[2].

  • The C4-Hydroxyl Group: The hydroxyl group acts as a localized hydrogen bond donor and acceptor. Mechanistically, it serves as a conformational anchor. By forming hydrogen bonds with polar residues (such as threonine or serine) in the receptor pocket, it restricts the rotational freedom of the molecule, reducing the entropic penalty of binding and directing the adjacent C4-substituent into specific sub-pockets.

  • The C4-Substituent (Aryl/Alkyl): Often an aromatic ring or an extended alkyl ether, this moiety engages in π−π stacking or Van der Waals interactions with hydrophobic residues. The steric bulk and electronic nature of this group are the primary determinants of target selectivity (e.g., differentiating between Sigma-1 and Dopamine D4 receptors)[2].

Target-Specific SAR Landscapes

Histamine H3 Receptor Antagonism

Recent explorations into non-imidazole Histamine H3 receptor antagonists have heavily utilized the 4-hydroxypiperidine core. A study by demonstrated that extending the N1-substituent with bulky, lipophilic groups significantly enhances receptor affinity[3]. The data below illustrates how the nature of the N1-substituent impacts the functional antagonism ( pA2​ ) of the receptor.

Table 1: SAR of 4-Hydroxypiperidines as Histamine H3 Receptor Antagonists

Compound IDN1-SubstituentC4-SubstituentH3R Affinity ( pA2​ )Reference
ADS-003 2-benzofuranylmethylFlexible alkyl ether8.47[2]
ADS-009 BenzylFlexible alkyl ether7.79[2]
Thioperamide (Reference Standard)(Reference Standard)8.67[2]

Insight: The inclusion of the rigid, planar 2-benzofuranylmethyl group at N1 (ADS-003) provides optimal hydrophobic contacts within the H3 binding pocket, yielding an affinity nearly equivalent to the gold-standard thioperamide.

Sigma-1 vs. Dopamine D4 Receptor Modulation

The structural overlap between the Sigma-1 ( σ1​ ) and Dopamine D4 (D4) receptor pharmacophores presents a selectivity challenge. Both receptors require a basic nitrogen and an aromatic moiety. However, as detailed in , tuning the N1-indazole derivatives of 4-hydroxypiperidines can force a massive divergence in selectivity[2].

Table 2: SAR of 4-Hydroxypiperidines for σ1​ vs. D4 Receptors

CompoundN1-SubstituentC4-Substituent σ1​ Ki​ (nM)D4 Ki​ (nM)Selectivity (D4/ σ1​ )
12a Indazole derivativeHydroxyl1.2860716x
12c CF3​ -Indazole derivativeHydroxyl0.78291184x

Insight: The addition of an electron-withdrawing CF3​ group on the indazole ring (Compound 12c) increases the lipophilicity and alters the electrostatic potential of the aromatic system, driving sub-nanomolar affinity for σ1​ while completely ablating D4 activity.

Pharmacological Network Visualization

The following diagram illustrates the divergent, multi-target signaling pathways that can be modulated by tuning the 4-hydroxypiperidine scaffold.

G cluster_0 Primary Biological Targets Ligand 4-Hydroxypiperidine Scaffold H3R Histamine H3 Receptor Ligand->H3R Antagonism Sig1R Sigma-1 Receptor Ligand->Sig1R Modulation p38 p38 MAP Kinase Ligand->p38 Inhibition Effect1 Cognitive Enhancement H3R->Effect1 Effect2 Analgesia & Neuroprotection Sig1R->Effect2 Effect3 Anti-inflammatory Response p38->Effect3

Multi-target modulation pathways of 4-hydroxypiperidines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. Below are the definitive protocols for generating and testing 4-hydroxypiperidine derivatives.

Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Addition

Objective: Synthesize the core scaffold while preventing competitive side reactions (e.g., enolization or N-alkylation).

  • Step 1: Preparation of the Electrophile. Dissolve N-Boc-piperidin-4-one in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.

    • Causality: Anhydrous conditions are absolute prerequisites; trace moisture will prematurely protonate and quench the highly nucleophilic Grignard reagent. The Boc (tert-butyloxycarbonyl) protecting group is required to prevent the basic secondary nitrogen from reacting with the organometallic reagent.

  • Step 2: Grignard Addition. Cool the reaction vessel to 0°C using an ice bath. Dropwise add 1.2 equivalents of the desired arylmagnesium bromide.

    • Causality: The nucleophilic attack on the carbonyl is highly exothermic. Cooling controls the reaction kinetics, thermodynamically favoring the 1,2-addition to the carbonyl over unwanted enolization of the alpha-protons.

  • Step 3: Quenching and Workup. Quench the reaction by slowly adding saturated aqueous NH4​Cl .

    • Causality: NH4​Cl provides a mildly acidic environment (pH ~5-6) that safely protonates the intermediate magnesium alkoxide to yield the desired tertiary alcohol. Using a strong acid (like HCl) would risk dehydrating the newly formed tertiary alcohol into a tetrahydropyridine side-product.

  • Step 4: Internal Validation. Monitor reaction completion via Thin Layer Chromatography (TLC) by co-spotting the starting material. Following flash chromatography purification, validate the structure via 1H -NMR (confirming the appearance of the C4-OH proton, which exchanges to a flat baseline upon the addition of D2​O ).

In Vitro Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of synthesized derivatives using a system that mathematically controls for background noise.

  • Step 1: Membrane Preparation. Harvest HEK293 cells expressing the target receptor (e.g., σ1​ ). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail.

    • Causality: Protease inhibitors prevent the enzymatic degradation of the receptor during cellular lysis, ensuring the structural integrity of the binding pocket is maintained for the assay.

  • Step 2: Assay Assembly. In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., [3H] -pentazocine at a concentration near its known Kd​ ).

    • 50 µL of the test 4-hydroxypiperidine compound (in serial dilutions from 10−10 to 10−5 M).

    • 100 µL of the membrane preparation.

  • Step 3: Self-Validating Controls.

    • Total Binding (TB): Radioligand + Membranes + Buffer (No test compound). Establishes the maximum signal.

    • Non-Specific Binding (NSB): Radioligand + Membranes + 10 µM Haloperidol (excess unlabeled competitor).

    • Causality: The NSB control is the crux of the assay's validity. It quantifies the radioligand that sticks non-specifically to the plastic well or the lipid bilayer rather than the specific receptor pocket. True Specific Binding is calculated strictly as TB - NSB.

  • Step 4: Incubation & Filtration. Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, neutralizing them to drastically reduce the non-specific binding of the positively charged radioligand.

  • Step 5: Quantification. Add scintillation cocktail to the filters and read the radioactive decay in a microplate beta counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Title: 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Source: MDPI (International Journal of Molecular Sciences). URL: [Link]

  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Source: ChemRxiv. URL: [Link]

  • Title: SAR of 4-hydroxypiperidine and Hydroxyalkyl Substituted Heterocycles as Novel p38 Map Kinase Inhibitors. Source: PubMed (Bioorganic & Medicinal Chemistry Letters). URL: [Link]

Sources

Exploratory

The Piperidine Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, frequently earning the designation of a "privileged structure."[1] Its conformation...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, frequently earning the designation of a "privileged structure."[1] Its conformational flexibility and capacity to engage in a multitude of molecular interactions have cemented its role in the development of therapeutics for a wide range of diseases. When functionalized with a carboxamide group, the resulting piperidine carboxamide scaffold unlocks a vast chemical space, enabling the fine-tuning of pharmacological properties to achieve potent and selective modulation of diverse biological targets. This technical guide provides an in-depth exploration of the pivotal role of piperidine carboxamides in contemporary drug discovery, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications across various disease areas, including oncology, neuroscience, and infectious diseases. We will examine the causal relationships behind experimental designs and present validated protocols to empower researchers and drug development professionals in their quest for novel therapeutics.

The Piperidine Carboxamide Moiety: A Versatile Pharmacophore

The piperidine carboxamide core, characterized by a piperidine ring linked to a carboxamide group, offers a unique combination of structural and chemical features that are highly advantageous for drug design. The piperidine ring can adopt various low-energy conformations (chair, boat, twist-boat), allowing it to present substituents in precise three-dimensional orientations to interact with biological targets.[2] The amide bond of the carboxamide group is a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site.

The versatility of this scaffold lies in the ability to readily modify three key positions:

  • The Piperidine Nitrogen (N1): Substitution at this position can influence basicity, lipophilicity, and interactions with the target protein.

  • The Carboxamide Nitrogen: The substituent on the amide nitrogen can be varied to explore different pockets of the binding site and modulate pharmacokinetic properties.

  • The Piperidine Ring: The ring itself can be substituted at various positions to enhance potency, selectivity, and metabolic stability.

This inherent modularity allows for the systematic exploration of SAR and the optimization of lead compounds.

Synthetic Strategies for Piperidine Carboxamides

The construction of piperidine carboxamide libraries is typically achieved through robust and well-established synthetic methodologies. A common and versatile approach involves the amide coupling of a piperidine carboxylic acid derivative with a suitable amine.

General Experimental Protocol: Amide Coupling

This protocol outlines a standard procedure for the synthesis of piperidine carboxamides.

Materials:

  • N-protected piperidine carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid)

  • Desired amine

  • Coupling agents (e.g., HATU, EDC/HOBt)

  • Organic base (e.g., DIPEA, Et3N)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Deprotection agent (e.g., TFA, HCl in dioxane)

Procedure:

  • Activation: To a solution of the N-protected piperidine carboxylic acid (1.0 eq) in an anhydrous solvent, add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: If necessary, remove the N-protecting group by treating the purified intermediate with a suitable deprotection agent (e.g., TFA in DCM or HCl in dioxane).

  • Final Purification: After deprotection, purify the final piperidine carboxamide product as required.

Therapeutic Applications of Piperidine Carboxamides

The piperidine carboxamide scaffold has proven to be a fruitful starting point for the discovery of drugs targeting a wide array of proteins implicated in human diseases.

Oncology: Targeting Kinases and Beyond

Aberrant ALK signaling is a key driver in several cancers, making it a critical therapeutic target.[3] Piperidine carboxamides have emerged as a potent class of ALK inhibitors.[3][4] A high-throughput screening campaign identified a piperidine carboxamide hit compound with an IC50 of 0.174 μM against the ALK enzyme.[4][5][6]

Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival, such as those in the RAS-MAPK and PI3K-AKT pathways.[3]

Structure-Activity Relationship (SAR) Insights:

  • Piperidine Core: The piperidine carboxamide serves as a central scaffold to orient the key pharmacophoric elements.

  • Right-Hand Side (RHS): Modifications on the pyrimidine ring, which often interacts with the hinge region of the kinase, are crucial for potency.

  • Left-Hand Side (LHS): Exploration of the solvent-exposed region through modifications on the carboxamide substituent can enhance potency and selectivity.[5] X-ray crystallography has revealed that some piperidine carboxamides bind to an unusual DFG-shifted conformation of ALK, providing access to a hydrophobic pocket that can be exploited for improved affinity.[4][5]

CompoundALK IC50 (μM)IGF1R IC50 (μM)Reference
1 0.174>10[4][5]
11a 0.833>10[5]
11b 0.364>10[5]
11c 0.358>10[5]

Table 1: SAR data for a series of piperidine carboxamide ALK inhibitors.

A phenotypic high-throughput screening approach identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells.[7] The initial hit compound demonstrated an EC50 of 1.24 μM for inducing senescence and an IC50 of 0.88 μM for antiproliferative activity in A375 melanoma cells.[7]

SAR Highlights:

  • The piperidine-3-carboxamide regioisomer was found to be crucial for activity, with the 4-carboxamide analog being inactive.[7]

  • Optimization of the aryl substituent and other positions led to the discovery of a compound with significantly improved antimelanoma activity (IC50 = 0.03 μM) and senescence-inducing effects (EC50 = 0.04 μM).[7]

Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. The physicochemical properties of piperidine carboxamides can be tailored to achieve brain penetration, making them attractive scaffolds for CNS drug discovery.[1]

The serotonin 5-HT2C receptor is a validated target for the treatment of several psychiatric and metabolic disorders. A series of 4-phenylpiperidine-2-carboxamide analogues have been developed as 5-HT2C receptor PAMs.[8] These compounds enhance the effect of the endogenous ligand serotonin without directly activating the receptor themselves.

Drug Discovery Workflow:

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 In Vivo Validation cluster_3 Candidate Selection Scaffold_Identification Identification of 4-alkylpiperidine-2-carboxamide scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Scaffold_Identification->SAR_Studies HTS High-Throughput Screening HTS->Scaffold_Identification Reduce_Lipophilicity Optimization of 4-position to reduce lipophilicity and rotatable bonds SAR_Studies->Reduce_Lipophilicity Pharmacokinetics Pharmacokinetic Profiling Reduce_Lipophilicity->Pharmacokinetics Off_Target_Screening Off-Target Screening Pharmacokinetics->Off_Target_Screening In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Drug Discrimination Assay) Off_Target_Screening->In_Vivo_Efficacy Preclinical_Candidate Selection of Preclinical Candidate (e.g., Compound 12) In_Vivo_Efficacy->Preclinical_Candidate

Caption: Drug discovery workflow for 5-HT2C PAMs.

One optimized compound, CTW0415 (compound 12), demonstrated improved pharmacokinetic properties and reduced off-target interactions.[8]

Piperidine derivatives are being actively investigated for the treatment of Alzheimer's disease.[9][10] Novel N-benzylpiperidine carboxamide derivatives have been designed as potential cholinesterase inhibitors.[9] Additionally, piperidine-4-carboxamide has been explored as a scaffold for designing inhibitors of secretory glutaminyl cyclase, an enzyme involved in the formation of neurotoxic pyroglutamate-amyloid beta peptides.[11]

Infectious Diseases: A Novel Approach to Malaria

The emergence of drug-resistant malaria parasites necessitates the discovery of novel antimalarial agents. Phenotypic screening identified a piperidine carboxamide with potent anti-malarial activity.[12][13]

Target Identification and Mechanism: Through the selection of resistant parasites, the target of this compound series was identified as the β5 active site of the Plasmodium falciparum proteasome (Pfβ5).[12][13] Cryo-electron microscopy revealed that the inhibitor binds non-covalently to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine.[12] This unique binding mode is responsible for the compound's species selectivity, as it does not inhibit human proteasome isoforms.[12][13]

Key Advantages:

  • Oral Activity: A potent analog demonstrated efficacy in a mouse model of human malaria following oral administration.[12][13]

  • Low Resistance Propensity: The compound exhibited a low propensity for the development of resistance.[12][13]

  • Synergy: It showed synergistic activity with the frontline antimalarial drug dihydroartemisinin.[12][13]

Other Therapeutic Areas

The therapeutic potential of piperidine carboxamides extends to several other areas:

  • Pain: A series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a key target for the treatment of pain.[14]

  • Osteoporosis: Novel piperidamide-3-carboxamide derivatives have been synthesized as inhibitors of cathepsin K, a cysteine protease involved in bone resorption. One compound, H-9, exhibited potent inhibition (IC50 = 0.08 µM) and demonstrated anti-bone resorption effects in vitro and in vivo.[15]

  • Thrombosis: Piperidine-3-carboxamides have been designed as inhibitors of human platelet aggregation.[16]

The Future of Piperidine Carboxamides in Drug Discovery

The piperidine carboxamide scaffold continues to be a highly valuable and versatile platform in the design and development of novel therapeutics. Its "privileged" status is well-deserved, given the numerous examples of its successful application across a wide range of biological targets and disease states.

Future directions in this field are likely to focus on:

  • Multi-Target-Directed Ligands (MTDLs): The development of single molecules that can modulate multiple targets simultaneously holds promise for treating complex diseases like cancer and neurodegenerative disorders. The piperidine carboxamide scaffold is well-suited for the design of MTDLs.[17]

  • Bioisosteric Replacements: The exploration of bioisosteres for the piperidine ring, such as spirocyclic systems, can lead to compounds with improved physicochemical and pharmacokinetic properties.[18]

  • Novel Synthetic Methodologies: The development of new and efficient synthetic routes will continue to expand the accessible chemical space around the piperidine carboxamide core.

The continued exploration of this remarkable scaffold, guided by a deep understanding of its chemical properties and biological interactions, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Medicines for Malaria Venture. Available at: [Link]

  • Zheng, X., et al. (1995). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Galkina, O. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Twaroski, C. B., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. PMC. Available at: [Link]

  • Galkina, O. S., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2013). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. ResearchGate. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. Available at: [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available at: [Link]

  • Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. Available at: [Link]

  • Tosh, D. K., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. Available at: [Link]

  • Chaurasiya, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • Tosh, D. K., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Zafar, S., et al. (2019). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Wang, H., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Available at: [Link]

  • Niphakis, M. J., et al. (2013). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Available at: [Link]

  • Prakash, C., et al. (2012). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. Drug Metabolism and Disposition. Available at: [Link]

  • Niphakis, M. J., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. Available at: [Link]

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Foundational

The 4-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals The 4-hydroxypiperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-hydroxypiperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas.[1][2] Its inherent structural features—a saturated heterocycle conferring favorable pharmacokinetic properties, a strategically positioned hydroxyl group for hydrogen bonding and further functionalization, and a nitrogen atom for modulating basicity and introducing substituents—make it an exceptionally versatile building block for the design of novel therapeutics.[3][4] This guide offers a comprehensive exploration of the therapeutic potential of 4-hydroxypiperidine derivatives, delving into their synthesis, structure-activity relationships (SAR), and applications in key disease areas, with a focus on providing actionable insights for researchers in the field.

The Therapeutic Landscape of 4-Hydroxypiperidine Derivatives

The utility of the 4-hydroxypiperidine scaffold spans a wide range of therapeutic targets, from the central nervous system to oncology. This section will explore some of the most significant applications, highlighting the chemical logic behind the design of these potent molecules.

Analgesia and Opioid Receptor Modulation

The 4-aryl-4-hydroxypiperidine framework is a classic pharmacophore for opioid receptor ligands, forming the structural basis for well-known analgesics.[1] Modifications to this core structure have been extensively explored to modulate affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Structure-Activity Relationship (SAR) Insights:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Short-chain alkyl or phenacyl groups have been shown to be optimal for analgesic activity.[5][6]

  • Aryl Group: The electronic properties and substitution pattern of the aryl group at the C4 position significantly influence binding affinity. For instance, a chlorophenyl group has been incorporated into derivatives with significant analgesic effects.[6][7]

  • Stereochemistry: The stereochemistry at the C4 position is often crucial for potent opioid receptor binding.[1]

Quantitative SAR Data for Opioid Receptor Ligands:

Compound IDN-Substituent (R)Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)
1a -CH₃Phenyl1.2150350
1b -CH₂CH₂PhPhenyl0.550120
1c -CH₃4-Chlorophenyl0.8120280

This table presents hypothetical data for illustrative purposes, based on established SAR principles.

Signaling Pathway:

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by a 4-aryl-4-hydroxypiperidine agonist initiates a signaling cascade through the Gi/o pathway, ultimately leading to an analgesic effect.[1]

mu_opioid_pathway agonist 4-Aryl-4-hydroxypiperidine Agonist mor Mu-Opioid Receptor (MOR) agonist->mor Binds to gi_go Gi/o Protein mor->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) gi_go->ion_channel Modulates camp cAMP ac->camp Converts ATP to analgesia Analgesia camp->analgesia Reduced neuronal excitability leads to ion_channel->analgesia Reduced neuronal excitability leads to

Caption: Mu-Opioid Receptor Signaling Cascade.

Oncology: Kinase Inhibition

The 4-hydroxypiperidine moiety is frequently incorporated into the structure of kinase inhibitors to enhance solubility, improve pharmacokinetic profiles, and provide a crucial point of interaction with the target protein.[3]

  • Crizotinib (Xalkori®): An inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, Crizotinib's synthesis utilizes N-Boc-4-hydroxypiperidine. The piperidine ring acts as a linker, and its derivatization is essential for the drug's activity.[3]

  • Ibrutinib (Imbruvica®): The synthesis of this Bruton's tyrosine kinase (BTK) inhibitor involves a chiral derivative of 4-hydroxypiperidine.[8]

kinase_inhibition_workflow start N-Boc-4-hydroxypiperidine oxidation Oxidation start->oxidation intermediate N-Boc-4-piperidone oxidation->intermediate reductive_amination Reductive Amination intermediate->reductive_amination coupled_product Coupled Intermediate reductive_amination->coupled_product deprotection Boc Deprotection coupled_product->deprotection final_coupling Final Coupling/ Functionalization deprotection->final_coupling kinase_inhibitor Kinase Inhibitor (e.g., Crizotinib) final_coupling->kinase_inhibitor

Caption: Synthetic workflow for a key kinase inhibitor intermediate.

Central Nervous System (CNS) Disorders

The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier, a critical feature for drugs targeting the CNS.[9] The hydroxyl group allows for fine-tuning of polarity and hydrogen bonding capacity, optimizing interactions with CNS receptors.[9] Derivatives have been investigated as dopamine transporter ligands, potentially for conditions like cocaine addiction.[10]

Synthetic Strategies and Methodologies

The versatility of the 4-hydroxypiperidine scaffold is matched by the robustness of its synthetic routes. The use of N-Boc-4-hydroxypiperidine as a starting material is particularly prevalent due to the stability of the Boc protecting group and the ease of its removal.[3]

General Synthesis of 4-Aryl-4-hydroxypiperidines

A common and effective method for synthesizing 4-aryl-4-hydroxypiperidines involves the Grignard reaction with a protected 4-piperidone.[1]

Step-by-Step Protocol:

  • Protection of 4-Piperidone: 4-Piperidone hydrochloride is neutralized and then protected with a suitable group, such as a benzyl or Boc group, to prevent side reactions at the nitrogen.

  • Grignard Reaction: The N-protected-4-piperidone is reacted with an aryl magnesium halide (e.g., phenylmagnesium bromide) in an appropriate solvent like THF.

  • Deprotection: The protecting group is removed to yield the final 4-aryl-4-hydroxypiperidine. For a Boc group, this is typically achieved under acidic conditions.

Synthesis via N-Boc-4-hydroxypiperidine

N-Boc-4-hydroxypiperidine is a commercially available and highly versatile intermediate.[3][8]

Protocol for Oxidation to N-Boc-4-piperidone:

  • Dissolve N-Boc-4-hydroxypiperidine in an anhydrous solvent like dichloromethane (DCM).

  • Add an oxidizing agent, such as Dess-Martin periodinane, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Quench the reaction and perform an aqueous workup to isolate the N-Boc-4-piperidone.[9]

Experimental Protocols for Biological Evaluation

Analgesic Activity Screening (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic potential of compounds against thermal stimuli.[6][7][11]

Methodology:

  • Administer the 4-hydroxypiperidine derivative to male Wistar rats, typically via intramuscular injection at a specific dose (e.g., 50 mg/kg).[6][7]

  • A reference drug, such as pethidine, is administered to a control group.[6][7]

  • At predetermined time intervals, a focused beam of light is applied to the rat's tail.

  • The time taken for the rat to "flick" its tail (latency) is recorded.

  • An increase in latency compared to the control group indicates an analgesic effect.

Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Prepare a reaction mixture containing the target kinase, a substrate (e.g., a peptide or protein), and ATP (radiolabeled with ³²P or ³³P).

  • Add the 4-hydroxypiperidine derivative at various concentrations.

  • Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP.

  • Quantify the amount of incorporated radioactivity, which is inversely proportional to the inhibitory activity of the compound.

Future Perspectives

The 4-hydroxypiperidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Novel Therapeutic Targets: Exploring the application of these derivatives against new and challenging disease targets.

  • Stereoselective Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of chiral 4-hydroxypiperidine derivatives to enhance potency and reduce off-target effects.

  • Fragment-Based Drug Design: Utilizing the 4-hydroxypiperidine core as a starting point in fragment-based approaches to discover novel ligands.

References

  • The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAnt54DsizBip3mjBaiHeNc1akiD2g8BQXAKyUesDhKkqUVYj7Sst-0yXbSFYdfEe3Kk-eC2I1XtZhRbhCOfGueItPJq0Lo_iAgCZ4nhv6oHnUzKnWMSY2HMcFZKWH3WXGrUE0FhIYV8xgD2x2lbBHbq-rc25oEm7CjPg7bQySM0fP9CD8h3e564FRGm5Rrm6rJDu-rufqa34KPp-I0FlwFu5W0Th-vUW5aImfbYEMZzu_q0mr8oeEEWWF8A==]
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015, November 7). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2UBzrpfQEX0efrN6xOE3kGNDoB-kBQtBxUfRjx429x28siFRXAujc5765_t6NO9yC_-HrkFAOczu5aAdtuVVvcSd-LGuVarEDW7qheKWDGeEvu2qzR546T1wM0zyvXXMDbo9ioGdVN80nP53rAmhvl7zlubbG8bcrbrC7tyZMm4JoBvS9q3CDsNXtMib_UkNQi0gn-75mtL5KQP_TQpQOqDaidWcscK3lCl_tE2h4y1L5w100F4M8SPxM0c109aGpEeuM2A==]
  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives - J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb1958/53/1/53_1_64/_article]
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  • 4-Hydroxypiperidine - Chem-Impex. [URL: https://www.chem-impex.com/products/05999]
  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2 - PubMed. (2007, June 1). [URL: https://pubmed.ncbi.nlm.nih.gov/17475450/]
  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [URL: https://www.koreascience.or.kr/article/JAKO199711921430096.page]
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (2005, January 15). [URL: https://pubmed.ncbi.nlm.nih.gov/15635232/]
  • What Role Does The Hydroxyl Group Play In N-Boc-4-Hydroxypiperidine's Reactivity? (2025, April 5). [URL: https://www.jh-biochem.com/news/what-role-does-the-hydroxyl-group-play-in-n-boc-4-hydroxypiperidine-s-reactivity-77033955.html]
  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives | Request PDF - ResearchGate. (2025, August 5). [URL: https://www.researchgate.
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG_SzseHCGFvzHuRGvnqRWhyu9G98lrs2NSZJ9T3jI5RQhMr5qHKoDjqS6vKYl0hWTDfHZAap_rBzyrytc1qGQLGnfZSlpq2Rk4WkqRmTjPIBDhpjhYmFIFC3CFeSdJJj85Zpw29oi37gXT0j-kC9G8O_vtDEBJ9Y-CF3I21IJAbGSyheOWRHv6d-u-MEg-WMKn5UQZkkYCP4EeW6tJfeLeQjfB6CwO9KgHQLxEsQPBJ4y3XncGdHXMb_iM1HqT5_fjg4mQs5aor_lCi_RRw==]
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents. [URL: https://patents.google.
  • N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis - ChemicalBook. (2025, July 17). [URL: https://www.chemicalbook.com/article/n-boc-4-hydroxypiperidine-key-pharmaceutical-intermediate-for-piperidine-based-drug-synthesis.htm]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). [URL: https://www.mdpi.com/1420-3049/28/4/1531]
  • High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. (2003, March 4). [URL: https://pubs.acs.org/doi/10.1021/jm020370q]

Sources

Exploratory

Physicochemical Characterization and Application Profiling of 4-Hydroxypiperidine-2-carboxamide in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Domain: Structural Biology, Biophysics, and Peptidomimetic Design Executive Summary In the pursuit of novel therapeutic modalities, Fra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Domain: Structural Biology, Biophysics, and Peptidomimetic Design

Executive Summary

In the pursuit of novel therapeutic modalities, Fragment-Based Drug Discovery (FBDD) relies heavily on the selection of high-quality, low-molecular-weight scaffolds that offer dense vectors for synthetic elaboration. 4-Hydroxypiperidine-2-carboxamide has emerged as a privileged, highly polar cyclic scaffold. Its rigid piperidine core, combined with strategically positioned hydrogen-bond donors and acceptors, makes it an ideal starting point for designing peptidomimetics.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 4-Hydroxypiperidine-2-carboxamide, detailing the causality behind its behavior in aqueous assay environments, and outlines self-validating biophysical protocols for its application in targeting the bacterial trans-translation machinery (specifically the SmpB protein).

Structural & Physicochemical Profiling

The utility of a fragment in FBDD is dictated by its adherence to the "Rule of Three" (Ro3) and its ligand efficiency. 4-Hydroxypiperidine-2-carboxamide exists in various stereoisomeric forms, such as the1[1] and the enantiopure2[2].

The spatial arrangement of its functional groups directly dictates its physicochemical behavior. Below is a quantitative summary of its core properties.

Table 1: Physicochemical Parameters and Mechanistic Causality
PropertyValueCausality & Impact on Drug Design
Molecular Weight 144.17 g/mol (Free base)Highly compliant with FBDD Ro3 (MW < 300). Allows for significant synthetic elaboration (e.g., aminolysis to form spiro-peptidomimetics) without exceeding lead-like chemical space.
LogP (Estimated) -1.2 to -0.5The combination of the secondary amine, hydroxyl, and carboxamide groups renders the molecule highly hydrophilic. This ensures the high aqueous solubility required for the high-concentration screening (often >1 mM) typical in FBDD.
Topological Polar Surface Area ~75.3 ŲHigh polarity restricts passive blood-brain barrier (BBB) permeability but is optimal for targeting solvent-exposed protein-protein interaction (PPI) interfaces.
pKa (Secondary Amine) ~8.5 - 9.5The electron-withdrawing inductive effect of the adjacent C2-carboxamide lowers the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2). This ensures the molecule is only partially protonated at physiological pH (7.4), balancing membrane permeability with the ability to form ionic salt bridges with target acidic residues.
Hydrogen Bond Donors 4 (-OH, -NH, -NH2)Provides a dense array of interaction vectors, allowing the fragment to anchor deeply into shallow, solvent-exposed protein pockets via directional hydrogen bonding.

Application in Peptidomimetic Drug Design: Targeting SmpB

A primary application of 4-Hydroxypiperidine-2-carboxamide is its use as a core scaffold to build 3[3]. A highly promising therapeutic avenue is the inhibition of bacterial trans-translation.

Trans-translation is a critical bacterial rescue mechanism for stalled ribosomes, orchestrated by transfer-messenger RNA (tmRNA) and the 4[4]. SmpB binds to the stalled ribosome, allowing the addition of a degradation tag to the incomplete polypeptide. Because this pathway is absent in eukaryotes, it represents a highly selective antibacterial target.

By utilizing 4-Hydroxypiperidine-2-carboxamide libraries, researchers can synthesize5[5]. The rigid piperidine ring constrains the spatial orientation of the carboxamide and hydroxyl groups, perfectly mimicking the backbone vectors of the native SmpB peptide sequence, thereby acting as a competitive inhibitor.

SmpB_Mechanism Ribosome Stalled Ribosome Complex tmRNA tmRNA-SmpB Complex Ribosome->tmRNA Recruits Rescue Trans-translation (Bacterial Survival) tmRNA->Rescue Inhibitor 4-Hydroxypiperidine Peptidomimetic Block Steric Blockade of SmpB C-terminal Tail Inhibitor->Block Binds SmpB Block->tmRNA Inhibits Interaction Death Accumulation of Toxic Proteins (Bacterial Cell Death) Block->Death Prevents Rescue

Fig 1: Mechanism of trans-translation inhibition by SmpB-targeted peptidomimetics.

Analytical Workflows: Fragment-Target Interaction Assays

To confidently advance a 4-Hydroxypiperidine-2-carboxamide derivative from a fragment hit to a lead compound, a rigorous, self-validating biophysical cascade is required. The following protocol outlines the evaluation of fragment-SmpB interactions.

Step-by-Step Methodology: SPR and ITC Cascade

Phase 1: Library Formulation and Target Preparation

  • Ligand Solubilization: Dissolve the 4-Hydroxypiperidine-2-carboxamide library in 100% LC-MS grade DMSO to a stock concentration of 100 mM.

  • Protein Dialysis (Critical Step): Extensively dialyze the purified SmpB protein against the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Causality: Fragment binding typically exhibits low affinity ( Kd​ in the μM to mM range), resulting in minimal heat changes. Exact buffer matching between the protein and the ligand prevents massive heats of dilution that would otherwise mask the true binding signal in downstream thermodynamic assays.

Phase 2: Primary Screening via Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the SmpB protein onto a CM5 sensor chip via standard amine coupling chemistry, targeting a density of ~2000 RU to account for the low molecular weight of the fragments.

  • Injection: Inject the fragment library at a screening concentration of 1 mM.

  • Self-Validation System: Simultaneously inject the fragments over a reference channel (blank immobilization activated and deactivated with ethanolamine). Furthermore, inject a known non-binding molecule. Subtract the reference channel data to eliminate bulk refractive index shifts caused by the DMSO solvent mismatch.

Phase 3: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)

  • Titration: Load the SmpB protein (e.g., 50 μM ) into the sample cell and the fragment hit (e.g., 1 mM) into the injection syringe. Perform 20 injections of 2 μL each at 25°C.

    • Causality: While SPR provides kinetic and affinity data, ITC provides the thermodynamic signature ( ΔH and −TΔS ). Because 4-Hydroxypiperidine-2-carboxamide is highly polar, successful binding to SmpB is typically enthalpy-driven ( ΔH<0 ), indicating the successful formation of specific hydrogen bond networks rather than non-specific hydrophobic aggregation.

  • Self-Validation System: Perform a control titration of the fragment into the exact dialysis buffer alone. Subtract this background heat of dilution from the protein titration data to isolate the absolute binding isotherm.

FBDD_Workflow Lib Fragment Library (Piperidine Derivatives) SPR Primary Screening (SPR / STD-NMR) Lib->SPR SmpB Target Preparation (SmpB Protein Dialysis) SmpB->SPR ITC Orthogonal Validation (ITC Thermodynamics) SPR->ITC Hit Selection Xray Structural Resolution (X-ray Crystallography) ITC->Xray Validated Hits Lead Hit-to-Lead Optimization (Peptidomimetic Design) Xray->Lead Binding Pose

Fig 2: Fragment-based biophysical screening workflow for SmpB target validation.

Conclusion

The physicochemical architecture of 4-Hydroxypiperidine-2-carboxamide—characterized by its low molecular weight, high polarity, and constrained stereochemistry—makes it an exceptional building block for Fragment-Based Drug Discovery. By understanding the causality between its structural features (such as the pKa shift induced by the carboxamide group) and its behavior in biophysical assays, medicinal chemists can rationally design highly specific peptidomimetics. When coupled with rigorous, self-validating screening cascades like SPR and ITC, this scaffold offers a robust pathway toward novel therapeutics, particularly in the urgent domain of novel antibacterial agents targeting trans-translation.

References

  • Chemical Substance Information: rac-(2R,4S)-4-hydroxypiperidine-2-carboxamide. NextSDS. Available at:[Link]

  • BOOK of ABSTRACTS (June 2024). Sciencesconf.org. Available at: [Link]

  • Genetics of Antibiotic Synergy in Mycobacterium tuberculosis (2022). Harvard DASH. Available at: [Link]

  • 32nd Young Research Fellows Meeting (2025). Société de Chimie Thérapeutique. Available at: [Link]

Sources

Foundational

Comprehensive Spectroscopic Analysis of Substituted 4-Hydroxypiperidines: A Technical Guide to Conformational and Structural Elucidation

The piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacological core for countless therapeutics, including G-protein coupled receptor (GPCR) ligands and histamine H3 recept...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacological core for countless therapeutics, including G-protein coupled receptor (GPCR) ligands and histamine H3 receptor antagonists[1]. Among its derivatives, substituted 4-hydroxypiperidines present a unique analytical challenge. Their structural dynamics—characterized by rapid ring inversion and nitrogen pyramidal inversion—create a complex conformational landscape[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments. Here, we will dissect the causality behind the spectroscopic phenomena of 4-hydroxypiperidines, providing drug development professionals with a self-validating framework for rigorous stereochemical and conformational elucidation.

The Conformational Landscape: Physical Directives

Before analyzing spectra, one must understand the physical forces dictating the molecule's behavior. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[2]. However, this chair is not static.

Two distinct dynamic processes govern the system:

  • Ring Inversion: The interconversion between two chair forms, flipping substituents between axial and equatorial positions. The free energy barrier ( ΔG‡ ) for this process is approximately 10.4 kcal/mol[3][4].

  • Nitrogen Inversion: The umbrella-like flipping of the pyramidal nitrogen lone pair. This process has a much lower energy barrier ( ΔG‡≈6.1−6.2 kcal/mol) and is therefore significantly faster than ring inversion at any given temperature[3][5].

The thermodynamic preference for the 4-hydroxyl group to occupy the equatorial position is driven by the avoidance of 1,3-diaxial steric clashes with the axial protons at C2 and C6. However, the introduction of substituents (e.g., a bulky alkyl group at C3) or protonation of the nitrogen can drastically shift this equilibrium, sometimes forcing the hydroxyl group into an axial orientation due to complex electrostatic and gauche interactions[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the stereochemistry of 4-hydroxypiperidines. Because the timescale of NMR observation is relatively slow, room-temperature spectra often yield time-averaged signals. To extract true conformational data, we rely on specific coupling constants and chemical shift perturbations.

1 H NMR and J-Coupling Causality

The orientation of the C4 proton (H4) relative to the C3 and C5 protons is governed by the Karplus relationship.

  • Equatorial 4-OH (Axial H4): The axial H4 proton shares a ~180° dihedral angle with the axial protons on C3 and C5. This anti-periplanar arrangement results in two large diaxial coupling constants ( 3Jax−ax​≈10−12 Hz). Consequently, the H4 signal appears as a wide, well-resolved multiplet (often a triplet of triplets)[3].

  • Axial 4-OH (Equatorial H4): The equatorial H4 proton only possesses gauche interactions (~60° dihedral angles) with adjacent protons, resulting in small coupling constants ( 3Jeq−ax​ and 3Jeq−eq​≈2−5 Hz). The signal collapses into a narrow multiplet[7].

Furthermore, equatorial protons are generally deshielded relative to their axial counterparts due to the magnetic anisotropy of the adjacent C-C bonds, shifting them further downfield[7].

13 C NMR and the γ -Gauche Effect

In 13 C NMR, the most powerful diagnostic tool for 4-hydroxypiperidines is the γ -gauche effect . When the 4-OH group is forced into an axial position, it is spatially proximate (gauche) to the γ -carbons (C2 and C6). The electron clouds of the oxygen and the γ -carbons repel each other—a phenomenon known as steric compression. This polarization pushes electron density along the C-H bonds onto the carbon atoms, significantly increasing their magnetic shielding. As a result, the C2 and C6 signals experience a dramatic upfield shift of 5–7 ppm compared to the equatorial 4-OH conformer[8].

Quantitative Data Summary

Table 1: Diagnostic NMR Parameters for 4-Hydroxypiperidine Conformers

ParameterEquatorial 4-OH ConformerAxial 4-OH ConformerCausality / Physical Basis
1 H NMR: H4 Signal Broad multiplet (tt)Narrow multiplet (m)Axial H4 has large diaxial couplings ( J≈10−12 Hz). Equatorial H4 lacks these, showing only small couplings ( J≈2−5 Hz).
1 H NMR: H4 Shift ~3.5 - 3.8 ppm~3.9 - 4.2 ppmEquatorial protons are deshielded by the magnetic anisotropy of adjacent C-C bonds.
13 C NMR: C2/C6 Shift ~45 - 48 ppm~39 - 42 ppm γ -gauche effect: Steric compression from the axial OH shields the γ -carbons, shifting them upfield.
13 C NMR: C4 Shift ~68 - 70 ppm~64 - 66 ppm1,3-diaxial interactions slightly shield the carbon bearing the axial substituent.

Experimental Workflow: Variable-Temperature (VT) NMR

To accurately quantify the thermodynamic equilibrium between conformers, we must slow down the ring inversion process so that it becomes slower than the NMR timescale. This is achieved via Variable-Temperature (VT) NMR.

VT_NMR_Workflow Start Sample Preparation (Use CD2Cl2 or CD3OD) RoomTemp Acquire 1H/13C NMR at 298K (Observe time-averaged signals) Start->RoomTemp Cooling Cool below Tc (~200K) (Freeze out ring inversion) RoomTemp->Cooling Analyze Integrate Resolved Signals (Axial vs. Equatorial OH) Cooling->Analyze End Calculate ΔG‡ and Keq (Self-Validate Integrals) Analyze->End

Caption: Workflow for Variable Temperature NMR (VT-NMR) conformational analysis of piperidines.

Step-by-Step VT-NMR Protocol (Self-Validating System)
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD2​Cl2​ or CD3​OD ). Causality: CDCl3​ freezes at -63 °C (210 K), which is often not cold enough to fully resolve the conformers. CD2​Cl2​ allows cooling down to ~180 K[3].

  • Baseline Acquisition: Acquire standard 1 H and 13 C NMR spectra at 298 K. Record the exact integral of the time-averaged H4 proton.

  • Incremental Cooling: Lower the probe temperature in 10 K increments. Allow 10 minutes of thermal equilibration at each step to prevent convection currents that distort line shapes.

  • Coalescence Observation: Monitor the H4 proton signal. The temperature at which this signal broadens into a flat baseline is the coalescence temperature ( Tc​ ).

  • Slow-Exchange Regime: Continue cooling below Tc​ (typically down to 190-200 K) until the broadened signal splits into two distinct, sharp peaks representing the axial-OH and equatorial-OH conformers.

  • System Validation & Extraction:

    • Validation Step: The sum of the integrals for the resolved axial and equatorial H4 protons at 190 K must exactly equal the integral of the time-averaged H4 proton recorded at 298 K. If they do not match, relaxation delay ( D1​ ) is insufficient.

    • Calculate the equilibrium constant ( Keq​ ) from the integral ratio and derive the free energy difference using ΔG∘=−RTln(Keq​) .

Stereochemical Logic: Assigning Relative Configuration

When synthesizing novel 3,4-disubstituted or 2,4-disubstituted 4-hydroxypiperidines, determining the relative stereochemistry (cis vs. trans) is paramount. The logic relies on a combination of 3J coupling constants and Nuclear Overhauser Effect (NOE) spectroscopy[2][7].

Stereochem_Logic Q1 Measure J(H3, H4) in 1H NMR LargeJ Large J (~10-12 Hz) (Diaxial Protons) Q1->LargeJ SmallJ Small J (~2-5 Hz) (Ax-Eq or Eq-Eq Protons) Q1->SmallJ Trans Trans Isomer (Diequatorial Substituents) LargeJ->Trans Q2 Check NOESY/ROESY for 1,3-diaxial contacts SmallJ->Q2 Cis Cis Isomer (Axial-Equatorial Substituents) Q2->Cis Strong NOE

Caption: Logical decision tree for assigning relative stereochemistry in 3,4-disubstituted piperidines.

Orthogonal Validation: Vibrational Spectroscopy (IR)

While NMR provides the spatial map, Infrared (IR) spectroscopy confirms functional group interactions, specifically hydrogen bonding, which heavily influences the conformational equilibrium of 4-hydroxypiperidines[9].

Differentiating Intra- vs. Intermolecular Hydrogen Bonding: To determine if an axial 4-OH is stabilized by an intramolecular hydrogen bond (e.g., to a substituent at C3 or the ring nitrogen), we utilize a serial dilution protocol in a non-polar solvent like CCl4​ .

  • Intermolecular H-Bonds: As the sample is diluted, intermolecular distances increase, breaking hydrogen bonds. The broad, red-shifted O-H stretch (~3200-3400 cm −1 ) will progressively sharpen and shift toward the free hydroxyl frequency (~3600 cm −1 ).

  • Intramolecular H-Bonds: Because the donor and acceptor are on the same molecule, dilution does not affect their proximity. The IR absorption frequency and peak shape will remain constant regardless of concentration.

References

  • Döring, C., Näther, C., Jess, I., Ibrom, K., & Jones, P. G. "Two polymorphs of 4-hydroxypiperidine with different NH configurations." CrystEngComm, 2015, 17(28), 5206-5215.[Link]

  • Olsen, J. I., et al. "Exploring the relationship between the conformation and pKa: can a pKa value be used to determine the conformational equilibrium?" Organic & Biomolecular Chemistry, 2015.[Link]

  • Sebastian, S., et al. "The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010, 75(3), 941-952.[Link]

Sources

Exploratory

In Vitro Screening of Novel Piperidine Carboxamides: A Technical Guide for Target Deconvolution and Lead Optimization

Executive Summary & Pharmacophore Rationale The piperidine carboxamide scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by a saturated six-membered nitrogen heterocycle coupled to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The piperidine carboxamide scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by a saturated six-membered nitrogen heterocycle coupled to a carboxamide moiety, this core provides an optimal balance of conformational restriction, hydrogen-bonding capability, and modular vector projection for structure-activity relationship (SAR) exploration.

Recent drug discovery campaigns have successfully leveraged this scaffold across diverse therapeutic areas, including oncology (Anaplastic Lymphoma Kinase [ALK] inhibitors)[1], pain management (Transient Receptor Potential [TRP] channel modulators)[2], and infectious diseases (Plasmodium falciparum proteasome inhibitors)[3].

This whitepaper provides an in-depth, field-proven technical guide to the in vitro screening methodologies required to evaluate novel piperidine carboxamides. Rather than relying on a generic template, this guide deconstructs three distinct screening paradigms—enzymatic profiling, cell-based functional assays, and phenotypic screening—explaining the mechanistic causality behind each experimental choice.

The Core In Vitro Screening Cascade

To systematically evaluate piperidine carboxamide derivatives, researchers must deploy a cascading workflow that moves from high-throughput primary screening to complex target deconvolution.

Screening_Cascade Start Library of Piperidine Carboxamides Primary Primary in vitro Screen (Enzymatic / Phenotypic) Start->Primary Secondary Secondary Orthogonal Assays (Selectivity & Counterscreens) Primary->Secondary Hits (IC50 < 1 µM) CellBased Cell-Based Functional Assays (Target Engagement) Secondary->CellBased Selective Hits Deconvolution Target Deconvolution & Structural Biology (Cryo-EM/X-ray) CellBased->Deconvolution Mechanism of Action Lead Lead Optimization (SAR & ADMET) Deconvolution->Lead Rational Design

Caption: The generalized in vitro screening cascade for piperidine carboxamide lead optimization.

Methodology 1: Enzymatic Profiling (Kinase Inhibition)

Target Context: Piperidine carboxamides have been developed as potent Type I½ inhibitors of ALK, stabilizing an unusual DFG-shifted conformation to access extended hydrophobic pockets[1].

Causality & Assay Selection: To screen for ALK inhibition, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over traditional radiometric ( 33P -ATP) assays. TR-FRET eliminates radioactive waste and, crucially, utilizes a time delay before measurement. This delay allows short-lived background fluorescence (often emitted by the piperidine library compounds themselves) to decay, drastically reducing false positives.

Step-by-Step Protocol: Self-Validating TR-FRET Kinase Assay
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense piperidine carboxamide derivatives into a 384-well pro-plate using acoustic liquid handling (e.g., Echo 550) to generate an 11-point dose-response curve (10 µM to 0.1 nM).

  • Internal Controls (Self-Validation):

    • Positive Control: 10 µM Staurosporine (100% inhibition).

    • Negative Control: 1% DMSO vehicle (0% inhibition).

  • Enzyme/Substrate Addition: Add recombinant ALK kinase domain and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ value for ALK (ensuring the assay is sensitive to competitive inhibitors). Incubate for 60 minutes.

  • Detection Phase: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to quench the kinase reaction.

  • Readout & Validation: Read the plate on a microplate reader (e.g., PHERAstar) at 620 nm and 665 nm. Calculate the Z'-factor using the controls; a Z' > 0.5 validates the assay plate's integrity.

Methodology 2: Cell-Based Functional Assays (Receptor Modulation)

Target Context: Piperidine carboxamides act as potent modulators of Transient Receptor Potential (TRP) channels, including TRPV1 antagonists for pain[2] and TRPA1 noncovalent agonists[4].

Causality & Assay Selection: Because TRP channels are calcium-permeable non-selective cation channels, target engagement is best measured via intracellular calcium flux[5]. The Fluorometric Imaging Plate Reader (FLIPR) assay is utilized because it captures real-time, high-throughput kinetic data of ion channel gating.

TRP_Pathway Ligand Piperidine Carboxamide (e.g., PIPC1 Agonist) Receptor TRPA1 Channel (Cell Membrane) Ligand->Receptor Binds PH1/S5-S6 Interface IonFlux Ca2+ Influx (Intracellular Elevation) Receptor->IonFlux Channel Gating Dye Fluo-4 AM Dye + Probenecid (Cytosolic Binding) IonFlux->Dye Ca2+ Coordinates Dye Signal Fluorescence Emission (Measured via FLIPR) Dye->Signal Quantum Yield Increase

Caption: Mechanism of TRPA1 activation and real-time calcium flux detection via FLIPR.

Step-by-Step Protocol: FLIPR Calcium Flux Assay
  • Cell Culture: Seed HEK293 cells stably expressing human TRPV1 or TRPA1 into poly-D-lysine coated 384-well black-walled, clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove culture media. Add Fluo-4 AM calcium-sensitive dye. Critical Step: Include 2.5 mM probenecid in the loading buffer. Probenecid inhibits multidrug resistance proteins (MRP), preventing the cells from pumping the dye out into the extracellular space, which would cause high background noise.

  • Incubation: Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes.

  • Compound Addition (Antagonist Mode): For TRPV1 antagonists (e.g., benzoxazinone amides[2]), add the piperidine carboxamide library and incubate for 10 minutes.

  • Agonist Challenge & Kinetic Read: Transfer the plate to the FLIPR instrument. Continuously record baseline fluorescence for 10 seconds. Inject the EC 80​ concentration of the known agonist (e.g., Capsaicin for TRPV1) and record fluorescence (Ex: 488 nm, Em: 515 nm) for an additional 3 minutes.

  • Data Processing: Calculate the maximum minus minimum relative fluorescence units (RFU). Plot against the log of the compound concentration to determine the IC 50​ .

Methodology 3: Phenotypic Screening & Target Deconvolution

Target Context: In infectious diseases, specifically malaria, piperidine carboxamides (e.g., SW042 and SW584) were identified as potent, species-selective inhibitors of the Plasmodium falciparum proteasome[3].

Causality & Assay Selection: Phenotypic screening (whole-cell viability) was utilized as the primary screen rather than target-based screening. This ensures that the identified hits inherently possess the necessary physicochemical properties to penetrate the host red blood cell and the parasite membranes[6]. Target deconvolution is subsequently achieved via resistance generation and Cryo-EM.

Step-by-Step Protocol: Phenotypic Viability to Cryo-EM Deconvolution
  • Whole-Cell Viability Screen: Incubate P. falciparum 3D7 (drug-sensitive) and Dd2 (multidrug-resistant) strains with the piperidine carboxamide library for 72 hours. Measure parasite viability using a SYBR Green I fluorescence assay (which binds to parasite DNA).

  • Resistance Generation (Target ID): Subject P. falciparum cultures to sublethal, stepwise increasing concentrations of the lead compound (e.g., SW042) over several months.

  • Genomic Sequencing: Perform whole-genome sequencing on the resistant clones. In the case of SW042, point mutations were identified in the Pf proteasome β 5 active-site (Pf β 5)[3].

  • Cryo-EM Structural Validation: Purify the Pf proteasome using a His8-tag introduced onto the β 7 subunit[3]. Form a complex with the optimized lead (SW584) and perform cryoelectron microscopy. This structural biology step validates that the piperidine carboxamide binds non-covalently in a previously unexplored pocket at the β 5/ β 6/ β 3 subunit interface, confirming the mechanism of species selectivity[3].

Quantitative Data Synthesis

The versatility of the piperidine carboxamide scaffold is best illustrated by comparing the quantitative in vitro profiles of optimized leads across different targets.

Compound Class / LeadPrimary TargetAssay TypePotencySelectivity ProfileReference
Piperidine Carboxamide 1 ALK (Kinase)TR-FRET EnzymaticIC 50​ = 174 nMHighly selective over IGF1R[1]
Benzoxazinone Amide TRPV1 (Ion Channel)FLIPR Ca 2+ FluxIC 50​ = 65 nMHigh selectivity over related TRP channels[2]
PIPC1 TRPA1 (Ion Channel)Patch-Clamp / FLIPREC 50​ = 6.5 nMNoncovalent partial agonist[4]
SW584 Pf Proteasome β 5Phenotypic / EnzymaticEC 50​ < 100 nMHighly species-selective (inactive vs. Human proteasome)[3]

Conclusion & Future Perspectives

The in vitro screening of novel piperidine carboxamides requires a deeply integrated approach, combining high-throughput enzymatic profiling, real-time kinetic cell-based assays, and rigorous phenotypic target deconvolution. The scaffold's unique ability to be tuned for highly specific hydrophobic pockets—whether in the DFG-shifted conformation of ALK, the transmembrane interfaces of TRP channels, or the β 5 subunit of the plasmodium proteasome—cements its status as a premier starting point for rational drug design. Future screening efforts will likely integrate these in vitro methodologies with AI-driven predictive ADMET modeling to further accelerate lead optimization.

References

  • Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., Brake, R. L., & Lewis, R. T. (2012). "Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors." Journal of Medicinal Chemistry, 55(4), 1698-1705. URL:[Link]

  • Cheung, W. S., Calvo, R. R., Tounge, B. A., Zhang, S. P., Stone, D. R., Brandt, M. R., Hutchinson, T., Flores, C. M., & Player, M. R. (2008). "Discovery of piperidine carboxamide TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. URL:[Link]

  • Chernov-Rogan, T., Gianti, E., Liu, C., Villemure, E., Cridland, A. P., Hu, X., ... & Chen, J. (2019). "TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism." Proceedings of the National Academy of Sciences, 116(51), 26008-26019. URL:[Link]

  • Lawong, A., Gahalawat, S., Ray, S., Ho, N., Han, Y., Ward, K. E., ... & Phillips, M. A. (2024). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 31(8), 1503-1517. URL: [Link]

Sources

Foundational

Mechanistic Paradigms of 4-Hydroxypiperidine-2-Carboxamide Analogs: From Cysteine Protease Reversible Covalent Inhibition to Aspartyl Protease Transition-State Mimicry

Executive Summary The 4-hydroxypiperidine-2-carboxamide scaffold is a highly versatile, conformationally restricted pharmacophore utilized across diverse therapeutic areas. By dictating the spatial trajectory of its subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxypiperidine-2-carboxamide scaffold is a highly versatile, conformationally restricted pharmacophore utilized across diverse therapeutic areas. By dictating the spatial trajectory of its substituents through precise stereochemistry (typically 2S, 4S or 2S, 4R), this core acts as a structural chameleon. In this technical guide, we dissect the dual mechanistic paradigms of this scaffold: its role as a delivery vehicle for reversible covalent warheads in cysteine protease inhibitors (e.g., Cathepsin C)[1], and its function as a rigidified transition-state mimic in aspartyl protease inhibitors (e.g., HIV-1 Protease).

Mechanism I: Reversible Covalent Inhibition of Cathepsin C

Cathepsin C (CatC), also known as Dipeptidyl Peptidase I, is a lysosomal cysteine protease responsible for the N-terminal activation of pro-neutrophil serine proteases (NSPs) such as neutrophil elastase and proteinase 3. Aberrant CatC activity is a primary driver of tissue destruction in inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD)[1].

The Pharmacophore Rationale

To achieve high potency without the toxicity associated with permanent protein modification, modern CatC inhibitors utilize the 4-hydroxypiperidine-2-carboxamide core linked to a nitrile warhead.

  • S2/S1 Subsite Engagement: The piperidine ring optimally occupies the hydrophobic S2 pocket of CatC, while the 2-carboxamide acts as a rigid vector, directing the nitrile group deep into the S1 active site.

  • Reversible Covalent Attack: The catalytic thiolate of Cys234 executes a nucleophilic attack on the electrophilic nitrile carbon. This forms a thioimidate adduct .

  • Causality of Reversibility: Why design a reversible covalent bond? Irreversible cysteine protease inhibitors often bind to off-target thiols (e.g., glutathione) or act as haptens, triggering severe immune hypersensitivity. Reversible nitrile analogs maintain high thermodynamic affinity (driven by covalent bond formation) but allow kinetic dissociation ( koff​ ), drastically improving the metabolic stability and safety profile[1].

G CatC Cathepsin C (Active) Cys234 Thiolate Complex Reversible Thioimidate Adduct (Covalent) CatC->Complex S1/S2 Binding ProNSPs Pro-NSPs (Inactive) CatC->ProNSPs N-terminal Cleavage Inhibitor 4-Hydroxypiperidine Nitrile Analog Inhibitor->Complex Nucleophilic Attack Complex->CatC Dissociation (k_off) Complex->ProNSPs Pathway Blockade ActiveNSPs Active NSPs (Elastase, PR3) ProNSPs->ActiveNSPs Maturation Inflammation Tissue Damage & Inflammation ActiveNSPs->Inflammation Pathogenesis

Fig 1: CatC inhibition pathway via reversible thioimidate adduct formation.

Mechanism II: Transition-State Mimicry in HIV-1 Protease

In antiviral drug development, the same scaffold serves a fundamentally different mechanistic role. HIV-1 protease is a homodimeric aspartyl protease that cleaves viral polyproteins via a tetrahedral intermediate. The drug Palinavir incorporates a (2S,4R)-4-hydroxypiperidine-2-carboxamide core (a substituted pipecolinic acid) to achieve profound antiviral efficacy.

The Pharmacophore Rationale
  • Transition-State Mimicry: Unlike CatC inhibitors, Palinavir does not form a covalent bond. Instead, the 4-hydroxypiperidine ring acts as a conformationally restricted mimic of the P1' proline/pipecolinic acid residue found in the natural viral cleavage site.

  • Stereospecific Hydrogen Bonding: The (2S,4R) stereochemistry is critical. The 4-hydroxyl group is spatially oriented to engage in a direct hydrogen bond with the highly conserved "flap" water molecule (Water 301) or the catalytic Asp25/Asp25' residues.

  • Causality of Conformational Restriction: By locking the molecule into a piperidine ring, the entropic penalty ( ΔS ) of binding is significantly reduced compared to flexible, linear peptidomimetics. The rigid scaffold pre-organizes the molecule into the exact bioactive conformation required to fit the S1/S1' subsites[2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the pharmacological properties of key 4-hydroxypiperidine-2-carboxamide analogs targeting Cathepsin C, demonstrating the evolution from early hits to clinical candidates[1].

CompoundStereochemistryWarheadTargetpIC₅₀ (Enzymatic)Mechanism
Compound 6 (2S, 4S)NitrileCathepsin C7.4Reversible Covalent
Compound 7 (2S, 4S)NitrileCathepsin C7.8Reversible Covalent
Compound 10 (2S, 4S)NitrileCathepsin C> 8.0Reversible Covalent (Lead)
Palinavir (2S, 4R)HydroxyethylamineHIV-1 Protease8.9Non-Covalent TS Mimic

Self-Validating Experimental Methodologies

To rigorously validate the mechanisms of action described above, the following self-validating protocols must be employed.

Protocol A: Jump-Dilution Assay for Reversible Covalency (Cathepsin C)

Purpose: To differentiate between reversible and irreversible covalent inhibition. Causality of Design: A 100-fold rapid dilution drops the inhibitor concentration significantly below its Ki​ . If the inhibitor is reversible, the enzyme-inhibitor complex will dissociate over time, and enzymatic activity will recover, yielding a non-linear, upward-curving progress curve. Self-Validation: The inclusion of an irreversible control (e.g., Vinyl Sulfone) is mandatory. It must show zero recovery, proving that a lack of recovery is due to permanent covalent bonding, not enzyme denaturation during the pre-incubation phase.

  • Pre-incubation: Incubate recombinant human Cathepsin C (100 nM) with the 4-hydroxypiperidine-2-carboxamide analog (10 μM) in assay buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT, 100 mM NaCl) for 60 minutes at 37°C.

  • Rapid Dilution: Transfer 1 μL of the pre-incubation mixture into 99 μL of assay buffer containing the fluorogenic substrate (e.g., Gly-Arg-AMC at 50 μM). Final enzyme concentration is 1 nM; final inhibitor concentration is 100 nM.

  • Continuous Monitoring: Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 120 minutes using a microplate reader.

  • Controls: Run parallel wells with (a) DMSO vehicle (100% activity baseline) and (b) an irreversible CatC inhibitor (0% recovery baseline).

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the dissociation rate constant ( koff​ ) and calculate the residence time ( t1/2​=ln(2)/koff​ ).

G Incubation 1. Pre-incubation Enzyme + Inhibitor (100x) Dilution 2. Rapid Dilution 1:100 in Assay Buffer Incubation->Dilution Substrate 3. Substrate Addition Fluorogenic Peptide Dilution->Substrate Monitoring 4. Continuous Monitoring Fluorescence (Ex/Em) Substrate->Monitoring Analysis 5. Kinetic Analysis Calculate k_off & Half-life Monitoring->Analysis

Fig 2: Jump-dilution kinetic assay workflow for validating reversible inhibition.

Protocol B: FRET-based Cleavage Assay (HIV-1 Protease)

Purpose: To quantify the non-covalent transition-state binding affinity ( Ki​ ) of (2S,4R) analogs. Causality of Design: The use of an internally quenched fluorogenic peptide (e.g., DABCYL-γ-aminobutyric acid-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS) allows real-time continuous monitoring of the initial velocity ( V0​ ). Self-Validation: Inner filter effects are self-corrected by running a substrate-only control spiked with free EDANS fluorophore to ensure the 4-hydroxypiperidine analogs do not independently quench the emission wavelength.

  • Reagent Preparation: Prepare HIV-1 protease (final concentration 2 nM) in assay buffer (0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

  • Compound Titration: Dispense 10-point serial dilutions of the inhibitor (from 1 μM to 0.05 nM) into a 96-well black microplate.

  • Reaction Initiation: Add the FRET substrate (final concentration 5 μM) to initiate the reaction.

  • Kinetic Read: Measure fluorescence (Ex: 340 nm, Em: 490 nm) every 30 seconds for 15 minutes.

  • Validation Control: Run Pepstatin A (a known competitive aspartyl protease inhibitor) as a positive control to validate the dynamic range of the assay.

  • Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves and fit to the Morrison equation for tight-binding inhibitors to determine the true Ki​ .

References

  • Furber, M., et al. "Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]

  • Beaulieu, P. L., et al. "Synthesis of Palinavir, a Potent Peptidomimetic-Based HIV Protease Inhibitor." The Journal of Organic Chemistry, ACS Publications, 1997.[Link]

  • Drug Synthesis International / World Drug Tracker. "Palinavir and HIV Protease Inhibitor Methodologies."

Sources

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Hydroxypiperidine-2-carboxamide

For Immediate Release to the Scientific Community This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the potential biological targets of 4-Hydroxypiperidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the potential biological targets of 4-Hydroxypiperidine-2-carboxamide. While direct studies on this specific molecule are limited, a comprehensive analysis of its structural motifs—the 4-hydroxypiperidine core and the piperidine-2-carboxamide scaffold—provides a strong predictive framework for its pharmacological activity. This document synthesizes current literature to identify the most probable molecular targets and outlines a rigorous, multi-step strategy for experimental validation.

Section 1: The Piperidine Scaffold - A Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to achieve specific spatial orientations, enabling precise interactions with biological macromolecules. The nitrogen atom within the ring often acts as a key pharmacophoric feature, participating in hydrogen bonding or ionic interactions with target proteins.[1] The inherent versatility of the piperidine scaffold has led to its incorporation into a wide array of therapeutic agents targeting the central nervous system (CNS), enzymes, and other critical cellular components.[2][3]

Section 2: Primary Putative Target: The Serotonin 5-HT2C Receptor

Based on compelling evidence from structurally related analogs, the serotonin 5-HT2C receptor (5-HT2CR) emerges as a primary and highly probable biological target for 4-Hydroxypiperidine-2-carboxamide. The 4-alkylpiperidine-2-carboxamide scaffold, a close structural relative, has been extensively investigated, leading to the discovery of potent and selective positive allosteric modulators (PAMs) of the 5-HT2CR.[4][5][6]

Positive allosteric modulators represent a sophisticated approach to enhancing receptor function. Instead of directly activating the receptor at its orthosteric site (where the endogenous ligand, serotonin, binds), PAMs bind to a distinct, topographically separate allosteric site.[4][7] This binding event induces a conformational change in the receptor that increases its affinity for the endogenous agonist and/or enhances its signaling efficacy upon agonist binding. This mechanism offers a more nuanced modulation of receptor activity, potentially leading to improved safety profiles compared to direct agonists.[7][8]

Diminished 5-HT2CR signaling has been implicated in a range of neuropsychiatric and metabolic disorders, including substance use disorders, obesity, and depression.[5][8] The development of 5-HT2CR PAMs is therefore a promising therapeutic strategy for these conditions.

Structural Rationale for 5-HT2CR Targeting

The 4-Hydroxypiperidine-2-carboxamide structure contains the key pharmacophoric elements identified in known 5-HT2CR PAMs. The piperidine-2-carboxamide moiety is crucial for interaction with the allosteric binding site, while modifications at the 4-position of the piperidine ring influence potency and pharmacokinetic properties.[5] While existing studies have focused on 4-alkyl and 4-phenyl substitutions, the presence of a hydroxyl group at this position in 4-Hydroxypiperidine-2-carboxamide suggests the potential for hydrogen bonding interactions within the allosteric pocket, which could contribute to binding affinity and selectivity.

Proposed Signaling Pathway

Activation of the 5-HT2CR, a G-protein coupled receptor (GPCR), primarily initiates signaling through the Gαq/11 pathway. This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a PAM, 4-Hydroxypiperidine-2-carboxamide would be expected to enhance this signaling cascade in the presence of serotonin.

5-HT2CR_Signaling_Pathway cluster_membrane Cell Membrane Serotonin Serotonin 5-HT2CR 5-HT2C Receptor Serotonin->5-HT2CR Binds 5-HT2CR_PAM 4-Hydroxypiperidine- 2-carboxamide (PAM) 5-HT2CR_PAM->5-HT2CR Enhances Binding Gq_alpha Gαq/11 5-HT2CR->Gq_alpha Activates PLC Phospholipase Cβ (PLCβ) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1: Proposed 5-HT2CR signaling cascade enhanced by a PAM.

Section 3: Secondary and Exploratory Targets

The structural features of 4-Hydroxypiperidine-2-carboxamide also suggest potential interactions with other biological targets, warranting further investigation.

Central Nervous System Receptors
  • Opioid Receptors: Piperidine derivatives have a long history as modulators of opioid receptors. While specific structural requirements for high affinity are well-defined, the core scaffold of 4-Hydroxypiperidine-2-carboxamide could exhibit some level of interaction, which would need to be assessed through binding assays.

  • Dopamine Transporter (DAT): Certain piperidine-based molecules have shown affinity for the dopamine transporter.[9][10] Inhibition of DAT is a key mechanism for several CNS-active drugs.

  • Histamine H3 Receptor: The 4-hydroxypiperidine core is a known component of histamine H3 receptor antagonists.[11][12] These receptors are involved in regulating neurotransmitter release in the CNS.

Enzymatic Targets
  • Anaplastic Lymphoma Kinase (ALK): Piperidine carboxamide derivatives have been explored as inhibitors of ALK, a receptor tyrosine kinase implicated in certain cancers.[13]

  • Glutaminase (GAC): The 4-hydroxypiperidine moiety has been used as a linker in the design of allosteric inhibitors of glutaminase, an enzyme crucial for the metabolism of cancer cells.[11][14]

  • Proteasome: In the context of anti-malarial drug discovery, piperidine carboxamides have been identified as inhibitors of the Plasmodium falciparum proteasome.[15][16] While species selectivity is a key factor, this highlights the potential for this scaffold to interact with proteasome systems.

Section 4: A Roadmap for Target Validation

A systematic and tiered approach is essential to definitively identify and characterize the biological targets of 4-Hydroxypiperidine-2-carboxamide.

Target_Validation_Workflow cluster_in_silico In Silico & Initial Screening cluster_in_vitro In Vitro Validation cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Confirmation Target_Prediction Computational Target Prediction (e.g., molecular docking, pharmacophore screening) Broad_Screening Broad Panel Screening (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) Target_Prediction->Broad_Screening Binding_Assays Radioligand Binding Assays (Determine Ki for putative GPCRs) Broad_Screening->Binding_Assays Prioritize Hits Functional_Assays Functional Assays (e.g., Ca2+ flux for 5-HT2CR, enzymatic assays) Binding_Assays->Functional_Assays Confirm Activity Selectivity_Profiling Selectivity Profiling (Assays against related targets, e.g., other 5-HT receptors) Functional_Assays->Selectivity_Profiling Cellular_Signaling Cellular Signaling Studies (e.g., Western blot for downstream markers) Selectivity_Profiling->Cellular_Signaling Validate in Cellular Context Phenotypic_Assays Phenotypic Assays (e.g., proliferation, migration, neurite outgrowth) Cellular_Signaling->Phenotypic_Assays PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Phenotypic_Assays->PK_PD Move to In Vivo Animal_Models Efficacy in Disease-Relevant Animal Models PK_PD->Animal_Models

Figure 2: A systematic workflow for target validation.
Initial Screening and In Vitro Characterization

Objective: To identify high-affinity binding partners and confirm functional activity.

Step 1: Broad Target Screening:

  • Protocol: Subject 4-Hydroxypiperidine-2-carboxamide to a broad panel of commercially available binding and enzymatic assays (e.g., Eurofins SafetyScreen44 or similar). This will provide an unbiased survey of potential interactions across a wide range of receptors, ion channels, and enzymes.

Step 2: Focused 5-HT2CR Binding and Functional Assays:

  • Radioligand Binding Assay:

    • Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT2CR (e.g., HEK293 or CHO cells).

    • Incubation: Incubate the membranes with a known radioligand for the 5-HT2CR (e.g., [3H]mesulergine) and varying concentrations of 4-Hydroxypiperidine-2-carboxamide.

    • Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

    • Analysis: Determine the IC50 value and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

  • Calcium Mobilization Assay (Functional PAM Assay):

    • Cell Plating: Plate human 5-HT2CR-expressing cells in a 96-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of 4-Hydroxypiperidine-2-carboxamide, followed by a sub-maximal (EC20) concentration of serotonin.

    • Measurement: Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).

    • Data Analysis: Quantify the potentiation of the serotonin-induced calcium response to determine the EC50 and maximal efficacy of the PAM effect.

Table 1: Quantitative Data Summary for Initial Target Validation

Assay TypeTargetParameters to be DeterminedExpected Outcome for a Positive Result
Radioligand Binding5-HT2CRKi (nM)Ki < 1 µM
Calcium Mobilization5-HT2CREC50 (nM), Emax (%)Dose-dependent increase in serotonin-induced Ca2+ flux
Broad Panel Screening~400 targets% Inhibition at 10 µMIdentification of additional targets with >50% inhibition
Cellular and In Vivo Confirmation

Following successful in vitro characterization, further studies in cellular and animal models will be necessary to confirm the physiological relevance of the target engagement and to assess the therapeutic potential of 4-Hydroxypiperidine-2-carboxamide.

Conclusion

The molecular architecture of 4-Hydroxypiperidine-2-carboxamide strongly suggests that the serotonin 5-HT2C receptor is a primary biological target, with the compound likely acting as a positive allosteric modulator. This hypothesis is built upon a solid foundation of structure-activity relationship studies of closely related analogs. Furthermore, the versatile nature of the piperidine scaffold indicates a potential for interactions with other CNS receptors and enzymes, which should be explored in parallel. The experimental roadmap outlined in this guide provides a rigorous framework for the systematic validation of these putative targets, paving the way for the potential development of a novel therapeutic agent.

Sources

Foundational

discovery of 4-phenylpiperidine-2-carboxamide analogues

An In-Depth Technical Guide to the Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Modulators Authored by a Senior Application Scientist This guide provides a comprehensive technical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Modulators

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and development of 4-phenylpiperidine-2-carboxamide analogues. It details the strategic rationale, synthetic methodologies, structure-activity relationship (SAR) exploration, and biological evaluation that have established this scaffold as a promising source of novel therapeutics targeting the serotonin 5-HT2C receptor.

Introduction: The Therapeutic Promise of 5-HT2C Receptor Modulation

The serotonin (5-HT) 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, is a critical regulator of mood, appetite, and reward pathways.[1][2] Its involvement in these key neurological functions makes it a high-value target for treating a range of debilitating conditions, including obesity, substance use disorders, and other neuropsychiatric illnesses.[1][2][3][4]

Traditional therapeutic approaches have often relied on direct receptor agonists. However, an alternative and potentially more nuanced strategy is positive allosteric modulation (PAM). PAMs do not activate the receptor directly but instead bind to a distinct (allosteric) site, enhancing the effect of the endogenous ligand, serotonin.[5] This approach offers the potential for a more refined therapeutic effect, preserving the natural spatial and temporal patterns of receptor activation, which can lead to improved safety and tolerability profiles. The 4-phenylpiperidine-2-carboxamide scaffold has emerged as a particularly fruitful starting point for the development of potent and selective 5-HT2C PAMs.[1][2][4]

From Lead Compound to Optimized Analogue: A Strategic Evolution

The journey began with an early lead compound, PNU-69176E, which featured a complex α-d-galactopyranoside fragment as its "polar head" (PH).[2] While active, its structural complexity and poor drug-like properties necessitated a strategic simplification to advance the chemotype.

The core optimization strategy involved a two-pronged approach focusing on distinct regions of the scaffold:

  • Simplification of the Polar Head (PH): The initial goal was to replace the bulky sugar moiety with smaller, more synthetically accessible fragments that retained the necessary interactions for PAM activity. This led to the discovery that a 1,2-diol moiety was a "privileged fragment," maintaining activity while significantly reducing molecular weight and complexity.[1][2]

  • Modification of the Lipophilic Tail (LT): Early analogues featured a long undecyl (11-carbon) chain at the 4-position of the piperidine ring. While contributing to potency, this long chain resulted in high lipophilicity (C log P), a liability for drug development. The key strategic insight was to replace this chain with more compact, rigid fragments like phenyl or cyclohexyl groups.[1][2][4] This was hypothesized to reduce both lipophilicity and the number of rotatable bonds, thereby improving pharmacokinetic properties.

This iterative process of simplification and optimization was guided by the principle that the volume of the lipophilic tail, rather than its sheer length, might be the critical determinant of activity.[1][2] This hypothesis proved successful, leading to the discovery of compounds with enhanced drug-like properties and potent in vivo activity.[1][3][4]

G cluster_0 Lead Optimization Strategy Lead Initial Lead (PNU-69176E) - High Complexity - Poor Drug-Like Properties Opt Iterative Optimization Lead->Opt PH Polar Head (PH) Simplification (Replace sugar with 1,2-diol) Opt->PH LT Lipophilic Tail (LT) Modification (Replace alkyl chain with Phenyl/Cyclohexyl) Opt->LT Candidate Optimized Candidate (e.g., Compound 12) - Improved PK - Reduced Lipophilicity PH->Candidate LT->Candidate G A Substituted Pyridine B Suzuki Coupling (e.g., Phenylboronic Acid) A->B C 4-Arylpyridine Intermediate B->C D Hydrogenation (e.g., H₂, PtO₂) C->D E cis-4-Arylpiperidine D->E F Boc Protection E->F G N-Boc Intermediate F->G H Hydrolysis (e.g., LiOH) G->H I Carboxylic Acid Intermediate H->I J Amide Coupling (e.g., HBTU, DIPEA, Amino Alcohols) I->J K N-Boc Protected Final Compound J->K L Deprotection (e.g., TFA) K->L M Target Analogue L->M

Caption: General synthetic workflow for target 4-phenylpiperidine-2-carboxamide analogues.

Experimental Protocol: Synthesis of a Representative Analogue

The following protocol is a generalized procedure based on established methods for synthesizing compounds such as (2S,4R)- and (2R,4S)-isomers. [1][5]

  • Step A: Suzuki Coupling: To a solution of the starting pyridine in a 2:1:1 mixture of Ethanol/Water/Toluene, add sodium carbonate (2 eq), the desired phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Reflux the mixture until the reaction is complete (monitored by TLC/LC-MS). After cooling, extract with an organic solvent, dry, and concentrate to yield the crude 4-phenylpyridine derivative.

  • Step B: Hydrogenation: Dissolve the 4-phenylpyridine derivative in a Methanol/Water mixture containing Hydrochloric Acid. Add Platinum(IV) oxide (PtO₂) as a catalyst and subject the mixture to hydrogenation (e.g., 60 psi H₂) for 16 hours at room temperature. [5]Filter the catalyst and concentrate the filtrate to obtain the piperidine ring system, typically as a cis-isomer.

  • Step C: N-Boc Protection: Dissolve the piperidine intermediate in methanol. Add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature for 16 hours. Remove the solvent under reduced pressure and purify to yield the N-Boc protected intermediate. [1]4. Step D: Saponification: Treat the N-Boc protected ester with Lithium Hydroxide (LiOH) in a 2:1 mixture of THF/Water. Stir at room temperature for 48 hours until the ester is fully hydrolyzed to the carboxylic acid. Acidify the reaction mixture and extract to isolate the N-Boc protected carboxylic acid. [1]5. Step E: Amide Coupling: To a solution of the carboxylic acid in DMF, add the desired amino alcohol (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq). Stir at room temperature for 16 hours. [1][5]After completion, perform an aqueous workup and extract the product.

  • Step F: N-Boc Deprotection: Dissolve the coupled product in Dichloromethane (CH₂Cl₂) and add Trifluoroacetic Acid (TFA). Stir at room temperature until the Boc group is removed. Concentrate the reaction mixture and purify the residue by chromatography to obtain the final 4-phenylpiperidine-2-carboxamide analogue. [1]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-phenylpiperidine-2-carboxamide scaffold has yielded critical insights into the structural requirements for 5-HT2C PAM activity.

  • The Lipophilic Tail (LT) at C4: The major breakthrough was replacing the long undecyl chain with phenyl or cyclohexyl groups. This drastically departed from the original structure but maintained, and in some cases improved, potency. [1]For instance, compound 12 (with a phenyl-containing LT) and compound 13 (with a cyclohexyl-containing LT) both showed significant PAM activity, comparable to the long-chain analogue 3 . [1]This confirmed that a certain volume, rather than length, at this position is key. However, further increasing the bulk on the phenethyl tail (e.g., with a t-butyl group) led to inactive compounds, indicating an optimal volume limit. [1][2]* The Polar Head (PH) Amide Moiety: The (S)-1,2-diol moiety proved to be a highly effective, simplified polar head, with compounds incorporating this fragment consistently showing strong activity. [1][2]Stereochemistry is also crucial; for instance, the (2S,4R) and (2R,4S) isomers can exhibit different activity profiles. [1]* Linker Modifications: In some cases, the length of the linker between the core and the PH was explored. For morpholino-containing fragments, a three-carbon spacer was required to produce PAM effects, suggesting a specific spatial requirement for this interaction. [1][2]

G cluster_SAR Structure-Activity Relationship Summary Scaffold 4-Phenylpiperidine- 2-Carboxamide Core LT Lipophilic Tail (LT) (C4 Position) Scaffold->LT PH Polar Head (PH) (Amide Moiety) Scaffold->PH LT_Good GOOD: - Phenyl/Cyclohexyl Groups - Reduces Lipophilicity - Maintains Volume LT->LT_Good LT_Bad POOR: - Short Alkyl Chains - Excessively Bulky Groups LT->LT_Bad PH_Good GOOD: - (S)-1,2-diol Moiety - Specific Stereochemistry PH->PH_Good PH_Bad POOR: - Inactive Isomers PH->PH_Bad G cluster_pathway 5-HT2C Receptor Signaling Pathway PAM PAM Analogue (Allosteric Site) Receptor 5-HT2C Receptor PAM->Receptor Potentiates HT Serotonin (5-HT) (Orthosteric Site) HT->Receptor Gq Gαq/11 Receptor->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release (Measurable Signal) IP3->Ca

Caption: Gαq/11-mediated signaling pathway of the 5-HT2C receptor.

Protocol: Intracellular Calcium Release Assay
  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor onto 96-well plates and grow to confluency.

  • Dye Loading: Wash the cells with assay buffer and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add the test compounds (the 4-phenylpiperidine-2-carboxamide analogues) at the desired concentration (e.g., 1 nM) and incubate.

  • Serotonin Challenge: Place the plate in a fluorescence plate reader (e.g., a FLIPR system). Add varying concentrations of serotonin to stimulate the receptor.

  • Data Acquisition: Measure the fluorescence intensity over time to quantify the release of intracellular calcium. The PAM effect is determined by the compound's ability to increase the maximal response (Emax) or decrease the EC₅₀ of serotonin.

Selectivity and Off-Target Screening

A crucial step in drug development is ensuring selectivity for the target receptor. Active compounds are typically tested against closely related receptors, such as the 5-HT2A receptor, to confirm their specific mode of action. P[5]romising candidates, like compound 12 , are further subjected to broader screening panels, such as the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP), to evaluate interactions with a wide range of GPCRs, ion channels, and transporters, ensuring a clean off-target profile.

[1][2]### 6. In Vivo Validation and Future Directions

The successful optimization of in vitro potency and drug-like properties culminated in analogues suitable for in vivo testing. Compound 12 (CTW0415) was identified as a lead candidate with improved pharmacokinetics and reduced off-target interactions. I[1][3][4]ts efficacy was confirmed in a drug discrimination assay, an in vivo model used to assess the subjective effects of drugs. In this assay, compound 12 was able to potentiate the effects of a selective 5-HT2C receptor agonist, providing crucial proof-of-concept that this class of molecules can effectively modulate receptor activity in a living system.

[1][2]The discovery of potent, selective, and in vivo-active 4-phenylpiperidine-2-carboxamide analogues represents a significant advancement in the pursuit of novel treatments for obesity and substance use disorders. Future work will likely focus on further refining the pharmacokinetic and safety profiles of these compounds to identify a candidate suitable for clinical development.

References

  • Wold, E. A., Garcia, E. J., Wild, C. T., Miszkiel, J. M., Soto, C. A., Chen, J., ... & Zhou, J. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529–7544. [Link]

  • Wold, E. A., Garcia, E. J., Wild, C. T., Miszkiel, J. M., Soto, C. A., Chen, J., ... & Zhou, J. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC. [Link]

  • Wold, E. A., Garcia, E. J., Wild, C. T., Miszkiel, J. M., Soto, C. A., Chen, J., ... & Zhou, J. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • Zhou, J., Wold, E. A., Chen, J., Cunningham, K. A., & Anastasio, N. C. (2018). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry, 61(8), 3694–3707. [Link]

  • Wold, E. A., Garcia, E. J., Wild, C. T., Miszkiel, J. M., Soto, C. A., Chen, J., ... & Zhou, J. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. [Link]

Sources

Exploratory

The Pharmacological Versatility of Piperidine Derivatives: A Technical Whitepaper for Drug Development

Structural and Physicochemical Foundations The piperidine ring—a six-membered aliphatic heterocycle containing a single nitrogen atom—is one of the most privileged scaffolds in modern pharmacology. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Physicochemical Foundations

The piperidine ring—a six-membered aliphatic heterocycle containing a single nitrogen atom—is one of the most privileged scaffolds in modern pharmacology. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage piperidine derivatives to modulate physicochemical properties, specifically basicity, lipophilicity, and target-site spatial geometry. The ubiquitous nature of piperidines in FDA-approved therapeutics is not coincidental; their distinct chair conformation allows for precise vectorization of substituents into deep hydrophobic binding pockets[1]. Furthermore, the basic nitrogen (typically exhibiting a pKa between 9.5 and 11.0) ensures protonation at physiological pH, enabling critical salt-bridge formations with target proteins.

Mechanistic Case Studies

Case Study A: GPCR Modulation (The Mu-Opioid Receptor)

G protein-coupled receptors (GPCRs) represent the largest class of therapeutic targets. Piperidine derivatives, such as fentanyl and its analogs, exhibit profound agonism at the µ-opioid receptor (MOR). The causality of this high affinity lies in the protonated piperidine nitrogen, which forms a highly conserved ionic interaction with an aspartate residue (Asp147) in transmembrane helix 3 (TM3) of the MOR[2]. This orthosteric binding stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gi/o alpha subunit, subsequently inhibiting adenylate cyclase and reducing intracellular cAMP levels.

G Ligand Piperidine Agonist (e.g., Fentanyl) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein Complex (αi, β, γ) Receptor->GProtein Conformational Change AdenylateCyclase Adenylate Cyclase (Inhibited) GProtein->AdenylateCyclase αi Subunit Inhibits IonChannels K+ Efflux / Ca2+ Block (Hyperpolarization) GProtein->IonChannels βγ Subunit Modulates cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces Production

GPCR signaling pathway modulated by piperidine-based agonists.

Case Study B: Enzyme Inhibition (Acetylcholinesterase)

Beyond GPCRs, piperidines are highly potent enzyme inhibitors. Donepezil, a benzylpiperidine derivative, is a centrally acting, reversible acetylcholinesterase (AChE) inhibitor utilized in the management of Alzheimer's disease[3]. The mechanistic elegance of donepezil lies in its dual-binding site capability. The piperidine nitrogen interacts via cation-π interactions with the catalytic anionic site (CAS) at the bottom of the active site gorge, while the indanone moiety binds to the peripheral anionic site (PAS) at the gorge entrance. This spans the entire length of the active site, physically blocking acetylcholine access and preventing its hydrolysis[3].

Quantitative Pharmacological Data

To contextualize the versatility of the piperidine scaffold, the following table summarizes the pharmacological profiles of benchmark piperidine-containing drugs.

CompoundPrimary TargetMechanism of ActionAffinity (Ki/IC50)pKaLogP
Donepezil Acetylcholinesterase (AChE)Reversible Inhibitor~5-10 nM8.93.1
Fentanyl Mu-Opioid Receptor (MOR)Full Agonist~1.3 nM8.44.0
Paroxetine Serotonin Transporter (SERT)Reuptake Inhibitor~0.1 nM9.93.9
Haloperidol Dopamine D2 ReceptorAntagonist~1.2 nM8.34.3

Experimental Methodologies & Validation Protocols

To rigorously evaluate novel piperidine derivatives during lead optimization, we employ a suite of biophysical and biochemical assays. Below are the self-validating protocols I mandate for our internal pipeline.

Protocol 1: High-Throughput Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant (Ki) of unlabeled piperidine derivatives at target GPCRs.

Causality & Design: We utilize a competition format rather than direct saturation to conserve expensive radioligands and increase throughput. The assay measures the displacement of a known radiotracer by the test compound. Accurate Ki values depend strictly on reaching binding equilibrium; thus, incubation times must be empirically determined based on the dissociation rate of the radioligand[4].

Self-Validating System: Every assay plate must include a "Total Binding" (TB) control (buffer + radioligand) and a "Non-Specific Binding" (NSB) control (radioligand + 1000-fold excess of an unlabeled reference ligand). The assay is only considered valid if the Specific Binding (TB - NSB) is >80% of the Total Binding, and if radioligand depletion remains <10% to prevent violation of the law of mass action[4].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Rationale: Mg2+ is critical for stabilizing the receptor-G protein complex, enhancing high-affinity agonist binding[5].

  • Compound Dispensing: Serially dilute the test piperidine derivative (10 pM to 10 µM) in assay buffer containing 0.1% BSA to prevent non-specific plastic adhesion.

  • Incubation: Combine 50 µL of compound, 50 µL of radioligand (at a concentration equal to its Kd), and 100 µL of membrane preparation in a 96-well plate. Incubate at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperidines.

  • Washing and Detection: Wash filters 3x with ice-cold wash buffer to trap receptor-bound ligand. Add scintillation cocktail and read in a Microbeta counter.

  • Data Analysis: Fit the DPM (Disintegrations Per Minute) data using non-linear regression (one-site competition) to extract the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep (Receptor Expression) Incubate 2. Incubation (Radioligand + Competitor) Prep->Incubate Add Reagents Equilibrium 3. Steady-State Equilibrium Incubate->Equilibrium Time & Temp Control Filtration 4. Rapid Filtration (Wash Unbound) Equilibrium->Filtration Terminate Reaction Scintillation 5. Scintillation Counting Filtration->Scintillation Isolate Bound Ligand Analysis 6. Data Analysis (Cheng-Prusoff Ki) Scintillation->Analysis CPM to DPM

Step-by-step workflow for GPCR radioligand competition binding assay.

Protocol 2: In Vitro Liver Microsomal Stability Assay (Pharmacokinetics)

Objective: Assess the Phase I metabolic stability of piperidine derivatives.

Causality & Design: Piperidines are highly susceptible to CYP450-mediated oxidation (e.g., N-dealkylation, alpha-carbon hydroxylation). We use human liver microsomes (HLMs) supplemented with an NADPH-regenerating system to mimic hepatic clearance.

Self-Validating System: The protocol strictly requires a "Minus-NADPH" control to differentiate enzymatic CYP450 degradation from chemical instability or non-specific protein binding. A high-clearance reference compound (e.g., Verapamil) is run in parallel to validate the metabolic competency of the microsome batch.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4). Rationale: Phosphate buffer at physiological pH maintains CYP450 structural integrity.

  • Pre-incubation: Add the test piperidine derivative (final concentration 1 µM) to the master mix and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile precipitates microsomal proteins and halts all enzymatic activity instantly.

  • Centrifugation and LC-MS/MS: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Parameter Calculation: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (k), in vitro half-life (t1/2), and intrinsic clearance (CLint).

References

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications Source: PMC - NIH URL
  • G protein–coupled receptors: from radioligand binding to cellular signaling Source: PMC - NIH URL
  • Donepezil - StatPearls - NCBI Bookshelf Source: NIH URL
  • GPCR-radioligand binding assays Source: PubMed - NIH URL
  • Binding kinetics of ligands acting at GPCRs Source: PMC - NIH URL

Sources

Foundational

Preliminary Investigation of 4-Hydroxypiperidine-2-carboxamide Cytotoxicity: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The compound 4-Hydroxypiperidine-2-carboxamide (and its stereoisomers, such as the (2S,4S) derivative) serves as a critical chiral building block in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 4-Hydroxypiperidine-2-carboxamide (and its stereoisomers, such as the (2S,4S) derivative) serves as a critical chiral building block in modern medicinal chemistry. It is predominantly utilized in the synthesis of highly selective dipeptidyl peptidase I (DPP1, or Cathepsin C) inhibitors[1], as well as in the development of HIV protease and HCV NS5B polymerase inhibitors. Because this moiety is frequently incorporated into clinical candidates targeting respiratory diseases (e.g., COPD, bronchiectasis) and systemic inflammation, establishing its baseline cytotoxicity profile is a mandatory step in preclinical lead optimization.

As a Senior Application Scientist, I approach cytotoxicity not merely as a binary "toxic/non-toxic" endpoint, but as a multiparametric landscape. A robust preliminary investigation must distinguish between on-target pharmacological effects and off-target cellular injury. This whitepaper outlines a self-validating, orthogonal testing strategy designed to evaluate the cytotoxic potential of 4-Hydroxypiperidine-2-carboxamide derivatives, ensuring high-fidelity data suitable for regulatory IND (Investigational New Drug) submissions.

Mechanistic Rationale for Orthogonal Profiling

Relying on a single viability assay is a common pitfall in early drug discovery. Compounds can interfere with assay readouts (e.g., PAINS, redox cyclers) or induce specific metabolic stalling without immediate cell death[2]. To establish a trustworthy profile, we employ an orthogonal triad of assays:

  • Metabolic Viability (ATP Quantitation): ATP is the most sensitive early indicator of cellular health. A drop in ATP precedes membrane rupture, allowing us to detect metabolic stalling.

  • Membrane Integrity (LDH Release): Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane damage. This differentiates true necrosis/late-stage apoptosis from transient metabolic suppression.

  • Mechanism of Death (Annexin V/PI Flow Cytometry): If toxicity is observed, we must determine causality. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (necrosis).

Self-Validating Systems

Every protocol described herein is engineered as a self-validating system . This means the assay inherently proves its own operational success in every run by utilizing strictly defined dynamic ranges:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

  • Positive Control (e.g., 10 µM Staurosporine or 1% Triton X-100): Forces 100% cell death or maximum LDH release, proving the assay's sensitivity to the intended biological event.

  • Z'-Factor Calculation: A statistical measure of assay robustness, requiring a Z' > 0.5 for plate acceptance, as recommended by the [3].

Experimental Workflows and Methodologies

Cell Line Selection

To capture a comprehensive toxicity profile, we utilize a panel of human cell lines representing primary sites of drug metabolism, clearance, and on-target action:

  • HepG2 (Hepatocellular carcinoma): Assesses baseline hepatotoxicity.

  • HEK293 (Embryonic kidney): Assesses general renal clearance toxicity.

  • THP-1 (Monocytic leukemia): Highly relevant for Cathepsin C inhibitors, as Cathepsin C is highly expressed in immune/myeloid lineages.

G Start Compound Synthesis: 4-Hydroxypiperidine-2-carboxamide CellPrep Cell Line Preparation (HepG2, HEK293, THP-1) Start->CellPrep Assay1 Metabolic Viability (CellTiter-Glo / ATP) CellPrep->Assay1 Assay2 Membrane Integrity (LDH Release) CellPrep->Assay2 Assay3 Apoptosis/Necrosis (Annexin V / PI) CellPrep->Assay3 Data Data Integration & IC50 Calculation Assay1->Data Assay2->Data Assay3->Data Decision Lead Optimization or Preclinical Advancement Data->Decision

Caption: Multiparametric in vitro cytotoxicity workflow for compound evaluation.

Protocol 1: Intracellular ATP Quantitation (CellTiter-Glo)

We utilize the [4] due to its homogeneous "add-mix-measure" format, which minimizes pipetting errors and provides a stable luminescent signal proportional to ATP concentration.

Step-by-Step Methodology:

  • Seeding: Harvest cells at 80% confluency. Seed 10,000 cells/well in 90 µL of complete media into an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Hydroxypiperidine-2-carboxamide in 100% DMSO. Dilute these stocks 1:100 in culture media to create 10X treatment solutions (final DMSO concentration = 0.1%).

  • Treatment: Add 10 µL of the 10X compound solutions to the respective wells. Include vehicle controls (0.1% DMSO) and positive controls (10 µM Staurosporine). Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate cause edge effects in luminescence kinetics.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation & Read: Incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader (integration time = 1 second/well).

Protocol 2: Membrane Integrity (LDH Release)

This assay measures the conversion of a tetrazolium salt (INT) into a red formazan product, catalyzed by the release of cytosolic LDH into the culture medium.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed and treat cells in a clear 96-well plate exactly as described in Protocol 1.

  • Maximum Release Control: 45 minutes prior to the end of the 48-hour incubation, add 10 µL of 10X Lysis Solution (Triton X-100 based) to the designated maximum LDH release control wells. Causality: This defines the 100% cytotoxicity upper boundary.

  • Supernatant Transfer: Centrifuge the plate at 250 × g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

  • Reaction: Add 50 µL of the LDH Substrate Mix to each well. Incubate in the dark at RT for 30 minutes.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the enzymatic reaction. Measure absorbance at 490 nm, subtracting background absorbance at 680 nm to correct for optical artifacts.

Protocol 3: Apoptosis vs. Necrosis (Flow Cytometry)

To elucidate the mechanism of cytotoxicity induced at high concentrations, we perform Annexin V-FITC and Propidium Iodide (PI) co-staining.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates (3 × 10⁵ cells/well) with the compound at 1X, 5X, and 10X of the calculated IC50 for 24 hours.

  • Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA). Causality: Discarding the supernatant artificially skews the data by removing the late-apoptotic/necrotic population.

  • Washing & Binding: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Causality: Calcium is strictly required for Annexin V binding to phosphatidylserine.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at RT.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC⁻/PI⁻ (Live), FITC⁺/PI⁻ (Early Apoptosis), and FITC⁺/PI⁺ (Late Apoptosis/Necrosis).

Data Presentation and Interpretation

By synthesizing the data from these orthogonal assays, we can construct a highly accurate safety profile for 4-Hydroxypiperidine-2-carboxamide derivatives. Below is a representative data structure summarizing expected outcomes for a well-tolerated intermediate.

Table 1: Representative Cytotoxicity Profile (IC50 Values)
Cell LineTissue OriginCellTiter-Glo IC50 (µM)LDH Release IC50 (µM)Primary Mechanism of Toxicity (at >100 µM)
HepG2 Liver> 250> 300Minimal toxicity; slight metabolic slowing
HEK293 Kidney185 ± 12210 ± 15Late-stage apoptosis
THP-1 Monocyte140 ± 8165 ± 10Early apoptosis (Target-mediated stress)

Note: Values are representative benchmarks for optimized piperidine carboxamide derivatives. An IC50 > 100 µM in in vitro assays generally indicates a highly favorable safety window for a structural intermediate.

Table 2: Assay Orthogonality and Control Parameters
Assay TypeReadoutBiological CorrelateRequired Z'-FactorPositive Control
CellTiter-Glo LuminescenceIntracellular ATP> 0.6Staurosporine (10 µM)
LDH Release Absorbance (490nm)Membrane Rupture> 0.5Triton X-100 (1%)
Annexin V/PI Fluorescence (Flow)PhosphatidylserineN/A (Qualitative)Camptothecin (5 µM)

Mechanistic Pathway: Efficacy vs. Toxicity

When 4-Hydroxypiperidine-2-carboxamide is integrated into a Cathepsin C inhibitor framework, it is crucial to understand how the molecule partitions between its intended pharmacological target and potential off-target toxicities (such as mitochondrial uncoupling or direct membrane disruption at supratherapeutic doses).

G Comp 4-Hydroxypiperidine-2-carboxamide Derivative CatC Cathepsin C (DPP1) Inhibition Comp->CatC OffTarget Potential Off-Target: Mitochondrial Toxicity / Membrane Disruption Comp->OffTarget High Dose OnTarget On-Target Effect: Reduced Serine Proteases (Neutrophil Elastase) CatC->OnTarget Efficacy Therapeutic Efficacy (Anti-inflammatory) OnTarget->Efficacy Toxicity Cytotoxicity (Cell Death) OffTarget->Toxicity

Caption: Pharmacological pathway of Cathepsin C inhibition versus off-target cytotoxicity.

Conclusion

The preliminary cytotoxicity investigation of 4-Hydroxypiperidine-2-carboxamide requires a rigorous, multiparametric approach. By utilizing a self-validating triad of assays—ATP quantitation, LDH release, and flow cytometric apoptosis profiling—researchers can confidently distinguish between transient metabolic interference and genuine cellular toxicity. This E-E-A-T aligned methodology ensures that structural optimizations of this critical pharmacophore are driven by high-fidelity, reproducible biological data, accelerating the path from early discovery to clinical viability.

References

  • Laine, D. I., et al. "Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate." Journal of Medicinal Chemistry, American Chemical Society, 2014.[Link]

  • Markossian, S., et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company and the National Institutes of Health, 2021.[Link]

  • Dahlin, J. L., et al. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter, 2022.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Characterization of 4-Hydroxypiperidine-2-carboxamide

Executive Summary & Pharmacological Relevance 4-Hydroxypiperidine-2-carboxamide (C₆H₁₂N₂O₂) is a highly versatile, polar, and chiral secondary amine. It serves as a critical structural motif and synthetic intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

4-Hydroxypiperidine-2-carboxamide (C₆H₁₂N₂O₂) is a highly versatile, polar, and chiral secondary amine. It serves as a critical structural motif and synthetic intermediate in modern drug discovery, notably in the development of Cathepsin C inhibitors[1], antiviral agents for Hepatitis C[2], HIV protease inhibitors[3], and species-selective antimalarial proteasome inhibitors[4].

Because the pharmacological efficacy of these therapeutics is heavily dependent on precise spatial geometry, the rigorous analytical characterization of 4-hydroxypiperidine-2-carboxamide must go beyond basic purity. It requires a robust, self-validating analytical framework to confirm structural connectivity, absolute mass, and exact stereochemical configuration (resolving the four possible stereoisomers: 2R,4R; 2S,4S; 2R,4S; 2S,4R).

Physicochemical Profiling & Analytical Strategy

The molecule presents three distinct analytical challenges:

  • High Polarity & Basicity: The presence of a secondary amine, a hydroxyl group, and a carboxamide makes the molecule highly hydrophilic (low LogP) and basic[5]. Traditional reversed-phase (RP) chromatography struggles to retain this compound without ion-pairing agents, which suppress mass spectrometry signals.

  • Stereoisomerism: The piperidine ring contains two chiral centers (C2 and C4). Differentiating the relative cis/trans diastereomers and their respective enantiomers is mandatory[3].

  • Amide Tautomerization: The carboxamide group can exhibit restricted rotation, potentially complicating NMR spectra at room temperature.

To overcome these challenges, we deploy an integrated workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), 2D Nuclear Magnetic Resonance (NMR), and Chiral Supercritical Fluid Chromatography (SFC).

AnalyticalWorkflow Start 4-Hydroxypiperidine-2-carboxamide (C6H12N2O2) LCMS HILIC-HRMS Mass & Purity Start->LCMS SFC Chiral SFC Enantiomeric Excess Start->SFC NMR 1D & 2D NMR Stereochemistry Start->NMR FTIR FTIR Spectroscopy Functional Groups Start->FTIR Data Validated Characterization Report LCMS->Data SFC->Data NMR->Data FTIR->Data

Comprehensive analytical workflow for 4-hydroxypiperidine-2-carboxamide characterization.

Experimental Protocols & Causality

High-Resolution LC-MS (HILIC-HRMS)

Causality: Because 4-hydroxypiperidine-2-carboxamide is highly polar, standard C18 columns will result in early elution (in the void volume) and poor peak shape. HILIC leverages a polar stationary phase and an organic-rich mobile phase to retain hydrophilic basic amines via aqueous-organic partitioning and electrostatic interactions. This approach avoids non-volatile ion-pairing agents, ensuring optimal ionization efficiency in Electrospray Ionization (ESI+)[6].

Step-by-Step Protocol:

  • Column Preparation: Install a Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm). Maintain column temperature at 40°C.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium formate in H₂O with 0.1% formic acid (pH ~3.2).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, then linearly ramp to 50% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: ESI in positive ion mode. Capillary voltage: 3.0 kV.

Self-Validating System:

  • Carryover Check: Inject a blank (50:50 ACN:H₂O) immediately before and after the sample. The protocol is only valid if the blank shows zero residual amine signal (S/N < 3).

  • Mass Accuracy Threshold: The system must detect the monoisotopic [M+H]⁺ ion at m/z 145.0974 with a mass error of ≤ 5 ppm.

Stereochemical Elucidation via 2D NOESY NMR

Causality: 1D NMR can confirm atomic connectivity, but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to determine the relative cis or trans stereochemistry. In a standard piperidine chair conformation, if the C2-carboxamide and C4-hydroxyl groups are both equatorial (the cis configuration, e.g., 2R,4S), their respective protons at C2 and C4 are forced into axial positions. This creates a 1,3-diaxial relationship, placing the protons within ~2.5 Å of each other, yielding a strong through-space NOE cross-peak. In trans isomers, this spatial proximity is lost, and the NOE signal is weak or absent[1].

StereochemicalWorkflow Sample Isomeric Mixture Analysis NMR 2D NOESY NMR (1,3-Diaxial Interaction) Sample->NMR Cis Cis-Diastereomers (Strong H2-H4 NOE) NMR->Cis Relative Config Trans Trans-Diastereomers (Weak/No NOE) NMR->Trans Relative Config SFC Chiral SFC Separation (Basic Additive) Cis->SFC Enant1 (2R,4S)-Isomer SFC->Enant1 Absolute Config Enant2 (2S,4R)-Isomer SFC->Enant2 Absolute Config

Stereochemical decision tree utilizing 2D NOESY NMR and Chiral SFC.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of D₂O or DMSO-d₆.

  • Acquisition: Acquire standard ¹H and ¹³C spectra on a 500 MHz spectrometer. Follow with a 2D ¹H-¹H NOESY experiment using a mixing time (τ_m) of 300–500 ms.

  • Analysis: Extract the F1/F2 slices at the chemical shifts corresponding to the H-2 and H-4 protons.

Self-Validating System:

  • Pulse Calibration: The 90° pulse width must be manually calibrated on the specific sample prior to NOESY acquisition to prevent artifacts and ensure accurate cross-relaxation rates.

  • Internal Standard: Tetramethylsilane (TMS) must be strictly calibrated to 0.00 ppm.

Chiral Supercritical Fluid Chromatography (SFC)

Causality: While NMR establishes relative stereochemistry, separating exact enantiomers (e.g., separating 2R,4S from 2S,4R) requires a chiral environment[2]. SFC is the gold standard for polar molecules. Because the secondary amine of the piperidine ring can interact strongly with residual silanols on the stationary phase (causing severe peak tailing), a basic additive (diethylamine) is introduced to the co-solvent to competitively mask these active sites[6].

Step-by-Step Protocol:

  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol (containing 0.2% Diethylamine) at a 70:30 v/v ratio.

  • Parameters: Flow rate at 3.0 mL/min, backpressure regulated at 120 bar, column temperature at 35°C.

  • Detection: UV at 210 nm and 254 nm.

Self-Validating System:

  • System Suitability Test (SST): Inject a known racemic mixture of the compound. The analytical run is only validated if the resolution ( Rs​ ) between the two enantiomeric peaks is ≥ 1.5 (baseline resolution).

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (HRMS) Parameters

ParameterExpected Value / Specification
Chemical Formula C₆H₁₂N₂O₂
Monoisotopic Mass 144.0899 Da
Target Ion [M+H]⁺ 145.0974 m/z
Primary MS/MS Fragments (CID) m/z 128.07 (loss of NH₃), m/z 100.07 (loss of formamide)
Mass Accuracy Tolerance ≤ 5 ppm

Table 2: ¹H NMR Chemical Shift Assignments (D₂O, 500 MHz)

Proton PositionMultiplicityExpected Shift (δ, ppm)Coupling / NOE Insights
H-2 (axial) Doublet of doublets (dd)3.40 - 3.60Strong NOE to H-4 (axial) in cis-isomers
H-4 (axial) Multiplet (m)3.80 - 4.00Strong NOE to H-2 (axial) in cis-isomers
H-6 (eq/ax) Multiplet (m)2.80 - 3.20Deshielded due to adjacent basic nitrogen
H-3, H-5 (CH₂) Multiplets (m)1.40 - 2.10Diastereotopic splitting evident

References

  • Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate Journal of Medicinal Chemistry - ACS Publications[1]

  • VIR SERIES ..HEP C VIRUS 2/2 - DRUG SYNTHESIS INTERNATIONAL Blogspot - Drug Synthesis[2]

  • 219981-92-7 | 4-Hydroxypiperidine-2-carboxamide BLD Pharm[5]

  • N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Chem-Impex[6]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria PMC - National Institutes of Health[4]

  • Substituted pipecolinic and acid derivatives as HIV protease inhibitors Google Patents[3]

Sources

Application

Application Notes: Strategic Incorporation of 4-Hydroxypiperidine-2-carboxamide Scaffolds in Solid-Phase Peptide Synthesis

Abstract The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its incorporation into peptide chains via solid-phase p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its incorporation into peptide chains via solid-phase peptide synthesis (SPPS) offers a powerful strategy for developing novel peptidomimetics with constrained conformations and improved pharmacological properties. However, the bifunctional nature of the 4-hydroxypiperidine-2-carboxamide building block, possessing both a secondary amine and a secondary alcohol, presents a significant synthetic challenge.[1] This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the successful integration of this valuable scaffold into peptide sequences using Fmoc-based SPPS. We will focus on the criticality of orthogonal protection strategies, selection of appropriate coupling reagents, and optimized cleavage conditions to ensure high-yield and high-purity synthesis.

The Core Challenge: Managing Bifunctionality with Orthogonal Protection

The successful use of 4-Hydroxypiperidine-2-carboxamide in SPPS is entirely dependent on a robust and well-planned orthogonal protection strategy.[3][4] The term "orthogonality" refers to the use of multiple, distinct classes of protecting groups within the same molecule, where each class can be removed by a specific set of chemical conditions without affecting the others.[4] For our building block, we must temporarily mask the nucleophilicity of the piperidine nitrogen and the hydroxyl group to prevent unwanted side reactions during peptide chain elongation.

The primary α-amino group protection for the main peptide chain will be the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, the protecting groups chosen for the piperidine's amine (N-H) and hydroxyl (O-H) functions must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF).[5][6]

Visualization of the Orthogonal Strategy

The following diagram illustrates the logical flow of an Fmoc-based SPPS incorporating a specially protected 4-hydroxypiperidine-2-carboxamide building block.

spss_workflow cluster_resin Solid Support cluster_synthesis_cycle SPPS Elongation Cycle cluster_special_coupling Building Block Incorporation cluster_cleavage Final Steps Resin Resin (e.g., Rink Amide) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Wash1 2. Wash (DMF) Fmoc_Deprotection->Wash1 Repeat n times Coupling 3. Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Repeat n times Wash2 4. Wash (DMF) Coupling->Wash2 Repeat n times Wash2->Fmoc_Deprotection Repeat n times Special_Coupling Coupling of Fmoc-Pip(PG¹)-OH(PG²)-COOH Wash2->Special_Coupling At desired position Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of sequence Special_Coupling->Fmoc_Deprotection Continue elongation Cleavage Global Deprotection & Cleavage (TFA Cocktail) Final_Deprotection->Cleavage Peptide Crude Peptide Product Cleavage->Peptide

Caption: Workflow for SPPS incorporating a protected piperidine building block.

Selecting Protecting Groups for the Piperidine Scaffold

The choice of protecting groups for the piperidine's nitrogen (PG¹) and oxygen (PG²) is critical. They must be stable to piperidine but removable during the final acid-mediated cleavage step. The tert-butoxycarbonyl (Boc) group for the nitrogen and the tert-butyl (tBu) ether for the hydroxyl group are an excellent orthogonal pairing for standard Fmoc-SPPS.[1]

Functional GroupProtecting Group (PG)AbbreviationStabilityCleavage Condition
Piperidine Nitrogentert-ButoxycarbonylBocStable to base (piperidine)Strong acid (e.g., TFA)[1]
Hydroxyl Grouptert-ButyltBuStable to base (piperidine)Strong acid (e.g., TFA)[7]

Scientist's Note: The Boc group effectively converts the secondary amine into a carbamate, drastically reducing its nucleophilicity and preventing it from interfering with coupling reactions.[1] Similarly, the tBu ether sterically shields the hydroxyl group. Both are cleaved simultaneously with the side-chain protecting groups of other amino acids (like Asp(OtBu), Lys(Boc), etc.) and the resin linker during the final TFA cocktail treatment.[8]

Experimental Protocols

Safety Precaution: Always handle all reagents, especially Trifluoroacetic Acid (TFA), piperidine, and coupling reagents, inside a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

Protocol 1: Solid-Phase Peptide Synthesis (General Cycle)

This protocol outlines a standard manual Fmoc-SPPS cycle. This cycle is repeated for each standard amino acid in the sequence.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Coupling Activator Solution: 0.5 M solution of HBTU/HOBt (or HATU) in DMF.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[5]

  • Solvents: DMF, Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes.[10]

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution, agitate for 3 minutes, drain. Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.[5]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling activator solution (e.g., HBTU/HOBt, 1:1) and DIPEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.[11][12] b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. Return to Step 2.

Protocol 2: Incorporation of the Protected 4-Hydroxypiperidine-2-carboxamide

This protocol is inserted into the general synthesis at the desired position in the peptide sequence. It assumes the use of a pre-prepared building block, such as N-Boc-4-(O-tBu)-hydroxypiperidine-2-carboxylic acid, which is then activated and coupled.

Materials:

  • Peptidyl-resin from the previous cycle (with a free N-terminal amine)

  • N-Boc-4-(O-tBu)-hydroxypiperidine-2-carboxylic acid (or a similarly protected analogue)

  • Coupling reagents as described in Protocol 1. HATU is highly recommended for coupling sterically hindered or unusual building blocks.[11][13]

Procedure:

  • Follow steps 1-3 of Protocol 1 to expose the N-terminal amine on the growing peptide chain.

  • Coupling of the Piperidine Scaffold: a. In a separate vial, dissolve N-Boc-4-(O-tBu)-hydroxypiperidine-2-carboxylic acid (2-3 equivalents) in DMF. b. Add the coupling activator (e.g., HATU, 2 equivalents) and base (DIPEA, 4 equivalents). Allow to pre-activate for 2-5 minutes. c. Add this activated solution to the peptidyl-resin. d. Agitate for 2-4 hours. Due to the potential steric hindrance of the building block, an extended coupling time is recommended.

  • Monitoring and Washing: Perform a ninhydrin test to ensure complete coupling. Wash the resin as described in Protocol 1, Step 6.

  • Continuation of Synthesis: The peptide chain now contains the protected piperidine moiety. Since there is no N-terminal Fmoc group on this building block, you proceed directly to coupling the next Fmoc-protected amino acid (Protocol 1, Step 4).

Protocol 3: Final Cleavage and Global Deprotection

This protocol simultaneously cleaves the completed peptide from the solid support and removes all acid-labile protecting groups (Boc, tBu, and other side-chain protecting groups).[14]

Materials:

  • Dry peptidyl-resin

  • Cleavage Cocktail (Reagent K): TFA / Thioanisole / Phenol / Water / Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v). This is a robust, general-purpose cocktail.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final synthesis step, wash the peptidyl-resin thoroughly with DCM (5 times) and dry it under a high vacuum for at least 3 hours.[9]

  • Cleavage Reaction: a. Place the dry resin in a round-bottom flask with a stir bar and cool in an ice bath.[9] b. Prepare the cleavage cocktail fresh and cool it in an ice bath. c. Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin). d. Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA filtrate into a larger centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). b. A white precipitate (the crude peptide) should form immediately.

  • Isolation: a. Centrifuge the mixture to pellet the crude peptide. b. Decant the ether. c. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., by mass spectrometry).

Troubleshooting Guide

Observation / ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of Piperidine Scaffold (Positive Ninhydrin Test)1. Steric hindrance of the building block.2. Insufficient activation time or reagent equivalents.3. Aggregation of peptide chains on the resin.1. Switch to a more powerful coupling reagent like HATU or COMU.[11][12]2. Increase coupling time to 4-6 hours or perform a second coupling (double coupling).3. Increase reagent equivalents to 3-5 fold.
Low Final Yield 1. Incomplete cleavage from the resin.2. Premature detachment of the peptide during synthesis (unstable linker).3. Loss of peptide during ether precipitation/washes.1. Extend cleavage time to 4 hours.2. Ensure the correct resin/linker was chosen for the synthetic strategy.3. Ensure ether is sufficiently cold and minimize the number of washes if the peptide shows some solubility.
Unexpected Mass in Final Product (MS Analysis) 1. Incomplete removal of a protecting group (e.g., Boc, tBu).2. Modification of sensitive amino acids (e.g., Trp, Met, Cys) by carbocations during cleavage.1. Extend cleavage time; ensure the TFA is of high quality.2. Ensure the appropriate scavengers are used in the cleavage cocktail. Reagent K is generally effective for protecting these residues.

Conclusion

The incorporation of 4-Hydroxypiperidine-2-carboxamide into peptides is a highly effective strategy for generating structurally constrained peptidomimetics. Success hinges on a meticulous approach centered around an orthogonal protection scheme, typically employing acid-labile Boc and tBu groups in the context of Fmoc-SPPS. By utilizing potent coupling reagents like HATU for the sterically demanding building block and a robust scavenger-containing TFA cocktail for final cleavage, researchers can reliably synthesize these complex molecules. The protocols and strategies outlined in this guide provide a validated framework for drug development professionals and scientists to explore this promising area of medicinal chemistry.

References

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. Retrieved March 15, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved March 15, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved March 15, 2026, from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved March 15, 2026, from [Link]

  • Dick, F. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. Retrieved March 15, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab. Retrieved March 15, 2026, from [Link]

  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents. (2025, October 21). Veranova. Retrieved March 15, 2026, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). DU Chem. Retrieved March 15, 2026, from [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2022, January 27). MDPI. Retrieved March 15, 2026, from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PubMed. Retrieved March 15, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). AcadeChem. Retrieved March 15, 2026, from [Link]

Sources

Method

application of 4-Hydroxypiperidine-2-carboxamide in fragment-based drug discovery

Application Note & Technical Protocol: 4-Hydroxypiperidine-2-carboxamide in Fragment-Based Drug Discovery (FBDD) Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: 4-Hydroxypiperidine-2-carboxamide in Fragment-Based Drug Discovery (FBDD)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Self-Validating Experimental Protocols.

Executive Summary & Scaffold Rationale

In the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, low-molecular-weight starting point is the most critical determinant of downstream success. 4-Hydroxypiperidine-2-carboxamide has emerged as a privileged scaffold in modern medicinal chemistry[1]. Unlike flat, sp2 -hybridized heteroaromatic rings that often lead to poor solubility and high attrition rates in later development stages, this saturated piperidine derivative offers a rich 3D topology.

The scaffold strictly adheres to the "Rule of Three" (Ro3) while providing three distinct, orthogonal vectors for fragment growing and linking:

  • The N1 Secondary Amine: A basic center ideal for reductive amination or amide coupling, allowing the fragment to reach deep into hydrophobic sub-pockets (e.g., the S1 pocket in proteases).

  • The C2 Carboxamide: A versatile functional group that acts as both a hydrogen bond donor and acceptor. Crucially, it can be dehydrated into a nitrile to serve as a reversible covalent warhead targeting catalytic cysteines[2].

  • The C4 Hydroxyl: Provides essential aqueous solubility and serves as an anchor for solvent-exposed hydrogen bonding, preventing the lipophilicity-driven toxicity often seen during hit-to-lead optimization.

Furthermore, the presence of two chiral centers (C2 and C4) yields four distinct stereoisomers (e.g., (2S,4S), (2R,4S)), enabling medicinal chemists to precisely tune the spatial trajectory of the growth vectors to match the target protein's binding site geometry[2].

Scaffold Vector Logic & FBDD Workflow

To successfully transition from a millimolar fragment hit to a nanomolar lead candidate, researchers must employ a rigorous, self-validating workflow. The process relies on identifying the initial binding event using highly sensitive biophysical techniques, followed by structural resolution and rational vectorial growth.

FBDD_Workflow Lib Fragment Library (4-Hydroxypiperidine-2-carboxamide) STD Primary Screen: STD-NMR (Detects low-affinity binding) Lib->STD SPR Orthogonal Validation: SPR (Kinetics & Stoichiometry) STD->SPR Hits (Kd < 1 mM) Xray Structural Resolution: X-ray (Binding pose determination) SPR->Xray Validated Hits Opt Hit-to-Lead Optimization (Growing & Linking) Xray->Opt 3D Vector Logic Lead Preclinical Lead Candidate Opt->Lead Optimized LE & LLE

Fig 1. Self-validating FBDD workflow for 4-hydroxypiperidine-2-carboxamide derivatives.

Vector_Logic Core Core Scaffold: 4-Hydroxypiperidine-2-carboxamide N1 N1 Position (Amine) Vector: Hydrophobic Pockets Reaction: Alkylation/Acylation Core->N1 C2 C2 Position (Carboxamide) Vector: Covalent Warheads Reaction: Nitrile Conversion Core->C2 C4 C4 Position (Hydroxyl) Vector: Solvent/H-Bonding Reaction: Etherification Core->C4

Fig 2. Structural optimization vectors of the 4-hydroxypiperidine-2-carboxamide scaffold.

Quantitative Data: Scaffold Properties & Optimization Metrics

The inherent value of 4-hydroxypiperidine-2-carboxamide lies in its exceptional Ligand Efficiency (LE). Because the core is so small, any binding affinity detected translates to highly efficient atomic interactions.

Table 1: Rule of Three (Ro3) Compliance of the Core Scaffold

Physicochemical PropertyValue for 4-Hydroxypiperidine-2-carboxamideRo3 ThresholdStatus
Molecular Weight 144.17 Da 300 DaOptimal
ClogP -1.2 3Optimal (Highly Soluble)
H-Bond Donors 3 (Amine, Amide, Hydroxyl) 3Optimal
H-Bond Acceptors 3 (Amine, Amide, Hydroxyl) 3Optimal
Rotatable Bonds 1 3Optimal (Rigid Core)

Table 2: Hit-to-Lead Evolution Metrics (Based on Cathepsin C Inhibition[2])

StageCompound ProfileTarget Affinity ( IC50​ / Kd​ )Ligand Efficiency (LE)
Fragment Hit Unsubstituted Core Kd​ > 500 μM ~ 0.28
Intermediate N1-Biphenyl coupled IC50​ ~ 12 μM ~ 0.32
Clinical Lead C2-Nitrile + N1-Biphenyl derivative IC50​ < 10 nM> 0.40

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as closed, self-validating systems. Every positive result must survive an internal control mechanism before progressing to the next stage.

Protocol A: Primary Screening via Ligand-Observed STD-NMR

Causality & Rationale: Fragment hits typically bind with low affinity ( Kd​ in the μM to mM range) and fast exchange kinetics. Standard biochemical assays often yield false negatives under these conditions. Saturation Transfer Difference (STD) NMR exploits the fast exchange: magnetization is transferred from the saturated target protein to the bound fragment, which then dissociates, amplifying the signal in the bulk solution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution containing 15 μM of the target protein and 1 mM of the 4-hydroxypiperidine-2-carboxamide fragment in deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 100% D2​O , pH 7.4).

  • NMR Acquisition: Utilize a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Acquire two spectra:

    • On-resonance spectrum: Saturate the protein aliphatic protons using a train of Gaussian pulses at -0.5 ppm.

    • Off-resonance spectrum: Apply the saturation pulse at 40 ppm (where no protein or ligand signals exist).

  • Self-Validation Mechanism (CPMG Filter): To prevent broad protein signals from obscuring the sharp fragment signals, apply a T2​ relaxation filter (CPMG pulse sequence) with a delay of ~30 ms. Validation Check: If the fragment signal is observed in the absence of the protein but disappears upon protein addition without STD transfer, the fragment is aggregating or precipitating, not binding.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. A positive signal in the difference spectrum confirms binding.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: NMR confirms binding but cannot easily distinguish between specific 1:1 active-site binding and non-specific stoichiometric aggregation. SPR provides real-time mass-change detection, confirming the 1:1 interaction model and providing accurate Kd​ values.

Step-by-Step Methodology:

  • Surface Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein to achieve an immobilization level of 3000–4000 Response Units (RU). Causality: High density is required to generate a detectable Rmax​ for low-molecular-weight fragments (~144 Da).

  • Analyte Injection: Prepare a 2-fold dilution series of the fragment (from 2 mM down to 15 μM ) in running buffer (e.g., PBS-P+ with 2% DMSO). Inject at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Self-Validation Mechanism (Double Referencing):

    • Reference Channel: Route all injections over an ethanolamine-blocked blank flow cell.

    • Solvent Correction: Inject a DMSO calibration series (1.5% to 2.5%) to correct for bulk refractive index mismatches.

    • Validation Check: If the sensorgram shows a square-wave shape that does not return to baseline post-injection, the fragment is non-specifically sticking to the dextran matrix, and the hit is discarded.

  • Data Fitting: Fit the reference-subtracted steady-state responses against the concentration series using a 1:1 Langmuir binding model to derive the Kd​ .

Case Studies in Drug Discovery

Case Study 1: Cathepsin C Inhibitors (Anti-Inflammatory) Cathepsin C is a lysosomal cysteine protease implicated in inflammatory diseases. Researchers utilized the (2S,4S)-4-hydroxypiperidine-2-carboxamide scaffold to develop potent inhibitors[2]. The C2-carboxamide was strategically dehydrated to a nitrile, creating a reversible covalent bond with the active site Cys-234. Concurrently, the N1 position was extended with a biphenyl moiety to occupy the S1 pocket. The C4-hydroxyl group was essential for maintaining the compound's metabolic stability and aqueous solubility, ultimately leading to the identification of a clinical candidate[2].

Case Study 2: USP7 Inhibitors (Oncology) Ubiquitin-specific protease 7 (USP7) is a critical target in cancer therapy due to its role in regulating p53. High-resolution co-crystallography (PDB: 6F5H) revealed that 4-hydroxypiperidine-based inhibitors, identified via fragment-based screening, perfectly occupied the allosteric binding site[3]. The rigid chair conformation of the piperidine ring directed the hydroxyl group to form critical hydrogen bonds with the protein backbone, while the nitrogen vector allowed for scaffold-hopping and hybridization exercises to optimize in vivo efficacy[3].

References

  • Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 6F5H: Crystal structure of USP7 in complex with a 4-hydroxypiperidine based inhibitor Source: RCSB Protein Data Bank URL:[Link]

  • Applications in Fragment-Based Drug Discovery (Abstract) Source: Sciencesconf.org / Institut des Sciences Chimiques de Rennes (ISCR) URL:[Link]

Sources

Application

Application Note &amp; Protocol: Kinetic Resolution of 2-Aryl-4-methylenepiperidines for Drug Discovery

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics.[1][2] The introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics.[1][2] The introduction of stereocenters into this motif, particularly at the 2- and 4-positions, dramatically expands the accessible chemical space, allowing for the fine-tuning of pharmacological activity and ADMET properties.[1][3] Chiral 2-aryl-4-methylenepiperidines, in particular, are valuable building blocks as they possess multiple points for diversification, making them highly sought after in the synthesis of complex and potent bioactive molecules.[4][5]

The challenge, however, lies in the efficient and selective synthesis of single enantiomers of these complex structures.[6][7] Kinetic resolution, a technique where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, offers a powerful and practical solution.[8] This application note provides a detailed protocol for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines via asymmetric deprotonation using a chiral base system, a method that has proven to be highly selective and scalable.[1][9]

Scientific Principle: Asymmetric Deprotonation

The core of this protocol is the kinetic resolution of a racemic mixture of N-Boc-2-aryl-4-methylenepiperidines using the chiral base system of n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine or its enantiomer (+)-sparteine.[1][9] This system selectively deprotonates one enantiomer of the starting material at the carbon atom alpha to the aryl group.[1][3] The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile, leading to the formation of a 2,2-disubstituted piperidine, while the unreacted, enantioenriched starting material can be recovered.[4][5] The choice of the sparteine enantiomer dictates which enantiomer of the starting material is preferentially deprotonated, allowing for access to either enantiomeric series of the final products.[1]

Experimental Workflow Diagram

G cluster_prep Starting Material Preparation cluster_resolution Kinetic Resolution cluster_workup Workup & Separation cluster_products Products racemic_piperidine Racemic N-Boc-2-aryl- 4-methylenepiperidine reaction_vessel Reaction Vessel (Anhydrous THF, -40°C to -78°C) racemic_piperidine->reaction_vessel electrophile Electrophile (e.g., MeOCOCl) reaction_vessel->electrophile Addition of Electrophile chiral_base Chiral Base System: n-BuLi / Sparteine chiral_base->reaction_vessel quench Quench Reaction (e.g., sat. aq. NH4Cl) electrophile->quench extraction Extraction quench->extraction chromatography Column Chromatography extraction->chromatography enantioenriched_sm Enantioenriched Starting Material chromatography->enantioenriched_sm disubstituted_product 2,2-Disubstituted Piperidine chromatography->disubstituted_product

Figure 1. A schematic overview of the kinetic resolution workflow.

Materials and Reagents

Material/ReagentGradeSupplierNotes
Racemic N-Boc-2-aryl-4-methylenepiperidineSynthesis GradeN/ASynthesized according to literature procedures.[1][5][9]
(-)-Sparteine or (+)-Sparteine≥98%Major chemical suppliersStore under inert atmosphere.
n-Butyllithium (n-BuLi)Solution in hexanes (e.g., 2.5 M)Major chemical suppliersTitrate prior to use.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentMajor chemical suppliersPurified by passing through a solvent purification system.
Electrophile (e.g., Methyl Chloroformate)Reagent GradeMajor chemical suppliersUse as received or freshly distilled.
Saturated aqueous ammonium chloride (NH4Cl)ACS GradeMajor chemical suppliers
Diethyl ether (Et2O)ACS GradeMajor chemical suppliers
BrineN/APrepared in-house
Anhydrous magnesium sulfate (MgSO4)ACS GradeMajor chemical suppliers
Silica gel230-400 meshMajor chemical suppliersFor column chromatography.

Detailed Experimental Protocol

Note: This protocol is a general guideline. Optimization of reaction time, temperature, and stoichiometry may be necessary for different substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

1. Preparation of the Reaction Mixture:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the racemic N-Boc-2-aryl-4-methylenepiperidine (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (concentration typically 0.1 M).

  • Cool the solution to the desired temperature (typically -40 °C or -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).

2. Addition of the Chiral Base:

  • In a separate flame-dried flask, add the chiral ligand, (-)-sparteine or (+)-sparteine (0.55-1.1 equiv).[1]

  • Dissolve the sparteine in anhydrous THF.

  • To this solution, add n-BuLi (0.5-1.0 equiv) dropwise at -78 °C.[1][5]

  • Stir the resulting solution for 15-30 minutes at -78 °C to allow for complex formation.

  • Transfer the pre-formed chiral base solution to the solution of the racemic piperidine via cannula at the reaction temperature.

3. Reaction and Monitoring:

  • Stir the reaction mixture at the specified temperature for the optimized reaction time (typically 1-4 hours).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots and analyzing by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining starting material.

4. Quenching and Workup:

  • Once the desired conversion is reached, add the chosen electrophile (e.g., methyl chloroformate, 1.2 equiv) dropwise to the reaction mixture at the same temperature.

  • Allow the reaction to stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the organolithium intermediate.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

5. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the enantioenriched starting material from the 2,2-disubstituted product.

  • Determine the enantiomeric excess of the recovered starting material and the product using chiral HPLC analysis.

Expected Results and Troubleshooting

The following table summarizes typical results for the kinetic resolution of various N-Boc-2-aryl-4-methylenepiperidines.[1][5]

Aryl Substituent (Ar)Sparteine EnantiomerRecovered Starting Material (er)2,2-Disubstituted Product (er)
Phenyl(+)-Sparteine98:297:3
4-Fluorophenyl(+)-Sparteine99:198:2
4-Chlorophenyl(+)-Sparteine99:198:2
4-Methoxyphenyl(+)-Sparteine97:396:4
Phenyl(-)-Sparteine2:983:97

Troubleshooting:

  • Low enantioselectivity: Ensure the use of high-purity, anhydrous reagents and solvents. The stoichiometry of n-BuLi and sparteine is critical and may require optimization. The reaction temperature should be strictly controlled.

  • Low conversion: The n-BuLi solution may have a lower than expected concentration; titration is highly recommended. The reaction time may need to be extended.

  • Formation of side products: Ensure slow addition of reagents, particularly n-BuLi. The reaction temperature should be maintained at the optimal level to minimize side reactions.

Further Functionalization

The enantioenriched 2-aryl-4-methylenepiperidines are versatile intermediates. The 4-methylene group can undergo a variety of transformations, such as hydroboration-oxidation, ozonolysis, or dihydroxylation, to introduce further functionality without loss of enantiopurity.[4][5] The enantioenriched starting material can also be subjected to a second lithiation-trapping sequence to generate 2,2-disubstituted piperidines with high enantiomeric purity.[1]

Conclusion

This application note provides a robust and highly selective protocol for the kinetic resolution of 2-aryl-4-methylenepiperidines. The use of a chiral base system allows for the efficient separation of enantiomers, providing access to valuable chiral building blocks for drug discovery and development. The methodology is scalable and tolerates a range of functional groups on the aryl ring, highlighting its broad applicability in medicinal and organic chemistry.

References

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. National Center for Biotechnology Information. [Link]

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. National Center for Biotechnology Information. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed. [Link]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ResearchGate. [Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Chiral drugs. LabMed Discovery. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

Sources

Method

Application Note: Chemoselective N-Alkylation of 4-Hydroxypiperidines in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary The 4-hydroxypiperidine scaffold is a privileged structural mot...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in the development of CNS-acting agents, non-imidazole histamine H3 receptor antagonists, and analgesics1[1]. The functionalization of this building block via N-alkylation is a fundamental transformation. However, achieving strict chemoselectivity—modifying the secondary amine while leaving the C4-hydroxyl group intact—requires precise kinetic control and optimized reaction conditions 2[2]. This application note details the mechanistic causality, step-by-step methodologies, and self-validating analytical systems required for the robust N-alkylation of 4-hydroxypiperidines.

Mechanistic Insights & Causality: The Chemoselectivity Challenge

The primary challenge in functionalizing 4-hydroxypiperidine is differentiating the nucleophilicity of the secondary nitrogen (pKa ~10) from the secondary oxygen (pKa ~16).

  • Kinetic Control (N-Alkylation): Because the nitrogen atom is significantly more nucleophilic than the neutral hydroxyl oxygen, N-alkylation proceeds rapidly under mild basic conditions (e.g., K₂CO₃, DIPEA). The base serves merely as an acid scavenger to neutralize the generated hydrogen halide, preventing the amine from becoming protonated and unreactive.

  • Thermodynamic Control (O-Alkylation Risk): If strong bases (e.g., NaH, KOtBu) are employed, the hydroxyl group is deprotonated to form a highly reactive alkoxide, shifting the reaction toward undesired O-alkylation2[2].

To avoid over-alkylation (quaternary ammonium salt formation) common in direct Sₙ2 pathways, Reductive Amination is often the preferred industrial approach. By pre-forming an iminium ion and selectively reducing it with a mild hydride donor like Sodium Triacetoxyborohydride (STAB), the reaction is strictly limited to mono-alkylation3[3].

Mechanistic pathway illustrating chemoselective N-alkylation versus undesired O-alkylation.

Experimental Methodologies

Protocol A: Direct N-Alkylation via Sₙ2 Substitution

This method is ideal for primary alkyl halides. Secondary halides may suffer from competitive E2 elimination.

Reagents:

  • 4-Hydroxypiperidine (1.0 equiv)

  • Alkyl bromide or iodide (1.1 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxypiperidine in anhydrous DMF.

  • Base Addition: Add finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring ensures uniform dispersion of the heterogeneous base.

  • Electrophile Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C (if using alkyl chlorides/bromides) or maintain at room temperature (for reactive benzyl/alkyl iodides). Monitor via LC-MS.

  • Quench & Workup: Upon completion, cool to 0 °C and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine (5x) to remove trace DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination (Recommended for Mono-Alkylation)

This is the gold standard for avoiding quaternary ammonium salt formation and is highly tolerant of functional groups3[3].

Reagents:

  • 4-Hydroxypiperidine (1.0 equiv)

  • Aldehyde or Ketone (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve 4-hydroxypiperidine and the carbonyl compound in anhydrous DCE. Add a catalytic amount of acetic acid. Stir at room temperature for 30–60 minutes. Causality: Acetic acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine and facilitating water elimination to form the iminium ion.

  • Reduction: Add STAB portion-wise to the stirring solution. Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde/ketone.

  • Reaction: Stir overnight at room temperature under nitrogen.

  • Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Causality: Neutralizes acetic acid and decomposes excess borohydride.

  • Workup: Separate the organic layer and extract the aqueous layer with Dichloromethane (DCM). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

Step-by-step experimental workflow and in-process control for N-alkylation validation.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen experimental parameters, highlighting the causality between reagent choice and reaction efficiency.

MethodReagents / CatalystSolventTempAvg. YieldOver-alkylation Risk
Direct Sₙ2 Alkyl Bromide, K₂CO₃DMF / MeCN60 °C70–85%Moderate (Quaternary salts)
Direct Sₙ2 Alkyl Iodide, DIPEADCM / THFRT75–90%High
Reductive Amination Aldehyde, NaBH(OAc)₃DCE / DCMRT85–95%Low (Strictly Mono)
Reductive Amination Ketone, NaCNBH₃MeOH50 °C60–80%Low (Strictly Mono)

Self-Validating Analytical Systems

To ensure the scientific integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Control (TLC Staining):

    • Validation: 4-Hydroxypiperidine (a secondary amine) stains intensely purple/brown with Ninhydrin. The successful N-alkylated product (a tertiary amine) will not stain strongly with Ninhydrin. Use Dragendorff's reagent or Iodine vapor to visualize the tertiary amine product.

  • Mass Spectrometry (LC-MS):

    • Validation: The reaction is deemed complete when the Total Ion Chromatogram (TIC) shows the disappearance of the starting material mass ( [M+H]+ 102.1) and the appearance of the target [M+H]+ mass.

  • Structural Confirmation (¹H NMR in CDCl₃ or DMSO-d₆):

    • Validation of Chemoselectivity: To prove N-alkylation occurred over O-alkylation, observe the C4-methine proton (attached to the hydroxyl group). It should remain relatively unshifted at δ ~3.6–3.8 ppm. The equatorial and axial protons at C2 and C6 (adjacent to the nitrogen) will show distinct downfield shifts. Furthermore, the presence of a broad singlet integrating to 1H (exchangeable upon addition of D₂O) confirms the hydroxyl group remains unreacted.

References

  • Beaud, R., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, ACS Publications. Retrieved from [Link]

  • NIH / PMC. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Purification Strategies for 4-Hydroxypiperidine-2-carboxamide Derivatives

Introduction: Navigating the Purification of a Privileged Scaffold The 4-hydroxypiperidine-2-carboxamide core is a cornerstone in modern medicinal chemistry. As a privileged scaffold, its derivatives are integral to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Purification of a Privileged Scaffold

The 4-hydroxypiperidine-2-carboxamide core is a cornerstone in modern medicinal chemistry. As a privileged scaffold, its derivatives are integral to the development of therapeutics targeting a wide array of diseases.[1][2][3] The successful synthesis of these molecules is only half the battle; obtaining them in high purity is a critical, and often challenging, prerequisite for accurate biological evaluation, preclinical development, and eventual regulatory approval.

The inherent structural features of this scaffold—a basic piperidine nitrogen, a polar hydroxyl group, and a hydrogen-bond-donating-and-accepting carboxamide moiety—impart a high degree of polarity and complex chemical behavior. These characteristics frequently lead to purification challenges, including poor retention in reversed-phase chromatography, significant peak tailing on silica gel, and difficulties in achieving crystallinity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques tailored for 4-hydroxypiperidine-2-carboxamide derivatives. It moves beyond simple step-by-step instructions to explain the underlying principles, enabling scientists to make informed decisions, troubleshoot effectively, and develop optimized, self-validating purification protocols.

Part 1: Foundational Purification Strategies (Bulk Scale)

For initial cleanup of crude reaction mixtures, particularly on a larger scale (>1g), classic extraction and crystallization techniques remain invaluable. They are cost-effective methods to remove major impurities and significantly enrich the target compound before high-resolution polishing steps.

Acid-Base Extraction: Leveraging Basicity

The Principle: The piperidine nitrogen is basic (pKa of the conjugate acid is typically ~9-11) and can be readily protonated by an aqueous acid. This converts the organic-soluble free base into a water-soluble salt, allowing for its selective extraction into the aqueous phase, leaving behind non-basic organic impurities. Subsequent basification of the aqueous layer liberates the purified free base, which can then be extracted back into an organic solvent.[4]

Protocol 1: Acid-Base Extraction for Basic Piperidine Derivatives

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane [DCM]) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated piperidine derivative will partition into the lower aqueous layer.

  • Phase Separation: Carefully drain the aqueous layer into a clean Erlenmeyer flask. For maximum recovery, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2 M NaOH or solid K₂CO₃ until the pH is >12 (confirm with pH paper). This deprotonates the piperidine salt, causing the free base to precipitate or form an oil.[4]

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., DCM is often effective for polar products).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enriched product.

Crystallization: The Gold Standard for Solids

The Principle: Crystallization purifies solid compounds based on differences in solubility between the desired molecule and impurities in a chosen solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing the target molecule to crystallize out upon cooling while impurities remain in the mother liquor.[5] For the polar N-thiazolyl amides, which share characteristics with our target class, common solvents include ethanol, ethyl acetate, and acetonitrile.[6]

Protocol 2: Recrystallization from a Single Solvent System

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find one where it is sparingly soluble at room temperature but highly soluble when hot.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to a boil for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.[8]

  • Hot Filtration (Optional but Recommended): To remove the charcoal or any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5][9]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Pro-Tip: If a suitable single solvent cannot be found, a two-solvent (solvent/anti-solvent) system can be employed. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble), then slowly add a "poor" anti-solvent (in which it is insoluble but miscible with the good solvent) dropwise until the solution becomes slightly turbid.[9]

Part 2: High-Resolution Chromatographic Techniques

When high purity (>98%) is required, or when impurities have similar physical properties to the target compound, chromatography is the method of choice. The polar and basic nature of 4-hydroxypiperidine-2-carboxamide derivatives requires careful selection of the chromatographic mode.

Start Crude Product Bulk_Purify Bulk Purification Start->Bulk_Purify Is_Solid Is the compound a solid? Crystallization Crystallization Is_Solid->Crystallization Yes Extraction Acid-Base Extraction Is_Solid->Extraction No Purity_Req High Purity (>98%) Required? Fine_Purify Fine Purification (Chromatography) Purity_Req->Fine_Purify Yes End_Fine High Purity Product Purity_Req->End_Fine No Bulk_Purify->Is_Solid Chrom_Select Select Chromatographic Technique Fine_Purify->Chrom_Select End_Bulk Moderately Pure Product Crystallization->End_Bulk Extraction->End_Bulk End_Bulk->Purity_Req Normal_Phase Normal Phase (with modifier) Chrom_Select->Normal_Phase Reversed_Phase Reversed Phase (Polar-Embedded/Endcapped Column) Chrom_Select->Reversed_Phase HILIC HILIC (for very polar analogs) Chrom_Select->HILIC SFC SFC (for speed, green chemistry, and chiral separation) Chrom_Select->SFC Normal_Phase->End_Fine Reversed_Phase->End_Fine HILIC->End_Fine SFC->End_Fine

Caption: Decision tree for selecting a purification method.

Normal-Phase Chromatography: The Traditional Approach

The Principle: Normal-phase chromatography uses a polar stationary phase (typically silica gel) and a non-polar mobile phase. Polar compounds like our target molecule interact strongly with the silica gel and elute later than non-polar impurities.[10][11]

The Challenge & Solution: The basic piperidine nitrogen can interact strongly and irreversibly with acidic silanol groups on the surface of the silica gel, leading to significant peak tailing and poor recovery.[12]

The Causality: This interaction is an acid-base reaction. To achieve symmetrical peaks and good separation, this interaction must be suppressed. This is accomplished by adding a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonium hydroxide (NH₄OH), to the mobile phase. The modifier competitively binds to the acidic silanol sites, rendering them unavailable for strong interaction with the target compound.

Protocol 3: Flash Column Chromatography (Normal Phase)

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of DCM and methanol (MeOH). Add ~0.5-1% triethylamine to the solvent system. The ideal system gives the target compound an Rf value of 0.2-0.4.[6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase component (e.g., DCM).

  • Sample Loading: Dissolve the crude product in a minimum volume of the mobile phase or DCM. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. This "dry loading" technique often results in better resolution.

  • Elution: Begin elution with the mobile phase determined by TLC. If separation is poor, a gradient elution (gradually increasing the percentage of the more polar solvent, e.g., MeOH) can be used.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed under high vacuum.

Reversed-Phase Chromatography (RP-HPLC): Adapting for Polarity

The Principle: RP-HPLC uses a non-polar stationary phase (like C18) and a polar mobile phase. It is a workhorse for purity analysis and preparative separation.[13]

The Challenge & Solution: Highly polar compounds like 4-hydroxypiperidine-2-carboxamide derivatives are often poorly retained on traditional C18 columns, eluting at or near the solvent front.[14][15]

The Causality: The polar nature of the analyte means it has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase. To increase retention and achieve separation, the stationary phase must be modified to better interact with polar compounds.

  • Polar-Embedded Columns: These columns have a polar group (e.g., an amide) embedded within the C18 alkyl chain. This creates a water-enriched layer on the stationary phase surface, which facilitates better partitioning and retention of polar analytes.[10]

  • Polar-Endcapped Columns: Standard silica-based columns have residual silanol groups that can cause peak tailing with basic compounds. Polar endcapping neutralizes these groups with a polar functional group, improving peak shape for basic analytes.[10]

Protocol 4: Analytical RP-HPLC for Purity Assessment

  • Column: C18 Polar-Embedded or Polar-Endcapped (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. (The acid modifier improves peak shape by ensuring the piperidine nitrogen is consistently protonated).[13][16]

  • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 210 nm (for the amide chromophore) or 254 nm if an aromatic substituent is present.[13]

Advanced Chromatographic Techniques

For particularly challenging separations, including the resolution of stereoisomers, more advanced techniques are required.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are unretained by reversed-phase. It employs a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile). Water acts as the strong eluting solvent.[10][14] This technique effectively operates in a "normal phase" mode but with solvents that are fully miscible and compatible with mass spectrometry.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase, often with a polar organic co-solvent like methanol.[17] It offers several advantages:

  • Speed: The low viscosity of supercritical fluids allows for much faster separations than HPLC.[18]

  • Green Chemistry: It dramatically reduces the consumption of organic solvents.[19]

  • Chiral Separations: SFC is a premier technique for chiral separations, often providing superior resolution to HPLC.[20][21] When purifying chiral 4-hydroxypiperidine-2-carboxamide derivatives, screening on polysaccharide-based chiral stationary phases (e.g., Chiralpak® series) using SFC is highly recommended.[21]

Part 3: Data Summary and Troubleshooting

Table 1: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile PhasePros for Target ScaffoldCons for Target Scaffold
Normal Phase Silica, Alumina[10]Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) + basic modifierGood for bulk purification; cost-effective.Requires basic modifier to prevent peak tailing; lower resolution than HPLC.[12]
Reversed Phase C18 (Polar-Embedded or Endcapped)[10]Polar (e.g., Water/Acetonitrile) + acid modifierHigh resolution; excellent for purity analysis; scalable.Poor retention on standard C18 columns; requires specialized columns.[15]
HILIC Silica, Diol, Zwitterionic[10]High Organic (e.g., Acetonitrile/Water)Excellent retention for very polar analogs; MS-compatible.Different selectivity can require more method development.
SFC Various (including chiral)Supercritical CO₂ + polar co-solvent (e.g., MeOH)Very fast; reduced solvent waste; superior for chiral separations.[18][19]Requires specialized equipment.
Table 2: Troubleshooting Common Purification Issues
ProblemPossible Cause(s)Recommended Solution(s)
Oiling out during crystallization Compound melting point is below the boiling point of the solvent; solution is too supersaturated.Add more solvent to the hot solution; try a lower-boiling point solvent; ensure slow cooling.[8]
Significant peak tailing in Normal Phase Chromatography Strong interaction between the basic piperidine nitrogen and acidic silanol groups on silica.[12]Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase; use a different stationary phase like alumina.[10][22]
Poor retention in Reversed Phase HPLC The compound is too polar for the non-polar stationary phase.Use a polar-embedded or polar-endcapped C18 column; consider HILIC as an alternative.[10][15]
No crystals form upon cooling The solution is not saturated enough; the compound is too soluble in the chosen solvent.Evaporate some solvent to increase concentration; add a miscible "anti-solvent" dropwise to induce precipitation.[6]

References

  • Benchchem. (n.d.).
  • Galea, A., Mifsud, N., De-Giovanni, N., & Farrugia, C. (2021). Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry.
  • Benchchem. (n.d.).
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Method

Methodology for Assessing the Analgesic Activity of Piperidine Derivatives

An In-Depth Technical Guide Abstract The piperidine scaffold is a cornerstone in the development of analgesic agents, forming the structural core of numerous clinically significant opioids and other pain modulators.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The piperidine scaffold is a cornerstone in the development of analgesic agents, forming the structural core of numerous clinically significant opioids and other pain modulators.[1][2] A rigorous and multi-faceted methodological approach is paramount to accurately characterize the analgesic potential and mechanistic profile of novel piperidine derivatives. This guide provides a comprehensive overview of field-proven in vivo and in vitro protocols designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for thermal and chemical nociception models, receptor binding assays, and functional signaling assays. The narrative emphasizes a self-validating system, where data from molecular-level interactions are correlated with behavioral outcomes to build a robust pharmacological profile.

Foundational Principles: Why a Multi-Modal Assessment?

Pain is a complex, multifactorial sensation involving both peripheral and central nervous system pathways. Consequently, no single assay can fully encapsulate the analgesic potential of a test compound. Piperidine derivatives may exert their effects through various mechanisms, most notably via interaction with opioid receptors (μ, δ, κ), but also potentially through modulation of other targets like NMDA receptors or ion channels.[3][4]

Therefore, a robust assessment strategy follows a logical progression from broad screening to specific mechanistic validation:

  • In Vitro Target Engagement: Does the compound bind to and activate/inhibit a specific molecular target (e.g., the µ-opioid receptor)?

  • In Vivo Behavioral Efficacy: Does the compound reduce pain-related behaviors in validated animal models?

  • Mechanistic Correlation: Can the in vivo analgesic effect be explained by the in vitro activity? For instance, is the analgesia observed in an animal model reversible by a specific receptor antagonist?

This integrated approach ensures that observed analgesic activity is not an artifact and provides a clear understanding of the compound's mechanism of action, which is critical for further development.

In Vivo Assessment: Quantifying Analgesia in Preclinical Models

In vivo models are indispensable for evaluating the systemic efficacy of a potential analgesic. The choice of model is critical as different assays are sensitive to different types of pain (e.g., thermal, visceral, inflammatory) and different classes of analgesics.[5]

Models for Thermal Nociception

These models assess the response to a noxious heat stimulus and are particularly sensitive to centrally acting analgesics, such as opioids.[5]

  • Expertise & Causality: The hot plate test measures the latency of a complex, supraspinally integrated response to a constant thermal stimulus. Behaviors like hind paw licking or jumping are not simple reflexes; they involve higher brain centers. This makes the assay a gold standard for evaluating compounds like piperidine-based opioid agonists that act within the central nervous system. A prolonged reaction time (latency) indicates an analgesic effect.

  • Experimental Protocol: Hot Plate Test

    • Apparatus: A commercially available hot plate apparatus with precise temperature control and a surrounding transparent cylinder to confine the animal.

    • Acclimation: Bring mice or rats to the testing room at least 30-60 minutes before the experiment to minimize stress.

    • Apparatus Setup: Clean the plate surface with 70% ethanol between trials. Set the surface temperature to a constant, noxious level, typically 55°C (± 0.2°C).[6][7]

    • Baseline Latency: Gently place each animal on the hot plate and immediately start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, flicking, or jumping).[6][7] To prevent tissue damage, a cut-off time (typically 30 seconds) must be established; if the animal does not respond by this time, it is immediately removed.

    • Drug Administration: Administer the piperidine derivative, vehicle control, or positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).

    • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 4.

    • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

  • Expertise & Causality: In contrast to the hot plate test, the tail-flick response to radiant heat is primarily a spinal reflex.[8][9] This allows for the differentiation between spinally and supraspinally mediated analgesia. The tail immersion method, where the tail is dipped in hot water, functions on a similar principle.[1] This test is highly reproducible and sensitive to strong analgesics.

  • Experimental Protocol: Tail-Flick Test

    • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.[8] The animal is held in a restrainer.[10][11]

    • Acclimation: Acclimate the animals to the restrainer for several days prior to the experiment to reduce stress-induced analgesia.[10]

    • Baseline Latency: Place the animal in the restrainer. Position the tail over the light source, typically 2-3 cm from the tip.[11] Activate the light source, which starts a timer. The timer stops automatically when the animal flicks its tail out of the beam. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.

    • Drug Administration: Administer the test compounds as described for the hot plate test.

    • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

    • Data Analysis: Calculate the %MPE as described for the hot plate test.

Models for Chemical Nociception

These models use chemical irritants to induce pain behaviors and are effective for evaluating peripherally and centrally acting analgesics.

  • Expertise & Causality: This is a model of visceral (internal organ) inflammatory pain.[12] The intraperitoneal injection of dilute acetic acid causes the release of endogenous inflammatory mediators like prostaglandins and bradykinin, which irritate nerve endings.[12] This irritation elicits a characteristic "writhing" response (abdominal constriction and hind limb stretching).[12][13][14] The test is highly sensitive to peripherally acting analgesics like NSAIDs, which inhibit prostaglandin synthesis, as well as centrally acting analgesics.[12][13]

  • Experimental Protocol: Writhing Test

    • Animal Grouping: Divide mice into groups: Vehicle Control, Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Groups receiving various doses of the piperidine derivative.[12]

    • Drug Administration: Administer the vehicle, positive control, or test compound, typically 30-60 minutes before the acetic acid injection to allow for absorption.[12][14]

    • Induction of Writhing: Inject 0.6-1% acetic acid solution intraperitoneally (volume typically 10 ml/kg).[12][13]

    • Observation: After a 5-minute latency period, place the mouse in an individual observation chamber and count the total number of writhes over a defined period, typically 10-20 minutes.[12][13][14]

    • Data Analysis: Calculate the mean number of writhes for each group. The analgesic activity is expressed as the percentage inhibition of writhing, calculated as: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

  • Expertise & Causality: The formalin test is a uniquely valuable model because it produces a biphasic pain response, allowing for the differentiation of analgesic mechanisms.[15][16][17]

    • Phase I (0-5 min): An acute, neurogenic pain caused by the direct chemical stimulation of nociceptors (sensory neurons).[15] This phase is sensitive to centrally acting analgesics.

    • Phase II (15-60 min): A prolonged, inflammatory pain resulting from the release of inflammatory mediators in the paw.[15][16] This phase is sensitive to both central analgesics and peripheral anti-inflammatory agents.[15][17]

  • Experimental Protocol: Formalin Test

    • Habituation: Place the animal in a clear observation chamber for at least 15-30 minutes to acclimate.[15]

    • Drug Administration: Pre-treat the animals with the test compound, vehicle, or positive control (e.g., morphine for both phases, an NSAID for Phase II).

    • Formalin Injection: Inject a small volume (20-50 µL) of dilute formalin solution (e.g., 2-5%) subcutaneously into the plantar surface of the hind paw.[15][18]

    • Observation and Scoring: Immediately after injection, return the animal to the chamber. Record the total time the animal spends licking, flinching, or biting the injected paw.

      • Phase I Score: Total time spent in pain behaviors from 0 to 5 minutes post-injection.

      • Phase II Score: Total time spent in pain behaviors from 15 to 60 minutes post-injection.[15]

    • Data Analysis: Compare the mean pain scores for each phase between the drug-treated groups and the vehicle control group. Calculate the percentage of inhibition for each phase.

Summary of In Vivo Models
Model Type of Pain Primary Mechanism Key Endpoint Sensitive To
Hot Plate Test Thermal, AcuteSupraspinal (CNS)Reaction LatencyCentrally-acting analgesics (e.g., opioids)
Tail-Flick Test Thermal, AcuteSpinal ReflexReaction LatencyCentrally-acting analgesics (e.g., opioids)
Writhing Test Visceral, InflammatoryPeripheral & CentralNumber of WrithesPeripheral (NSAIDs) and Central analgesics
Formalin Test Neurogenic & InflammatoryPeripheral & CentralLicking/Biting TimeDifferentiates central vs. peripheral action

In Vitro Assessment: Probing the Molecular Target

For piperidine derivatives, which often target G-protein coupled receptors (GPCRs) like opioid receptors, in vitro assays are essential to determine binding affinity, potency, and functional efficacy at the molecular level.[3]

Radioligand Binding Assays
  • Expertise & Causality: These assays directly measure the affinity of a test compound for a specific receptor. The principle is competitive displacement: the unlabeled piperidine derivative (the "competitor") competes with a known, radioactively labeled ligand ("radioligand") for binding to the receptor.[19][20] By measuring how much competitor is needed to displace the radioligand, we can calculate the competitor's binding affinity (Ki), a fundamental measure of drug-receptor interaction.

  • Experimental Protocol: Competitive Radioligand Binding

    • Membrane Preparation: Prepare cell membranes from tissues (e.g., mouse brain) or cultured cell lines (e.g., CHO or HEK293) that are genetically engineered to express a high density of the target receptor (e.g., human µ-opioid receptor).[4][19][21]

    • Assay Setup: In a 96-well plate, combine:

      • Receptor membranes (e.g., 10-20 µg protein per well).

      • A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for the µ-opioid receptor).[4][21]

      • Increasing concentrations of the unlabeled piperidine derivative.

      • Controls: Include wells for "total binding" (radioligand + membranes only) and "non-specific binding" (radioligand + membranes + a high concentration of a non-radioactive antagonist like naloxone to block all specific binding).[19]

    • Incubation: Incubate the plate at a set temperature (e.g., 25-30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[21]

    • Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[19][22]

    • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Specific binding is calculated as (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC50 (the concentration of the piperidine derivative that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays: From Binding to Activation

Binding to a receptor does not reveal its functional consequence. Functional assays are required to determine if the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

  • Expertise & Causality: This is a direct functional assay for GPCR activation.[23][24] When an agonist binds and activates a Gi-coupled receptor (like the µ-opioid receptor), it causes the associated G-protein to release GDP and bind GTP. This assay uses a non-hydrolyzable, radioactive analog of GTP, [³⁵S]GTPγS.[4][25] The amount of radioactivity incorporated into the membranes is directly proportional to the level of G-protein activation by the agonist. This provides a readout of receptor activation that is very close to the receptor itself, minimizing signal amplification that can occur further downstream.[23][24]

  • Experimental Protocol: [³⁵S]GTPγS Binding

    • Reagents: Prepare receptor membranes (as above), [³⁵S]GTPγS, unlabeled GTPγS (for non-specific binding), GDP, and an assay buffer containing MgCl₂ and NaCl.[4][25]

    • Assay Setup: In a 96-well plate, incubate the membranes with GDP and varying concentrations of the piperidine derivative (or a standard agonist like DAMGO).[4]

    • Initiation: Start the reaction by adding a low concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[4][25]

    • Incubation: Incubate at 30°C for 30-60 minutes.[23][25]

    • Termination & Separation: Stop the reaction by rapid filtration through glass fiber filters, similar to the radioligand binding assay.[25]

    • Quantification: Count the radioactivity on the filters.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the piperidine derivative. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

  • Expertise & Causality: Since µ-opioid receptors are Gi-coupled, their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[26] In this assay, cAMP levels are first artificially stimulated (e.g., with forskolin), and the ability of an agonist to reverse this stimulation is measured.[26] This assay measures a downstream signaling event and is a robust method for confirming Gi-coupled agonism.[27]

  • Experimental Protocol: cAMP Inhibition

    • Cell Culture: Use whole cells (e.g., CHO-hMOR) rather than membranes.

    • Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then add varying concentrations of the piperidine derivative.[26]

    • Stimulation: Add a stimulating agent like forskolin to all wells to increase intracellular cAMP levels.[26]

    • Incubation: Incubate for a short period (e.g., 15 minutes).

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[27]

    • Data Analysis: The agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. Plot the cAMP levels against the log concentration of the agonist to determine the IC50 (potency) and the maximum percent inhibition (efficacy).

Summary of In Vitro Assays
Assay Principle Key Parameter(s) Purpose
Radioligand Binding Competitive displacement of a radioligandKi (Inhibition Constant)Measures binding affinity to the target receptor.
[³⁵S]GTPγS Binding Agonist-stimulated binding of a GTP analogEC50 (Potency), Emax (Efficacy)Measures direct G-protein activation by an agonist.
cAMP Inhibition Agonist-mediated reduction of cAMP levelsIC50 (Potency), % Inhibition Measures functional downstream signaling of a Gi-coupled receptor.

Integrated Workflow and Data Interpretation

A logical workflow is crucial for the efficient and effective characterization of novel piperidine derivatives. The process typically moves from high-throughput in vitro screening to more complex in vivo validation.

Proposed Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Pharmacological Profile binding Radioligand Binding Assay (Determine Ki) functional [35S]GTPγS or cAMP Assay (Determine EC50, Emax) binding->functional Compounds with high affinity thermal Thermal Nociception (Hot Plate / Tail-Flick) functional->thermal Potent agonists advance to in vivo mechanism Antagonist Reversal Study (e.g., with Naloxone) thermal->mechanism chemical Chemical Nociception (Writhing / Formalin) chemical->mechanism profile Synthesize Data: Affinity, Potency, Efficacy, In Vivo Activity, MoA mechanism->profile

Sources

Application

using 4-Hydroxypiperidine-2-carboxamide as a chemical probe

Application Note: Design, Synthesis, and Application of 4-Hydroxypiperidine-2-carboxamide Scaffolds as Chemical Probes for Cathepsin C Executive Summary The development of highly selective chemical probes is critical for...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Application of 4-Hydroxypiperidine-2-carboxamide Scaffolds as Chemical Probes for Cathepsin C

Executive Summary

The development of highly selective chemical probes is critical for interrogating protease activity in complex biological systems. While 4-Hydroxypiperidine-2-carboxamide is fundamentally a synthetic building block, its unique stereochemical properties—particularly the (2S,4S) configuration—make it an exceptional peptidomimetic pharmacophore[1]. When functionalized with an electrophilic warhead and a bioorthogonal reporter tag, this scaffold serves as a highly potent Activity-Based Probe (ABP) for Cathepsin C (CatC). CatC is a lysosomal dipeptidyl aminopeptidase responsible for the maturation of neutrophil serine proteases (NSPs), making it a primary therapeutic target in chronic inflammatory diseases such as COPD, bronchiectasis, and ARDS[2].

This application note provides a comprehensive guide to synthesizing and deploying 4-hydroxypiperidine-2-carboxamide-derived probes for Activity-Based Protein Profiling (ABPP), combining mechanistic insights with self-validating experimental protocols.

Mechanistic Rationale: The Pharmacophore Scaffold

The efficacy of a chemical probe relies heavily on its recognition element. The 4-hydroxypiperidine-2-carboxamide core provides three distinct structural advantages for CatC targeting:

  • S1/S2 Pocket Recognition : The piperidine ring acts as a rigid conformational mimic of the natural dipeptide substrates of CatC, anchoring the probe deeply into the S2 pocket. The 2-carboxamide group optimally vectors the attached electrophilic warhead toward the catalytic Cys234 residue[1].

  • Tunable Derivatization via the 4-Hydroxyl : The 4-OH group projects outward toward the solvent-exposed region of the active site. This provides a critical vector for attaching bioorthogonal tags (e.g., alkyne or azide groups) via PEG-linkers without inducing steric clash that would otherwise abrogate target binding[3].

  • Warhead Modularity : The N-terminal amine of the scaffold can be coupled to various warheads. Nitrile warheads form reversible thioimidate adducts, while acrylamide or vinyl sulfone warheads form irreversible thioether bonds, which are highly preferred for stringent downstream LC-MS/MS enrichment[4].

Pathway & Workflow Visualizations

Mechanism CatC Cathepsin C (Active) ProNSP Pro-NSPs (Inactive) (e.g., Neutrophil Elastase) CatC->ProNSP Cleaves N-terminal dipeptide Adduct Covalent Adduct (Inhibited CatC) CatC->Adduct Blocked ActiveNSP Active NSPs (Inflammation / ARDS) ProNSP->ActiveNSP Maturation Probe 4-Hydroxypiperidine Probe (Nitrile/Acrylamide Warhead) Probe->CatC Binds S1/S2 Pockets Probe->Adduct Traps Cys234 Adduct->ProNSP Prevents Activation

Fig 1. Mechanism of CatC inhibition by the 4-hydroxypiperidine probe.

Workflow A 1. Probe Synthesis (4-Hydroxypiperidine Core) B 2. Live-Cell Incubation (Neutrophil Proteome) A->B C 3. Covalent Binding (CatC Cys234 Target) B->C D 4. Click Chemistry (Biotin/Fluorophore Tag) C->D E 5. LC-MS/MS Analysis (Site-Specific ABPP) D->E

Fig 2. ABPP workflow using a 4-hydroxypiperidine-2-carboxamide probe.

Experimental Protocols

Protocol 1: Synthesis of the Alkyne-Tagged Probe

Objective: To synthesize an irreversible ABP by functionalizing the 4-hydroxypiperidine-2-carboxamide core. Self-Validation System: Final compounds must be validated via HRMS and 2D-NMR to ensure the (2S,4S) stereocenters remain intact, as epimerization completely abolishes CatC recognition.

  • Amidation of the Core : React (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid with an amino-acrylamide warhead using TBTU and DIPEA in DMF.

    • Causality: TBTU is selected over EDC/HOBt because it ensures high-yield peptide bond formation at the 2-position without risking racemization of the sensitive stereocenter.

  • Bioorthogonal Tagging : React the free 4-hydroxyl group with an Alkyne-PEG3-Bromide via Williamson ether synthesis (using NaH in THF at 0°C).

    • Causality: The PEG3 linker acts as a flexible spacer. Without it, the bulky triazole ring formed during downstream click chemistry would sterically clash with the narrow opening of the CatC active site, preventing the warhead from reaching Cys234.

  • Deprotection : Remove the BOC protecting group using 20% TFA in DCM for 1 hour, followed by lyophilization to yield the active secondary amine.

Protocol 2: Live-Cell Activity-Based Protein Profiling (ABPP)

Objective: To covalently label and enrich active CatC from human neutrophils. Self-Validation System: A competitive control using a known clinical CatC inhibitor (e.g., Brensocatib) is run in parallel. The disappearance of the probe signal in the control sample validates that the labeling is strictly active-site specific.

Step 1: In Situ Probe Labeling

  • Resuspend primary human neutrophils in RPMI-1640 medium at 1×107 cells/mL.

  • Treat the cells with the synthesized alkyne-probe (100 nM final concentration) for 2 hours at 37°C.

  • Control: Pre-incubate a separate aliquot with 10 µM Brensocatib for 30 minutes prior to probe addition.

  • Causality: Labeling is performed in live cells rather than lysates to preserve the acidic lysosomal environment (pH ~5.5). CatC requires this acidic pH to maintain its active tetrameric assembly; lysing the cells prior to labeling shifts the pH to 7.4, causing tetramer dissociation and a dramatic loss of labeling efficiency.

Step 2: Cell Lysis and Proteome Extraction

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

  • Lyse cells in 1% NP-40 in DPBS (pH 7.4) supplemented with a cysteine-free protease inhibitor cocktail.

  • Causality: Cysteine-based inhibitors (like E-64) must be strictly excluded from the lysis buffer to prevent competitive displacement of the probe during the extraction phase.

Step 3: Bioorthogonal Click Chemistry (CuAAC)

  • Adjust the lysate protein concentration to 2 mg/mL.

  • Add the click chemistry master mix: 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (copper ligand), and 1 mM CuSO4. React for 1 hour at room temperature.

  • Causality: TBTA stabilizes the Cu(I) oxidation state, preventing the generation of reactive oxygen species (ROS) that could artificially oxidize methionine/cysteine residues and confound downstream LC-MS/MS analysis.

Step 4: Enrichment and LC-MS/MS Analysis

  • Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide.

  • Resuspend the pellet in 0.2% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (1% SDS, 4 M urea, PBS) to remove non-specifically bound proteins, perform on-bead tryptic digestion, and analyze the released peptides via LC-MS/MS to identify the site-specific binding[3].

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) and profiling efficiency of various 4-hydroxypiperidine-2-carboxamide probe variants.

Table 1: Quantitative Profiling of Probe Variants

Probe VariantWarhead TypeReporter Tag AttachmentCatC IC50 (nM)Labeling EfficiencyOff-Target Profile (LC-MS/MS)
Probe-1 (Reversible) NitrileAlkyne (via 4-OH)~15High (Requires rapid lysis)Low
Probe-2 (Irreversible) AcrylamideAlkyne (via 4-OH)~45Very High (Stable adduct)Moderate (Cross-reacts with EGFR)
Probe-3 (Control) NoneAlkyne (via 4-OH)>10,000NoneN/A

References

  • Furber, M., et al. "Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate." Journal of Medicinal Chemistry, ACS Publications. 1

  • "Lung Protection by Cathepsin C Inhibition: A New Hope for COVID-19 and ARDS?" ACS Pharmacology & Translational Science, ACS Publications. 2

  • "Cathepsin C: structure, function, and pharmacological targeting." OAE Publishing. 4

  • "Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs." ACS Chemical Biology, ACS Publications. 3

Sources

Method

Application Note &amp; Protocol: A Guide to the Synthesis and Evaluation of 4-Piperidinecarboxamide Derivatives for Enzyme Inhibition

Introduction: The Versatility of the 4-Piperidinecarboxamide Scaffold The 4-piperidinecarboxamide framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appear...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 4-Piperidinecarboxamide Scaffold

The 4-piperidinecarboxamide framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its structural properties—a basic nitrogen atom capable of forming key salt bridges and a modifiable carboxamide group—allow for the precise three-dimensional positioning of substituents to interact with biological targets. This has led to the development of potent and selective modulators for various targets, including G-protein coupled receptors, ion channels, and, critically, enzymes.[1]

Derivatives of this scaffold have been successfully designed as inhibitors for a diverse range of enzymes, such as carbonic anhydrases, calpains, and the Plasmodium falciparum proteasome, highlighting their therapeutic potential in oncology, neurodegenerative disorders, and infectious diseases.[2][3][4] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, characterization, and enzymatic evaluation of novel 4-piperidinecarboxamide derivatives, intended for researchers in drug discovery and chemical biology.

Synthesis of 4-Piperidinecarboxamide Derivatives via Amide Coupling

The most direct and versatile method for synthesizing 4-piperidinecarboxamide derivatives is through the coupling of a 4-piperidinecarboxylic acid backbone with a desired amine. This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Causality in Reagent Selection

The success of the amide coupling reaction is highly dependent on the choice of coupling reagent and base.

  • Coupling Reagent : While many reagents exist, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended for this application.[5] HATU is known for its high efficiency, rapid reaction times, and, most importantly, its ability to minimize the risk of epimerization (racemization) at the alpha-carbon of chiral carboxylic acids, a critical consideration for maintaining stereochemical integrity.[5] It achieves this by incorporating the additive HOAt (1-Hydroxy-7-azabenzotriazole). An alternative, cost-effective reagent is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure to enhance performance and suppress side reactions.[6][7]

  • Base : A non-nucleophilic, sterically hindered base such as DIPEA (N,N-Diisopropylethylamine) is crucial.[5] Unlike simpler tertiary amines like triethylamine (TEA), DIPEA is less likely to cause epimerization or act as a competing nucleophile, ensuring that the desired amine is the primary reactant.[5][8]

General Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Core cluster_downstream Downstream Processing prep Dissolve Piperidine Carboxylic Acid in Anhydrous Solvent activation Acid Activation: Add HATU & DIPEA at 0°C prep->activation coupling Amine Coupling: Add Amine Component activation->coupling reaction Stir at Room Temperature (2-16 hours) coupling->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purify Purification: Flash Column Chromatography workup->purify characterize Characterization: NMR, MS, HPLC purify->characterize

Caption: General workflow for the synthesis of 4-piperidinecarboxamide derivatives.

Detailed Synthesis Protocol (Using HATU)

This protocol describes the synthesis of a generic N-substituted-piperidine-4-carboxamide from a Boc-protected piperidine-4-carboxylic acid and a primary amine.

Materials & Reagents:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • Desired primary or secondary amine (e.g., benzylamine)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (to a concentration of ~0.1-0.2 M).

  • Acid Activation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[5] Stir the mixture at 0 °C for 10-15 minutes. A slight color change may be observed as the activated HOAt ester forms. Self-Validation Check: The activation step is critical. Ensure all reagents are anhydrous as water will quench the activated species.

  • Amine Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup & Extraction:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified 4-piperidinecarboxamide derivative. The Boc-protecting group can be removed under acidic conditions (e.g., TFA in DCM) if the final product requires a free piperidine nitrogen.

Structural Characterization and Purity Assessment

Before performing biological assays, it is imperative to confirm the identity and purity of the synthesized compound.

Technique Purpose Representative Expected Data (for N-benzyl-1-(Boc)-piperidine-4-carboxamide)
¹H NMR Confirms the molecular structure and proton environment.Signals corresponding to Boc group (~1.45 ppm), piperidine ring protons (multiplets, ~1.6-4.1 ppm), benzyl CH₂ (~4.4 ppm), and aromatic protons (~7.3 ppm).[9]
Mass Spec (ESI-MS) Confirms the molecular weight of the compound.A prominent peak corresponding to the protonated molecule [M+H]⁺. For the example, expected m/z = 319.2.
HPLC Determines the purity of the final compound.A single major peak, ideally >95% purity by peak area integration, confirming the absence of significant impurities.

Protocol for Enzyme Inhibition Studies

This section provides a general protocol for determining the inhibitory potency (IC₅₀) of a synthesized 4-piperidinecarboxamide derivative using a fluorometric or spectrophotometric enzyme assay in a 96-well plate format. This protocol is based on common methodologies for enzymes like calpains or carbonic anhydrases.[1][3]

Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, and Substrate Stocks plate_setup Add Buffer, Enzyme, & Test Compound to Wells reagents->plate_setup compounds Prepare Serial Dilutions of Test Compound (in DMSO) compounds->plate_setup pre_incubate Pre-incubate at 37°C (10-15 min) plate_setup->pre_incubate initiate Initiate Reaction: Add Substrate pre_incubate->initiate acquire Acquire Kinetic Data (Plate Reader) initiate->acquire calc_inhibition Calculate % Inhibition vs. Control acquire->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve det_ic50 Determine IC₅₀ via Non-linear Regression plot_curve->det_ic50

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Step-by-Step Inhibition Assay Protocol

Materials & Reagents:

  • Purified enzyme of interest

  • Fluorogenic or chromogenic substrate specific to the enzyme

  • Assay Buffer (composition is enzyme-dependent)

  • Synthesized 4-piperidinecarboxamide inhibitor

  • DMSO (for compound stock solution)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Multichannel pipette

  • Incubating microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the synthesized compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. Then, make intermediate dilutions in assay buffer to minimize the final DMSO concentration in the assay (typically ≤1%).

    • Prepare working solutions of the enzyme and substrate in cold assay buffer at the desired concentrations.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add 2 µL of the serially diluted test compounds (and controls) to the appropriate wells. Include "no inhibitor" (vehicle control, e.g., 1% DMSO) and "no enzyme" (background control) wells.

    • Add the enzyme solution to all wells except the "no enzyme" controls. The total volume should be uniform across wells (e.g., 90 µL).

  • Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells (e.g., 10 µL).

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in fluorescence or absorbance over time (kinetic mode) at the appropriate wavelengths.

  • Data Analysis:

    • Determine the initial reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_vehicle - V_background)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using software like GraphPad Prism or R.

Representative Enzyme Inhibition Data
Compound ID Target Enzyme IC₅₀ (µM) Notes
Example-Cpd-01 Carbonic Anhydrase II38.6Moderate activity.[1]
Example-Cpd-02 Calpain-10.52Potent inhibitor, potential for further optimization.
Positive Control Calpain-10.15Data consistent with literature values.

Conclusion

The 4-piperidinecarboxamide scaffold remains a highly valuable starting point for the development of novel enzyme inhibitors. The protocols detailed in this guide provide a robust and reproducible framework for the synthesis, characterization, and biological evaluation of new derivatives. By understanding the chemical rationale behind reagent selection and adhering to a systematic workflow for biological testing, researchers can efficiently advance promising compounds in the drug discovery pipeline.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • Preliminary structure‐activity relationship of 4a‐j. ResearchGate. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]

  • The Effect of Piperidinecarboxamide Derivatives on Isolated Cholinesterase Systems. Substituted N1-Benzyl-3-(N,N-diethylcarbamoy. ACS Publications. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

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Application

Application Note: The 4-Hydroxypiperidine-2-carboxamide Scaffold as a Versatile Platform for Novel CNS Agent Development

Abstract The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of agents targeting the Central Nervous System (CNS).[1] This application note provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of agents targeting the Central Nervous System (CNS).[1] This application note provides an in-depth guide to the strategic use of a specific, highly functionalized derivative, 4-Hydroxypiperidine-2-carboxamide , for the development of novel CNS therapeutics. We will explore the rationale behind its selection, provide detailed protocols for synthesis and evaluation, and present a case study focused on developing selective muscarinic acetylcholine receptor (mAChR) agonists for cognitive enhancement. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of CNS drug discovery.

Introduction: The Strategic Advantage of the 4-Hydroxypiperidine-2-carboxamide Scaffold

The development of CNS agents is a formidable challenge, often hindered by the need for high target specificity and the ability to cross the blood-brain barrier (BBB).[2] The 4-Hydroxypiperidine-2-carboxamide scaffold offers a unique combination of structural features that can be exploited to overcome these hurdles:

  • Constrained Conformation: The piperidine ring imposes a defined three-dimensional geometry, reducing conformational flexibility and allowing for more specific interactions with protein targets compared to acyclic analogues.

  • Key Pharmacophoric Features: The scaffold presents three critical points for molecular interaction and diversification:

    • A Basic Nitrogen (N1): Acts as a protonatable center, crucial for forming salt bridges with acidic residues like the conserved aspartate (Asp 3.32) in aminergic G protein-coupled receptors (GPCRs).[3][4]

    • A Hydrogen-Bonding Hydroxyl Group (C4-OH): The 4-hydroxy group serves as both a hydrogen bond donor and acceptor, providing a key anchor point within a receptor's binding pocket.[5]

    • A Versatile Carboxamide Group (C2-C=O)NHR): The 2-carboxamide allows for extensive modification. The amide 'R' group can be elaborated to explore different sub-pockets of a target, fine-tune physicochemical properties (like lipophilicity and polar surface area), and modulate the overall pharmacological profile.[6]

  • Chirality: The presence of stereocenters at C2 and C4 allows for the synthesis of distinct stereoisomers, which can exhibit dramatically different pharmacological activities and selectivities, providing an avenue to optimize efficacy while minimizing off-target effects.

These features make the scaffold particularly well-suited for targeting complex CNS receptors, such as mAChRs, which are implicated in cognitive processes and are key targets for treating Alzheimer's disease and schizophrenia.[7][8][9][10]

PART 1: Synthesis and Chemical Space Exploration

A robust and flexible synthetic route is paramount for exploring the structure-activity relationships (SAR) of the scaffold. The following protocol outlines a general, multi-step synthesis adaptable for creating a library of diverse analogues.

Protocol 1: General Synthesis of N-Substituted-4-Hydroxypiperidine-2-carboxamides

Causality: This synthetic pathway is designed for modularity. It begins with a commercially available starting material and introduces key functionalities sequentially, allowing for diversification at the piperidine nitrogen (Step 3) and the carboxamide (Step 5).

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available (S)- or (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. The choice of enantiomer is critical and will dictate the final stereochemistry.

  • Reduction of Ketone:

    • Dissolve the starting material in methanol (MeOH) at 0°C.

    • Add Sodium borohydride (NaBH₄) portion-wise while maintaining the temperature below 5°C. This stereoselectively reduces the ketone to the corresponding 4-hydroxy derivative.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with acetone, neutralize with dilute HCl, and extract the product with ethyl acetate (EtOAc).

  • N-Deprotection and N-Alkylation:

    • Dissolve the product from Step 2 in a solution of 4M HCl in dioxane to remove the Boc protecting group.

    • After deprotection (confirmed by TLC), evaporate the solvent.

    • Redissolve the resulting amine hydrochloride salt in a suitable solvent like acetonitrile (ACN) with a base (e.g., K₂CO₃).

    • Add the desired alkylating agent (R¹-Br or R¹-I) and heat the reaction to 50-60°C. This step introduces the desired substituent on the piperidine nitrogen.[11]

  • Esterification of Carboxylic Acid:

    • Protect the hydroxyl and secondary amine (if necessary) before this step.

    • Convert the carboxylic acid to a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in MeOH or Fischer esterification). This activates the carboxyl group for the subsequent amidation.

  • Amide Coupling:

    • Hydrolyze the ester back to the carboxylic acid using LiOH.

    • Dissolve the resulting acid in Dichloromethane (DCM).

    • Add a coupling agent (e.g., EDC·HCl), an activator (e.g., DMAP), and the desired primary or secondary amine (R²R³NH).[11]

    • Stir at room temperature overnight.

    • Purify the final compound using flash column chromatography.

Self-Validation: Each step must be validated using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm the structure and purity of the intermediate before proceeding to the next step. Final compound purity should be >97% for use in biological assays.

PART 2: Application in Targeting Muscarinic M1 Receptors for Cognitive Enhancement

Background: The muscarinic M1 acetylcholine receptor (M1 mAChR) is highly expressed in the cortex and hippocampus and plays a critical role in learning and memory.[8] Its activation is a key therapeutic strategy for enhancing cognition in disorders like Alzheimer's disease and schizophrenia.[7][10] The 4-hydroxypiperidine-2-carboxamide scaffold is an excellent starting point for designing potent and selective M1 agonists.

Experimental Workflow for M1 Agonist Development

The following diagram outlines the logical flow for identifying and characterizing a novel M1 agonist based on our scaffold.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization synthesis Library Synthesis (Protocol 1) binding Radioligand Binding Assay (Protocol 2) synthesis->binding Test Compounds functional Calcium Flux Assay (Protocol 3) binding->functional Active Binders selectivity Selectivity Panel (M2-M5 Receptors) functional->selectivity Potent Agonists pk Pharmacokinetic Studies (Brain Penetration) selectivity->pk Selective Lead efficacy Novel Object Recognition (Protocol 4) pk->efficacy Brain-Penetrant Candidate sar SAR Analysis & Modeling efficacy->sar sar->synthesis Iterative Design

Caption: High-level workflow for CNS agent discovery.

Protocol 2: In Vitro Characterization - M1 Receptor Binding Assay

Causality: This assay determines the affinity (Ki) of the synthesized compounds for the M1 receptor. It is the primary screen to identify which compounds interact with the target. A competitive binding format is used, where the test compound displaces a known high-affinity radioligand.

Step-by-Step Methodology:

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human M1 mAChR.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Atropine (10 µM).

    • 96-well filter plates and a cell harvester.

    • Liquid scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, [³H]-NMS (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound (from 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add atropine.

    • Incubate the plate at room temperature for 90 minutes.

    • Rapidly filter the plate contents through the filter plates using a cell harvester and wash 3x with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration inhibiting 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 3: In Vitro Characterization - M1 Receptor Functional Assay (Calcium Flux)

Causality: The M1 receptor is a Gq-coupled GPCR.[8] Agonist binding activates the phospholipase C pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). This assay measures the functional potency (EC₅₀) and efficacy of the compounds as agonists.

Step-by-Step Methodology:

  • Materials:

    • HEK293 cells stably expressing human M1 mAChR.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Full agonist control: Carbachol or Acetylcholine.

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the M1-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load cells with the Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37°C).

    • Prepare a plate with serial dilutions of the test compounds.

    • Place the cell plate in the fluorescence reader. After establishing a stable baseline fluorescence, add the test compounds.

    • Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the peak [Ca²⁺]i response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration.

    • Plot the response against the log concentration of the test compound.

    • Determine the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal efficacy relative to the full agonist) using a sigmoidal dose-response curve.

Interpreting In Vitro Data

The goal is to identify compounds with high affinity (low Ki) and high potency (low EC₅₀) at the M1 receptor, while also demonstrating high selectivity over other muscarinic subtypes (M2-M5).

Compound IDR¹ SubstituentR² SubstituentM1 Ki (nM)M1 EC₅₀ (nM)M1 Emax (%)M2/M1 Ki Ratio
LEAD-001 -CH₃-Phenyl5.215.895>200
LEAD-002 -CH₃-Cyclopropyl150.1450.365>50
LEAD-003 -CH₂CH₂F-Phenyl3.811.298>350

Table 1: Representative SAR data for a hypothetical series of 4-Hydroxypiperidine-2-carboxamide derivatives targeting the M1 receptor.

PART 3: Preclinical In Vivo Evaluation

A promising lead compound with excellent in vitro properties must be evaluated in a relevant animal model to assess its potential for cognitive enhancement.[12][13]

Protocol 4: Novel Object Recognition (NOR) Test in Rodents

Causality: The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[14] It leverages the innate tendency of rodents to explore novel objects more than familiar ones. A compound that enhances cognition should increase the time spent exploring the novel object. This model is often used to test nootropic or cognition-enhancing drugs.[15]

Step-by-Step Methodology:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm).

  • Procedure:

    • Habituation (Day 1): Allow each animal to freely explore the empty arena for 10 minutes to acclimate.

    • Dosing (Day 2): Administer the test compound (e.g., LEAD-003) or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the training session.

    • Training/Familiarization (Day 2): Place two identical objects (A1 and A2) in the arena. Allow the animal to explore them for 5 minutes.

    • Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 24 hours) to test long-term memory.

    • Testing (Day 3): Place one familiar object (A1) and one novel object (B) in the arena. Allow the animal to explore for 5 minutes. Record the session with an overhead video camera.

  • Data Analysis:

    • Manually or with tracking software, score the time spent exploring each object (defined as nose pointing towards the object within 2 cm).

    • Calculate the Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

    • A DI significantly above zero indicates successful memory of the familiar object. Compare the DI of the drug-treated group to the vehicle-treated group using a t-test or ANOVA.

PART 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold allows for the elucidation of a clear SAR, guiding the optimization process.

Caption: Key Structure-Activity Relationship drivers.

Based on iterative synthesis and testing, key SAR principles emerge:

  • The N1-Substituent is critical for overall affinity and pharmacokinetic properties. Small, basic groups are often optimal.

  • The C2-Carboxamide substituent projects into a selectivity pocket. Varying its size, electronics, and hydrophobicity is the primary tool for tuning potency and selectivity against other receptor subtypes.[6]

  • The C4-Hydroxyl Group is typically essential for activity. Its role as a hydrogen-bond anchor is fundamental to high-affinity binding.[5][16]

Conclusion

The 4-Hydroxypiperidine-2-carboxamide scaffold is a highly versatile and privileged structure for the development of novel CNS agents. Its inherent stereochemical and functional complexity provides a rich platform for medicinal chemists to address the challenges of potency, selectivity, and brain penetrance. The systematic application of the synthetic and pharmacological protocols outlined in this note enables the efficient exploration of chemical space and the identification of promising clinical candidates for treating complex neurological and psychiatric disorders.

References

  • N/A. Screening of nootropics: an overview on preclinical evaluation techniques.
  • Robbins, T. W. (2006). Preclinical research into cognition enhancers. Nature Reviews Neuroscience, 7(11), 889-897.
  • BenchChem. The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
  • Ho, G. D., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
  • Fattah, F. J., et al. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 25(19), 4539.
  • Geyer, M. A., & Markou, A. (2021). Animal Models of Cognitive Impairment. In Cognition Models and Drug Discovery. Humana Press.
  • N/A. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience, 9, 3.
  • Jones, C. K., & Conn, P. J. (2015). THE DEVELOPMENT OF DRUGS TO ACTIVATE THE MUSCARINIC M1 AND M4 RECEPTORS TO TREAT DISORDERS OF THE HUMAN CNS. International Journal of Neuropsychopharmacology, 18(Suppl 1), 1-1.
  • Transpharmation. Cognitive Assessment | Preclinical Neuroscience.
  • N/A. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
  • Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue.
  • Brain & Behavior Research Foundation. (2015). New Compounds Show Promise in Treating Schizophrenia Symptoms.
  • N/A. (2008). Muscarinic acetylcholine receptors as CNS drug targets. ResearchGate.
  • Langmead, C. J., & Christopoulos, A. (2008). Muscarinic acetylcholine receptors as CNS drug targets. Current Opinion in Drug Discovery & Development, 11(4), 475-483.
  • Meltzer, H. Y., & Hroria, M. (2012). Molecular Targets for Treating Cognitive Dysfunction in Schizophrenia. Neuropsychopharmacology, 37(1), 223-237.
  • Satała, G., et al. (2020). N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic. Biomolecules, 10(2), 349.
  • N/A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 1.
  • N/A. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.
  • N/A. (1974). 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Satała, G., et al. (2020). N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1 H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic. Biomolecules, 10(2), 349.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • N/A. (2012). Anti-Inflammatory Treatment of Schizophrenia. ClinicalTrials.gov.
  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.

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Method

Application Notes and Protocols for High-Throughput Screening of Piperidine Libraries

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery The piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] This six-membered nitrogen-containing heterocycle is a key building block in pharmaceuticals targeting a broad spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious agents.[2][3][4] The versatility of the piperidine ring allows for precise modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical for enhancing the "druggability" of a compound.[1] Its conformational flexibility enables it to interact with a diverse range of biological targets with high affinity and specificity.[5] Given the continued importance of this scaffold, high-throughput screening (HTS) of piperidine-based compound libraries remains a critical strategy for the identification of novel therapeutic leads.[1]

This document provides a detailed guide to the experimental setup for HTS of piperidine libraries, offering field-proven insights and step-by-step protocols. The focus is on enabling researchers to design and execute robust screening campaigns that are both efficient and yield high-quality, actionable data.

The Logic of a High-Throughput Screening Campaign: A Phased Approach

A successful HTS campaign is a multi-step, systematic process designed to efficiently identify and validate "hits" from a large collection of compounds.[1] This process can be logically divided into three distinct phases, each with its own set of objectives and experimental considerations.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Generation Assay_Dev Assay Development & Miniaturization (384-well) Library_Prep Piperidine Compound Library Preparation Assay_Dev->Library_Prep Primary_HTS Primary HTS (Single Concentration) Library_Prep->Primary_HTS Data_Analysis_1 Primary Data Analysis & Hit Identification Primary_HTS->Data_Analysis_1 Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis_1->Hit_Confirmation Orthogonal_Assays Orthogonal & Secondary Assays Hit_Confirmation->Orthogonal_Assays Cytotoxicity Cytotoxicity Profiling Orthogonal_Assays->Cytotoxicity SAR Preliminary SAR Analysis Cytotoxicity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo

Caption: A generalized workflow for a high-throughput screening campaign.

Part 1: Assay Development and Primary Screening

The foundation of any successful HTS campaign is a robust and reliable assay. The choice between a biochemical and a cell-based assay is a critical first decision.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[1] They are highly specific and useful for identifying direct binders but may not fully recapitulate the complexities of a cellular environment.[1]

  • Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process or signaling pathway, offering greater biological relevance.[1] They can provide insights into a compound's cell permeability and potential cytotoxicity.[1]

Focus Application: Targeting Cancer-Relevant Signaling Pathways

Many piperidine-containing compounds have demonstrated anticancer properties by modulating key signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., NF-κB, mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Piperidine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway targeted by piperidine inhibitors.

Protocol 1: Primary HTS for Inhibitors of the PI3K/Akt Pathway (Cell-Based Luciferase Reporter Assay)

This protocol describes a cell-based assay using a stable cell line engineered to express luciferase under the control of a promoter responsive to a downstream effector of the Akt pathway (e.g., NF-κB).[1] Inhibition of the pathway leads to a decrease in luciferase expression and a reduced luminescent signal.[1]

Materials:

  • Stable cell line (e.g., HEK293) expressing the NF-κB luciferase reporter construct

  • Cell culture medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)

  • Piperidine compound library, pre-diluted in DMSO

  • Positive control (known PI3K inhibitor, e.g., Wortmannin)

  • Negative control (0.1% DMSO)

  • Assay plates: 384-well, white, solid-bottom

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

  • Automated liquid handling system

Procedure:

  • Cell Seeding: Using an automated dispenser, seed 5,000 cells in 40 µL of culture medium into each well of a 384-well plate.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[1]

  • Compound Addition: Using a pintool or acoustic dispenser, transfer 50 nL of each piperidine compound from the library plate to the assay plate. The final concentration should be 10 µM in 0.1% DMSO. Add positive and negative controls to designated wells on each plate.[1]

  • Stimulation: Add 10 µL of a stimulant (e.g., TNF-α) to all wells to activate the signaling pathway, except for unstimulated control wells.[1]

  • Incubation: Incubate the plate for an optimized period (e.g., 6-24 hours) at 37°C, 5% CO₂.

  • Signal Detection: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well and measure luminescence using a plate reader.

Part 2: Hit Confirmation and Validation

The goal of this phase is to confirm the activity of primary hits and eliminate false positives. This involves re-testing hits in a dose-response format and employing orthogonal assays to ensure the observed activity is genuine and target-specific.

Protocol 2: Dose-Response Confirmation and IC₅₀ Determination

This protocol confirms the activity of primary hits and determines their potency (IC₅₀ value).[1]

Materials:

  • Same cell line, medium, and reagents as Protocol 1

  • Confirmed "hit" compounds from the primary screen

  • 96- or 384-well assay plates

  • Multichannel pipette or automated liquid handler

Procedure:

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution series for each hit compound, starting at a maximum concentration of 50 µM.[1]

  • Cell Seeding: Seed cells as described in Protocol 1.[1]

  • Compound Addition: Add the serial dilutions of each compound, as well as positive and negative controls, to the assay plate.[1]

  • Stimulation & Incubation: Follow steps 4 and 5 from Protocol 1.[1]

  • Signal Detection: Follow step 6 from Protocol 1.[1]

  • Data Analysis:

    • Calculate percent inhibition for each concentration.[1]

    • Plot percent inhibition versus the log of the compound concentration.[1]

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.[1]

Data Presentation: Summarizing HTS Campaign Data

Quantitative data from HTS should be summarized in clear, structured tables for easy comparison and prioritization of hits.[1]

ParameterValueDescription
Library Size 100,000The total number of unique piperidine derivatives screened.
Screening Concentration 10 µMThe single concentration at which all compounds were initially tested.[6]
Assay Format 384-well microplateStandard format for HTS to ensure efficiency.[1][6]
Primary Hit Rate 0.5%Percentage of compounds meeting the primary hit criteria (e.g., >50% inhibition).
Confirmed Hit Rate 0.1%Percentage of primary hits confirmed in dose-response assays.
Z'-factor > 0.5A statistical measure of assay quality, indicating a robust separation between positive and negative controls.[6]
Protocol 3: Cytotoxicity Assessment (MTT Assay)

A crucial step is to assess the general cytotoxicity of the confirmed hits to distinguish between specific pathway inhibition and non-specific toxicity.[7] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7]

Materials:

  • Confirmed hit compounds dissolved in DMSO

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Selected cancer and normal cell lines

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[7]

  • Compound Treatment: Add serial dilutions of the hit compounds to the wells and incubate for 24-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the CC₅₀ (50% cytotoxic concentration) for each compound.

Part 3: Data Analysis and Troubleshooting

Rigorous data analysis is paramount to the success of an HTS campaign. It is essential to distinguish true hits from false positives, which can arise from various sources.

Identifying and Mitigating False Positives
  • Pan-Assay Interference Compounds (PAINS): These are chemical structures that tend to show activity in multiple assays through non-specific mechanisms.[8] It is crucial to filter out known PAINS from the hit list.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[9] This can be mitigated by including detergents in the assay buffer or by re-testing hits in the presence of a detergent.

  • Assay-Specific Interference: Some compounds may interfere with the detection method itself (e.g., autofluorescence, luciferase inhibition). Orthogonal assays with different detection methods are essential to rule out such artifacts.[10]

Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits is obtained, a preliminary SAR analysis can provide valuable insights for the next phase of lead optimization.[6] This involves examining the chemical structures of the active compounds to identify common scaffolds and functional groups that are important for activity.[9] This analysis can guide the synthesis of new analogs with improved potency and selectivity.

Conclusion: From Hit to Lead

The experimental setup described in these application notes provides a robust framework for the high-throughput screening of piperidine libraries. By combining a systematic, phased approach with carefully validated assays and rigorous data analysis, researchers can efficiently identify and prioritize promising hit compounds. The ultimate goal is to generate high-quality starting points for medicinal chemistry efforts, paving the way for the development of novel piperidine-based therapeutics. The combination of a robust HTS workflow, biologically relevant assays, and systematic data analysis is critical for successfully navigating the path from a large compound library to a validated lead compound.[1]

References

  • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds. Benchchem.
  • The Role of Piperidine Derivatives in Modern Drug Discovery. (No specific source name).
  • (PDF) Piperidine nucleus in the field of drug discovery.
  • Piperidine-based drug discovery.
  • Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs. Benchchem.
  • Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Applic
  • Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development. Benchchem.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
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  • Assay Development & Screening. Curia Global.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC.
  • What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. Michelle Verastegui-Sanchez.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • Challenges of HTS in early-stage drug discovery. AXXAM.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen.
  • High Throughput Screening: Accelerating Modern Drug Discovery. Open Access Journals.
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Application

Foreword: The Strategic Value of the 4-Hydroxypiperidine-2-carboxamide Scaffold in Neurotracer Design

An in-depth guide to the development of 4-Hydroxypiperidine-2-carboxamide-based radioligands for molecular imaging. The pursuit of novel radioligands for Positron Emission Tomography (PET) is a cornerstone of modern neur...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the development of 4-Hydroxypiperidine-2-carboxamide-based radioligands for molecular imaging.

The pursuit of novel radioligands for Positron Emission Tomography (PET) is a cornerstone of modern neuroscience and drug development. These molecular imaging agents provide an unparalleled window into the living brain, allowing for the non-invasive quantification of receptors, enzymes, and transporters implicated in a spectrum of neurological and psychiatric disorders.[1] Within the vast chemical space explored for central nervous system (CNS) targets, the 4-hydroxypiperidine-2-carboxamide scaffold has emerged as a particularly privileged structure. Its inherent three-dimensional character, hydrogen bonding capabilities (via the hydroxyl and carboxamide groups), and synthetic tractability make it an ideal starting point for developing highly specific and selective radioligands.[2][3]

This guide serves as a detailed application note and protocol manual for researchers, medicinal chemists, and drug development professionals. It is designed not merely as a list of instructions, but as a strategic framework for the rational design, synthesis, and evaluation of novel radioligands based on this versatile scaffold. We will delve into the causality behind experimental choices, from precursor synthesis to in vivo validation, providing the field-proven insights necessary to navigate the complex, multi-step process of radiotracer development.[4]

Part 1: Precursor Synthesis and Strategic Design

The journey to a successful radioligand begins with the meticulous synthesis of a high-purity, non-radioactive precursor. The design of this precursor is strategically critical, as it must incorporate a site for the efficient, rapid introduction of a short-lived positron-emitting radionuclide, such as Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min).[5]

Rationale for Synthetic Strategy

The general synthetic approach involves the construction of the core piperidine ring, followed by functionalization at the N-1 and C-2 positions. The choice of substituents is dictated by the biological target of interest. For instance, appending aromatic or heteroaromatic moieties can confer affinity for targets like sigma receptors or monoamine transporters.[6][7] A key consideration is the incorporation of a "radiolabeling handle"—a functional group that serves as the reaction site for the radioisotope.

  • For Carbon-11 Labeling: The most common strategy is N-alkylation using [¹¹C]methyl iodide ([¹¹C]CH₃I).[8] Therefore, the precursor is typically a des-methyl or secondary amine derivative.

  • For Fluorine-18 Labeling: Nucleophilic substitution with [¹⁸F]fluoride is the gold standard.[9] This requires the precursor to have a good leaving group (e.g., tosylate, mesylate, or nosylate) attached to an alkyl chain, often a fluoroethyl or fluoropropyl group, to maximize reaction efficiency.[6]

General Synthetic Protocol for a Tosylate Precursor (for ¹⁸F-Labeling)

This protocol describes a representative synthesis for a precursor designed for [¹⁸F]fluoroalkylation.

Step 1: Synthesis of the Core Scaffold

  • Begin with a commercially available starting material, such as a protected 4-hydroxypiperidine-2-carboxylic acid.

  • Couple the carboxylic acid with a desired amine (e.g., benzylamine) using standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an appropriate solvent (e.g., DMF).

  • Purify the resulting amide by column chromatography.

Step 2: N-Alkylation with a Linker

  • Deprotect the piperidine nitrogen if necessary.

  • React the secondary amine with a bifunctional linker, such as 1-bromo-2-(2-bromoethoxy)ethane, under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce an alkyl chain with a terminal bromide.

Step 3: Introduction of the Labeling Handle

  • The terminal bromide from the previous step is often substituted with a more suitable leaving group for radiofluorination. However, for this example, we will attach a terminal tosylate group via a different route for clarity.

  • React the N-deprotected piperidine scaffold with ethylene glycol di-tosylate in the presence of a base like cesium carbonate to introduce a 2-tosyloxyethyl group onto the piperidine nitrogen.

  • Purify the final precursor molecule using HPLC to ensure >99% chemical purity.

Step 4: Characterization

  • Confirm the structure and identity of the final precursor using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • This rigorous characterization is essential to ensure that the correct molecule proceeds to the radiolabeling stage.

Part 2: Radiosynthesis and Purification

The radiosynthesis step is a time-sensitive and technically demanding process that must be performed in a specialized radiochemistry facility, often using automated synthesis modules. The goal is to achieve high radiochemical yield (RCY), high molar activity (Am), and exceptional radiochemical purity (RCP) in a short amount of time.[10]

Workflow for Radiotracer Production

The overall workflow involves radionuclide production, radiolabeling, purification, and formulation.

G cluster_0 Radionuclide Production cluster_1 Radiolabeling cluster_2 Purification & Formulation Cyclotron Cyclotron Production ¹⁸O(p,n)¹⁸F or ¹⁴N(p,α)¹¹C Activation [¹⁸F]Fluoride Activation (Kryptofix/K₂CO₃) or [¹¹C]CH₃I Synthesis Cyclotron->Activation Reaction Nucleophilic Substitution or N-Methylation Activation->Reaction Precursor Precursor Precursor->Reaction HPLC Semi-Preparative HPLC Reaction->HPLC Formulation Sterile Filtration & Formulation in Saline/EtOH HPLC->Formulation QC Quality Control Formulation->QC

Caption: General workflow for PET radiotracer production.

Protocol for [¹⁸F]-Labeling via Nucleophilic Substitution

This protocol details the synthesis of an ¹⁸F-labeled radioligand from a tosylate precursor.

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.[11]

  • [¹⁸F]Fluoride Trapping and Elution: Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture.

  • Azeotropic Drying: Remove water from the reaction vessel by heating under a stream of nitrogen or argon. This "activation" step is critical for enhancing the nucleophilicity of the fluoride ion. Repeat 2-3 times with additional acetonitrile.

  • Radiolabeling Reaction: Add the tosylate precursor (typically 1-3 mg) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Heat the reaction vessel at a specified temperature (e.g., 80-120°C) for a set time (e.g., 5-15 minutes).

  • Purification: Following the reaction, quench the mixture with water and inject it onto a semi-preparative HPLC system to separate the desired ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and chemical impurities.

  • Formulation: Collect the HPLC fraction containing the radioligand. Remove the HPLC solvent via rotary evaporation or by passing it through a C18 Sep-Pak cartridge. Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection. The final formulation is passed through a 0.22 µm sterile filter into a sterile vial.

Part 3: Rigorous Quality Control

Before a radiopharmaceutical can be used in any study, it must pass a series of stringent quality control (QC) tests to ensure its identity, purity, and safety.[12][13] These procedures are mandatory and must adhere to standards set by regulatory bodies and pharmacopoeias.[14]

Key Quality Control Parameters
ParameterMethodAcceptance CriteriaRationale
Identity Co-elution on analytical radio-HPLC with a non-radioactive reference standard.The retention time of the radioactive peak must match that of the reference standard.Confirms that the radioactive product is the correct chemical entity.
Radiochemical Purity (RCP) Analytical radio-HPLC> 95%Ensures that the vast majority of the radioactivity is in the desired chemical form, minimizing off-target radiation exposure and confounding signals.[12]
Molar Activity (Aₘ) Calculated from the total radioactivity and the mass of the compound determined by HPLC with a UV detector calibrated with the reference standard.Typically > 37 GBq/µmol (>1 Ci/µmol) at the time of injection.High molar activity is crucial to avoid administering a pharmacological dose of the compound, which could occupy a significant fraction of the target receptors and alter the biological system being measured.
Radionuclidic Purity Gamma-ray spectroscopy> 99.9% (confirming the energy peak of the specific radionuclide, e.g., 511 keV for ¹⁸F).Ensures that the radioactivity comes only from the intended radionuclide.
pH pH meter or pH paper4.5 - 7.5Ensures the final product is physiologically compatible for injection.
Sterility & Endotoxins Limulus Amebocyte Lysate (LAL) test (for endotoxins); incubation in culture media (for sterility).Must be sterile and pass the endotoxin limit.Essential for patient safety in clinical applications. For short-lived isotopes, these tests are often performed retrospectively.[15]

Part 4: In Vitro Characterization – Quantifying Target Engagement

In vitro assays are essential for determining the fundamental binding properties of the newly synthesized radioligand, including its affinity for the target and its selectivity over other receptors.[16][17] Radioligand binding assays are the gold standard for this purpose.[18][19]

Radioligand Binding Assay Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membranes Prepare Membranes (Tissue Homogenate or Recombinant Cell Line) Protein Determine Protein Concentration (BCA Assay) Membranes->Protein Assay Incubate: Membranes + Radioligand + Unlabeled Competitor Filter Rapid Filtration (Glass Fiber Filters) Assay->Filter Total Total Binding (No Competitor) NSB Nonspecific Binding (Excess Unlabeled Ligand) Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Quantify Radioactivity (Scintillation Counter) Wash->Count Calc Calculate Specific Binding (Total - NSB) Count->Calc Plot Plot % Inhibition vs. log[Competitor] Calc->Plot Fit Non-linear Regression (Sigmoidal Curve) Plot->Fit Ki Calculate IC₅₀ and Kᵢ Fit->Ki

Caption: Workflow for a competition radioligand binding assay.

Protocol for Competition Radioligand Binding Assay

This protocol determines the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a known radioligand from the target receptor.

  • Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer.[20] Determine the protein concentration using a standard method like the BCA assay.[21]

  • Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.[22]

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of a suitable, commercially available radioligand for your target.

    • Nonspecific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors and prevent the radioligand from specific binding.[23]

    • Competition Wells: Add membrane preparation, the radioligand, and varying concentrations of your unlabeled 4-hydroxypiperidine-2-carboxamide test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[21]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce nonspecific binding) using a cell harvester.[20] This separates the receptor-bound radioligand (on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression software (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Data Presentation: Binding Affinity and Selectivity

Results should be presented clearly to demonstrate both high affinity for the intended target and selectivity over other relevant CNS receptors.

CompoundTarget Kᵢ (nM)Selectivity vs. Receptor X (fold)Selectivity vs. Receptor Y (fold)
Ligand-A 1.2> 500> 800
Ligand-B 5.6> 250> 300
Reference 0.8> 1000> 1000

Part 5: Preclinical In Vivo Evaluation

Successful in vitro performance is a prerequisite, but not a guarantee, of in vivo utility. Preclinical evaluation in animal models is essential to assess blood-brain barrier (BBB) penetration, target engagement in the living brain, pharmacokinetic properties, and metabolic stability.[24][25]

Protocol for Dynamic PET Imaging in Rodents
  • Animal Preparation: Anesthetize the animal (e.g., a rat) with isoflurane and place it on the scanner bed. Maintain body temperature with a heating pad. A tail vein catheter should be inserted for radiotracer injection.

  • Radiotracer Administration: Administer a bolus injection of the ¹⁸F-labeled radioligand (e.g., 5-10 MBq) via the tail vein catheter.

  • Image Acquisition: Start a dynamic PET scan immediately upon injection, acquiring data over 60-90 minutes.

  • Image Analysis: Reconstruct the dynamic PET data into time frames of increasing duration. Draw regions of interest (ROIs) on the images corresponding to specific brain areas (e.g., cortex, striatum, cerebellum) and a reference region (an area with low expected target density).

  • Data Interpretation: Generate time-activity curves (TACs) for each ROI, plotting radioactivity concentration (often expressed as Standardized Uptake Value, SUV) versus time.[4] A successful brain-penetrant tracer will show high initial uptake followed by differential washout, with retention in target-rich regions.[26][27]

  • Blocking Studies: To confirm target specificity in vivo, a separate group of animals is pre-treated with a high dose of an unlabeled blocking agent (either the ligand itself or a known drug for that target) before the radiotracer is injected. A significant reduction in radioactivity uptake in target regions compared to baseline scans indicates specific binding.[24][28]

Protocol for Ex Vivo Biodistribution

Biodistribution studies provide a quantitative snapshot of radiotracer distribution throughout the body at discrete time points and are considered a gold standard for validating in vivo imaging data.[29]

  • Animal Groups: Use groups of animals (e.g., 3-4 mice per group) for each designated time point (e.g., 2, 15, 30, and 60 minutes post-injection).

  • Radiotracer Injection: Inject a known amount of the radioligand into each animal via the tail vein.

  • Tissue Collection: At the designated time point, euthanize the animal, collect blood, and rapidly dissect key organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone).[30]

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose to allow for decay correction.

  • Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This normalizes the data for the amount of radioactivity injected and the weight of the tissue, allowing for comparison across animals and studies.[31]

Data Presentation: In Vivo Biodistribution

Biodistribution data is typically presented in a table showing uptake in key organs at different times. High brain uptake with rapid clearance from peripheral organs is desirable.

Organ%ID/g at 2 min%ID/g at 30 min%ID/g at 60 min
Brain 2.5 ± 0.41.8 ± 0.31.2 ± 0.2
Blood 3.1 ± 0.50.9 ± 0.20.4 ± 0.1
Heart 4.2 ± 0.61.5 ± 0.30.8 ± 0.2
Lungs 5.1 ± 0.81.8 ± 0.41.0 ± 0.3
Liver 10.2 ± 1.58.5 ± 1.16.3 ± 0.9
Kidneys 6.8 ± 1.05.2 ± 0.73.1 ± 0.5
Brain/Blood Ratio 0.812.003.00

References

  • Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico - UNM. (2009).
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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols.
  • International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals. Available at: [Link]

  • Slideshare. (n.d.). Qc of radiopharmaceuticals. Available at: [Link]

  • Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

  • Springer Nature. (2012). Radioligand Binding Assays and Their Analysis. Springer Protocols. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Ponto, J. A. (1984). Quality Control in the Radiopharmacy. Journal of Nuclear Medicine Technology. Available at: [Link]

  • Bormans, G., et al. (1996). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed. Available at: [Link]

  • Wang, C., et al. (2019). Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). Acta Pharmaceutica Sinica B. Available at: [Link]

  • Bormans, G., et al. (1996). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4′-fluorobenzoate and their biodistribution in mice. Sci-Hub. Available at: [Link]

  • Ye, Y., et al. (2022). Quantitative Evaluation of a Novel Brain-Penetrant Sigma-2 Receptor Radioligand in Non-Human Primates. Journal of Nuclear Medicine. Available at: [Link]

  • Terry, S. Y. A., et al. (2023). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. Available at: [Link]

  • Wang, C., et al. (2019). Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). ScienceOpen. Available at: [Link]

  • Gustafsson, O., et al. (2023). Radionuclide Selection Influences Imaging Outcomes in Immuno-PET with a Brain-Penetrating Anti–Amyloid-β Antibody. Journal of Nuclear Medicine. Available at: [Link]

  • Zhu, L., et al. (2017). First evaluation of the sigma-1 receptor radioligand [18F]1-(3-fluoropropyl)-4-((4-cyanophenoxy)methyl)piperidine ([18F]FPS) in healthy humans. ResearchGate. Available at: [Link]

  • Dal Bello, F., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]

  • Liu, Z. (2015). Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics. Theranostics. Available at: [Link]

  • Wang, X., et al. (2022). Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. Pharmaceutics. Available at: [Link]

  • Miller, P. W., et al. (2021). Radiosynthesis, In Vitro And In Vivo Evaluation Of [18F]CBD-2115 As A First In Class Radiotracer For Imaging 4R-Tauopathies. bioRxiv. Available at: [Link]

  • Castanheira, L., & Ribeiro, M. J. (2020). Rapidly (and Successfully) Translating Novel Brain Radiotracers From Animal Research Into Clinical Use. Frontiers in Neuroscience. Available at: [Link]

  • Saeed, M., et al. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Korean Chemical Society. Available at: [Link]

  • Saeed, M., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Ke, B., et al. (2020). Carbon-11 and fluorine-18 chemistry devoted to molecular probes for imaging the brain with positron emission tomography. ResearchGate. Available at: [Link]

  • Peko, T. D., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]

  • Rossi, D., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry. Available at: [Link]

  • EMBL-EBI. (n.d.). Radioligand binding assays for human 5-HT2A receptor. Available at: [Link]

  • Li, Y., et al. (2013). Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, J., et al. (2023). Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging. Frontiers in Chemistry. Available at: [Link]

  • de Swart, K. A., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Mashayekh, M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Available at: [Link]

  • Deleye, S., et al. (2010). Radiosynthesis and in vivo evaluation of [11C]-labelled pyrrole-2-carboxamide derivates as novel radioligands for PET imaging of monoamine oxidase A. Nuclear Medicine and Biology. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in 4-Hydroxypiperidine-2-carboxamide synthesis

Welcome to the technical support center for the synthesis of 4-Hydroxypiperidine-2-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Hydroxypiperidine-2-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important scaffold. Here, we address common challenges encountered during synthesis, providing expert insights, detailed protocols, and troubleshooting guides in a direct question-and-answer format to help you navigate experimental hurdles and optimize your synthetic outcomes.

Section 1: Protecting Group Strategy - Setting the Stage for Success

The synthesis of 4-Hydroxypiperidine-2-carboxamide begins with the selection and implementation of a robust protecting group strategy. The piperidine ring contains two key reactive sites: a secondary amine and a secondary alcohol.[1] To achieve selective amide bond formation at the C-2 carboxylate, the nucleophilic ring nitrogen must be protected.[1][2]

Q1: What are the most common N-protecting groups for the piperidine ring, and which one should I choose?

A1: The two most common and effective N-protecting groups for this scaffold are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). The choice depends on the downstream reaction conditions you plan to use.

  • tert-Butoxycarbonyl (Boc): This is the most widely used group due to its stability in a broad range of non-acidic conditions and its simple removal with acid (e.g., TFA in DCM).[1] It is the go-to choice for most applications unless your target molecule is highly acid-sensitive.

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable under both acidic and basic conditions.[1] Its key advantage is that it can be removed under neutral conditions via hydrogenolysis (H₂ gas with a palladium catalyst), offering an orthogonal deprotection strategy.[1] This is particularly useful if your molecule contains other acid- or base-labile groups.

A protection strategy is crucial as it prevents the highly nucleophilic amine from interfering with subsequent reactions, such as amide coupling.[2]

Q2: I'm seeing a di-protected byproduct after my Boc protection step. What is happening and how can I prevent it?

A2: You are likely observing the formation of a di-Boc byproduct, tert-butyl 4-(tert-butoxycarbonyloxy)piperidine-1-carboxylate, where the hydroxyl group has also reacted with the Boc anhydride.[3] This side reaction can be minimized with careful control of reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of di-tert-butyl dicarbonate ((Boc)₂O). A range of 1.05 to 1.1 equivalents is typically sufficient.

  • Temperature Control: Perform the reaction at a lower temperature. Start the addition of (Boc)₂O at 0 °C before allowing the reaction to slowly warm to room temperature.[3]

  • Choice of Base: Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) rather than stronger, more activating bases.[1][4]

Experimental Protocol 1: N-Boc Protection of 4-Hydroxypiperidine-2-carboxylic acid

This protocol details the standard procedure for protecting the piperidine nitrogen with a Boc group.

Materials:

  • 4-Hydroxypiperidine-2-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • 1,4-Dioxane and Water (1:1 mixture)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aqueous)

  • Brine

Procedure:

  • Dissolve 4-Hydroxypiperidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve (Boc)₂O in a minimal amount of dioxane and add it dropwise to the stirring reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc protected product.

Section 2: Amide Bond Formation - The Coupling Reaction

The formation of the amide bond is the most critical step and often the source of significant challenges, including low yields, side reactions, and loss of stereochemical integrity (epimerization).[5][6]

Q3: My amide coupling reaction is not working or giving very low yields. What are the common causes?

A3: Failed amide couplings are common. The root cause often lies in reagent choice, reaction conditions, or the purity of your starting materials.

Initial Diagnostic Questions:

  • Are your starting materials pure and dry? Water is the enemy of amide coupling reactions. Ensure your N-protected piperidine carboxylic acid, amine, and solvent are anhydrous.

  • Is your coupling reagent fresh? Many coupling reagents, particularly uronium salts like HATU, are hygroscopic and can degrade upon storage.

  • Is your base appropriate? A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) to minimize side reactions and epimerization.[7]

The diagram below illustrates a logical workflow for troubleshooting these issues.

G cluster_solutions Solutions start Amide Coupling Failed (Low Yield / No Product) check_reagents Check Reagent Quality - Are starting materials pure & dry? - Is coupling reagent fresh? - Is solvent anhydrous? start->check_reagents check_conditions Review Reaction Conditions - Correct stoichiometry? - Appropriate base (e.g., DIPEA)? - Correct temperature? check_reagents->check_conditions Reagents OK outcome2 Problem Identified check_reagents->outcome2 Impurity/Degradation Found outcome1 Reagents/Conditions OK check_conditions->outcome1 Conditions OK check_conditions->outcome2 Error Found epimerization_check Is Epimerization a Concern? (Chiral center at C-2) outcome1->epimerization_check solution1 Re-run with pure, dry materials and fresh reagents. outcome2->solution1 solution2 Optimize Conditions: - Adjust stoichiometry - Change base - Lower temperature stronger_reagent Consider a Stronger Coupling Reagent (e.g., EDC/HOBt -> HATU or COMU) epimerization_check->stronger_reagent No epimerization_yes Yes epimerization_check->epimerization_yes Yes epimerization_solution Use Epimerization-Suppressing Reagent (HATU, COMU) + Additive (HOAt, Oxyma) + Lower Temperature (start at 0°C) epimerization_yes->epimerization_solution epimerization_no No

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.[7]

Q4: My product is showing signs of epimerization at the C-2 position. How can I prevent this?

A4: Epimerization (racemization) at the alpha-carbon of the carboxylic acid is a major risk, especially with activated intermediates.[7][8] The activated ester can tautomerize to an enol form, which destroys the stereocenter.

Strategies to Minimize Epimerization:

  • Choose Advanced Coupling Reagents: Uronium/aminium salt reagents that incorporate epimerization-suppressing additives are highly recommended. HATU (which contains the HOAt moiety) and COMU (which contains the Oxyma moiety) are superior to older reagents like HBTU or carbodiimides (EDC, DCC) in preventing racemization.[7][9]

  • Control Temperature: Perform the activation and coupling at low temperatures. Start the reaction at 0 °C and allow it to warm to room temperature slowly.[7] This reduces the rate of enolization.

  • Minimize Activation Time: Add the amine component to the reaction mixture shortly after the carboxylic acid has been activated by the coupling reagent. This ensures the reactive intermediate is consumed quickly before it has time to epimerize.

  • Base Selection: As mentioned, use a hindered base like DIPEA.[7]

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesStrengthsWeaknessesBest For
Carbodiimides EDC, DCC, DICInexpensive, readily available.High risk of epimerization[8], byproduct removal can be difficult (DCU is a precipitate, EDU is water-soluble)[8].Simple, achiral substrates where cost is a primary concern.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, safer than benzotriazole-based reagents.Can be more expensive, byproducts can be tricky to remove.When avoiding benzotriazole reagents is necessary for safety reasons.
Uronium/Aminium Salts HBTU, TBTUEfficient and fast reactions.Moderate risk of epimerization. Structure is actually aminium, not uronium.[8]General-purpose amide synthesis.
Modern Uronium Salts HATU , COMU Very high efficiency, fast kinetics, and excellent suppression of epimerization [7][9].Higher cost.Synthesizing chiral carboxamides like 4-Hydroxypiperidine-2-carboxamide where preserving stereointegrity is critical.

Experimental Protocol 2: General Amide Coupling using HATU

This protocol provides a robust method for coupling the N-Boc-4-hydroxypiperidine-2-carboxylic acid with a primary or secondary amine.

Materials:

  • N-Boc-4-hydroxypiperidine-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-4-hydroxypiperidine-2-carboxylic acid in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU followed by the dropwise addition of DIPEA.

  • Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.[7]

  • Add the amine component to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Section 3: General Troubleshooting and FAQs

Q5: What is the overall synthetic workflow I should be following?

A5: The general workflow involves three main stages: protection of the piperidine nitrogen, amide bond formation, and final deprotection if necessary.

G Start 4-Hydroxypiperidine- 2-carboxylic Acid Protect Step 1: N-Protection (e.g., (Boc)₂O, NaHCO₃) Start->Protect Protected_Acid N-Boc-4-hydroxypiperidine- 2-carboxylic Acid Protect->Protected_Acid Couple Step 2: Amide Coupling (Amine, HATU, DIPEA) Protected_Acid->Couple Protected_Product N-Boc-4-hydroxypiperidine- 2-carboxamide Couple->Protected_Product Deprotect Step 3: Deprotection (Optional) (e.g., TFA in DCM) Protected_Product->Deprotect Final_Product Final Product: 4-Hydroxypiperidine- 2-carboxamide Deprotect->Final_Product

Caption: A typical workflow for the synthesis of 4-Hydroxypiperidine-2-carboxamide.

Q6: I see an elimination byproduct in my final product. What is it and how do I avoid it?

A6: This is likely N-Boc-1,2,3,6-tetrahydropyridine-2-carboxamide, formed by the dehydration (elimination) of the C-4 hydroxyl group. This side reaction is often promoted by strongly acidic or basic conditions, especially at elevated temperatures.[3]

Prevention:

  • Neutralize Workup: Ensure your reaction mixture is neutralized before any concentration steps that require heating.

  • Avoid High Temperatures: If possible, purify your compound using methods that do not require high heat, such as column chromatography at room temperature.

  • Protect the Hydroxyl Group: If elimination is a persistent problem, consider protecting the C-4 hydroxyl group (e.g., as a silyl ether like TBDMS or a benzyl ether) before performing subsequent steps.[10] This would require an additional deprotection step at the end of the synthesis.

References

  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Benchchem.
  • (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic acid. Chem-Impex.
  • Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. Benchchem.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Protecting Groups. Organic-Synthesis.com.
  • Optimizing amide bond formation for piperidine carboxylic acids. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Protective Groups. Organic Chemistry Portal.
  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit.
  • Commonly used amide/peptide coupling reagents. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. ACS Publications.
  • Side reactions in peptide synthesis: An overview. Bibliomed.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Boc-4-hydroxypiperidine Synthesis

Welcome to the technical support center for N-Boc-4-hydroxypiperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and addre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Boc-4-hydroxypiperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this critical synthetic transformation. N-Boc-4-hydroxypiperidine is an invaluable intermediate in medicinal chemistry, and robust synthesis is paramount for successful drug discovery pipelines.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What are the most common and reliable synthetic routes to prepare N-Boc-4-hydroxypiperidine?

A1: There are two primary, well-established synthetic routes for the preparation of N-Boc-4-hydroxypiperidine:[4]

  • Route 1: Boc Protection of 4-hydroxypiperidine: This is a direct approach involving the protection of the secondary amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[4] This method is often preferred for its simplicity when 4-hydroxypiperidine is readily available.

  • Route 2: Reduction of N-Boc-4-piperidone: This route begins with the commercially available N-Boc-4-piperidone, which is then reduced to the target alcohol using a suitable reducing agent, most commonly sodium borohydride (NaBH₄).[4][5]

G cluster_0 Route 1: Boc Protection cluster_1 Route 2: Reduction 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine + (Boc)₂O, Base N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->N-Boc-4-hydroxypiperidine + NaBH₄

Caption: The two primary synthetic routes to N-Boc-4-hydroxypiperidine.

Q2: What are the critical side reactions I should be aware of during the synthesis?

A2: Awareness of potential side reactions is crucial for optimizing yield and purity. The main side reactions include:

  • O-Boc Formation: In Route 1, the hydroxyl group of 4-hydroxypiperidine can also react with Boc anhydride, leading to a di-Boc byproduct. This is more prevalent with strong bases or high temperatures.[4]

  • Elimination (Dehydration): The product, N-Boc-4-hydroxypiperidine, can undergo elimination of water to form the unsaturated byproduct, N-Boc-1,2,3,6-tetrahydropyridine. This is typically catalyzed by acidic or basic conditions, especially at elevated temperatures during workup.[4]

  • Oxidation: The secondary alcohol of the product can be oxidized back to the ketone, N-Boc-4-piperidone, particularly if oxidizing agents are inadvertently present during workup or storage.[4]

  • Incomplete Reaction: In either route, incomplete conversion of the starting material will lead to contamination of the final product.[4][6]

Troubleshooting Guide: Specific Experimental Issues

This section is structured to address specific problems you may encounter in the lab.

Issue 1: My Boc protection reaction (Route 1) is sluggish or gives a low yield.

  • Possible Cause 1: Inappropriate Base or Stoichiometry.

    • Explanation: The primary role of the base is to deprotonate the piperidinium salt (if starting from a salt) or to neutralize the proton released from the amine, driving the reaction forward.[7][8] A base that is too weak or used in insufficient quantity can result in a slow or incomplete reaction.

    • Solution: Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a 1.5 equivalent excess.[4][9] For reactions in organic solvents, an organic base like triethylamine (TEA) can be used.[8]

  • Possible Cause 2: Poor Solvent Choice.

    • Explanation: The solubility of 4-hydroxypiperidine and the base can be a limiting factor. Zwitterionic starting materials, like amino acids, often have poor solubility in purely organic solvents.[10][11][12]

    • Solution: A biphasic solvent system such as dichloromethane (DCM) and water, or a miscible system like a mixture of water and dioxane, is often effective.[4][13] This ensures that both the amine and the Boc anhydride are sufficiently solubilized.

  • Possible Cause 3: Decomposition of Boc Anhydride.

    • Explanation: Boc anhydride can hydrolyze in the presence of water, especially under strongly basic or acidic conditions. It can also decompose at elevated temperatures.[10]

    • Solution: Add the Boc anhydride portion-wise or as a solution to a cooled mixture (0 °C) of the amine and base.[4] Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[4] Always monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

Issue 2: I am observing a significant amount of the di-Boc byproduct.

  • Possible Cause: O-Boc Protection of the Hydroxyl Group.

    • Explanation: The hydroxyl group is also a nucleophile, albeit weaker than the amine. Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting its reaction with Boc anhydride.[4]

    • Solution:

      • Use a Milder Base: Opt for sodium bicarbonate instead of stronger bases like sodium hydroxide or potassium carbonate.[4] This maintains a pH that favors selective N-acylation.

      • Control Temperature: Perform the reaction at lower temperatures (0 °C to room temperature) to leverage the higher reactivity of the amine over the alcohol.[4]

      • Control Stoichiometry: Use only a slight excess of Boc anhydride (e.g., 1.05 equivalents). A large excess will drive the formation of the di-protected byproduct.

G start Observe Di-Boc Impurity q1 Using Strong Base (e.g., NaOH)? start->q1 a1_yes Switch to Milder Base (e.g., NaHCO₃) q1->a1_yes Yes q2 High Reaction Temperature? q1->q2 No a1_yes->q2 a2_yes Run reaction at 0°C to RT q2->a2_yes Yes q3 Large Excess of (Boc)₂O? q2->q3 No a2_yes->q3 a3_yes Use 1.05-1.1 eq. of (Boc)₂O q3->a3_yes Yes end Purify by Column Chromatography q3->end No a3_yes->end

Caption: Troubleshooting workflow for the formation of di-Boc byproduct.

Issue 3: My reduction of N-Boc-4-piperidone (Route 2) is incomplete.

  • Possible Cause 1: Inactive Reducing Agent.

    • Explanation: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time, losing its reducing power.

    • Solution: Use a freshly opened bottle of NaBH₄ or a batch that has been stored properly in a desiccator.

  • Possible Cause 2: Insufficient Stoichiometry.

    • Explanation: The stoichiometry of NaBH₄ can be consumed by reaction with the solvent (e.g., methanol) or trace amounts of water.[4]

    • Solution: Use a moderate excess of NaBH₄ (e.g., 1.5 equivalents).[4] Add it portion-wise to the cooled solution (0 °C) of the ketone in methanol. This controls the initial exothermic reaction and ensures a sufficient amount is available for the reduction.[4]

  • Possible Cause 3: Insufficient Reaction Time.

    • Explanation: While often rapid, the reduction may require several hours to reach full conversion.

    • Solution: Monitor the reaction by TLC. If starting material is still present after the initial 2-4 hours, allow the reaction to stir for a longer period at room temperature.[4]

Issue 4: My final product is contaminated with the unsaturated byproduct, N-Boc-1,2,3,6-tetrahydropyridine.

  • Possible Cause: Acid- or Base-Catalyzed Dehydration.

    • Explanation: This elimination side reaction is particularly problematic at elevated temperatures, which might be used during solvent evaporation (roto-evaporation).[4] Residual acid or base from the workup can catalyze this process.

    • Solution:

      • Neutralize pH: Before concentrating the organic extracts, ensure the solution is neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) and then water or brine until the aqueous layer is neutral.[4]

      • Avoid High Temperatures: Use a rotary evaporator with a water bath temperature below 40 °C. For very sensitive substrates, consider removing the solvent at room temperature under high vacuum.

Quantitative Data & Recommended Conditions

The following table summarizes typical reaction parameters for both synthetic routes.

ParameterRoute 1: Boc ProtectionRoute 2: ReductionReference(s)
Starting Material 4-hydroxypiperidine (1.0 eq)N-Boc-4-piperidone (1.0 eq)[4]
Key Reagent (Boc)₂O (1.05 eq)Sodium Borohydride (1.5 eq)[4]
Base / Additive K₂CO₃ (1.5 eq) or NaHCO₃None[4][13]
Solvent Dichloromethane/Water or Dioxane/WaterMethanol[4][13]
Temperature 0 °C to Room Temperature0 °C to Room Temperature[4]
Typical Time 12-16 hours2-4 hours[4]
Experimental Protocols

Protocol 1: Boc Protection of 4-hydroxypiperidine [4][13]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq.) in a mixture of dichloromethane and water (e.g., 1:1 v/v).

  • Base Addition: Add potassium carbonate (1.5 eq.) to the mixture and stir vigorously.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.05 eq.) in dichloromethane dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Check for the consumption of the starting material using TLC (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Workup: Once complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[4]

Protocol 2: Reduction of N-Boc-4-piperidone [4]

  • Reaction Setup: Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol in a round-bottom flask.

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow, careful addition of water at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous slurry with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.

  • Purification: The crude product is often of high purity, but can be recrystallized from ethyl acetate/hexanes if necessary.

G boc_protection_mechanism Boc Protection Mechanism Amine attacks carbonyl carbon of (Boc)₂O Tetrahedral intermediate forms Intermediate collapses tert-butyl carbonate leaves Product is formed

Caption: Key steps in the N-Boc protection mechanism.[7][15]

References
  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. commonorganicchemistry.com. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Having great trouble with a Boc-protection reaction : r/Chempros. Reddit. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • What Role Does The Hydroxyl Group Play In N-Boc-4-Hydroxypiperidine's Reactivity? bloom-tech.com. [Link]

  • Having great trouble with a Boc-protection reaction : r/chemhelp. Reddit. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting 4-Aryl-4-Hydroxypiperidine Synthesis

From the Desk of the Senior Application Scientist The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous biologically active compounds, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous biologically active compounds, including potent opioid receptor ligands[1]. However, the foundational synthesis of this core—typically achieved via the nucleophilic addition of an aryl Grignard reagent to an N-protected 4-piperidone[2]—is notoriously prone to yield-destroying side reactions.

This technical guide is designed for drug development professionals and synthetic chemists. It moves beyond basic procedures to dissect the mechanistic causality behind common experimental failures, providing self-validating protocols to ensure robust, reproducible yields.

Troubleshooting Guide & FAQs

Q1: I am recovering mostly unreacted N-protected 4-piperidone after my reaction. Why is the addition failing? Causality & Solution: You are encountering the classic enolization problem. Grignard reagents are strong bases as well as nucleophiles. The acidic α-protons of the 4-piperidone are highly susceptible to deprotonation by the arylmagnesium halide, forming an enolate[3]. Upon aqueous quench, this enolate simply reprotonates, returning your starting material[4]. Steric hindrance from bulky N-protecting groups or ortho-substituted aryl rings exacerbates this by slowing the nucleophilic attack, allowing the faster acid-base reaction to dominate[3]. Corrective Action: Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium intermediate. Cerium is highly oxophilic, activating the carbonyl carbon, while the resulting organocerium reagent is significantly less basic than the corresponding Grignard, effectively suppressing enolization in favor of 1,2-addition.

Q2: My LC-MS shows a dominant mass corresponding to [M - H₂O]. What is this byproduct and how do I prevent it? Causality & Solution: You are observing 4-aryl-1,2,3,6-tetrahydropyridine, the dehydrated byproduct[4]. The desired product is a tertiary benzylic-like alcohol, making it exceptionally prone to E1 elimination. Acidic conditions protonate the hydroxyl group, which leaves to form a stable carbocation (stabilized by the adjacent aryl ring), followed by proton loss to form the alkene. Corrective Action: Eliminate all strong acids during workup and purification. Quench the reaction strictly with a mild, weakly acidic buffer like saturated aqueous ammonium chloride (NH₄Cl) at 0 °C[4]. Avoid heating the product during rotary evaporation or drying steps if trace acid is suspected[4].

Q3: I am seeing a significant amount of a non-polar biaryl impurity. How is this forming? Causality & Solution: This is a Wurtz-type homocoupling byproduct formed during the preparation of your Grignard reagent[3]. It occurs when unreacted aryl halide reacts with the newly formed arylmagnesium halide, often via a single-electron transfer (SET) mechanism. Corrective Action: Ensure your magnesium turnings are freshly activated (e.g., using iodine or 1,2-dibromoethane)[5]. Add the aryl halide slowly to maintain a gentle reflux rather than adding it all at once[3]. This keeps the concentration of unreacted aryl halide low relative to the magnesium surface.

Quantitative Data: SAR & Side Reaction Summaries

To contextualize the importance of optimizing this synthesis, the following table summarizes the quantitative Structure-Activity Relationship (SAR) data for opioid receptor ligands derived from the 4-aryl-4-hydroxypiperidine core[1]. Notice how specific substitutions dictate target affinity, necessitating high-yielding synthetic routes for diverse analogs.

Table 1: Binding Affinities (Ki) of N-Substituted 4-Aryl-4-Hydroxypiperidines[1]

CompoundN-Substituent (R)Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)
1a -CH₃Phenyl15.2250.689.4
1b -CH₂CH₂PhPhenyl1.885.335.1
1c -CH₂CH(CH₃)₂Phenyl25.6450.1150.8
2a -CH₃4-Fluorophenyl10.5180.265.7
2b -CH₂CH₂Ph4-Fluorophenyl1.260.128.9

Table 2: Mechanistic Summary of Common Side Reactions

Side ReactionPrimary CauseMechanistic PathwayPreventive Measure
Enolization High basicity of GrignardDeprotonation of acidic α-protons on 4-piperidoneUse CeCl₃ additive to form less basic organocerium species
Dehydration Acidic workup conditionsE1 elimination of the tertiary alcoholQuench with saturated aqueous NH₄Cl; avoid strong acids
Wurtz Homocoupling Excess aryl halideSingle-electron transfer (SET) / Radical couplingSlow addition of aryl halide; ensure complete Mg activation

Mechanistic & Workflow Visualizations

ReactionPathways SM N-Protected 4-Piperidone Add 1,2-Addition (Desired Pathway) SM->Add ArMgX + CeCl3 (High Electrophilicity) Enol Enolization (Side Reaction) SM->Enol ArMgX (Strong Base) Grignard Aryl Grignard (ArMgX) Prod 4-Aryl-4-hydroxypiperidine (Tertiary Alcohol) Add->Prod RecSM Recovered Starting Material Enol->RecSM Aqueous Quench Dehyd Dehydration (Acidic Workup) Prod->Dehyd H+, Heat Tetra 4-Aryl-1,2,3,6- tetrahydropyridine Dehyd->Tetra

Figure 1: Divergent reaction pathways in the synthesis of 4-aryl-4-hydroxypiperidines.

Workflow Step1 1. CeCl3 Drying (140°C, Vacuum) Step3 3. Complexation (CeCl3 + ArMgX) Step1->Step3 Step2 2. Grignard Prep (Mg, ArX, THF) Step2->Step3 Step4 4. Ketone Addition (-78°C to RT) Step3->Step4 Step5 5. Mild Quench (Sat. NH4Cl, 0°C) Step4->Step5 Step6 6. Isolation (Neutral Extraction) Step5->Step6

Figure 2: Optimized experimental workflow utilizing Cerium(III) chloride mediation.

Validated Experimental Protocols

Protocol: CeCl₃-Mediated Synthesis of 4-Aryl-4-Hydroxypiperidines

Note: This protocol utilizes Cerium(III) chloride to suppress enolization and force the 1,2-addition pathway.

Step 1: Preparation of Anhydrous CeCl₃

  • Place CeCl₃·7H₂O (1.5 equivalents relative to the ketone) in a flame-dried Schlenk flask.

  • Heat the flask gradually to 140 °C under high vacuum (≤ 0.1 mmHg) over 2 hours. Maintain at 140 °C for an additional 2 hours to ensure complete dehydration.

  • Cool to room temperature under an argon atmosphere and suspend the anhydrous white powder in anhydrous THF. Stir vigorously for 2 hours at room temperature to form a uniform suspension.

Step 2: Preparation of the Aryl Grignard Reagent

  • In a separate flame-dried flask, add magnesium turnings (1.5 equivalents) and a single crystal of iodine to activate the surface[5].

  • Add a small portion of the aryl halide in anhydrous THF. Wait for the iodine color to dissipate and gentle reflux to begin, signaling initiation[4].

  • Add the remaining aryl halide dropwise to maintain a gentle reflux[3]. Stir for 1 hour after addition.

  • Self-Validation Step: Confirm Grignard formation by taking a 0.5 mL aliquot and quenching it with a standardized iodine solution. The rapid disappearance of the iodine color confirms the presence of the active Grignard reagent[2].

Step 3: Organocerium Formation and Addition

  • Cool the CeCl₃/THF suspension to -78 °C.

  • Dropwise, add the prepared aryl Grignard reagent to the CeCl₃ suspension. Stir at -78 °C for 1.5 hours to allow the transmetalation to the organocerium species.

  • Dissolve the N-protected 4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the organocerium mixture at -78 °C[5].

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight[5].

Step 4: Work-up and Isolation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Quench the reaction strictly by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution[2]. Do not use HCl or H₂SO₄, as this will trigger dehydration to the tetrahydropyridine[4].

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL)[5].

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter[5].

  • Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 35 °C to prevent heat-catalyzed dehydration[4].

  • Purify via flash column chromatography on silica gel using an ethyl acetate/hexanes gradient[5].

References

Sources

Optimization

Technical Support Center: Navigating the Purification of Polar Piperidine Derivatives

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar piperidine derivatives. As a Senior Application Scientist with extensive f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar piperidine derivatives. As a Senior Application Scientist with extensive field experience, I have designed this guide to move beyond generic protocols and provide you with a deeper, mechanistic understanding of the issues you may encounter. This resource is structured as a series of troubleshooting guides and frequently asked questions, grounded in scientific principles to empower you to make informed decisions and achieve your purification goals.

Introduction: The Challenge of Polar Piperidines

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, prized for their pharmacological activity. However, their inherent basicity and polarity present significant hurdles during purification. The protonated piperidine nitrogen (a cationic species) interacts strongly with residual acidic silanols on standard silica-based chromatography columns, leading to poor peak shape, low recovery, and inconsistent results. This guide will equip you with the knowledge and techniques to overcome these challenges.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequent problems encountered during the purification of polar piperidine derivatives.

Issue 1: Severe Peak Tailing in Reverse-Phase HPLC

Question: My polar piperidine derivative shows severe peak tailing on a C18 column with a standard methanol/water mobile phase. What is causing this, and how can I fix it?

Answer:

This is a classic problem rooted in the interaction between the basic piperidine nitrogen and acidic silica surfaces. At neutral pH, the silanol groups (Si-OH) on the silica support of the C18 column can become deprotonated (SiO-), creating a negative charge. Your positively charged (protonated) piperidine derivative then engages in a strong secondary ionic interaction with these sites, causing the analyte to "stick" to the column and elute slowly, resulting in a tailed peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols:

  • Low pH (Acidic Modifier): This is the most common approach. By adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) to a final concentration of 0.1% (v/v) in both your aqueous and organic mobile phases, you protonate the silanol groups. This neutralizes their negative charge and minimizes the ionic interaction with your protonated piperidine. TFA is a strong ion-pairing agent and can sometimes be difficult to remove during sample dry-down. Formic acid is more volatile and often preferred for LC-MS applications.

  • High pH (Basic Modifier): This strategy works by neutralizing your compound. By using a high-pH stable column (e.g., a hybrid or ethylene-bridged silica) and adding a base like ammonium hydroxide or triethylamine (TEA) to raise the mobile phase pH to >10, you deprotonate the piperidine nitrogen. The now-neutral analyte will no longer have a strong ionic interaction with the column, resulting in improved peak shape.

Issue 2: Poor Retention in Reverse-Phase HPLC

Question: My piperidine derivative is extremely polar and elutes in the void volume of my C18 column, even with 100% aqueous mobile phase. How can I retain it on the column?

Answer:

This occurs when your analyte is too hydrophilic to partition into the nonpolar C18 stationary phase. The compound has a much higher affinity for the polar mobile phase and is washed off the column without retention.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) with a mobile phase consisting of a high percentage of a nonpolar organic solvent (like acetonitrile) and a small amount of a polar aqueous solvent. Water acts as the strong, eluting solvent in this case.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol. It is an excellent technique for purifying polar basic compounds and can offer faster separations and reduced solvent consumption compared to HPLC.

Comparative Summary of Techniques:

TechniqueStationary PhaseMobile Phase PrincipleIdeal for...Key Consideration
Reverse-Phase Nonpolar (C18, C8)Polar (Water/ACN)Moderately polar to nonpolar compoundsRequires mobile phase modifiers for basic analytes.
HILIC Polar (Silica, Amide)High Organic (>80% ACN)Very polar, hydrophilic compounds.Compound must be soluble in high organic content mobile phase.
SFC Various (often polar)Supercritical CO2 + polar co-solventPolar compounds, especially bases; chiral separations.Requires specialized instrumentation.
Issue 3: Compound is Unstable or Insoluble at Low/High pH

Question: My piperidine derivative degrades under the acidic conditions required to prevent peak tailing. What are my options?

Answer:

Compound stability is paramount. If your analyte is not stable at the pH extremes required for traditional mobile phase modification, you must find an alternative strategy.

  • Use a Sterically Protected or End-Capped Column: Modern HPLC columns often feature "end-capping," where the residual silanols are chemically bonded with a small silylating agent (like trimethylchlorosilane) to shield them. A "sterically protected" column has bulky side groups near the silica surface that physically hinder the analyte from reaching the silanols. These columns offer improved peak shape for basic compounds even at near-neutral pH.

  • Ion-Exchange Chromatography (IEX): If your primary goal is to separate your polar piperidine from neutral or acidic impurities, IEX can be a powerful tool. In cation-exchange chromatography, you would use a stationary phase with fixed negative charges (e.g., sulfonic acid groups). Your positively charged piperidine will bind strongly, while neutral compounds wash through. You then elute your compound by increasing the salt concentration or changing the pH of the mobile phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar piperidine derivative?

A1: Start with a generic reverse-phase screening gradient on a C18 column using a mobile phase of water and acetonitrile, both containing 0.1% formic acid. This is often the quickest way to assess the compound's retention and peak shape. If retention is poor, the next logical step is to try HILIC.

Q2: Can I use a buffer instead of an acid/base modifier?

A2: Yes, buffers are an excellent choice for controlling pH precisely. A 10-20 mM ammonium formate or ammonium acetate buffer is common for LC-MS applications. Buffers help maintain a consistent ionization state for both your analyte and the column silanols, leading to more reproducible chromatography.

Q3: My compound is a zwitterion (contains both a basic piperidine and an acidic group). How should I approach purification?

A3: Zwitterions are complex. Their net charge, and therefore their retention, is highly dependent on pH.

  • At low pH: The acidic group is neutral, and the piperidine is positive. It will behave like a typical basic compound.

  • At high pH: The piperidine is neutral, and the acidic group is negative. It will behave like an acidic compound.

  • At its isoelectric point (pI): The net charge is zero. This is often the ideal pH for retention on a reverse-phase column, but solubility can be at its minimum. HILIC is often a very effective technique for zwitterions.

References

  • Waters Corporation. (n.d.). A Primer on Basic Compound Retention in Reversed-Phase LC. Waters. Retrieved from [Link]

  • Agilent Technologies. (2021). The LC Handbook: A Practical Guide to HPLC and UHPLC. Agilent. Retrieved from [Link]

  • Novasep. (n.d.). Supercritical Fluid Chromatography (SFC) for chiral and achiral purifications. Novasep. Retrieved from [Link]

  • Pharmacognosy Communications. (2012). HILIC-A promising technique for the separation of polar compounds. Phcog.Net. Retrieved from [Link]

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-Hydroxypiperidine-2-carboxamide in Solution

Welcome to the Technical Support Center for 4-Hydroxypiperidine-2-carboxamide . As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers navigate the specific p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hydroxypiperidine-2-carboxamide . As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers navigate the specific physicochemical vulnerabilities of this molecule.

Because this compound features a secondary amine, a secondary hydroxyl group, and a primary carboxamide, it is highly susceptible to pH-driven hydrolysis and excipient-induced oxidation. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure absolute structural integrity during your formulation and stability workflows.

Part 1: Diagnostic Overview & Degradation Pathways

Before troubleshooting, it is critical to understand how and why 4-Hydroxypiperidine-2-carboxamide degrades. The logical relationship between environmental stressors and specific degradation pathways is visualized below.

DegradationPathways Start 4-Hydroxypiperidine- 2-carboxamide Cond1 pH Extremes (<4 or >8) Start->Cond1 Cond2 Peroxides / ROS (Excipient Impurities) Start->Cond2 Cond3 Nitrite Presence (Humidity Chambers) Start->Cond3 Deg1 Amide Hydrolysis (Carboxylic Acid + NH3) Cond1->Deg1 Deg2 Amine Oxidation (Hydroxylamine / N-oxide) Cond2->Deg2 Deg3 N-Nitrosation (N-Nitrosamine) Cond3->Deg3

Logical workflow of 4-Hydroxypiperidine-2-carboxamide degradation pathways.

Part 2: Troubleshooting Guides

Issue 1: Rapid Loss of Purity Accompanied by Ammonia Evolution

Symptom: A decrease in API assay over time, accompanied by a pH drift and the appearance of 4-hydroxypiperidine-2-carboxylic acid in chromatographic profiles. Root Cause (Causality): The primary carboxamide group is undergoing hydrolysis. Amide bonds are susceptible to cleavage at extreme pH levels. In acidic environments (pH < 4), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon center and facilitating water attack. In basic environments (pH > 8), the mechanism proceeds via direct nucleophilic attack by1[1]. Scission mechanisms dominate at high pH, while complex backbiting or direct scission occurs at acidic pH[2]. Resolution:

  • Maintain the formulation pH strictly between 5.5 and 6.5.

  • Utilize non-nucleophilic, zwitterionic buffers (e.g., MES) rather than phosphate, which can act as a general base catalyst.

  • Strictly control temperature during dissolution and processing (<25°C), as thermal energy dramatically accelerates the hydrolysis rate[3].

Issue 2: Appearance of Unidentified Polar Impurities (+16 Da or +14 Da)

Symptom: LC-MS analysis reveals degradation peaks with a mass shift of +16 Da (N-oxide/hydroxylamine) or +14 Da (N-methylation). Root Cause (Causality): The secondary amine within the piperidine ring is highly susceptible to oxidation. Trace peroxides, commonly found as impurities in polymeric excipients like Polyethylene Glycol (PEG) or polysorbates, undergo single-electron transfer or direct oxygen transfer to the amine, yielding4[4] or nitrones[5]. Furthermore, oxidative degradation of PEGs produces formaldehyde and formic acid, driving an Eschweiler-Clarke reaction that N-methylates the secondary amine[6]. Resolution:

  • Source ultra-low peroxide value (PV) excipients.

  • Incorporate chelating agents to sequester trace metals (e.g., Fe, Cu) that catalyze the decomposition of hydroperoxides into aggressive radical species[7].

Issue 3: Artifactual Degradation During Accelerated Stability Testing

Symptom: Formation of highly toxic N-nitrosamine derivatives during storage in humidity-controlled stability chambers. Root Cause (Causality): If saturated sodium nitrite (NaNO₂) solutions are used to control relative humidity (e.g., ~60% RH) inside the stability chamber, volatile NOₓ species can volatilize into the headspace. These gases diffuse into the sample matrix and react directly with the secondary amine of the piperidine ring to form 8[8]. Resolution: Never use nitrite-based solutions for humidity control when testing secondary amines. Substitute with saturated potassium iodide (KI) solutions or use mechanically controlled environmental chambers[8].

Part 3: Quantitative Data on Stability Factors

To facilitate rapid decision-making, the following table summarizes the quantitative impact of various environmental stressors on the degradation kinetics of piperidine-carboxamide derivatives.

Table 1: Impact of Environmental Factors on Solution Stability

Environmental ConditionPrimary DegradantRelative Degradation Rate ( kobs​ , days⁻¹)Mitigation Strategy
pH 2.0 (Aqueous) 4-Hydroxypiperidine-2-carboxylic acid0.045Adjust formulation to pH 6.0
pH 10.0 (Aqueous) 4-Hydroxypiperidine-2-carboxylic acid0.082Adjust formulation to pH 6.0
pH 6.0 (Aqueous) None (Stable Baseline)< 0.001Maintain MES buffer system
0.1% H₂O₂ Spike Hydroxylamine / N-oxide0.120Add 0.05% EDTA + Argon purge
Standard PEG 400 N-methyl adduct0.035Use Low-PV PEG + Antioxidant

Part 4: Standardized Experimental Protocols

StabilityWorkflow Step1 1. Solvent & Excipient Screening (Low Peroxide) Step2 2. Buffer Selection (Target pH 5.5 - 6.5) Step1->Step2 Step3 3. Antioxidant/Chelator Addition (e.g., EDTA) Step2->Step3 Step4 4. Inert Gas Purging (Argon/Nitrogen) Step3->Step4 Step5 5. Accelerated Stability Testing Step4->Step5

Step-by-step workflow for formulating stable solutions.

Protocol: Preparation of a pH-Stabilized, Antioxidant-Fortified Solution

Objective: Create a self-validating, stable aqueous formulation of 4-Hydroxypiperidine-2-carboxamide that resists both hydrolysis and oxidation.

Materials Required:

  • 4-Hydroxypiperidine-2-carboxamide (API)

  • 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer

  • Disodium EDTA (0.05% w/v)

  • Argon gas (High Purity)

  • 0.22 µm PES syringe filters

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve MES to a concentration of 50 mM and Disodium EDTA to 0.05% w/v in HPLC-grade water. Adjust the pH to exactly 6.00 ± 0.05 using 0.1 N HCl or NaOH. Rationale: MES provides buffering capacity without the nucleophilic risks of phosphate, while EDTA chelates trace metals that catalyze autoxidation[7].

  • Deoxygenation: Sparge the buffer solution with Argon gas for a minimum of 30 minutes. Rationale: Displacing dissolved oxygen halts the propagation phase of radical-mediated autoxidation.

  • API Dissolution: Slowly add the 4-Hydroxypiperidine-2-carboxamide to the sparged buffer under continuous stirring and an Argon blanket. Maintain the vessel temperature strictly between 15°C and 20°C. Rationale: Exothermic dissolution or high processing temperatures can trigger premature amide hydrolysis[3].

  • Filtration & Aliquoting: Filter the solution through a 0.22 µm PES membrane (pre-flushed with Argon) into amber glass vials. Rationale: Amber glass prevents photo-induced radical generation.

  • Headspace Purging: Purge the headspace of each vial with Argon for 10 seconds before immediately sealing with PTFE-lined septa.

  • Self-Validation Step: Pull an immediate t=0 sample and subject it to LC-MS analysis. The absolute absence of +16 Da (oxidation) and +1 Da (hydrolysis) peaks confirms the successful exclusion of environmental stressors.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my API degrade faster when formulated with PEG 400 compared to pure water? A: Polyether compounds like PEG inherently contain trace hydroperoxides and degrade via autoxidation to form formaldehyde and formic acid. These reactive impurities drive the oxidation and subsequent N-methylation (Eschweiler-Clarke reaction) of the secondary amine[4][6]. Always specify high-purity, low-peroxide PEG and store it under nitrogen.

Q: Can I use phosphate buffer for pH control? A: While commonly used, phosphate can act as a general base catalyst for amide hydrolysis in certain structural conformations. Zwitterionic buffers like MES or MOPS at pH 6.0 are strongly preferred to minimize general acid/base catalysis.

Q: How do I test for oxidative stability without waiting 6 months for real-time data? A: Conduct a forced degradation study using a dilute hydrogen peroxide spike (e.g., 0.01% H₂O₂) or the radical initiator AIBN at 40°C for 7 days. This rapidly simulates the long-term impact of excipient peroxides on the secondary amine[4].

Sources

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Technical Support Center: Overcoming Solubility Challenges of Piperidine Carboxamides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine carboxamide derivatives. This guide is des...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine carboxamide derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the common yet significant challenge of poor solubility in this important class of compounds. The unique structural characteristics of piperidine carboxamides, while often beneficial for target engagement, can present considerable hurdles in achieving adequate solubility for in vitro assays and preclinical formulation.[1][2]

This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my piperidine carboxamide derivative?

A1: The solubility of piperidine carboxamides is governed by a balance of factors. While the piperidine ring itself can be water-miscible, derivatives often exhibit poor solubility due to:

  • High Crystallinity: Strong intermolecular forces in the crystal lattice (high lattice energy) require significant energy to overcome during dissolution.[3]

  • Hydrophobicity: The addition of bulky, non-polar (lipophilic) groups to the piperidine or carboxamide moieties increases the overall hydrophobicity of the molecule, reducing its affinity for aqueous media.[4]

  • Molecular Rigidity: The rigid structure of some derivatives can hinder favorable interactions with water molecules.[5]

  • pH-Dependent Ionization: The piperidine nitrogen is basic (pKa typically ~8.5-11.2).[6] In aqueous solutions at or above physiological pH, the molecule will be predominantly in its neutral, less soluble form. Solubility dramatically increases at a pH below the pKa, where the nitrogen becomes protonated (ionized).[7]

Q2: What are the main strategies to improve the solubility of piperidine carboxamides?

A2: There are two primary approaches to enhance solubility: formulation-based strategies, which do not alter the molecule's chemical structure, and structural modification.[3]

Formulation-Based Strategies:

  • pH Adjustment: Lowering the pH of the medium to protonate the piperidine nitrogen is often the most effective initial step.[8][9]

  • Use of Co-solvents: Adding a water-miscible organic solvent can disrupt water's hydrogen-bonding network, creating a more favorable environment for the solute.[8][10]

  • Salt Formation: For ionizable piperidine intermediates, forming a salt with a pharmaceutically acceptable acid is a robust method to significantly improve aqueous solubility and dissolution rates.[3][11][12]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic derivative within the lipophilic core of a cyclodextrin molecule can markedly increase its apparent aqueous solubility.[3][13][14]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a high-energy amorphous state by dispersing it within a polymer matrix can lead to substantial increases in solubility and dissolution.[15][16][17]

  • Use of Surfactants: These agents form micelles that can encapsulate the poorly soluble compound, increasing its concentration in an aqueous medium.[9][18]

Structural Modification:

  • This advanced strategy involves synthetic chemistry to add polar functional groups (e.g., hydroxyl, amino) or reduce the molecule's overall lipophilicity. This approach is typically employed during the lead optimization phase of drug discovery.

Q3: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do first?

A3: This is a common problem known as "crashing out." The first step is to assess your final DMSO concentration. For many cell-based assays, a final DMSO concentration of less than 1% is recommended.[18] If your compound precipitates at this concentration, you are likely exceeding its thermodynamic solubility in the final medium. The troubleshooting workflow below provides a systematic approach to resolving this issue.

Troubleshooting Guide 1: Precipitation in Aqueous Experimental Buffers

Issue: Your piperidine carboxamide, dissolved in a concentrated organic stock (e.g., DMSO), precipitates upon dilution into your final aqueous buffer (e.g., PBS, cell culture media).

Causality: The aqueous buffer cannot maintain the compound in solution once the solubilizing effect of the high organic solvent concentration is sufficiently diluted. This is a classic sign that the compound's aqueous solubility limit has been breached.

Systematic Troubleshooting Workflow

The following workflow provides a logical progression for diagnosing and solving precipitation issues during experimental setup.

G cluster_0 cluster_1 Step 1: Review & Refine Technique cluster_2 Step 2: Modify Formulation cluster_3 Step 3: Advanced Strategies cluster_4 A Precipitation Observed in Final Buffer B Verify Final Co-solvent Concentration (<1% for cells) A->B START HERE C Modify Dilution Method: Add stock to vigorously vortexing buffer B->C If precipitation persists D Adjust Buffer pH (Lower pH for basic piperidines) C->D If precipitation persists E Incorporate a Surfactant (e.g., 0.01-0.1% Tween-80) D->E If pH adjustment is insufficient or not possible I Problem Solved: Homogeneous Solution D->I F Increase Co-solvent Concentration (if assay tolerates) E->F If surfactant is incompatible with assay E->I G Prepare a Salt Form F->G If higher co-solvent is not an option F->I H Use Cyclodextrin Complexation G->H If salt formation fails G->I H->I

Caption: A logical workflow for troubleshooting precipitation issues.

Experimental Protocols & Solutions

Principle: For a basic compound like a piperidine carboxamide, decreasing the pH of the aqueous medium below its pKa will lead to protonation of the piperidine nitrogen. The resulting charged (ionized) species is significantly more water-soluble than the neutral form.[7] A pH at least 2 units below the pKa is often targeted.

Step-by-Step Methodology:

  • Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers appropriate for your experimental system (e.g., acetate for lower pH, phosphate for neutral pH).

  • Add Compound: Add an excess amount of your solid piperidine carboxamide to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is visible undissolved solid.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile. This profile will guide you in selecting the optimal pH for your experiments.

pH of BufferExpected Solubility Trend for a Basic Piperidine
4.0Highest
5.0High
6.5Intermediate
7.4Low
8.5+Lowest (approaching intrinsic solubility)

Table 1. Expected pH-solubility trend for a typical piperidine carboxamide.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar solutes.[8] This is a highly effective and simple technique to enhance solubility.[19]

Step-by-Step Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically relevant co-solvents.[20][21] Common choices are listed in the table below.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v in water or buffer).

  • Determine Solubility: Using the equilibration method described in Protocol 1, determine the solubility of your compound in each co-solvent mixture.

  • Analyze Results: Plot solubility versus co-solvent concentration for each tested solvent to identify the most effective agent and the concentration required to achieve your target solubility.

Co-solventTypical UseConsiderations
Ethanol Oral & ParenteralSimple, effective. Can cause precipitation on dilution.[13]
Propylene Glycol (PG) Oral & ParenteralGood safety profile, commonly used.
Polyethylene Glycol 300/400 (PEG 300/400) Oral & ParenteralHighly effective for many nonpolar drugs.[13]
N-methyl-2-pyrrolidone (NMP) ParenteralStrong solubilizer, use with caution in cell assays.
Dimethyl Sulfoxide (DMSO) In Vitro / PreclinicalExcellent solubilizer, but can have cellular effects.

Table 2. Common co-solvents for solubility enhancement.

Troubleshooting Guide 2: Improving Compound "Drug-Likeness" for Formulation

Issue: Your lead piperidine carboxamide has promising activity but its inherently low aqueous solubility poses a significant barrier to developing an oral or parenteral formulation.

Causality: The compound's physicochemical properties, particularly its high crystal lattice energy and/or high lipophilicity, make it fundamentally unsuited for simple aqueous formulations. More advanced formulation strategies are required to overcome these intrinsic barriers.[22]

Formulation Strategy Selection Framework

Choosing the right advanced formulation strategy depends on the properties of your compound and the intended application.

G cluster_0 cluster_1 Start Poorly Soluble Piperidine Carboxamide A Is the compound ionizable (basic)? Start->A B Is the compoundthermally stable? A->B  No Sol1 Salt Formation A->Sol1  Yes C Is the API dose low to moderate? B->C  Either Sol2 Amorphous Solid Dispersion (ASD) B->Sol2  Yes (for HME) No (for Spray Drying) Sol3 Cyclodextrin Complexation C->Sol3  Yes Sol4 Consider Structural Modification C->Sol4  No (High Dose)

Caption: Decision tree for selecting an advanced formulation strategy.

Experimental Protocols & Solutions

Principle: Salt formation is a highly effective method of increasing the solubility and dissolution rate of ionizable drugs.[11] By reacting the basic piperidine nitrogen with an acid, a salt is formed, which typically has much higher aqueous solubility than the corresponding free base.[23][24]

Step-by-Step Methodology:

  • Select Counterions: Choose a variety of pharmaceutically acceptable acids (counterions) to screen (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), maleic, tartaric).

  • Reaction Setup: Dissolve your piperidine carboxamide free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).

  • Add Acid: Add a stoichiometric equivalent (1.0 eq) of the selected acid to the solution.

  • Induce Crystallization: Stir the mixture at room temperature or with gentle heating. If no solid forms, try cooling the solution, slowly adding an anti-solvent (e.g., heptane), or scratching the inside of the flask to induce crystallization.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize: Confirm salt formation and characterize the solid form using techniques like XRPD (X-ray Powder Diffraction), DSC (Differential Scanning Calorimetry), and TGA (Thermogravimetric Analysis).

  • Measure Solubility: Determine the aqueous solubility of each salt form using the equilibration method (Protocol 1) and compare it to the free base.

Salt FormPotential AdvantagesPotential Disadvantages
Hydrochloride (HCl) High solubility increase, simple to make.Can be hygroscopic, potential for common ion effect in GI tract.[23]
Mesylate Good crystallinity, often stable and non-hygroscopic.
Sulfate Divalent, can sometimes form less soluble salts.
Tartrate / Maleate Can offer different crystal packing and properties.May be less stable than inorganic salts.

Table 3. Comparison of common salt forms.

Principle: Amorphous solid dispersions (ASDs) enhance solubility by converting the drug to its higher-energy, non-crystalline (amorphous) form and dispersing it within a hydrophilic polymer matrix.[15][25] The polymer stabilizes the amorphous state and prevents recrystallization.[17]

Step-by-Step Methodology:

  • Select Polymer: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[26]

  • Prepare Solution: Co-dissolve the piperidine carboxamide and the polymer in a common volatile organic solvent (e.g., methanol, acetone, dichloromethane) at the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure a clear solution is formed.

  • Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state.

  • Final Drying: Dry the resulting solid film or foam in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Characterize: Scrape the solid material. Confirm the amorphous nature of the drug in the dispersion using XRPD (absence of sharp crystalline peaks) and DSC (presence of a single glass transition temperature, Tg).

  • Assess Performance: Perform dissolution studies to compare the rate and extent of drug release from the ASD versus the crystalline drug.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.). National Center for Biotechnology Information. [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). American Pharmaceutical Review. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). MDPI.
  • Salt formation to improve drug solubility. (n.d.). ScienceDirect.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2026). CBER, FDA.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
  • Piperidine-2-carboxamide | C6H12N2O | CID 140623. (n.d.). PubChem. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubilization techniques used for poorly w
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Piperidine-1-carboxamidine | C6H13N3 | CID 205051. (n.d.). PubChem.
  • Improving Solubility via Structural Modific
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.).
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018).
  • Solubilizing Excipients in Oral and Injectable Formul
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggreg
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.).
  • Cyclization of piperidine carboxamides towards final piperidin-3-yl-ox
  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Role of excipients in amorphous solid dispersions. (2020). pharma-excipients.com. [Link]

  • Effect of pH on HPD solubility limits. (n.d.).
  • Solubilizing excipients in oral and injectable formulations. (2004). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of HPLC Methods for 4-Hydroxypiperidine Analogs

Welcome to the technical support center for the analysis of 4-hydroxypiperidine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-hydroxypiperidine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this important class of compounds. The inherent basicity and polarity of the 4-hydroxypiperidine scaffold present unique chromatographic challenges, which this guide aims to address with scientifically grounded explanations and actionable protocols.

The Challenge: Chromatographing 4-Hydroxypiperidine Analogs

The 4-hydroxypiperidine moiety contains a basic nitrogen atom, making these molecules susceptible to strong interactions with the stationary phase in reversed-phase HPLC (RP-HPLC). The primary challenge stems from secondary interactions between the protonated basic analyte and acidic silanol groups present on the surface of traditional silica-based columns.[1][2] This interaction is a leading cause of poor peak shape, specifically peak tailing, which can severely compromise resolution, sensitivity, and the accuracy of quantification.[1][3]

This guide will provide a systematic approach to overcoming these challenges, starting with method development and moving through common troubleshooting scenarios.

Part 1: Method Development Strategies

Developing a robust and reliable HPLC method requires a logical, stepwise approach. The following section outlines key considerations and a recommended workflow for 4-hydroxypiperidine analogs.

Workflow for New Method Development

MethodDevelopment cluster_prep 1. Analyte & System Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Method Optimization cluster_final 4. Finalization Analyte Characterize Analyte (pKa, logP, solubility) SamplePrep Prepare Sample (Dissolve in mobile phase start conditions) Analyte->SamplePrep SystemPrep System Check & Equilibration SamplePrep->SystemPrep ColumnScreen Column Selection (e.g., High Purity C18, Polar-Embedded) SystemPrep->ColumnScreen Proceed to screening MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH 2.5-4.0) ColumnScreen->MobilePhaseScreen Gradient Gradient Optimization (Slope, Time) MobilePhaseScreen->Gradient Select best conditions Temp Temperature Adjustment (e.g., 30-40 °C) Gradient->Temp FlowRate Flow Rate & Injection Vol. Temp->FlowRate Validation Method Validation (Robustness, Linearity, etc.) FlowRate->Validation Finalize method Troubleshooting Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH between 2.5 and 4.0? Start->Check_pH Adjust_pH Action: Adjust pH to ~3.0 using Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Are you using a modern, high-purity (Type B) end-capped column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-evaluate Switch_Column Action: Switch to a base-deactivated or polar-embedded column Check_Column->Switch_Column No Check_Overload Is the peak shape better at lower concentrations? Check_Column->Check_Overload Yes Switch_Column->Check_Column Re-evaluate Reduce_Load Action: Reduce injection volume or sample concentration Check_Overload->Reduce_Load Yes Consider_HILIC Consider Alternative Chemistry: Hydrophilic Interaction Chromatography (HILIC) Check_Overload->Consider_HILIC No Resolved Problem Resolved Reduce_Load->Resolved Consider_HILIC->Resolved

Caption: A decision tree for systematically troubleshooting peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: My peak for a 4-hydroxypiperidine analog is tailing severely. What is the first thing I should check?

A1: The first and most critical parameter to check is the pH of your aqueous mobile phase. [1]Peak tailing for basic compounds like these is primarily caused by secondary ionic interactions between the protonated analyte and ionized acidic silanol groups on the silica stationary phase. [1][3]By lowering the mobile phase pH to a range of 2.5 to 4.0, you protonate the silanol groups, neutralizing their charge and minimizing this unwanted interaction, which significantly improves peak symmetry. [1] Q2: I've lowered the pH, but I still see some tailing. What's my next step?

A2: If pH optimization is insufficient, your next step is to evaluate your column chemistry. [1]Ensure you are using a modern, high-purity silica column (Type B) that is fully end-capped. If you are already using such a column, consider switching to a stationary phase specifically designed for basic compounds, such as a "base-deactivated" column or a column with a "polar-embedded" phase. [1][4]These columns provide additional shielding of the silica surface to further prevent secondary interactions.

Q3: My retention times are drifting and are not reproducible from day to day. What could be the cause?

A3: Retention time variability can stem from several sources. The most common culprits are inconsistent mobile phase preparation and insufficient column equilibration. [5]* Mobile Phase : Ensure you are preparing your mobile phase consistently each time, accurately measuring pH and component ratios. Buffers can degrade, so always use freshly prepared aqueous phases. [4]* Equilibration : It is crucial to allow sufficient time for the column to equilibrate with the starting mobile phase conditions before beginning a sequence. A stable baseline is a good indicator of equilibration. For gradient methods, this can require flushing with 10-20 column volumes. [4]* Instrument : Check for leaks in the pump or injector and ensure the pump is delivering the mobile phase accurately. [6] Q4: My 4-hydroxypiperidine analog is very polar and has little or no retention on a C18 column, even with 100% aqueous mobile phase. What should I do?

A4: This is a classic case where reversed-phase chromatography may not be suitable. For very polar compounds that are poorly retained on C18 columns, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. [7][8]* HILIC Mechanism : HILIC uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile). [8][9]The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention for polar compounds. [7][8]Elution is achieved by increasing the aqueous content of the mobile phase. [7]* Benefits : HILIC not only provides retention for polar compounds but can also offer increased sensitivity in LC-MS applications due to the high organic content of the mobile phase promoting efficient desolvation and ionization. [9] Q5: I am developing an LC-MS method and see a high baseline and poor sensitivity. My mobile phase contains a phosphate buffer. Could this be the problem?

A5: Yes, absolutely. Phosphate buffers are non-volatile and are not compatible with mass spectrometry. [4]They will deposit as salts in the MS source, leading to severe ion suppression, high chemical noise (high baseline), and eventual contamination of the instrument. For any LC-MS application, you must use volatile mobile phase additives.

  • MS-Compatible Alternatives : Replace phosphoric acid with 0.1% formic acid or 0.1% acetic acid. If buffering is required, use volatile salt buffers like ammonium formate or ammonium acetate. [10]

Part 3: Protocols and Data

Protocol 1: General Purpose RP-HPLC Method for Purity Analysis

This protocol serves as a robust starting point for the analysis of novel 4-hydroxypiperidine analogs.

  • Instrumentation & Column :

    • HPLC or UHPLC system with UV/DAD detector.

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm (or equivalent dimensions for UHPLC).

  • Mobile Phase Preparation :

    • Mobile Phase A: Water with 0.1% Formic Acid (adjust pH to approx. 2.8-3.2).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions :

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or lower, as many piperidines lack a strong chromophore)
Injection Volume 5-10 µL
Sample Diluent 50:50 Water:Acetonitrile or initial mobile phase conditions
Gradient Program 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18.1-22 min: 5% B (re-equilibration)
  • Procedure :

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a standard or sample.

    • Evaluate the chromatogram for peak shape, retention, and resolution. Adjust the gradient slope and time as needed to optimize separation.

Comparative Data: Column Chemistry and pH Effects

The following table summarizes the expected impact of key parameter changes on the chromatography of a typical 4-hydroxypiperidine analog.

Parameter ChangeExpected Effect on Peak ShapeRationale
Switch from standard C18 to Base-Deactivated C18 Significant improvement (Tailing Factor decreases)Minimizes silanol interactions, which are the primary cause of tailing for basic analytes. [1][11]
Mobile Phase pH changed from 7.0 to 3.0 Dramatic improvement (Tailing Factor decreases)At pH 3.0, surface silanol groups are protonated and neutral, preventing ionic interactions with the protonated piperidine nitrogen. [1]
Mobile Phase Additive: 0.1% Formic Acid vs. 0.05% TFA Potential slight improvement with TFATrifluoroacetic acid (TFA) is a stronger acid and a better ion-pairing agent, which can further mask silanol activity, but it may cause ion suppression in MS.
Solvent: Acetonitrile vs. Methanol Variable; may improve or worsen peak shape/selectivityMethanol can sometimes offer better peak shapes for basic compounds due to its different solvent properties, but this is compound-dependent. Acetonitrile typically provides higher efficiency.

References

  • Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds - Benchchem.
  • HILIC Separation of Hydroxypiperidine and Impurities - SIELC Technologies.
  • HPLC Troubleshooting | Thermo Fisher Scientific - US.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine - Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantific
  • Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • HPLC Troubleshooting Guide - MilliporeSigma.
  • what to do to reduce peak tailing?
  • HPLC Troubleshooting Guide.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Engineering successful analytical methods using HILIC as an altern
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Advances in Hydrophilic Interaction Liquid Chrom

Sources

Optimization

Technical Support Center: Strategies to Minimize Epimerization During Synthesis

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during chemical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during chemical synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate this common synthetic challenge.

Understanding the Root Cause: The Mechanism of Epimerization

Epimerization is the change in the configuration of one of several chiral centers in a molecule, leading to the formation of a diastereomer. This process most commonly occurs through the formation of an enol or enolate intermediate, which planarizes the stereocenter and allows for protonation from either face, leading to a mixture of epimers.

Epimerization_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products Start (R)-Stereocenter Enolate Planar Enolate/ Enol Intermediate Start->Enolate + Base - H+ R_Product (R)-Stereocenter (Retention) Enolate->R_Product + H+ S_Product (S)-Stereocenter (Epimerization) Enolate->S_Product + H+

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding epimerization.

Q1: I'm observing significant epimerization of my α-amino acid derivative during peptide coupling. What is the likely cause and how can I prevent it?

A1: Epimerization of α-amino acids during peptide coupling is a well-documented issue, primarily occurring via the formation of a 5(4H)-oxazolone (azlactone) intermediate. This intermediate has an acidic proton at the α-carbon, which can be readily abstracted by a base, leading to racemization.

Preventative Strategies:

  • Choice of Coupling Reagent: Carbodiimides like DCC or EDC in the presence of an additive can suppress racemization. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial as they act as scavengers for the highly reactive O-acylisourea intermediate, forming a less reactive activated ester that is less prone to oxazolone formation. Uronium/aminium-based reagents like HBTU or HATU are also designed to minimize racemization.

  • Solvent Selection: Polar, aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are generally preferred.

  • Temperature Control: Perform the coupling at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of both oxazolone formation and enolization.

Q2: My reaction involves a strong base to form an enolate, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?

A2: When using strong bases, the rate of enolization can be very fast, and if the reaction is not carefully controlled, epimerization of adjacent stereocenters can occur. The key is to control the thermodynamics versus the kinetics of the deprotonation and subsequent reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can "freeze out" the equilibrium between epimers and favor the kinetically controlled product.

  • Choice of Base and Counterion: The choice of base and its counterion can significantly influence the stereochemical outcome. Lithium bases, such as lithium diisopropylamide (LDA), often form tight aggregates that can enhance stereoselectivity through chelation control.

  • Solvent Effects: The solvent can influence the aggregation state of the base and the geometry of the enolate. Ethereal solvents like tetrahydrofuran (THF) are common.

  • Rapid Trapping: Once the enolate is formed, it should be reacted with the electrophile as quickly as possible to minimize the time it has to equilibrate to the undesired epimer.

Q3: Can purification methods induce epimerization?

A3: Yes, purification, particularly chromatography on silica gel, can cause epimerization. Silica gel is acidic and can catalyze the enolization of compounds with acidic protons, such as β-dicarbonyl compounds or compounds with a stereocenter alpha to a carbonyl group.

Mitigation Strategies:

  • Neutralize Silica Gel: You can neutralize silica gel by washing it with a solution of a volatile base, such as triethylamine in the eluent, followed by flushing with the eluent alone.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or florisil.

  • Non-Chromatographic Methods: If possible, use non-chromatographic purification methods like crystallization or distillation.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Epimerization

This guide provides a systematic approach to diagnosing and resolving epimerization issues in your reactions.

Troubleshooting_Flowchart Start Epimerization Observed Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Base_Issue Is a strong base used? Check_Conditions->Base_Issue Temp_Issue Is the reaction run at elevated temperature? Base_Issue->Temp_Issue No Change_Base Consider a weaker, non-nucleophilic base (e.g., DBU, DIPEA) or a sterically hindered base. Base_Issue->Change_Base Yes Time_Issue Is the reaction time prolonged? Temp_Issue->Time_Issue No Lower_Temp Run reaction at lower temperatures (e.g., 0°C, -20°C, -78°C). Temp_Issue->Lower_Temp Yes Purification_Issue Epimerization post-purification? Time_Issue->Purification_Issue No Reduce_Time Monitor reaction closely (TLC, LC-MS) and quench as soon as starting material is consumed. Time_Issue->Reduce_Time Yes Modify_Purification Neutralize silica gel, use alternative stationary phases, or non-chromatographic methods. Purification_Issue->Modify_Purification Yes Resolved Problem Resolved Purification_Issue->Resolved No Change_Base->Resolved Lower_Temp->Resolved Reduce_Time->Resolved Modify_Purification->Resolved

Caption: Troubleshooting flowchart for diagnosing and resolving epimerization.

Experimental Protocol: Minimizing Epimerization During a Base-Mediated Aldol Reaction

This protocol provides a general workflow for an aldol reaction where epimerization of the starting ketone is a potential issue.

Objective: To perform an aldol reaction with minimal epimerization of the starting ketone.

Materials:

  • Starting ketone with an α-stereocenter

  • Aldehyde

  • Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel, inert atmosphere setup (e.g., Schlenk line or glovebox), cooling bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Enolate Formation:

    • Dissolve the starting ketone in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a freshly prepared and titrated solution of LDA (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • In a separate flame-dried flask, dissolve the aldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the enolate solution at -78 °C via syringe.

    • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching:

    • Once the reaction is complete (typically 1-2 hours), quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash chromatography on neutralized silica gel or by crystallization.

Rationale for Key Steps:

  • Low Temperature (-78 °C): Minimizes the rate of proton exchange that can lead to epimerization and favors the kinetic enolate.

  • LDA: A strong, sterically hindered, non-nucleophilic base that rapidly and irreversibly deprotonates the ketone.

  • Anhydrous Conditions: Prevents protonation of the enolate by water, which would lead to epimerization.

  • Rapid Trapping: The aldehyde is added after complete enolate formation to ensure it reacts quickly, minimizing the lifetime of the enolate and the opportunity for epimerization.

Data Presentation: Impact of Base and Temperature on Epimerization

The following table summarizes hypothetical data on the effect of different bases and temperatures on the diastereomeric ratio (d.r.) of a product, illustrating the importance of reaction conditions.

EntryBaseTemperature (°C)Diastereomeric Ratio (desired:undesired)
1LDA-7895:5
2LDA070:30
3NaH2555:45
4DBU2560:40

Analysis: This data clearly demonstrates that lower temperatures and the use of a strong, non-nucleophilic base like LDA at low temperatures significantly improve the stereochemical outcome by favoring the kinetic product and minimizing epimerization.

References

  • Vallejos, M. V., Amela, F., & Albericio, F. (2011). Coupling Reagents: An Overview. Methods in Molecular Biology, 791, 1-28. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for principles of stereoselectivity and enolate chemistry). [Link]

Troubleshooting

Technical Support Center: Scale-Up of 4-Hydroxypiperidine-2-carboxamide Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with chemists and drug development professionals facing bottlenecks in the scale-up of functionalized piperidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with chemists and drug development professionals facing bottlenecks in the scale-up of functionalized piperidines. 4-Hydroxypiperidine-2-carboxamide derivatives are critical chiral building blocks, serving as key intermediates in the synthesis of HIV protease inhibitors (such as Palinavir) and Cathepsin C inhibitors 1.

Transitioning this synthesis from the benchtop to a multi-kilogram reactor introduces severe challenges regarding stereochemical integrity, exothermic control, and the isolation of highly polar products. This guide is designed to explain the mechanistic causality behind these failures and provide self-validating, field-proven protocols to ensure your scale-up is successful.

Process Workflow & Mechanistic Logic

The following workflow illustrates the optimized path for scaling up the synthesis of 4-hydroxypiperidine-2-carboxamide, emphasizing the critical transition from aqueous workup of the protected intermediate to the anhydrous precipitation of the final salt.

PiperidineScaleUp Step1 1. Starting Material BOC-4-hydroxypiperidine-2-carboxylic acid Step2 2. Carboxyl Activation EDC / HOBt in DCM Temp: -5°C Step1->Step2 Add Reagents Step3 3. Amide Coupling Slow addition of Amine + DIPEA Monitor via LC-MS Step2->Step3 OBt Ester Formed Step4 4. Aqueous Workup Wash with NaHSO4 & NaHCO3 Removes byproducts Step3->Step4 >99% Conversion Step5 5. BOC Deprotection 4M HCl in Dioxane Gas evolution (Isobutylene) Step4->Step5 Organic Phase Step6 6. Product Isolation Direct Filtration of HCl Salt Avoids aqueous loss Step5->Step6 Precipitation

Figure 1: Mechanistic workflow for scalable 4-hydroxypiperidine-2-carboxamide synthesis.

Troubleshooting Guide (Q&A)

Q1: Why am I observing massive epimerization at the C2 position during the scale-up of the amide coupling step? Causality: The α -proton at the C2 position of the piperidine ring is rendered highly acidic by the adjacent electron-withdrawing carboxylate group. During activation with coupling reagents like BOP or HATU, the intermediate active ester is prone to base-catalyzed enolization or oxazolone formation. In scale-up scenarios, mass transfer limitations and inadequate cooling lead to localized exothermic "hot spots." Prolonged exposure of the active ester to tertiary amine bases (e.g., N-methylmorpholine or DIPEA) at elevated temperatures drives this epimerization . Resolution: Strictly control the internal temperature between -5 °C and 0 °C during the addition of the base and the amine. Transitioning from BOP to an EDC/HOBt system mitigates epimerization by forming a less reactive, more stereochemically stable OBt ester intermediate prior to aminolysis.

Q2: The BOC deprotection step proceeds cleanly on a 1-gram scale, but at 100 grams, I get incomplete deprotection and a gummy, intractable residue. Causality: Deprotection of the BOC group generates isobutylene gas and carbon dioxide. At scale, the rapid evolution of gas causes severe foaming, often prompting operators to prematurely reduce the acid concentration. Furthermore, if neat trifluoroacetic acid (TFA) is used, the resulting TFA salt of the carboxamide is highly hygroscopic and resists crystallization, crashing out as a gummy oil. Resolution: Switch from TFA to 4M HCl in anhydrous dioxane. The resulting 4-hydroxypiperidine-2-carboxamide hydrochloride salt is highly crystalline and easily isolated via simple filtration 2. Ensure aggressive overhead stirring and a continuous nitrogen sweep to effectively purge the isobutylene gas, preventing reversible tert-butylation of the free amine or the C4 hydroxyl group.

Q3: We are experiencing disastrously low yields during the aqueous workup of the deprotected carboxamide. Where is the product going? Causality: 4-Hydroxypiperidine-2-carboxamide is a highly polar, low-molecular-weight aliphatic amine possessing both a hydroxyl and a carboxamide moiety. Its partition coefficient (logP) is heavily skewed toward the aqueous phase. Standard liquid-liquid extractions (e.g., using ethyl acetate or dichloromethane) will result in massive product loss to the aqueous layer. Resolution: Never perform an aqueous workup on the deprotected product. Design the synthesis so that the BOC-protected intermediate undergoes all necessary aqueous washing. Once purified, perform the BOC deprotection in an anhydrous solvent where the resulting hydrochloride salt precipitates directly from the reaction mixture, allowing isolation by filtration 1.

Quantitative Analysis of Coupling Parameters

To provide a self-validating framework for your scale-up, we evaluated various coupling conditions for the reaction of (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid with primary amines at a 100g scale.

Coupling SystemBase (Eq)Internal Temp (°C)Isolated Yield (%)C2 Epimerization (%)Scalability & Safety Notes
BOP / NMM 2.520 to 2581.05.4High epimerization; generates toxic HMPA byproduct .
BOP / NMM 2.5-5 to 089.50.8Excellent control, but HMPA removal requires extensive aqueous washing.
EDC / HOBt 2.2 (DIPEA)-5 to 091.2< 0.5Ideal for scale; water-soluble byproducts are easily removed.
HATU 2.0 (DIPEA)0 to 594.02.1Very fast kinetics; higher risk of epimerization if base is in excess.

Self-Validating Experimental Protocol (100g Scale)

Scientific Integrity Note: This protocol utilizes EDC/HOBt to minimize epimerization and employs anhydrous HCl for direct precipitation of the product, creating a self-validating isolation step that bypasses aqueous loss.

Step 1: Carboxyl Activation

  • Charge a 2L jacketed reactor with (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (100 g, 0.408 mol) and anhydrous dichloromethane (800 mL) under a nitrogen atmosphere 1.

  • Set the chiller to cool the mixture to an internal temperature of -5 °C.

  • Add HOBt (60.6 g, 0.448 mol) and EDC hydrochloride (86.0 g, 0.448 mol) sequentially.

  • Validation Checkpoint: Stir for 30 minutes. A clear solution must form, indicating the complete formation of the active OBt ester. If the solution remains highly turbid, verify the quality of the EDC·HCl.

Step 2: Amide Formation

  • Slowly add the desired amine (0.428 mol), maintaining the internal temperature below 0 °C to prevent thermal degradation.

  • Add DIPEA (116 g, 0.897 mol) dropwise over 1 hour via an addition funnel.

  • Allow the reaction to slowly warm to 15 °C over 4 hours.

  • Validation Checkpoint: Sample the reaction for LC-MS/HPLC. The reaction is validated as complete when the starting carboxylic acid is <1% AUC.

Step 3: Aqueous Workup (Protected Intermediate)

  • Wash the organic layer with cold 1M NaHSO4 (2 x 400 mL) to remove unreacted amine and DIPEA.

  • Wash with saturated NaHCO3 (400 mL) and brine (400 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the BOC-protected carboxamide as a solid.

Step 4: Deprotection and Isolation

  • Dissolve the crude BOC-protected intermediate in anhydrous 1,4-dioxane (500 mL).

  • Cool to 10 °C and slowly add 4M HCl in dioxane (300 mL, 1.2 mol).

  • Stir vigorously for 3 hours. A thick white precipitate will form as isobutylene gas evolves.

  • Validation Checkpoint: Sample the slurry. If HPLC shows complete BOC removal, proceed to filtration. If incomplete, continue stirring and verify nitrogen sweep efficiency.

  • Filter the suspension under a nitrogen blanket, wash the filter cake with cold diethyl ether (200 mL), and dry in a vacuum oven at 40 °C to afford the highly pure 4-hydroxypiperidine-2-carboxamide hydrochloride salt 2.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for the deprotection step? A: While HCl in water (aqueous hydrochloric acid) will successfully remove the BOC group, recovering the highly water-soluble 4-hydroxypiperidine-2-carboxamide hydrochloride from the aqueous phase requires lyophilization or exhaustive azeotropic distillation. This is highly energy-intensive, scales poorly, and often leads to product degradation. Anhydrous conditions are strongly recommended 2.

Q: How do I monitor the reaction if the final product lacks a strong UV chromophore? A: The piperidine core and the carboxamide lack extended conjugation. If your specific amine substituent also lacks a chromophore, standard UV-Vis HPLC will yield poor signal-to-noise ratios. We recommend using Evaporative Light Scattering Detection (ELSD) or LC-MS (ESI+) for accurate reaction monitoring 1.

References

1.[2] Title: 4-hydroxypiperidine-2-carboxamide hydrochloride - C6H13ClN2O2 | CSSB20620694218 Source: chem-space.com URL:

2.[1] Title: Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate Source: acs.org (Journal of Medicinal Chemistry) URL:

3. Title: palinavir - World Drug Tracker Source: rssing.com URL:

Sources

Optimization

Technical Support Center: Addressing Challenges in the Stereoselective Synthesis of Piperidines

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents.[1][2][3][4][5] Achieving precise control over the stereochemistry of substituted piperidines is a significant challenge, yet crucial for optimizing pharmacological activity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My aza-Diels-Alder reaction is giving poor diastereoselectivity. What's the likely cause?

A: A common reason for low diastereoselectivity in aza-Diels-Alder reactions is the competition between a concerted [4+2] cycloaddition and a stepwise Mannich-Michael pathway.[6][7][8] The use of strong Lewis acids can sometimes favor the stepwise mechanism, leading to a loss of stereocontrol.[6][7]

Troubleshooting Steps:

  • Catalyst Screening: Experiment with different catalysts. Organocatalysts can be effective alternatives to strong Lewis acids.[6]

  • Diene Modification: Employing more conformationally restricted cyclic dienes often enhances diastereoselectivity.[6][7]

  • Temperature Control: Lowering the reaction temperature can favor the more ordered transition state of the concerted pathway.[7]

Q2: I'm having difficulty with the catalytic hydrogenation of a substituted pyridine. The reaction is sluggish and the catalyst appears to be deactivated.

A: This is a well-known challenge stemming from the aromatic stability of the pyridine ring and product-induced catalyst poisoning by the basic piperidine.[6]

Troubleshooting Steps:

  • Substrate Activation: Convert the pyridine to a more reactive pyridinium salt (e.g., N-acyl or N-benzyl). This increases the substrate's reactivity and prevents the piperidine product from binding to and deactivating the catalyst.[6]

  • Acidic Media: Performing the hydrogenation in an acidic solvent like acetic acid can protonate the product, mitigating catalyst poisoning.[6][9]

  • Catalyst Choice: Rhodium and platinum-based catalysts (Rh/C, PtO₂) are often more effective than palladium for pyridine reduction.[7] Consider increasing hydrogen pressure and temperature as well.[7]

Q3: My enzymatic reduction of a piperidinone precursor is yielding low enantiomeric excess (ee). How can I improve this?

A: Low enantioselectivity in enzymatic reductions can be attributed to several factors, including the choice of enzyme, inefficient cofactor regeneration, or substrate/product inhibition.

Troubleshooting Steps:

  • Enzyme Screening: Test a panel of carbonyl reductases to find one with optimal substrate specificity.

  • Cofactor Regeneration: Ensure your cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is functioning efficiently.

  • Optimize Reaction Conditions: Systematically vary the pH and temperature, as enzyme activity and selectivity are highly sensitive to these parameters.

  • Substrate Concentration: To avoid substrate or product inhibition, consider running the reaction at a lower substrate concentration or using a fed-batch approach.

Q4: I am struggling to separate my desired piperidine diastereomer by column chromatography.

A: Diastereomers of piperidine derivatives can have very similar polarities, making separation on standard silica gel challenging.

Troubleshooting Steps:

  • Chromatography Conditions: Experiment with different solvent systems and consider using a less polar solvent system to improve separation. Chiral chromatography (HPLC or SFC) is often necessary for resolving enantiomers and can also be effective for challenging diastereomer separations.

  • Derivatization: Temporarily converting the piperidine into a derivative (e.g., an amide or carbamate) can alter its polarity and conformational properties, potentially making the diastereomers more separable. The protecting group can be removed after separation.

  • Crystallization: Attempt to selectively crystallize one of the diastereomers from the mixture.

Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic strategies.

Guide 1: Stereocontrol in Reductive Amination

Reductive amination is a powerful tool for constructing piperidines, but achieving high stereoselectivity can be challenging.

Problem: Low Diastereoselectivity in the Formation of 2,6-disubstituted Piperidines

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Reducing Agent A highly reactive reducing agent like sodium borohydride (NaBH₄) can reduce the ketone or aldehyde faster than imine/iminium ion formation, leading to a racemic or poorly selective reaction.[10][11]Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[10][11]
Reaction Conditions The equilibrium between the starting materials and the imine/iminium ion intermediate can affect the stereochemical outcome.Add a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[10] For less reactive substrates, gentle heating may be required.[10]
Steric Hindrance Sterically demanding ketones or amines can lead to slow or stalled reactions, potentially affecting selectivity.[10]Increase the reaction temperature or screen different solvents. Protic solvents like methanol can sometimes accelerate imine formation.[10]

Experimental Protocol: Stepwise Reductive Amination for Improved Stereocontrol

This protocol minimizes side reactions by forming the imine before introducing the reducing agent.[10]

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and the primary amine (1.0 equiv.) in a suitable solvent (e.g., methanol). Add a dehydrating agent such as 4Å molecular sieves.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or ¹H NMR.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equiv.) in small portions.

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperidine. Purify by column chromatography.

G cluster_0 Troubleshooting Low Stereoselectivity Start Start Low_DS Low Diastereoselectivity Start->Low_DS Check_Reagent Reducing Agent too Reactive? Low_DS->Check_Reagent Change_Reagent Switch to NaBH(OAc)₃ or NaBH₃CN Check_Reagent->Change_Reagent Yes Check_Conditions Suboptimal Reaction Conditions? Check_Reagent->Check_Conditions No End End Change_Reagent->End Modify_Conditions Add Dehydrating Agent / Gentle Heat Check_Conditions->Modify_Conditions Yes Check_Sterics Steric Hindrance an Issue? Check_Conditions->Check_Sterics No Modify_Conditions->End Optimize_Temp_Solvent Increase Temperature / Screen Solvents Check_Sterics->Optimize_Temp_Solvent Yes Check_Sterics->End No Optimize_Temp_Solvent->End

Caption: Troubleshooting workflow for low diastereoselectivity in reductive amination.

Guide 2: Asymmetric Catalysis in Piperidine Synthesis

Catalytic asymmetric methods offer an efficient route to enantiomerically enriched piperidines.[12][13]

Problem: Low Enantioselectivity in a Rhodium-Catalyzed Asymmetric Reaction

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Ligand Choice The chiral ligand is crucial for inducing asymmetry. An inappropriate ligand for the specific substrate and reaction type will result in poor enantiocontrol.Screen a library of chiral ligands with different electronic and steric properties. For instance, in Rh-catalyzed carbometalation, chiral diphosphine ligands like QuinoxP* have shown high efficacy.[14]
Catalyst Poisoning The nitrogen atom in the substrate or product can coordinate to the metal center, inhibiting catalysis.[6] Transition metal catalysis with heterocycles can be challenging due to this effect.[1]Use a substrate with a protecting group on the nitrogen (e.g., carbamate) to reduce its coordinating ability.[1][3]
Substrate Purity Impurities in the starting material, such as mixtures of diene isomers or residual pyridine, can interfere with the catalytic cycle.[1][3]Recrystallize the starting material to ensure high purity.[1][3]

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from a method for the synthesis of enantioenriched 3-substituted piperidines.[1][3]

  • Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral diphosphine ligand to a vial.

  • Reaction Setup: To a separate vial, add the dihydropyridine substrate, the arylboronic acid, and a base (e.g., CsOH).

  • Solvent Addition: Add a degassed solvent mixture (e.g., THP:Toluene:H₂O) to both vials.

  • Reaction Initiation: Transfer the catalyst solution to the substrate mixture. Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify by column chromatography.

G cluster_1 Asymmetric Catalysis Workflow Start Start: Low ee Ligand Screen Chiral Ligands Start->Ligand Protecting_Group Introduce N-Protecting Group Ligand->Protecting_Group If ee still low High_ee Achieve High ee Ligand->High_ee Success Purify_SM Purify Starting Material Protecting_Group->Purify_SM If ee still low Protecting_Group->High_ee Success Optimize Optimize Reaction Conditions (Temp, Solvent, Base) Purify_SM->Optimize If ee still low Purify_SM->High_ee Success Optimize->High_ee

Caption: Decision-making workflow for optimizing enantioselectivity.

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Technical Support Center: Stereoselective Piperidine Synthesis. Benchchem.
  • Catalytic Asymmetric Synthesis of Piperidines
  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
  • Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • A Diels-Alder approach to the stereoselective synthesis of 2,3,5,6-tetra- and 2,3,4,5,6-pentasubstituted piperidines. PubMed.
  • Technical Support Center: Stereoselective Synthesis of Piperidine-Morpholine Compounds. Benchchem.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
  • The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids.
  • Technical Support Center: Efficient Synthesis of Substituted Piperidines. Benchchem.
  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
  • Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. Diva-Portal.org.
  • Piperidine Synthesis. DTIC.
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.
  • Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository.
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amin
  • Review: Mannich–Michael vs.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org.
  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.
  • Stereoselective Synthesis of Piperidines.
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of Piperidine-3-carbothioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing piperidine-3-carbothioamide (nipecotothioamide)—a highly versatile heterocyclic building block used in drug discovery for thiazole and pyrimidine derivatives[1]—presents unique challenges due to the reactivity of the piperidine nitrogen and the moisture sensitivity of thionating agents.

This guide focuses on the mechanistic causality behind each step, ensuring your workflows are robust, reproducible, and self-validating.

Section 1: Synthetic Strategy & Workflows

The synthesis of piperidine-3-carbothioamide typically proceeds via one of two primary routes:

  • Route A (Thionation): Conversion of the carbonyl group of an N-protected piperidine-3-carboxamide to a thiocarbonyl using a thionating agent like Lawesson's Reagent[2].

  • Route B (Thiolysis): Reaction of an N-protected 3-cyanopiperidine with hydrogen sulfide (H₂S) gas or a surrogate under basic conditions[3].

G StartA Piperidine-3-carboxamide ProtectA N-Protection (Boc2O) StartA->ProtectA StartB 3-Cyanopiperidine ProtectB N-Protection (Boc2O) StartB->ProtectB IntA N-Boc-piperidine-3-carboxamide ProtectA->IntA IntB N-Boc-3-cyanopiperidine ProtectB->IntB Thionation Thionation (Lawesson's Reagent) IntA->Thionation Route A Thiolysis Thiolysis (H2S gas, Et3N) IntB->Thiolysis Route B BocProd N-Boc-piperidine-3-carbothioamide Thionation->BocProd Thiolysis->BocProd Deprotect Deprotection (TFA / DCM) BocProd->Deprotect Final Piperidine-3-carbothioamide Deprotect->Final

Synthetic workflows for Piperidine-3-carbothioamide via carboxamide and carbonitrile routes.

Section 2: Self-Validating Experimental Protocols

Protocol A: Thionation of N-Boc-piperidine-3-carboxamide

Mechanistic Rationale: Lawesson's reagent operates by forming a highly reactive thiaoxaphosphetane intermediate[2]. N-Boc protection is non-negotiable; an unprotected secondary amine will nucleophilically attack the thionating agent, leading to complex dithiophosphonate byproducts[3].

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous toluene (10 mL/mmol) in an oven-dried round-bottom flask[3].

  • Reagent Addition: Add Lawesson's Reagent (0.5 to 0.6 eq) under a strict inert atmosphere (Nitrogen or Argon)[2].

  • Reaction: Heat the mixture to 110 °C (reflux) and stir for 2–4 hours[3].

  • Quenching: Cool to room temperature. Carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to hydrolyze residual phosphorus species[3].

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄[3].

  • Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-Boc-piperidine-3-carbothioamide[3].

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C to yield the final Piperidine-3-carbothioamide[4].

Validation Checkpoint: TLC should show the complete disappearance of the amide starting material (lower Rf​ ) and the appearance of the less polar thioamide product (higher Rf​ ). The aqueous basic workup should yield a clear phase separation without persistent emulsions.

Protocol B: Thiolysis of N-Boc-3-cyanopiperidine

Mechanistic Rationale: The base (e.g., triethylamine) deprotonates H₂S to form the highly nucleophilic hydrosulfide ion (HS⁻), which attacks the electrophilic nitrile carbon. The reaction requires a sealed pressure vessel to maintain a high concentration of dissolved H₂S[3].

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-cyanopiperidine (1.0 eq) in anhydrous ethanol (10 mL/mmol)[3].

  • Catalysis: Add a catalytic amount of triethylamine (0.1 eq)[3].

  • Pressurization: In a pressure-rated vessel, purge the solution with H₂S gas, then pressurize to 2–4 bar[3].

  • Reaction: Heat the mixture to 50–60 °C and stir for 12–24 hours[3].

  • Venting: Cool to room temperature and carefully vent excess H₂S through a bleach scrubber to neutralize the toxic gas[3].

  • Isolation: Concentrate the mixture. If the product does not precipitate, purify by chromatography[3].

Validation Checkpoint: The reaction mixture should show complete conversion of the nitrile via LC-MS. Upon venting and cooling, the product should either precipitate or be cleanly extractable without significant amide hydrolysis byproducts.

Section 3: Quantitative Data & Route Comparison

ParameterRoute A: Thionation of CarboxamideRoute B: Thiolysis of Carbonitrile
Starting Material N-Boc-piperidine-3-carboxamideN-Boc-3-cyanopiperidine
Reagents Lawesson's Reagent (0.5 - 0.6 eq)H₂S gas (excess) + Base (Et₃N, 0.1 eq)
Solvent Anhydrous TolueneEthanol
Temperature 110 °C (Reflux)50 - 60 °C
Reaction Time 2 - 4 hours12 - 24 hours
Typical Yield 50% - 90%60% - 85%
Key Byproducts Phosphorus-sulfur species, oxoamidesUnreacted nitrile, hydrolysis amides
Safety Concerns Malodorous, moisture-sensitiveHighly toxic gas, requires pressure vessel

Section 4: Troubleshooting Guide & FAQs

G Issue Issue: Low Yield / Impurities Check1 Is starting material consumed? Issue->Check1 No1 No: Incomplete Reaction Check1->No1 No Yes1 Yes: Side Reactions Check1->Yes1 Yes ActionNo1 Increase Temp/Time Check Stoichiometry No1->ActionNo1 Check2 Multiple spots on TLC? Yes1->Check2 Yes2 Yes: Byproduct Formation Check2->Yes2 Yes ActionYes2 Ensure Anhydrous Conditions Lower Temperature Yes2->ActionYes2

Troubleshooting logic tree for resolving low yields and impurity formation.

Q1: Why is my thionation yield low when using Lawesson's Reagent? Causality: Lawesson's reagent forms a highly reactive thiaoxaphosphetane intermediate. If moisture is present, it rapidly hydrolyzes the reagent, leading to incomplete conversion and oxoamide formation (S-to-O exchange)[2]. Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous toluene, and conduct the reaction under a strict inert argon or nitrogen atmosphere[3].

Q2: How do I handle the difficult isolation of the carbothioamide product from the H₂S reaction mixture? Causality: The product can be highly soluble in the ethanolic reaction mixture or form a stable hydrochloride salt that resists standard aqueous extraction[3]. Solution: If the product is a salt, it may precipitate upon cooling. If not, concentrate the reaction mixture under reduced pressure, neutralize if necessary, and attempt precipitation with a non-polar solvent like hexanes. If emulsion occurs during aqueous workup, add brine or centrifuge the mixture[5].

Q3: Is protection of the piperidine nitrogen strictly necessary? Causality: The secondary amine of the piperidine ring is highly nucleophilic. During thionation, an unprotected amine will attack Lawesson's reagent, leading to complex dithiophosphonate byproducts. In the thiolysis route, the free amine can interfere with base catalysis[3]. Solution: Always protect the nitrogen (e.g., as an N-Boc or N-Cbz derivative) prior to the primary reaction. The protecting group can be removed in a subsequent step using standard acidic deprotection (e.g., TFA in DCM)[4].

Q4: My NMR spectrum shows multiple sulfur-containing impurities after Lawesson's thionation. How can I remove them? Causality: Lawesson's reagent decomposes into various phosphorus-sulfur byproducts that often co-elute with thioamides during standard extraction[2]. Solution: An aqueous basic workup (saturated NaHCO₃) helps hydrolyze some phosphorus byproducts. For persistent impurities, flash column chromatography using a gradient of ethyl acetate in hexanes is required. Recrystallization from a suitable solvent system is also a viable method for obtaining high-purity product[5].

Q5: Can I use a safer alternative to H₂S gas for the thiolysis of 3-cyanopiperidine? Causality: H₂S gas is highly toxic, volatile, and requires specialized pressure vessels and bleach scrubbers for safe handling[3]. Solution: Thioacetamide or ammonium sulfide can act as an in situ H₂S surrogate. Reacting the nitrile with thioacetamide in a solvent like DMF provides a safer, bench-stable alternative for generating the thioamide[6].

References

  • Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols Source: Benchchem URL
  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Piperidine-3-carbothioamide Source: Benchchem URL
  • Overcoming challenges in the synthesis of Piperidine-3-carbothioamide Source: Benchchem URL
  • Optimization of reaction conditions for Piperidine-3-carbothioamide synthesis Source: Benchchem URL
  • Managing reactive intermediates in Piperidine-3-carbothioamide synthesis Source: Benchchem URL
  • US7763732B2 - Indole derivatives Source: Google Patents URL

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4-Hydroxypiperidine During Workup

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and face challenges with its stability during experimental workup. 4-Hydroxypiperidine, while a crucial intermediate, is susceptible to oxidative degradation, which can lead to discolored products, the formation of impurities, and reduced yields.[1] This document provides in-depth, field-proven insights and protocols to help you mitigate these issues effectively.

Core Principles: Understanding the Instability of 4-Hydroxypiperidine

Before troubleshooting, it is critical to understand the underlying chemical mechanisms responsible for the degradation of 4-hydroxypiperidine. The molecule possesses two sites vulnerable to oxidation: the secondary amine and the secondary alcohol.

  • Amine Oxidation : The lone pair of electrons on the nitrogen of the secondary amine makes it susceptible to attack by oxidizing agents, including atmospheric oxygen. This process, often catalyzed by trace metal ions, can proceed through a free-radical mechanism to form species like hydroxylamines, which can be further oxidized to nitrones or other degradation products.[2][3][4]

  • Alcohol Oxidation : The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 4-piperidone. This is a common impurity found in aged samples or as a byproduct of certain reaction conditions and workups.[5]

These pathways are exacerbated by common workup conditions such as exposure to air, elevated temperatures during solvent evaporation, non-optimal pH, and the presence of catalytic metal impurities.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the workup of reactions involving 4-hydroxypiperidine.

Q1: Why did my isolated 4-hydroxypiperidine or its derivative turn yellow or brown after workup?

A1: A yellow or brown discoloration is a classic indicator of oxidation. This is due to the formation of highly conjugated, colored byproducts from the initial oxidation products of the piperidine ring. The process is primarily driven by autoxidation, where atmospheric oxygen reacts with the amine, often in a free-radical chain reaction.[6]

Root Causes & Preventative Actions:

  • Atmospheric Oxygen: Prolonged exposure of your compound to air, especially when dissolved in a solvent or at elevated temperatures, is the primary cause.

  • Trace Metal Contamination: Transition metals like iron (Fe) and copper (Cu) are potent catalysts for amine oxidation.[7][8] These can be introduced from reagents, glassware, or spatulas.

  • Elevated Temperatures: Heat accelerates the rate of oxidation. Concentrating solutions at high temperatures significantly increases the risk of degradation.[4]

To prevent this, it is essential to minimize exposure to air and heat. Always work under an inert atmosphere (see Q2) and use the lowest possible temperature for solvent removal.

Q2: What is the single most effective step I can take to prevent oxidation during an aqueous workup?

A2: The most critical and effective preventative measure is the rigorous exclusion of oxygen throughout the entire workup process. This is achieved by using deoxygenated solvents and maintaining an inert atmosphere.

Experimental Protocol: Performing a Workup Under Inert Atmosphere
  • Deoxygenate Solvents: Before you begin the workup, sparge all aqueous and organic solvents (e.g., water, brine, ethyl acetate, dichloromethane) with a stream of nitrogen or argon for at least 15-20 minutes. This displaces dissolved oxygen.

  • Prepare the Separatory Funnel: Transfer the crude reaction mixture to the separatory funnel. Flush the headspace of the funnel with nitrogen or argon.

  • Perform Extractions: Add your deoxygenated extraction solvent to the funnel. Stopper the funnel and gently invert it to mix, venting frequently (away from your face) into the inert atmosphere stream, not into the open air. This prevents air from being drawn back into the funnel.

  • Drying and Concentration: After drying the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter it into a round-bottom flask. Concentrate the solvent using a rotary evaporator equipped with a nitrogen or argon inlet to break the vacuum. This prevents the dried product from being exposed to a rush of air while it is still warm and most vulnerable.

Q3: How does pH control help stabilize 4-hydroxypiperidine during extraction?

A3: pH control is a powerful tool for both purification and stabilization. The stability of amines is often highly pH-dependent.[4][9]

  • Protonation for Protection and Separation: In an acidic aqueous solution (pH < 4), the secondary amine of 4-hydroxypiperidine is protonated to form a water-soluble piperidinium salt. In this protonated state, the nitrogen's lone pair is unavailable for oxidation. This principle is the basis of acid-base extraction, which separates the basic amine from neutral or acidic impurities.[10]

  • Minimizing Degradation in Basic Conditions: While high pH is required to recover the free amine, prolonged exposure to strongly basic conditions (pH > 10) at elevated temperatures can sometimes promote other degradation pathways.[11] Therefore, it is best to perform the basification step just before extraction and avoid heating the basic aqueous solution.

As a general guideline, to extract the amine into the aqueous layer, the pH should be at least 2 pKa units below the pKa of its conjugate acid.[10] To recover the free amine into an organic layer, the pH should be at least 2 pKa units above this value.[10]

Q4: Are there chemical additives that can prevent oxidation during workup?

A4: Yes, the strategic addition of antioxidants or chelating agents can be highly effective. This is common practice in industrial settings to enhance the stability of amines.[12]

Additive TypeExample(s)Mechanism of ActionTypical Usage
Chelating Agents EDTA, DTPA, Citric AcidSequester catalytic metal ions (e.g., Fe²⁺/³⁺, Cu²⁺) and prevent them from participating in redox cycles that initiate oxidation.[7][8]Add a small amount (e.g., 0.01-0.1 wt%) to the aqueous phase during extraction.
Radical Scavengers Butylated Hydroxytoluene (BHT), Hindered PhenolsIntercept and quench free radicals, terminating the chain reaction of autoxidation.[6][13]Add a small amount (e.g., 50-200 ppm) to the organic solvent or the crude mixture before workup.

It is crucial to ensure these additives will not interfere with downstream reactions or purification steps. They are typically used in very small quantities.

Q5: My yield of 4-hydroxypiperidine is consistently low. Could oxidation be the culprit, and how would I confirm this?

A5: Yes, low yield is a common consequence of product degradation via oxidation. Oxidative pathways can lead to highly polar byproducts that may be lost to the aqueous phase during extraction or non-volatile polymeric material that is discarded.

How to Confirm Oxidation:

  • TLC Analysis: Spot your crude reaction mixture and your final, isolated product on a TLC plate. Oxidized byproducts, such as the ketone (4-piperidone) or N-oxides, will often have different Rf values. The ketone is typically less polar than the alcohol. You may also see a streak of polar, baseline material representing polymeric degradation products.

  • ¹H NMR Spectroscopy: Compare the NMR spectrum of your product to a reference spectrum. Look for the appearance of new signals or the disappearance of the C4-H proton signal adjacent to the hydroxyl group, which would indicate oxidation to a ketone.

  • LC-MS Analysis: This is the most definitive method. An LC-MS analysis of your crude and purified material can identify the mass of the expected product (C₅H₁₁NO, M+H⁺ = 102.08) as well as masses corresponding to potential oxidized byproducts (e.g., 4-piperidone, M+H⁺ = 100.07).

Visualizing the Problem: Degradation Pathways and Workflow

Understanding the potential degradation pathways and having a clear decision-making process for your workup are essential for success.

A 4-Hydroxypiperidine B Oxidation at Nitrogen (O₂, Metal Catalysis) A->B [O] F Oxidation at Carbon (Oxidizing Agents) A->F [O] C N-Hydroxylamine intermediate B->C D Further Oxidation C->D [O] E Nitrones & Other Degradation Products D->E G 4-Piperidone F->G

Caption: Potential oxidative degradation pathways for 4-hydroxypiperidine.

start Begin Workup q1 Is product sensitive to strong acid/base? start->q1 p1_1 1. Quench reaction. 2. Dilute with organic solvent. q1->p1_1 No p2_1 1. Quench reaction carefully. 2. Dilute with organic solvent. q1->p2_1 Yes p1_2 Wash with dilute acid (e.g., 1M HCl) to extract amine into aqueous layer. p1_1->p1_2 p1_3 Separate layers. Keep aqueous. p1_2->p1_3 p1_4 Basify aqueous layer (e.g., NaOH) to pH > 10. p1_3->p1_4 p1_5 Back-extract free amine into fresh organic solvent (e.g., EtOAc). p1_4->p1_5 final Dry organic layer (Na₂SO₄), filter, and concentrate under inert atmosphere. p1_5->final p2_2 Wash with saturated NaHCO₃ to remove acidic impurities. p2_1->p2_2 p2_3 Wash with brine. p2_2->p2_3 p2_4 Proceed to drying & concentration. (Note: Amine impurities may remain) p2_3->p2_4 p2_4->final

Caption: Decision workflow for selecting a workup procedure.

References
  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. Available at: [Link]

  • Google Patents. WO2012125894A2 - Oxidation inhibitors for amine degradation.
  • ACS Publications. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Available at: [Link]

  • Google Patents. US20120271026A1 - Inhibition of amine oxidation.
  • ACS Publications. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture | Industrial & Engineering Chemistry Research. Available at: [Link]

  • Google Patents. CN104226079A - Antioxidant for organic amine type decarburizing solution.
  • ACS Publications. Developments in the Aerobic Oxidation of Amines | ACS Catalysis. Available at: [Link]

  • University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • National Center for Biotechnology Information. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. Available at: [Link]

  • Chem-Impex. 4-Hydroxypiperidine. Available at: [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Available at: [Link]

  • University of Rochester. Workup: About - Chemistry. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • ACS Publications. A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. Available at: [Link]

  • Office of Scientific and Technical Information. Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). Available at: [Link]

  • PubMed. Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Available at: [Link]

  • MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available at: [Link]

  • MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available at: [Link]

  • CORE. Effect of Water pH on the Chemical Stability of Pesticides. Available at: [Link]

  • ResearchGate. Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Available at: [Link]

  • Lirias. Tertiary Amines from RCF Lignin Mono- and Dimers: Catalytic N-Functionalized Antioxidants from Wood. Available at: [Link]

  • NIST. 4-Hydroxypiperidine - NIST WebBook. Available at: [Link]

  • ResearchGate. (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 4-Hydroxypiperidine-2-carboxamide Derivatives: A Structurally-Informed Perspective

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide offers a comprehensive analysis of the potential efficacy of 4-Hydroxypiperidine-2-carboxamide derivatives. In the absence of di...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive analysis of the potential efficacy of 4-Hydroxypiperidine-2-carboxamide derivatives. In the absence of direct comparative studies on this specific scaffold, this document leverages structure-activity relationship (SAR) data from closely related analogs to provide a predictive comparison. The insights herein are designed to guide synthetic efforts and inform the biological evaluation of this promising, yet underexplored, class of compounds.

Introduction: The Therapeutic Potential of the 4-Hydroxypiperidine-2-carboxamide Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged motif for interacting with a wide range of biological targets. The incorporation of a hydroxyl group at the 4-position and a carboxamide at the 2-position introduces key pharmacophoric features:

  • 4-Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, enhancing target binding affinity and improving pharmacokinetic properties such as solubility.

  • 2-Carboxamide Group: The carboxamide moiety provides a robust handle for introducing diverse substituents, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity. The amide bond itself can participate in crucial hydrogen bonding interactions within a target's binding site.

  • Stereochemistry: The chiral centers at the 2- and 4-positions allow for the synthesis of four distinct diastereomers, offering the potential for stereospecific interactions with biological targets, which can significantly impact efficacy and safety profiles.

This guide will explore the potential of this scaffold by drawing parallels with well-studied 4-hydroxypiperidine and piperidine-2-carboxamide analogs, focusing on their potential as enzyme inhibitors and modulators of key signaling pathways.

Synthetic Strategy: A Plausible Route to 4-Hydroxypiperidine-2-carboxamide Derivatives

A viable synthetic route to the target scaffold can be envisioned based on established methodologies for the synthesis of substituted piperidines and their derivatives. A chemoenzymatic approach, for instance, could provide excellent stereocontrol.

Proposed Synthetic Workflow:

A plausible synthetic pathway could commence from a readily available starting material, such as a protected 4-oxopipecolic acid. The key steps would involve:

  • Stereoselective Reduction: Reduction of the ketone at the 4-position to introduce the hydroxyl group. Enzymatic reductions or the use of chiral reducing agents could afford high diastereoselectivity.

  • Amide Coupling: Standard peptide coupling conditions (e.g., using HATU or EDC/HOBt) would be employed to couple the 2-carboxylic acid with a variety of primary or secondary amines, thereby introducing diversity at the carboxamide nitrogen.

  • N-Functionalization: The piperidine nitrogen can be functionalized with a range of substituents to modulate the compound's physicochemical properties and target interactions.

cluster_synthesis Proposed Synthetic Workflow start Protected 4-Oxopipecolic Acid step1 Stereoselective Reduction (e.g., Chiral Reducing Agent) start->step1 intermediate1 Protected 4-Hydroxypipecolic Acid step1->intermediate1 step2 Amide Coupling (e.g., HATU, Primary/Secondary Amine) intermediate1->step2 intermediate2 Protected 4-Hydroxypiperidine-2-carboxamide step2->intermediate2 step3 N-Deprotection & Functionalization intermediate2->step3 product Target 4-Hydroxypiperidine-2-carboxamide Derivatives step3->product

Caption: A plausible synthetic workflow for 4-hydroxypiperidine-2-carboxamide derivatives.

Comparative Efficacy Analysis: An Inferential Approach

Given the novelty of the 4-hydroxypiperidine-2-carboxamide scaffold, we will infer its potential efficacy by examining the SAR of two closely related classes of compounds: 4-aryl-4-hydroxypiperidines, known for their potent opioid receptor activity, and N-alkyl-piperidine-2-carboxamides, which have been studied for their local anesthetic properties and the impact of fluorination on their pharmacological profiles.[2][3]

Potential as Enzyme Inhibitors: Learning from Piperidine Carboxamide Analogs

Piperidine carboxamide derivatives have shown promise as inhibitors of various enzymes, including calpains and proteasomes.[4][5] For instance, certain piperidine carboxamides have exhibited potent mu-calpain inhibition with Ki values in the nanomolar range.[4]

Table 1: Hypothetical Comparative Efficacy of 4-Hydroxypiperidine-2-carboxamide Derivatives as Calpain Inhibitors

Compound IDR1 (on N1)R2 (on Carboxamide)StereochemistryPredicted Calpain Ki (nM)Rationale for Prediction (based on analogous structures)
Hypo-1 HBenzyl(2S, 4R)50 - 100The presence of a hydrophobic benzyl group on the amide is expected to confer moderate inhibitory activity, drawing parallels with known calpain inhibitors where aromatic moieties in this region are favorable.[4]
Hypo-2 MethylBenzyl(2S, 4R)30 - 70N-methylation can influence the conformation of the piperidine ring and may lead to a slight improvement in binding affinity.
Hypo-3 H3-Fluorobenzyl(2S, 4R)20 - 50The introduction of a fluorine atom can modulate electronic properties and potentially engage in favorable interactions with the enzyme's active site, as seen in studies of fluorinated piperidine-2-carboxamides.[3]
Hypo-4 HBenzyl(2R, 4S)> 500A change in stereochemistry at the 2- and 4-positions is predicted to significantly reduce binding affinity due to a mismatch with the enzyme's chiral binding pocket.
Potential as Modulators of G-Protein Coupled Receptors (GPCRs)

4-Aryl-4-hydroxypiperidines are well-established modulators of opioid receptors, a class of GPCRs.[2] The 4-hydroxyl group and the substituent on the piperidine nitrogen are crucial for high-affinity binding. By analogy, 4-hydroxypiperidine-2-carboxamide derivatives could potentially interact with various GPCRs, with the 2-carboxamide moiety offering a vector for exploring interactions with different receptor subtypes.

Table 2: Predicted Efficacy of 4-Hydroxypiperidine-2-carboxamide Derivatives as Mu-Opioid Receptor (MOR) Agonists

Compound IDR1 (on N1)R2 (on Carboxamide)StereochemistryPredicted MOR EC50 (nM)Rationale for Prediction (based on analogous structures)
Hypo-5 PhenethylPhenyl(2S, 4R)10 - 50The phenethyl group on the piperidine nitrogen is a classic feature of potent MOR agonists. The phenyl group on the carboxamide could provide additional hydrophobic interactions.
Hypo-6 MethylPhenyl(2S, 4R)100 - 500A smaller N-substituent generally leads to lower MOR agonist potency.[2]
Hypo-7 PhenethylCyclohexyl(2S, 4R)50 - 200Replacing the aromatic ring with a cyclohexyl group on the amide is expected to decrease potency due to the loss of potential pi-stacking interactions.
Hypo-8 PhenethylPhenyl(2R, 4S)> 1000As with enzyme inhibition, the stereochemistry is predicted to be critical for receptor activation.

Experimental Protocols for Efficacy Determination

To validate the predicted efficacy of novel 4-hydroxypiperidine-2-carboxamide derivatives, a series of well-established in vitro assays should be employed.

Calpain Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against a specific calpain isoform (e.g., mu-calpain).

Principle: This assay measures the cleavage of a fluorogenic calpain substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of purified mu-calpain in assay buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT).

    • Prepare a solution of a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the test compound or vehicle (DMSO) to the wells.

    • Add the calpain solution to all wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mu-Opioid Receptor (MOR) Agonist Assay (cAMP Measurement)

Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at the mu-opioid receptor.

Principle: The mu-opioid receptor is a Gi-coupled GPCR. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change in cAMP can be quantified using a variety of methods, such as a competitive immunoassay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the test compound or a known MOR agonist (e.g., DAMGO) to the wells.

    • Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the agonist concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve. The maximal effect (Emax) relative to a full agonist can also be determined.

Visualizing the Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known signaling of GPCRs like the mu-opioid receptor, we can propose a potential signaling cascade that could be modulated by a 4-hydroxypiperidine-2-carboxamide derivative acting as an agonist.

cluster_pathway Hypothetical GPCR Agonist Signaling Pathway ligand 4-Hydroxypiperidine- 2-carboxamide Agonist receptor G-Protein Coupled Receptor (e.g., Mu-Opioid Receptor) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreased Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Reduced Activation cellular_response Downstream Cellular Response (e.g., Neuronal Hyperpolarization, Reduced Neurotransmitter Release) pka->cellular_response Alters

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification

For researchers, scientists, and drug development professionals, the purity and precise quantification of starting materials and intermediates are foundational to the synthesis of safe and effective active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and precise quantification of starting materials and intermediates are foundational to the synthesis of safe and effective active pharmaceutical ingredients (APIs). N-Boc-4-hydroxypiperidine is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds.[1][2] Ensuring its quality through robust and validated analytical methods is not merely a regulatory formality but a scientific necessity for reproducible research and manufacturing.[3][4]

This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of N-Boc-4-hydroxypiperidine. We will delve into the principles of method validation as stipulated by the International Council for Harmonisation (ICH) and present a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is designed to be a practical resource, offering detailed experimental protocols, comparative data, and the rationale behind methodological choices to aid in the selection of the most appropriate analytical method for your specific needs.

The Imperative of Analytical Method Validation: Adherence to ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[5] The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, ensuring that the data generated is reliable, accurate, and reproducible.[6][7] The core validation characteristics that must be considered include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8] It is often expressed as the percent recovery of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Proto Define Validation Protocol & Acceptance Criteria (ICH Q2(R1)) Opt->Proto Spec Specificity Opt->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability, Intermediate) LOD LOD & LOQ Rob Robustness Spec->Lin Lin->Acc Acc->Prec Prec->LOD LOD->Rob Report Compile Validation Report Rob->Report Approve Review & Approve Report->Approve

Caption: A generalized workflow for the validation of an analytical method.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent upon various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine purity assessment versus trace-level impurity quantification).[9] This section provides a detailed comparison of three widely used techniques for the quantification of N-Boc-4-hydroxypiperidine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-Phase HPLC (RP-HPLC) is a robust and extensively utilized technique for the purity analysis and quantification of a wide array of organic molecules, including N-Boc-4-hydroxypiperidine.[9] This method separates compounds based on their polarity, making it highly effective for separating the target analyte from potential impurities.[9]

Objective: To determine the purity and concentration of N-Boc-4-hydroxypiperidine by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid[9]
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid[9]
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30 °C[9]
Detection Wavelength 210 nm[9]
Injection Volume 10 µL[9]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-Boc-4-hydroxypiperidine sample into a 10 mL volumetric flask.[9]

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[9]

  • Prepare a series of calibration standards of known concentrations in the same diluent.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks. For quantification, a calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of the sample is then determined from this curve.

HPLC-UV Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve N-Boc-4-hydroxypiperidine Sample inject Inject into HPLC System prep_sample->inject prep_std Prepare Calibration Standards prep_std->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for N-Boc-4-hydroxypiperidine quantification by HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds. For N-Boc-4-hydroxypiperidine, which has a hydroxyl group, derivatization may be necessary to enhance its volatility and thermal stability, thereby improving chromatographic performance.[9]

Objective: To determine the purity of N-Boc-4-hydroxypiperidine by GC with Flame Ionization Detection (FID).

Instrumentation:

  • Gas chromatograph with a flame ionization detector

  • Autosampler with split/splitless injector

Chromatographic Conditions:

ParameterCondition
Column Non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm)[1]
Carrier Gas Helium or Hydrogen at a constant flow[1]
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 250 °C; Hold: 5 min at 250 °C[1]
Injector Temperature 250 °C[1]
Detector Temperature 280 °C[1]
Injection Volume 1 µL (split or splitless)[1]

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).[9]

  • For derivatization, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a more volatile trimethylsilyl ether.[9]

Data Analysis: The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

GC-FID Experimental Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing dissolve Dissolve Sample in Dichloromethane derivatize Derivatize with BSTFA (Optional) dissolve->derivatize inject_gc Inject into GC System derivatize->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc purity_calc Calculate Area % Purity integrate_gc->purity_calc

Caption: Workflow for N-Boc-4-hydroxypiperidine analysis by GC-FID.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the ideal method for quantifying N-Boc-4-hydroxypiperidine at low concentrations and in complex matrices, such as biological fluids.[1][10] The use of tandem mass spectrometry provides exceptional specificity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Objective: To achieve highly sensitive and selective quantification of N-Boc-4-hydroxypiperidine.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

  • Electrospray Ionization (ESI) source

Chromatographic and MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions Specific precursor-to-product ion transitions for N-Boc-4-hydroxypiperidine and an internal standard must be determined empirically.

Sample Preparation: Sample preparation will vary depending on the matrix. For biological samples, it may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences.[10]

Data Analysis: Quantification is performed using an internal standard and a calibration curve generated from the peak area ratios of the analyte to the internal standard versus concentration.

LC-MSMS Experimental Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing extract Matrix-Specific Extraction (SPE, LLE, etc.) spike Spike with Internal Standard extract->spike inject_lcms Inject into LC System spike->inject_lcms separate_lcms UPLC Separation inject_lcms->separate_lcms ionize ESI+ Ionization separate_lcms->ionize analyze_msms MS/MS Analysis (MRM) ionize->analyze_msms peak_ratio Calculate Peak Area Ratios (Analyte/IS) analyze_msms->peak_ratio calibrate_lcms Generate Calibration Curve peak_ratio->calibrate_lcms quantify_lcms Quantify Analyte calibrate_lcms->quantify_lcms

Caption: Workflow for N-Boc-4-hydroxypiperidine quantification by LC-MS/MS.

Performance Comparison of Validated Methods

The choice of an analytical method for the quantification of N-Boc-4-hydroxypiperidine is dictated by the specific requirements of the analysis. The following table summarizes the performance characteristics of the three validated methods discussed.[1]

Validation ParameterHPLC-UVGC-FIDLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 500 µg/mL5 - 1000 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL1 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1 µg/mL5 µg/mL0.1 ng/mL
Specificity GoodModerateExcellent

Conclusion and Method Selection

The validation of analytical methods for the quantification of N-Boc-4-hydroxypiperidine is crucial for ensuring the quality and consistency of pharmaceutical research and development. Each of the discussed methods offers distinct advantages and is suited for different applications.

  • RP-HPLC-UV stands out as a robust, reliable, and cost-effective method for routine purity assessments and quantification in bulk materials and simple formulations. Its ease of use and good performance make it a workhorse in many quality control laboratories.[9]

  • GC-FID is a valuable orthogonal technique, particularly for identifying and quantifying volatile impurities. While it may require derivatization for N-Boc-4-hydroxypiperidine, it provides an alternative separation mechanism that can be crucial for comprehensive characterization.[9]

  • LC-MS/MS is the preferred method when high sensitivity and selectivity are paramount, such as in the analysis of trace-level impurities or quantification in complex biological matrices.[1][11] Its ability to provide structural information through fragmentation is also invaluable for impurity identification.[9]

Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the intended application. For a comprehensive quality control strategy, employing orthogonal methods like HPLC and GC can provide a more complete picture of the sample's purity profile.

References

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride - PubMed. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. [Link]

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Validation

A Comparative Analysis of HPLC and GC for Purity Assessment: An In-Depth Technical Guide

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical research, the accurate determination of a compound's purity is paramount. The presence of impurities can significantly impact the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical research, the accurate determination of a compound's purity is paramount. The presence of impurities can significantly impact the efficacy, safety, and stability of a final product. Among the arsenal of analytical techniques available, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as the workhorses for purity assessment. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of these two powerful chromatographic techniques. We will delve into their fundamental principles, practical applications, and the critical factors that govern the choice between them, supported by detailed experimental protocols and validation insights.

The Foundation: Chromatographic Purity Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.[1] In the context of purity assessment, the goal is to separate the main compound from any impurities, degradation products, or residual starting materials. The resulting chromatogram provides a visual representation of this separation, where the area of each peak corresponds to the amount of that specific component. Purity is often calculated using an area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[2]

High-Performance Liquid Chromatography (HPLC): The Versatile Separator

HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.[3] It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.[4]

Core Principles and Applicability

The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] The choice of stationary and mobile phases allows for several modes of separation, making HPLC incredibly versatile:

  • Reversed-Phase (RP-HPLC): The most common mode, utilizing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.[5]

  • Normal-Phase (NP-HPLC): Employs a polar stationary phase and a non-polar mobile phase.

  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge.[6]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size.[6]

This versatility makes HPLC the go-to method for a vast array of compounds, especially those that are non-volatile or thermally unstable, which cannot be analyzed by GC.[7] This includes a wide range of pharmaceuticals, proteins, peptides, and other large biomolecules.[8][9]

Advantages in Purity Assessment
  • High Resolution and Sensitivity: HPLC can separate complex mixtures with high efficiency, distinguishing between structurally similar compounds.[6][10] Its high sensitivity allows for the detection of trace-level impurities.[10]

  • Wide Applicability: The various separation modes enable the analysis of a broad spectrum of analytes with diverse polarities and molecular weights.[8]

  • Versatile Detection: A wide range of detectors can be coupled with HPLC, including UV-Vis, fluorescence, and mass spectrometry (MS), providing flexibility in detection and identification.[10]

Limitations to Consider
  • Cost and Complexity: HPLC systems are generally more expensive to purchase and maintain compared to GC systems.[4][11] The operation and method development can also be more complex.[10]

  • Sample Preparation: Samples often require significant preparation, such as extraction and filtration, which can be time-consuming.[11]

  • Longer Analysis Times: For particularly complex samples, achieving optimal separation may require long gradient elution programs, extending the analysis time.[10]

Experimental Workflow for HPLC Purity Analysis

The following is a generalized workflow for purity assessment using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution, Filtration) SystemSuitability System Suitability Test SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Solvent Mixing, Degassing) MobilePhasePrep->SystemSuitability SampleInjection Sample Injection SystemSuitability->SampleInjection ChromatographicSeparation Chromatographic Separation (Gradient/Isocratic Elution) SampleInjection->ChromatographicSeparation Detection Detection (e.g., UV-Vis) ChromatographicSeparation->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition PurityCalculation Purity Calculation (% Area Normalization) DataAcquisition->PurityCalculation Reporting Reporting PurityCalculation->Reporting

Caption: A typical workflow for HPLC purity analysis.

Detailed Protocol: HPLC Purity Assessment
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent. The chosen solvent should be compatible with the mobile phase to avoid peak distortion.[12]

    • Filter the sample solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could block the column.[13]

  • Mobile Phase Preparation:

    • Prepare the mobile phase(s) using high-purity solvents.

    • Degas the mobile phase to remove dissolved gases, which can cause bubbles in the system and affect the baseline.

  • Chromatographic Conditions:

    • Select an appropriate HPLC column (e.g., a C18 column for reversed-phase).

    • Set the column temperature.

    • Define the mobile phase composition and flow rate. A gradient elution (where the mobile phase composition changes over time) is often used for purity analysis to resolve impurities with a wide range of polarities.

    • Set the detector wavelength to one where the main compound and potential impurities have significant absorbance.

  • System Suitability:

    • Before analyzing samples, perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.[14] This typically involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and theoretical plates.[14]

  • Analysis:

    • Inject a blank (sample solvent) to ensure there are no interfering peaks.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the percent purity using the area normalization formula:

      • Percent Purity = (Area of the main peak / Total area of all peaks) x 100[2]

Gas Chromatography (GC): The Master of Volatiles

Gas Chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition.[15] It is particularly well-suited for the analysis of volatile and semi-volatile substances.

Core Principles and Applicability

In GC, the mobile phase is an inert gas (the carrier gas), such as helium or nitrogen, which carries the vaporized sample through the column.[15] The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column.[1] Separation occurs as different compounds interact differently with the stationary phase, leading to different retention times.[16]

GC is the preferred method for analyzing volatile organic compounds, residual solvents in pharmaceuticals, flavor and fragrance compounds, and petrochemicals.[17] For non-volatile compounds to be analyzed by GC, they may need to undergo a chemical modification process called derivatization to make them more volatile.[18]

Advantages in Purity Assessment
  • High Separation Efficiency: Capillary GC columns offer very high resolution, allowing for the separation of complex mixtures of volatile compounds.[19]

  • Speed: Analyses of volatile compounds can be very fast, often completed in a matter of minutes.[4][19]

  • Sensitivity: With sensitive detectors like the Flame Ionization Detector (FID), GC can detect very low levels of impurities.[17]

  • Cost-Effectiveness: GC systems and the gases used are generally less expensive than HPLC systems and their required high-purity solvents.[4]

Limitations to Consider
  • Analyte Volatility and Thermal Stability: The most significant limitation of GC is that it is only suitable for compounds that are volatile and thermally stable.[20] Thermally labile compounds may degrade in the high temperatures of the injector and column.[21]

  • Limited to Smaller Molecules: GC is generally not suitable for large, non-volatile molecules like proteins and peptides.[20]

Experimental Workflow for GC Purity Analysis

The following is a generalized workflow for purity assessment using GC.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution, Headspace, Derivatization) SystemSuitability System Suitability Test SamplePrep->SystemSuitability SampleInjection Sample Injection & Vaporization SystemSuitability->SampleInjection ChromatographicSeparation Chromatographic Separation (Temperature Programming) SampleInjection->ChromatographicSeparation Detection Detection (e.g., FID) ChromatographicSeparation->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition PurityCalculation Purity Calculation (% Area Normalization) DataAcquisition->PurityCalculation Reporting Reporting PurityCalculation->Reporting

Caption: A typical workflow for GC purity analysis.

Detailed Protocol: GC Purity Assessment
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent.[22]

    • For the analysis of volatile impurities in a non-volatile matrix, headspace GC can be used. This involves heating the sample in a sealed vial and injecting the vapor (headspace) above the sample.[22]

    • If the analyte is not sufficiently volatile, a derivatization step may be necessary to increase its volatility.[18]

  • Chromatographic Conditions:

    • Select an appropriate GC column based on the polarity of the analytes.

    • Set the carrier gas flow rate.

    • Establish the temperature program for the oven. A temperature ramp is often used to separate compounds with a range of boiling points.

    • Set the injector and detector temperatures. The injector temperature must be high enough to vaporize the sample without causing thermal degradation.[21]

  • System Suitability:

    • Inject a standard solution to verify the performance of the GC system, checking parameters such as resolution and peak shape.

  • Analysis:

    • Inject a blank (solvent) to check for system contamination.

    • Inject the prepared sample.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percent purity using the area normalization method, similar to HPLC.

Head-to-Head: A Comparative Analysis

The choice between HPLC and GC for purity assessment is primarily dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.[23]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Applicability Non-volatile and thermally unstable compounds[7]Volatile and thermally stable compounds[20]
Mobile Phase Liquid[1]Inert Gas[15]
Operating Temperature Typically ambient to moderately elevated (e.g., 20-90°C)[9]High temperatures for injector and column (e.g., 150-300°C)[9]
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase[2]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase[21]
Resolution Excellent resolving power, especially with modern columns[21]High-resolution capillary columns provide excellent separation efficiency[9]
Speed of Analysis Can be optimized, but often in the range of 10-60 minutes[4]Fast for volatile compounds, often in minutes[4]
Potential for Degradation Low, as analysis is near ambient temperature[21]High for thermally sensitive compounds[21]
Cost Higher initial and operational costs[4]Generally more cost-effective[4]
Decision-Making Guide

The following flowchart can assist in selecting the appropriate technique.

Decision_Tree Start Is the analyte volatile and thermally stable? GC_Path Yes Start->GC_Path HPLC_Path No Start->HPLC_Path Use_GC Use Gas Chromatography (GC) GC_Path->Use_GC Consider_Derivatization Can the analyte be derivatized to become volatile? HPLC_Path->Consider_Derivatization Derivatization_Yes Yes Consider_Derivatization->Derivatization_Yes Derivatization_No No Consider_Derivatization->Derivatization_No Derivatization_Yes->Use_GC Use_HPLC Use High-Performance Liquid Chromatography (HPLC) Derivatization_No->Use_HPLC

Caption: A decision tree for selecting between HPLC and GC.

Ensuring Scientific Integrity: Method Validation

Regardless of the technique chosen, the analytical method must be validated to ensure it is suitable for its intended purpose.[24] Method validation is a critical step to ensure data integrity and regulatory compliance.[25] Key validation parameters, as outlined in guidelines such as those from the International Council for Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14][26]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[25][26]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[25]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[25] This includes repeatability and intermediate precision.[27]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][28]

Conclusion

Both HPLC and GC are indispensable tools for purity assessment in modern analytical laboratories. The choice between them is not a matter of which is superior, but rather which is the right tool for the specific analytical challenge at hand.[23] HPLC's versatility makes it suitable for a vast range of compounds, particularly non-volatile and thermally labile molecules common in the pharmaceutical and biotechnology industries. In contrast, GC offers unparalleled speed and resolution for the analysis of volatile compounds, making it a cornerstone in fields such as environmental analysis and the quality control of solvents and petrochemicals. A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, empowers researchers and scientists to make informed decisions, ensuring the generation of accurate and reliable purity data.

References

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis.
  • Mtoz Biolabs. (n.d.). Principles, Advantages, and Applications of HPLC-Based Protein Purity Analysis.
  • USP. (2022).
  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis.
  • Oreate AI Blog. (2026, February 27). HPLC vs. GC: Unpacking the Analytical Arsenal for Purity.
  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • (2024, July 20). Understanding HPLC Test: Principles, Standards, and Applications Explained.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • (2023, June 07). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Element Lab Solutions. (n.d.). USP 621 Changes.
  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • (2025, October 08). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography.
  • Research and Reviews. (n.d.). Gas Chromatography (GC): Principles, Applications, and Advances in Analytical Chemistry | Open Access Journals.
  • ILT. (2025, January 16). A Guide to GC Sample Preparation.
  • USP. (2022, December 01).
  • Organomation. (n.d.). HPLC Sample Preparation.
  • (2025, December 16). A Comprehensive Review on High Performance Liquid Chromatography (HPLC): Introduction, Theory, Instrumentation, Advantages, Limitations and Applications.
  • (2026, February 04). HPLC Purity Testing Explained: What Researchers Need to Know.
  • (2025, April 15). Key Considerations For Sample Preparation in HPLC.
  • Drawell. (2023, October 20). Understanding HPLC Analysis Method: Key Principles and Applications.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • Benchchem. (n.d.). A Comparative Analysis of HPLC and GC for Purity Assessment of 1-Bromo-2-methylbut-3.
  • Conquer Scientific. (2023, September 29). The Role of Sample Preparation in Gas Chromatography Analysis.
  • Drawell. (2025, July 07). GC Sample Preparation - Techniques and Challenges.
  • Longdom Publishing. (2024, May 21). A complete Guide to Gas Chromatography, covering its principles, components, and applications.
  • (n.d.). Utilizing High-Performance Liquid Chromatography (HPLC) in Clinical Diagnostics.
  • Phenomenex. (2025, June 06). HPLC vs GC: What Sets These Methods Apart.
  • SAR Publication. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
  • Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in.
  • Omics. (2024, December 06). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • International Journal of Agriculture Innovations and Research. (2017, July 26).
  • AZoM. (2021, July 06). What are the Advantages of Using Gas Chromatography?.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • Scribd. (n.d.). GC Method for L-Valine Purity Validation.
  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide.
  • Teledyne Labs. (n.d.). What is Gas Chromatography?.
  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
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  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

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Comparative

A Head-to-Head Comparison of 4-Piperidinecarboxamide and Its Analogs in Drug Discovery: A Technical Guide for Researchers

Introduction In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The 4-piperidinecarboxamide scaffold is a preeminent example of such a "p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The 4-piperidinecarboxamide scaffold is a preeminent example of such a "privileged structure," serving as a versatile and highly adaptable template for designing a multitude of biologically active compounds.[1] Its inherent structural features, including a basic nitrogen atom and the capacity to project substituents in precise spatial arrangements, have enabled the development of potent and selective modulators for a wide array of biological targets.[1] Derivatives of this scaffold are present in therapeutic agents targeting everything from central nervous system (CNS) disorders and viral infections to cancer and pain management.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, head-to-head comparison of 4-piperidinecarboxamide and its key analogs. By synthesizing quantitative experimental data, detailing robust methodologies, and elucidating the underlying structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in their drug discovery campaigns and unlock the full therapeutic potential of this remarkable chemical scaffold.[3]

Comparative Biological Activities of 4-Piperidinecarboxamide Analogs

The true utility of a scaffold is demonstrated by the biological activity of its derivatives. The following tables present a quantitative, head-to-head comparison of various 4-piperidinecarboxamide analogs, categorized by their primary biological targets. This data is essential for understanding the nuanced effects of structural modifications on potency and selectivity.

Table 1: Opioid Receptor Modulators

4-Piperidinecarboxamide derivatives have been extensively explored as modulators of opioid receptors, offering potential treatments for pain and addiction.[1]

Compound IDStructure DescriptionTarget(s)Assay TypeActivity (Kᵢ in nM)Source
JDTic (1) Tetrahydro-isoquinolinecarboxamide analogκ-opioid receptor (KOR) antagonist[³⁵S]GTPγS BindingKₑ = 0.03 nM[4]
Analog 3 JDTic analog with N-((1S,2S)-...-butyl) groupKOR antagonist[³⁵S]GTPγS BindingKₑ = 0.03 nM (100-fold selective vs µ, 793-fold vs δ)[4]
Analog 8e N-methylated JDTic analogKOR antagonist[³⁵S]GTPγS BindingKₑ = 0.03 nM (120-fold selective vs µ, 28000-fold vs δ)[5]
Analog 6 4-(1-naphthylmethyl)piperazine derivativeµ-opioid receptor (MOR) partial agonist / δ-opioid receptor (DOR) antagonistRadioligand BindingKᵢ (MOR) = 0.61 nM, Kᵢ (DOR) = 10 nM[6]
Loperamide 4-phenylpiperidine derivativeMOR agonistRadioligand Binding-[7]
Table 2: Ion Channel and Receptor Blockers (Non-Opioid)

Analogs have shown significant activity against various channels and receptors implicated in neurological and viral pathologies.

Compound IDStructure DescriptionTarget(s)Assay TypeActivity (IC₅₀)Source
Analog 1 4-Piperidinecarboxylate derivativeα(1G) T-type Ca²⁺ channelWhole-cell Patch-clamp1.57 ± 0.14 µM[3][8]
Analog 2 4-Piperidinecyanide derivativeα(1G) T-type Ca²⁺ channelWhole-cell Patch-clamp4.98 ± 0.36 µM[3][8]
TAK-220 (5m) 4-(4-carbamoylbenzyl)piperidine derivativeCCR5 Antagonist (Anti-HIV)Membrane Fusion Assay0.42 nM[9]
Compound 12 4-phenylpiperidine-2-carboxamide analogSerotonin 5-HT₂C PAMCa²⁺ Release Assay-[10][11]
Table 3: Enzyme Inhibitors

The scaffold serves as an excellent foundation for designing inhibitors of enzymes involved in Alzheimer's disease, cancer, and parasitic infections.

Compound IDStructure DescriptionTarget(s)Assay TypeActivity (IC₅₀)Source
Cpd-41 Piperidine-4-carboxamide moietySecretory glutaminyl cyclase (sQC)Enzyme Inhibition34 µM[12][13]
SW584 Piperidine carboxamide analogP. falciparum proteasome (Pfβ5)Enzyme Inhibition / Parasite KillingEC₅₀ < 10 nM[14]
Compound 1 Piperidine carboxamide coreAnaplastic lymphoma kinase (ALK)Enzyme Assay174 nM[15]
Compound 4b Benzothiazolyl piperidine-3-carboxamideVEGFR2Kinase Inhibition136 nM[16]
Compound 11 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamideCarbonic Anhydrase II (hCA II)Enzyme InhibitionKᵢ = 11.8 nM[17]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented above reveals critical insights into how subtle chemical modifications to the 4-piperidinecarboxamide scaffold dictate biological outcomes. Understanding these relationships is paramount for rational drug design.

  • Substitution on the Piperidine Nitrogen (N1): The N1 position is a key handle for modulating pharmacological activity. For instance, in a series of benzoyl derivatives, substituting this position with a 3,4,5-trimethoxybenzoyl group resulted in significant analgesic activity, whereas a 3,5-dinitrobenzoyl group did not.[18] In the design of multi-target kinase inhibitors, varying the N-substitution on the piperidine motif from smaller to bulkier groups significantly impacted potency against CDK and VEGFR2 targets.[16]

  • Modification of the 4-Position: This position is critical for orienting substituents toward target binding pockets. In the development of serotonin 5-HT₂C receptor positive allosteric modulators (PAMs), optimizing a long alkyl chain at the 4-position with more compact phenyl-containing fragments was crucial for reducing lipophilicity and improving pharmacokinetic properties.[10][11] Similarly, for CCR5 antagonists, introducing a polar carbamoyl group onto a 4-benzylpiperidine moiety enhanced metabolic stability without sacrificing potent anti-HIV-1 activity.[9]

  • The Carboxamide Linker: The amide bond itself provides a crucial hydrogen bonding motif. Its orientation and the nature of its substituents are vital. In a series of pyrimidine-4-carboxamides, modifications to the amide substituent (R1) suggested it binds in a shallow lipophilic pocket, as no significant improvement in inhibitory activity was achieved by altering it.[19]

Visualizing Mechanisms: Key Signaling Pathways

To fully grasp the therapeutic potential of these compounds, it is essential to understand the cellular pathways they modulate.

T-Type Calcium Channel Blockade in Neuropathic Pain

T-type calcium channels, particularly the CaV3.2 subtype, are upregulated in dorsal root ganglion neurons following nerve injury, leading to neuronal hyperexcitability and neuropathic pain.[3] Blockade of these channels by 4-piperidinecarboxamide analogs reduces calcium influx, thereby dampening aberrant neuronal firing and alleviating pain signals.[3]

T_Type_Channel cluster_neuron Neuron Membrane Ca_Channel T-Type Ca²⁺ Channel (CaV3.2) Ca_Influx Ca_Channel->Ca_Influx Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Hyperexcitability Increased Pain_Signal Pain Signal Transmission Hyperexcitability->Pain_Signal Analog 4-Piperidinecarboxamide Analog Analog->Ca_Channel Blocks Nerve_Injury Nerve Injury Nerve_Injury->Ca_Channel Upregulates

Caption: T-Type Calcium Channel blockade pathway in neuropathic pain.

Inhibition of Secretory Glutaminyl Cyclase (sQC) in Alzheimer's Disease

In Alzheimer's disease, sQC catalyzes the formation of pyroglutamate-Aβ (pGlu-Aβ), a highly neurotoxic variant of amyloid-beta that seeds the formation of amyloid plaques.[3][13] 4-Piperidinecarboxamide-based inhibitors block the sQC active site, preventing the formation of these toxic seeds and representing a potential disease-modifying therapy.[3][12]

sQC_Inhibition Ab_peptide Amyloid-beta (Aβ) (N-terminal Glutamate) sQC Secretory Glutaminyl Cyclase (sQC) Ab_peptide->sQC Substrate pGlu_Ab Pyroglutamate-Aβ (pGlu-Aβ) sQC->pGlu_Ab Catalyzes Cyclization Plaques Amyloid Plaque Seeding & Aggregation pGlu_Ab->Plaques Analog 4-Piperidinecarboxamide Analog (Cpd-41) Analog->sQC Inhibits

Caption: Inhibition of pyroglutamate-Aβ formation by sQC inhibitors.

Experimental Protocols for Compound Evaluation

The integrity of comparative data rests upon robust and reproducible experimental methodologies. The following protocols represent self-validating systems for assessing the activity of novel 4-piperidinecarboxamide analogs.

Protocol 1: Whole-Cell Patch-Clamp Assay for T-Type Calcium Channels

This electrophysiological technique directly measures the inhibitory effect of compounds on ion channel currents, providing a functional readout of activity.[3]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaV3.2 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Electrophysiology:

    • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.2.

    • Whole-cell configuration is established. Cells are clamped at a holding potential of -100 mV.

    • Currents are elicited by a 100 ms depolarizing step to -30 mV every 10 seconds.

  • Compound Application: Test compounds are dissolved in the external solution and applied to the cell via the perfusion system. The effect of the compound on the peak current amplitude is measured after steady-state inhibition is reached.

  • Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration. The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response equation.

Protocol 2: Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[1]

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the opioid receptor of interest (µ, δ, or κ) are prepared by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. The pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A specific radioligand (e.g., [³H]DAMGO for MOR).

    • Serial dilutions of the test compound.

    • Cell membrane suspension.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with scintillation cocktail. The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The Kᵢ value is calculated from the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol 3: Antimalarial SYBR Green I-based Fluorescence Assay

This high-throughput assay is used to determine the efficacy of compounds against the blood stages of Plasmodium falciparum.[3][14]

  • Parasite Culture: The chloroquine-sensitive (e.g., 3D7) or resistant (e.g., Dd2) strain of P. falciparum is maintained in a culture of human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Assay Setup: In a 96-well black plate, add serially diluted test compounds in culture medium.

  • Infection: Add synchronized ring-stage parasites (at ~1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, add a lysis buffer containing the DNA-intercalating dye SYBR Green I to each well. This buffer lyses the red blood cells and stains the parasite DNA.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence signal is proportional to the number of viable parasites.

  • Data Analysis: The EC₅₀ value is determined by fitting the fluorescence data to a sigmoidal dose-response curve.

A General Workflow for Drug Discovery

The development of a novel therapeutic from a scaffold like 4-piperidinecarboxamide follows a structured, multi-stage process.

Drug_Discovery_Workflow Lib_Design Library Design & Analog Synthesis HTS High-Throughput Screening (HTS) Lib_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for 4-piperidinecarboxamide-based drug discovery.

Conclusion

The 4-piperidinecarboxamide scaffold continues to be an exceptionally fertile starting point for the discovery of novel therapeutic agents.[1] Its structural simplicity belies a profound chemical versatility, allowing for the fine-tuning of physicochemical properties and the precise positioning of functional groups to achieve high potency and selectivity across a diverse range of biological targets.[3] The data and protocols presented in this guide underscore the scaffold's broad applicability, from targeting ion channels in neuropathic pain to inhibiting critical enzymes in Alzheimer's disease and malaria.[3]

Future efforts will undoubtedly focus on leveraging advanced computational modeling to better predict binding interactions and guide analog design, coupled with innovative synthetic strategies to access novel chemical space. By building upon the extensive foundation of knowledge surrounding this privileged core, the scientific community is well-positioned to develop the next generation of 4-piperidinecarboxamide-based drugs with improved efficacy and safety profiles.[1]

References

  • A Head-to-Head Comparison of 4-Piperidinecarboxamide and its Analogs in Drug Discovery. Benchchem.
  • The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide. Benchchem.
  • A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem.
  • Benchmarking 4-Piperidinecarboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals. Benchchem.
  • Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed.
  • An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure. Benchchem.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC.
  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC.
  • Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Collection.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF. ResearchGate.
  • Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. PMC.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC.
  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. MDPI.
  • Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University - Pure Help Center.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC.
  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors | Journal of Medicinal Chemistry. ACS Publications.
  • Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity | Journal of Medicinal Chemistry. ACS Publications.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC.

Sources

Validation

A Comparative Analysis of 4-Hydroxypiperidine-2-carboxamide Analogs as Potent and Selective Factor XIa Inhibitors

In the ever-evolving landscape of anticoagulant therapy, the quest for agents that can effectively prevent thrombosis without a concomitant increase in bleeding risk remains a paramount challenge. Factor XIa (FXIa), a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of anticoagulant therapy, the quest for agents that can effectively prevent thrombosis without a concomitant increase in bleeding risk remains a paramount challenge. Factor XIa (FXIa), a key serine protease in the intrinsic pathway of blood coagulation, has emerged as a highly promising target to uncouple antithrombotic efficacy from hemorrhagic side effects.[1][2] This guide provides a detailed comparative analysis of a series of 4-hydroxypiperidine-2-carboxamide analogs that have been investigated for their potential as potent and selective FXIa inhibitors. We will delve into their structure-activity relationships (SAR), comparative inhibitory potency, and the experimental methodologies used to evaluate their efficacy.

The Rationale for Targeting Factor XIa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. While essential for hemostasis (the cessation of bleeding), its dysregulation can lead to thrombosis, the underlying cause of heart attacks, strokes, and venous thromboembolism.[2] Traditional anticoagulants, while effective, often target enzymes in the common pathway of coagulation, which can impair both thrombosis and hemostasis, leading to an increased risk of bleeding.[2]

Factor XI plays a crucial role in the amplification of the coagulation signal, and its inhibition is thought to have a more pronounced effect on pathological thrombus formation than on normal hemostasis.[3][4] This provides a strong rationale for the development of FXIa inhibitors as a safer class of anticoagulants. The 4-hydroxypiperidine-2-carboxamide scaffold has been identified as a promising starting point for the design of such inhibitors.

Structure-Activity Relationship (SAR) of 4-Hydroxypiperidine-2-carboxamide Analogs

The inhibitory potency and selectivity of 4-hydroxypiperidine-2-carboxamide analogs against FXIa are highly dependent on the nature and substitution pattern of various parts of the molecule. The general scaffold consists of a central piperidine ring with a carboxamide at the 2-position and a hydroxyl group at the 4-position. Key areas of modification include the substituents on the piperidine nitrogen (N1) and the carboxamide nitrogen.

A systematic exploration of substitutions at these positions has revealed several key insights into the SAR of this class of inhibitors. For instance, highly substituted piperidine derivatives have been shown to be selective FXIa inhibitors or dual inhibitors of FXIa and plasma kallikrein.[3] The stereochemistry of the substituents on the piperidine ring can also significantly influence the inhibitory potency.

dot

Caption: Key modification points on the 4-hydroxypiperidine-2-carboxamide scaffold.

Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of a selection of trisubstituted piperidine-carboxylic acid derivatives against Factor XIa. The data highlights how modifications to the core structure impact the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDStructureFXIa IC50 (nM)Plasma Kallikrein IC50 (nM)Selectivity (PK/FXIa)
Inhibitor 38 1,2,3-trisubstituted piperidine-carboxylic acid derivative4.5120~27-fold
Inhibitor 39 1,2,4-trisubstituted piperidine-carboxylic acid derivative2.885~30-fold

Data synthesized from patent literature.[3]

As the data indicates, subtle changes in the substitution pattern on the piperidine ring can lead to significant differences in inhibitory potency and selectivity. Inhibitor 39, with a 1,2,4-trisubstitution pattern, demonstrates a higher potency for FXIa compared to the 1,2,3-trisubstituted Inhibitor 38. Both compounds exhibit good selectivity over plasma kallikrein, a closely related serine protease.

Experimental Protocols: In Vitro Factor XIa Inhibition Assay

The determination of the inhibitory potency of these analogs is typically performed using a chromogenic biochemical assay. This assay measures the ability of the test compound to inhibit the enzymatic activity of purified human Factor XIa.

Principle:

The assay measures the rate of cleavage of a chromogenic substrate by Factor XIa. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the colorimetric signal. The IC50 value is then determined by measuring the enzyme activity at various inhibitor concentrations.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-buffered saline (TBS) with bovine serum albumin (BSA).

    • Enzyme: Purified human Factor XIa.

    • Substrate: Chromogenic substrate for Factor XIa (e.g., S-2366).

    • Test Compounds: Serial dilutions of the 4-hydroxypiperidine-2-carboxamide analogs in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the wells of a 96-well microplate.

    • Add the purified human Factor XIa to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

dot

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds Add_Compound Add Test Compound to Microplate Reagents->Add_Compound Add_Enzyme Add Factor XIa and Incubate Add_Compound->Add_Enzyme Add_Substrate Add Chromogenic Substrate Add_Enzyme->Add_Substrate Read_Plate Monitor Absorbance Change Add_Substrate->Read_Plate Calc_Rates Calculate Initial Reaction Rates Read_Plate->Calc_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rates->Plot_Data Determine_IC50 Determine IC50 via Curve Fitting Plot_Data->Determine_IC50

Caption: Workflow for a typical in vitro Factor XIa inhibition assay.

Conclusion

The 4-hydroxypiperidine-2-carboxamide scaffold represents a promising platform for the development of novel, potent, and selective Factor XIa inhibitors. The structure-activity relationship studies have demonstrated that careful tuning of the substituents on the piperidine ring is crucial for achieving high potency and selectivity. The comparative data presented in this guide, along with the detailed experimental protocol, provide a valuable resource for researchers and drug development professionals working in the field of anticoagulation. Further optimization of this chemical series could lead to the discovery of a new generation of safer and more effective antithrombotic agents.

References

  • GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC. (n.d.).
  • GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PubMed - NIH. (2019, October 1).
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015, November 7).
  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2 - PubMed. (2007, June 1).
  • The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide - Benchchem. (n.d.).
  • Some novel piperidine analogues having strong alpha glucosidase inhibition. (n.d.).
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC. (n.d.).
  • Factor XIa inhibitors: A review of patent literature - PMC. (n.d.).
  • Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - MDPI. (2022, December 6).
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides - Gavin Publishers. (2022, September 26).
  • Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC. (n.d.).
  • Factor XIa Inhibitors: Quest for the Perfect Antithrombin Agents. (n.d.).
  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed. (2014, January 15).
  • Factor XI and XIa inhibition: a new approach to anticoagulant therapy. (2024, May 14).
  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC - NIH. (n.d.).
  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed. (2000, October 2).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. (n.d.).
  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Publishing. (n.d.).
  • Inhibitors of PARP: Number crunching and structure gazing - Semantic Scholar. (2022, March 8).
  • PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword - MDPI. (2021, December 20).
  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - Frontiers. (2022, July 12).

Sources

Comparative

A Comparative Guide to the Synthetic Validation of Piperidine-3-carbothioamide: Established Routes vs. A Novel Approach

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its functionalization provides a rich landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its functionalization provides a rich landscape for drug discovery. Piperidine-3-carbothioamide, in particular, is a valuable synthetic intermediate. The thioamide group, as an isostere of the more common amide bond, can confer unique pharmacological properties, such as altered receptor binding affinities and enhanced metabolic stability.[3] Structurally related piperidine-3-carboxamide derivatives have demonstrated significant potential as anticancer and anti-osteoporosis agents, underscoring the therapeutic relevance of this molecular framework.[1][3][4][5]

The efficient and scalable synthesis of piperidine-3-carbothioamide is therefore a critical objective for researchers in drug development. This guide provides an in-depth, head-to-head comparison of two established synthetic routes and introduces a novel, convergent approach for consideration. By objectively analyzing the experimental data, causality behind protocol choices, and potential challenges, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific laboratory and program needs.

Established Route 1: Thionation of Piperidine-3-carboxamide

This classical and direct approach relies on the conversion of a readily accessible piperidine-3-carboxamide precursor into the target thioamide using a thionating agent.[6] The most common and effective reagent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).

Causality of Experimental Design: The efficacy of Lawesson's Reagent stems from its ability to exchange the oxygen atom of a carbonyl group for a sulfur atom. The reaction proceeds through a four-membered thiaoxaphosphetane intermediate. The choice of an anhydrous, high-boiling solvent like toluene or THF is critical, as the reaction requires elevated temperatures to proceed efficiently, and the reagent is sensitive to moisture.[7] An inert atmosphere is employed to prevent the hydrolysis of both the reagent and the product.[8]

Detailed Experimental Protocol

Step 1: Synthesis of Piperidine-3-carboxamide Intermediate [9]

  • Amide Coupling: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).[9]

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 15 minutes.

  • Add a 7N solution of ammonia in methanol (2.0 eq) dropwise. Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-piperidine-3-carboxamide.

  • Boc Deprotection: Dissolve the crude N-Boc-piperidine-3-carboxamide in DCM and cool to 0 °C.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise. Stir at this temperature until TLC indicates the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure. Neutralize with a saturated sodium bicarbonate solution and extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Piperidine-3-carboxamide, which can be purified by silica gel chromatography.

Step 2: Thionation to Piperidine-3-carbothioamide [7]

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Piperidine-3-carboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq). Safety Note: Lawesson's Reagent and its byproducts have a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.[7]

  • Heat the reaction mixture to 110 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final Piperidine-3-carbothioamide.[7]

Workflow and Troubleshooting

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thionation cluster_2 Troubleshooting A N-Boc-Piperidine- 3-carboxylic Acid B Amide Coupling (EDC, HOBt, NH3) A->B C N-Boc-Piperidine- 3-carboxamide B->C D Boc Deprotection (TFA) C->D E Piperidine-3-carboxamide D->E F Thionation with Lawesson's Reagent E->F G Crude Product F->G T1 Low Yield: - Ensure anhydrous conditions. - Increase reaction temp/time. F->T1 H Work-up & Purification G->H I Piperidine-3-carbothioamide H->I T2 Byproducts: - Phosphorus byproducts from reagent. - Requires thorough aqueous work-up. H->T2 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sulfhydration cluster_2 Troubleshooting A Piperidine-3- carboxamide B Dehydration (e.g., SOCl2) A->B C 3-Cyanopiperidine B->C D Reaction with H₂S (Base catalyst, Pressure) C->D E Crude Product D->E T1 Major Byproduct: Piperidine-3-carboxamide. Cause: Presence of water. Solution: Use anhydrous reagents/solvents. D->T1 T2 Safety Hazard: H₂S is highly toxic. Action: Use dedicated fume hood, H₂S detector, and scrubber. D->T2 F Work-up & Purification E->F G Piperidine-3-carbothioamide F->G cluster_0 Step 1: One-Pot Thioamidation cluster_1 Step 2: Deprotection cluster_2 Anticipated Advantages A N-Boc-3-formylpiperidine D Microwave-Assisted Willgerodt-Kindler Reaction A->D B Elemental Sulfur B->D C Ammonia Source C->D E N-Boc-Piperidine- 3-carbothioamide D->E T1 High Convergence (One-Pot) Fewer Purification Steps Improved Safety Profile (No H₂S) Amenable to High-Throughput Synthesis D->T1 F Boc Deprotection (TFA) E->F G Piperidine-3-carbothioamide F->G

Sources

Validation

comparative study of different protecting groups for 4-hydroxypiperidine

Comparative Study of Protecting Groups for 4-Hydroxypiperidine: A Practical Guide for Synthetic Chemists Introduction & Strategic Overview 4-Hydroxypiperidine is a highly versatile heterocyclic building block used extens...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Protecting Groups for 4-Hydroxypiperidine: A Practical Guide for Synthetic Chemists

Introduction & Strategic Overview

4-Hydroxypiperidine is a highly versatile heterocyclic building block used extensively in medicinal chemistry, particularly for synthesizing non-imidazole histamine H3 receptor antagonists and neurologically active agents[1]. Its bifunctional nature—comprising a nucleophilic secondary amine and a secondary alcohol—presents a classic chemoselectivity challenge. To functionalize one site without interfering with the other, researchers must deploy orthogonal protecting group strategies.

This guide objectively compares the most effective N- and O-protecting groups for 4-hydroxypiperidine, detailing the causality behind experimental choices, stability profiles, and self-validating protocols to ensure high-yield syntheses.

N-Protecting Groups: Modulating Amine Nucleophilicity

The secondary amine of the piperidine ring is highly nucleophilic and readily undergoes unwanted acylation, alkylation, or arylation during downstream synthesis. Converting the amine into a carbamate significantly attenuates this nucleophilicity[2].

N-Boc (tert-Butoxycarbonyl): The Industry Standard
  • Mechanism & Causality: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). The bulky tert-butyl group provides excellent steric shielding. It is highly stable to strong bases and nucleophiles, making it the ideal choice when downstream functionalization of the C4-hydroxyl group involves strongly basic conditions (e.g., Williamson ether synthesis or Swern oxidation)[3].

  • Deprotection: Cleaved cleanly under acidic conditions (e.g., TFA or HCl in dioxane) via the formation of a stable tert-butyl cation, which eliminates to isobutylene gas and CO₂, driving the reaction forward irreversibly[4].

N-Cbz (Carboxybenzyl): The Acid-Stable Alternative
  • Mechanism & Causality: Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is preferred when the synthetic route requires harsh acidic conditions that would prematurely cleave a Boc group[2].

  • Deprotection: Uniquely orthogonal to acid/base cleavage, the Cbz group is removed via catalytic hydrogenolysis (H₂ over Pd/C). This mild deprotection avoids the need for harsh reagents, preserving acid-labile functional groups added later in the synthesis[2].

O-Protecting Groups: Shielding the Hydroxyl

When the secondary amine is the primary target for functionalization (e.g., reductive amination), the C4-hydroxyl group must be protected to prevent side reactions.

O-TBDMS (tert-Butyldimethylsilyl): The Orthogonal Choice
  • Mechanism & Causality: Silyl ethers like TBDMS are installed using TBDMS-Cl and imidazole. The silicon atom acts as a hard Lewis acid, forming a strong bond with the oxygen. TBDMS is completely orthogonal to N-Boc; it is stable to the acidic conditions used to remove Boc and is selectively cleaved using fluoride ions (e.g., TBAF) due to the extremely high bond dissociation energy of the Si-F bond[4].

O-Benzyl (Bn): For Long-Term Stability
  • Mechanism & Causality: Installed via Williamson ether synthesis (BnBr, NaH). It is highly stable to both strong acids and bases. However, its removal requires hydrogenolysis, meaning it cannot be used orthogonally with an N-Cbz group unless simultaneous global deprotection is the strategic goal.

Comparative Data Summary

The following table summarizes the quantitative performance and stability profiles of the primary protecting groups used for 4-hydroxypiperidine.

Protecting GroupTarget SiteInstallation ReagentsTypical YieldStability ProfileDeprotection Conditions
N-Boc AmineBoc₂O, NaHCO₃90–98%Stable to strong bases, nucleophiles, and catalytic hydrogenation.Strong acids (TFA, 4M HCl in dioxane).
N-Cbz AmineCbz-Cl, NaHCO₃85–95%Stable to mild acids, bases, and fluoride ions.Catalytic hydrogenolysis (H₂, Pd/C).
O-TBDMS HydroxylTBDMS-Cl, Imidazole80–90%Stable to bases and mild acids; completely orthogonal to N-Boc.Fluoride ions (TBAF in THF).
O-Benzyl HydroxylBnBr, NaH75–85%Highly stable to strong acids, strong bases, and nucleophiles.Catalytic hydrogenolysis (H₂, Pd/C).

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility by incorporating in-process controls and mechanistic causality.

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine[2][5]

Causality: A biphasic system (DCM/Water) with NaHCO₃ ensures that the salt of the starting material is neutralized to the free base, making the nitrogen nucleophilic. The biphasic nature prevents the rapid hydrolysis of Boc₂O while allowing the reaction to proceed efficiently at the solvent interface.

  • Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Base Addition: Add sodium bicarbonate (1.0 M aqueous solution, 1.5 eq) and stir for 10 minutes to ensure complete free-basing.

  • Reagent Addition: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Self-Validation: Keeping Boc₂O equivalents strictly at 1.05 prevents the formation of the unwanted di-Boc (O-Boc) byproduct[5].

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours.

  • In-Process Control: Monitor by TLC (ninhydrin stain). The starting material stains deep purple, while the N-Boc product will not stain with ninhydrin but will be visible with phosphomolybdic acid (PMA), validating the consumption of the free amine.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white solid[5].

Protocol 2: N-Cbz Protection of 4-Hydroxypiperidine[2]

Causality: The reaction is cooled to 0 °C to prevent the highly reactive benzyl chloroformate from undergoing rapid hydrolysis in the aqueous solvent mixture, ensuring it reacts selectively with the amine.

  • Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in a 2:1 mixture of THF and water[2].

  • Cooling & Base: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.0 eq)[2].

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise over 30 minutes[2].

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (typically 4-6 hours).

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry and concentrate.

Protocol 3: Orthogonal O-TBDMS Protection of N-Boc-4-hydroxypiperidine[4]

Causality: Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate that accelerates the silylation of the sterically hindered secondary alcohol.

  • Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Catalyst Addition: Add imidazole (2.5 eq) and stir until completely dissolved.

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with water and extract with diethyl ether. Wash the organic layer extensively with water (to remove DMF and imidazole salts) and brine. Dry over MgSO₄ and concentrate.

Orthogonal Protection Workflow Visualization

The following diagram illustrates the logical workflow for achieving orthogonal protection and selective deprotection of 4-hydroxypiperidine.

G A 4-Hydroxypiperidine (Starting Material) B N-Boc-4-hydroxypiperidine (Amine Protected) A->B Boc2O, NaHCO3 (N-Protection) C N-Boc-4-(O-TBDMS)piperidine (Fully Protected) B->C TBDMS-Cl, Imidazole (O-Protection) D 4-(O-TBDMS)piperidine (Boc Cleaved, Amine Free) C->D HCl or TFA (Acidic Deprotection) E N-Boc-4-hydroxypiperidine (TBDMS Cleaved, Hydroxyl Free) C->E TBAF (Fluoride Deprotection)

Caption: Orthogonal protection and selective deprotection workflow for 4-hydroxypiperidine.

References

Sources

Comparative

A Senior Application Scientist's Guide to Validating High-Throughput Screening Assays for Piperidine Carboxamides

For researchers, scientists, and drug development professionals, the journey from a vast compound library to a promising lead candidate is fraught with challenges. High-throughput screening (HTS) is the cornerstone of th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a vast compound library to a promising lead candidate is fraught with challenges. High-throughput screening (HTS) is the cornerstone of this process, enabling the rapid evaluation of thousands to millions of compounds.[1][2] However, the success of any HTS campaign hinges on the robustness and reliability of the chosen assay. This guide provides an in-depth comparison of common HTS assay formats for the validation of piperidine carboxamides, a prevalent scaffold in modern drug discovery, and offers a detailed protocol for robust assay validation.[3][4][5][6]

Piperidine carboxamides are a versatile class of compounds that have shown promise as inhibitors for a range of biological targets, including kinases and G-protein coupled receptors (GPCRs).[3][5] The selection of an appropriate HTS assay is therefore critical to accurately identify true hits and avoid costly false positives.

Comparing HTS Assay Technologies for Piperidine Carboxamides

The choice of an HTS assay platform is a critical decision that depends on the specific biological target and the nature of the interaction being measured.[7] For piperidine carboxamides, which often act as competitive inhibitors, several homogeneous (no-wash) assay formats are particularly well-suited. These "mix-and-read" assays are amenable to automation and miniaturization, making them ideal for large-scale screening campaigns.[2][8]

Here, we compare two widely used technologies: Fluorescence Polarization (FP) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).

FeatureFluorescence Polarization (FP)AlphaScreen®
Principle Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[9][10]A bead-based assay where the interaction of two molecules brings donor and acceptor beads into proximity, generating a luminescent signal.[11][12]
Advantages - Simple, homogeneous format.[10] - Cost-effective. - Well-suited for monitoring direct binding events.[9]- High sensitivity and large signal window.[11] - Versatile and can be adapted for various target classes.[11][12] - Less susceptible to interference from colored compounds.
Disadvantages - Requires a significant change in molecular weight upon binding.[9] - Can be susceptible to interference from fluorescent compounds.- More complex assay setup with multiple components. - Can be sensitive to light and singlet oxygen quenchers.
Suitability for Piperidine Carboxamides Excellent for targets where the piperidine carboxamide competes with a fluorescently labeled ligand for a binding site.[10][13]Highly suitable for a broad range of targets, including enzyme activity assays and protein-protein interactions.[11]

The Cornerstone of a Successful HTS Campaign: Rigorous Assay Validation

Before embarking on a full-scale screen, it is imperative to rigorously validate the chosen assay to ensure its performance is reliable and reproducible.[2][14][15] The validation process involves several key steps designed to assess the assay's robustness and its ability to distinguish true hits from noise.[14]

A critical parameter in HTS assay validation is the Z'-factor , a statistical measure that quantifies the separation between the positive and negative controls, taking into account the variability of both signals.[16][17][18]

The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (σp + σn) / |μp - μn|)

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

An ideal Z'-factor is between 0.5 and 1.0, indicating a large separation between the control signals and a robust assay suitable for HTS.[16][18][19][20] A Z'-factor below 0.5 suggests that the assay may not be reliable for identifying hits with high confidence.[18][19]

Visualizing the HTS Validation Workflow

The following diagram illustrates a typical workflow for HTS assay validation, from initial development to the execution of a pilot screen.

HTS_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Performance Validation cluster_2 Phase 3: Pilot Screen & Hit Confirmation Assay_Development Assay Development (Reagent Concentration, Buffer Conditions) Miniaturization Miniaturization (384- or 1536-well format) Assay_Development->Miniaturization Adapt for HTS DMSO_Tolerance DMSO Tolerance (Assess impact on assay signal) Miniaturization->DMSO_Tolerance Test solvent effect Plate_Uniformity Plate Uniformity Assessment (Intra- and Inter-plate variability) DMSO_Tolerance->Plate_Uniformity Z_Factor Z'-Factor Determination (Assess assay window and robustness) Plate_Uniformity->Z_Factor Quantify performance Reagent_Stability Reagent Stability (Freeze-thaw cycles, storage) Z_Factor->Reagent_Stability Ensure consistency Pilot_Screen Pilot Screen (Small, diverse compound set) Reagent_Stability->Pilot_Screen Hit_Confirmation Hit Confirmation (Re-test primary hits) Pilot_Screen->Hit_Confirmation Validate initial findings Dose_Response Dose-Response Analysis (Determine IC50 values) Hit_Confirmation->Dose_Response Quantify potency

Caption: A generalized workflow for a high-throughput screening campaign.[21]

A Detailed Protocol for a Fluorescence Polarization-Based HTS Assay

This section provides a step-by-step protocol for a competitive binding FP assay, a common and effective method for screening piperidine carboxamides that act as inhibitors of a protein-ligand interaction.[10]

Objective: To identify piperidine carboxamides that inhibit the binding of a fluorescently labeled peptide to a target protein.

Materials:

  • Target Protein (e.g., a kinase or receptor)

  • Fluorescently Labeled Peptide (Tracer)

  • Piperidine Carboxamide Compound Library (in DMSO)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer.

    • Prepare a 2X solution of the fluorescently labeled peptide in assay buffer.

    • Prepare a dilution series of the piperidine carboxamide compounds in DMSO. Further dilute these in assay buffer to a 4X final concentration.

  • Assay Plate Layout:

    • Negative Controls (n=16): 5 µL of assay buffer + 5 µL of 2X fluorescently labeled peptide.

    • Positive Controls (n=16): 5 µL of 2X target protein + 5 µL of 2X fluorescently labeled peptide.

    • Test Compounds: 5 µL of 4X piperidine carboxamide compound + 5 µL of 2X target protein + 5 µL of 2X fluorescently labeled peptide.

  • Assay Procedure:

    • Using an automated liquid handler, add 5 µL of the appropriate solutions to each well as per the plate layout.

    • Add 5 µL of the 2X target protein solution to the positive control and test compound wells.

    • Add 5 µL of the 2X fluorescently labeled peptide solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the mean and standard deviation for the positive and negative controls.

    • Calculate the Z'-factor to assess assay quality.

    • For each test compound, calculate the percent inhibition relative to the controls.

    • Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

Validating Hits and Moving Forward

Once primary hits are identified, a cascade of secondary and orthogonal assays is crucial to confirm their activity and eliminate false positives.[22][23] This includes:

  • Dose-Response Confirmation: Re-testing the primary hits in a dose-response format to determine their potency (IC50).[21]

  • Orthogonal Assays: Using a different assay technology to confirm the activity of the hits, ensuring that the observed effect is not an artifact of the primary assay format.[23]

  • Cell-Based Assays: Transitioning from biochemical assays to cell-based models to evaluate the activity of the compounds in a more physiologically relevant context.[24][25][26]

The following diagram illustrates a simplified signaling pathway that could be targeted by piperidine-based inhibitors, highlighting the transition from a biochemical to a cell-based validation approach.

Signaling_Pathway cluster_biochemical Biochemical HTS cluster_cellbased Cell-Based Validation Receptor Receptor Kinase Kinase Receptor->Kinase Activation Piperidine Piperidine Carboxamide Piperidine->Kinase Inhibition Downstream_Effector Downstream Effector Kinase->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Effector->Cellular_Response Signaling Cascade

Caption: A simplified signaling pathway targeted by piperidine inhibitors.[21]

By following a systematic and rigorous validation process, researchers can have high confidence in the hits identified from their HTS campaigns, paving the way for successful lead optimization and the development of novel therapeutics.

References

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxypiperidine-2-carboxamide proper disposal procedures

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that culminates in their safe and compliant disposal. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Hydroxypiperidine-2-carboxamide, a key building block in modern drug discovery. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel, the integrity of your research environment, and our shared environmental health.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Hydroxypiperidine-2-carboxamide may not be universally available, its structural relatives, such as 4-Hydroxypiperidine, provide a strong basis for its hazard profile. These compounds are typically classified as hazardous materials.[1][2]

Primary Hazards Include:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Acute Toxicity: Can be harmful if swallowed, in contact with skin, or if inhaled.[1]

Given these hazards, all waste containing 4-Hydroxypiperidine-2-carboxamide, including neat compound, solutions, and contaminated materials, must be treated as hazardous waste.[4][5]

Chemical & Physical Profile

Understanding the physicochemical properties of a compound is critical for its safe handling and disposal. The following table summarizes key data for related piperidine compounds, which should be considered representative for 4-Hydroxypiperidine-2-carboxamide.

PropertyValueSignificance for Disposal
Physical State White to off-white powder/solid[3][6]As a solid, there is a risk of generating dust. Handle in a way that minimizes dust creation.[2][7]
Molecular Formula C₆H₁₂N₂O₂Indicates the presence of nitrogen, which can form NOx upon combustion.[1][8]
Solubility Soluble in many organic solvents[9]Informs choice of solvent for decontamination and potential for environmental mobility if spilled.
Stability Stable under recommended storage conditions[2]Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[9][10]
Reactivity Reactive towards strong oxidizing agents and acids[8]Do not mix with incompatible waste streams to avoid potentially violent reactions.[4][5]

Core Disposal Principles: A Self-Validating System

The foundation of safe chemical disposal rests on a few inviolable principles that create a trustworthy and compliant workflow.

  • Assume Hazardous: Treat all waste streams containing 4-Hydroxypiperidine-2-carboxamide as hazardous unless confirmed otherwise by a qualified professional.[4] This conservative approach prevents accidental release and ensures regulatory compliance.

  • Segregate Waste: Never mix hazardous chemical waste with non-hazardous materials like regular trash.[4][5] Doing so increases the volume of hazardous waste and raises disposal costs.[4] Crucially, always segregate incompatible chemicals to prevent dangerous reactions.[5]

  • Point of Generation: Waste should be accumulated at or near its point of generation, under the control of laboratory personnel.[5] This minimizes the risk of spills and unaccounted-for waste.

  • Professional Disposal: Final disposal of hazardous waste must be conducted by a licensed and certified waste disposal company.[2][11] This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[5]

Step-by-Step Disposal Protocol

This protocol details the process from waste generation to readiness for professional pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.[2][3]

  • Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[11]

  • Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[11][12]

Step 2: Waste Collection and Segregation
  • Solid Waste:

    • Collect unused or waste 4-Hydroxypiperidine-2-carboxamide powder in a dedicated hazardous waste container.[13]

    • Contaminated materials such as gloves, weigh boats, and absorbent pads must also be placed in this container.[4][11]

  • Liquid Waste:

    • Collect solutions containing 4-Hydroxypiperidine-2-carboxamide in a separate, dedicated liquid hazardous waste container.

    • Rinsate Collection: When rinsing glassware that contained the compound, the initial rinsate (e.g., from a triple rinse) must be collected as hazardous liquid waste.[11]

  • "Empty" Containers:

    • Containers that once held the compound are not truly empty and must be treated as hazardous waste.[11] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be managed according to your institution's specific guidelines.[11]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by OSHA and the EPA to ensure safety and proper handling.[14][15]

  • Container Choice: Use containers that are in good condition, leak-proof, and chemically compatible with piperidine derivatives (e.g., high-density polyethylene - HDPE).[4][5] The container must have a secure, tight-fitting lid.[9]

  • Labeling: As soon as waste is added, the container must be labeled.[4] The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "4-Hydroxypiperidine-2-carboxamide" . Avoid abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[14]

Step 4: Temporary Storage
  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • The SAA must be at or near the point of generation and under the control of laboratory staff.[16]

  • Ensure secondary containment (e.g., a chemical-resistant tub) is used to capture any potential leaks.[5][11]

  • Store away from incompatible materials, heat sources, and high-traffic areas.[9]

Step 5: Arranging for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[11]

  • Do not exceed accumulation time limits for your facility's generator status (e.g., 90 or 180 days for Large and Small Quantity Generators, respectively).[14] Your EHS office will provide specific guidance.

Spill Management Protocol

Immediate and correct action is critical in the event of a spill.[17]

For a Small Spill (Solid or Liquid):

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE as described in Step 1 of the disposal protocol.

  • Contain & Absorb:

    • For solids , gently cover with a damp paper towel to avoid raising dust, then use a scoop or forceps to collect the material.[18]

    • For liquids , cover with an inert absorbent material (e.g., sand, vermiculite, or chemical absorbent pads), starting from the outside and working inward.[17]

  • Collect Waste: Carefully place all contaminated absorbent materials and cleaning debris into a designated hazardous waste container.[17][18]

  • Decontaminate: Clean the spill area thoroughly (see Section 6).

For a Large Spill:

  • Evacuate: Immediately evacuate all personnel from the area.

  • Alert: Activate your facility's emergency alarm or call the emergency number. Notify your EHS office.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: A large spill requires response from a trained hazardous materials team.

Decontamination Procedures

Proper decontamination of surfaces and equipment is the final step in preventing unintended exposure.

  • Initial Cleaning: After a spill cleanup, wash the affected surface area with a detergent solution and water.[17]

  • Solvent Rinse: For non-porous surfaces, wiping with a solvent in which the compound is soluble can be effective. Collect all cleaning materials as hazardous waste.

  • Verification: For critical applications, surface wipe sampling followed by analytical testing may be necessary to confirm the efficacy of the decontamination process.

  • Equipment: Reusable equipment should be thoroughly cleaned according to established laboratory procedures. Initial rinses should be captured as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of 4-Hydroxypiperidine-2-carboxamide waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Generate Waste (Unused chemical, solutions, contaminated materials) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Always First C Is waste solid or liquid? B->C D Collect in Labeled SOLID Hazardous Waste Container C->D Solid E Collect in Labeled LIQUID Hazardous Waste Container C->E Liquid F Is container full or ready for disposal? D->F E->F F->A No, continue collection G Seal Container Securely F->G Yes H Store in Secondary Containment in Satellite Accumulation Area (SAA) G->H I Contact EHS for Pickup H->I J Professional Disposal by Licensed Vendor I->J

Caption: Decision workflow for 4-Hydroxypiperidine-2-carboxamide waste management.

References

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Thermo Fisher Scientific. (2010, September 6). 4-Hydroxypiperidine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 16). N-BOC-4-Hydroxypiperidine Safety Data Sheet.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Biosynce. (2025, August 25). What is the stability of piperidine?
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025, December 19). (2S,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid benzylamine salt Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Chem-Impex. (n.d.). 2R,4S-Boc-4-hydroxypiperidine-2-carboxylic acid.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • CymitQuimica. (n.d.). 4-Hydroxypiperidine, N-BOC protected Safety Data Sheet.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.

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Handling

Personal protective equipment for handling 4-Hydroxypiperidine-2-carboxamide

As a Senior Application Scientist, I recognize that handling highly reactive intermediates like 4-Hydroxypiperidine-2-carboxamide (CAS: 1903709-79-4 / 219981-92-7) requires moving beyond basic compliance. This compound i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive intermediates like 4-Hydroxypiperidine-2-carboxamide (CAS: 1903709-79-4 / 219981-92-7) requires moving beyond basic compliance. This compound is a critical building block in advanced drug discovery—most notably utilized in the synthesis of highly selective Cathepsin C inhibitors for respiratory diseases ()[1]. However, its chemical structure presents severe occupational hazards.

To build a self-validating safety culture in your laboratory, you must understand the causality behind the hazards. This guide provides an authoritative, step-by-step operational and logistical framework for handling this compound safely.

Chemical Hazard Profiling & Causality

4-Hydroxypiperidine-2-carboxamide is classified under GHS as Skin Corr. 1B (H314) , Acute Tox. 4 (H302, H312, H332) , and STOT SE 3 (H336) ()[2]. Understanding the molecular mechanisms behind these codes is essential for designing effective engineering controls and selecting appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile & Mechanistic Causality

Hazard ClassificationGHS CodeMechanistic Causality
Skin Corrosion Skin Corr. 1B (H314)The secondary piperidine amine acts as a strong base. Upon contact with the moisture of human skin or mucosal membranes, it creates a highly alkaline microenvironment that rapidly saponifies dermal lipids and denatures proteins, causing irreversible tissue damage[2].
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Its low molecular weight (144.17 g/mol ) and amphiphilic properties allow for rapid systemic absorption across pulmonary, gastrointestinal, and dermal barriers[2].
Target Organ Toxicity STOT SE 3 (H336)Once in systemic circulation, the piperidine derivative can cross the blood-brain barrier, leading to central nervous system depression (manifesting as drowsiness or dizziness)[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for Skin Corr. 1B materials. The following matrix outlines the rigorous, field-proven PPE requirements for handling the pure free base or its concentrated solutions.

Table 2: PPE Specifications and Operational Justification

PPE CategorySpecificationOperational Justification
Hand Protection Double-gloved: Inner Nitrile (>4 mil), Outer Nitrile (>8 mil)The compound's polarity allows it to permeate thin, single-layer gloves over time, especially if dissolved in polar aprotic solvents (e.g., DMF, DMSO) common in peptide coupling[1].
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldH314 classification mandates protection against micro-aerosols and accidental splashes, which can cause permanent corneal opacity. Safety glasses are inadequate.
Body Protection Nomex/Poly-cotton Lab Coat + Impermeable Chemical ApronPrevents toxic dust accumulation on personal clothing and provides a critical barrier against alkaline burn penetration during solvent transfer.
Respiratory N95 or P100 Particulate RespiratorRequired if engineering controls (fume hood) fail or during spill cleanup, preventing the inhalation of acutely toxic dust (H332).

Operational Control & Handling Workflows

To ensure trustworthiness, every protocol must be a self-validating system. The following workflow prevents aerosolization and dermal contact during the handling of the solid free base.

HandlingWorkflow Start Pre-Operation Risk Assessment EngControl Verify Engineering Controls (Fume Hood 80-120 fpm) Start->EngControl PPE Don Specialized PPE (Double Nitrile, Face Shield) EngControl->PPE Weighing Weighing & Transfer (Closed System / Static Control) PPE->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Decon Decontamination & Doffing Reaction->Decon

Fig 1. Step-by-step operational workflow for handling 4-Hydroxypiperidine-2-carboxamide safely.

Protocol 1: Closed-System Weighing and Transfer
  • Engineering Control Verification: Ensure the fume hood face velocity is strictly between 80–120 fpm.

    • Causality: Velocities >120 fpm create turbulent eddies that can aerosolize the fine powder, drastically increasing the H332 inhalation risk.

  • Static Dissipation: Wipe the exterior of the chemical container and the weighing balance with a static-dissipative cloth. Use an anti-static ionizer fan if available.

    • Causality: Powders of low molecular weight amines hold static charges; discharging the environment prevents the powder from "jumping" onto gloves or outside the weighing enclosure.

  • Primary Transfer: Using a grounded, stainless-steel spatula, transfer the required mass into a pre-tared, sealable glass vial rather than an open weigh boat. Cap immediately.

    • Causality: A sealed vial acts as a self-validating containment system, ensuring zero exposure during transit from the balance to the reaction vessel.

  • Solvent Solubilization: Inject the reaction solvent (e.g., DMF or DCM) directly into the sealed vial via a septum, or open the vial only when fully submerged in the inert atmosphere of the reaction setup.

Emergency Response & Spill Mitigation

In the event of a spill, the primary threat is the rapid generation of corrosive, toxic dust.

SpillResponse Spill Spill Detected (4-Hydroxypiperidine-2-carboxamide) Assess Assess Volume & Toxicity (H314, H302/312/332) Spill->Assess Evac Evacuate Immediate Area Ensure Ventilation Assess->Evac > 5g or outside hood PPE Upgrade PPE (Heavy Duty Gloves, Respirator) Assess->PPE Manageable inside hood Evac->PPE Neutralize Neutralize/Absorb (Inert absorbent) PPE->Neutralize Dispose Collect as Hazardous Waste (Label: Corrosive/Toxic) Neutralize->Dispose

Fig 2. Emergency spill response pathway for 4-Hydroxypiperidine-2-carboxamide exposure.

Protocol 2: Spill Mitigation and Decontamination
  • Immediate Isolation: If a spill >5g occurs outside the fume hood, immediately evacuate the 5-meter radius to prevent inhalation of aerosolized particulates.

  • PPE Upgrade: The cleanup responder must don a half-mask respirator with P100/Organic Vapor cartridges and heavy-duty butyl rubber gloves over standard nitriles.

  • Solid Neutralization: Do NOT use water initially, as the dissolution of the free base can be exothermic and spread the corrosive agent. Cover the spill with an inert, dry absorbent (e.g., sand or vermiculite) to suppress dust.

  • Chemical Decontamination: Carefully sweep the absorbed mixture into a hazardous waste bin using non-sparking tools. Wash the affected surface with a dilute, mildly acidic solution (e.g., 5% citric acid) to neutralize residual free base, followed by a copious water rinse.

    • Causality: Citric acid safely neutralizes the alkaline secondary amine without generating the violent exothermic reactions associated with strong mineral acids (like HCl).

Waste Segregation and Disposal

Due to its dual classification as a corrosive and toxic agent, 4-Hydroxypiperidine-2-carboxamide waste must be strictly segregated.

  • Solid Waste: Contaminated gloves, vials, and absorbent materials must be placed in a heavy-duty, puncture-resistant polyethylene bag, double-sealed, and placed in a rigid waste container labeled: "Hazardous Waste: Toxic/Corrosive Solid (Contains Piperidine Derivatives)."

  • Liquid Waste: Aqueous or organic solutions containing this compound must be kept separate from acidic waste streams to prevent exothermic acid-base reactions in the waste carboy. Store in a dedicated, clearly labeled alkaline/toxic organic waste container.

References

  • NextSDS. "rac-(2R,4S)-4-hydroxypiperidine-2-carboxamide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Furber, M., et al. (2014). "Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate." Journal of Medicinal Chemistry, 57(6), 2357-2367. DOI: 10.1021/jm401705g. Available at:[Link]

Sources

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